Methyl oxazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSAEGOONAZWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627301 | |
| Record name | Methyl 1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170487-38-4 | |
| Record name | 4-Oxazolecarboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170487-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Methyl Oxazole-4-carboxylate: Properties, Synthesis, and Applications
Abstract: The oxazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved therapeutics. Among the vast array of oxazole-based building blocks, methyl oxazole-4-carboxylate stands out as a particularly versatile intermediate. This guide provides an in-depth examination of the chemical properties, synthesis, and reactivity of methyl 1,3-oxazole-4-carboxylate. We will explore its fundamental physicochemical characteristics, detail robust synthetic protocols, and map its key chemical transformations. Furthermore, this document aims to clarify its structural identity in contrast to commonly confused isomers, such as isoxazole derivatives, providing researchers and drug development professionals with a definitive resource for leveraging this powerful scaffold in their work.
Core Physicochemical and Spectroscopic Profile
This compound is a heterocyclic compound featuring a 1,3-oxazole ring substituted with a methyl ester at the C4 position.[1] Its precise structure dictates its reactivity and utility as a synthetic precursor.
Key Properties
A summary of the essential physicochemical data for methyl 1,3-oxazole-4-carboxylate is presented below. It is critical for researchers to distinguish this compound from its isomers, such as 5-methylisoxazole-4-carboxylic acid (an isomer with a 1,2-oxazole core and a free carboxylic acid), which has a distinct CAS number (42831-50-5) and different properties.[2][3]
| Property | Value | Source |
| IUPAC Name | Methyl 1,3-oxazole-4-carboxylate | Georganics[1] |
| Synonyms | 4-Oxazolecarboxylic acid methyl ester | Georganics[1] |
| CAS Number | 170487-38-4 | Georganics[1] |
| Molecular Formula | C₅H₅NO₃ | Calculated |
| Molecular Weight | 127.10 g/mol | PubChem[3] |
| Appearance | White to off-white crystalline solid | Noble Intermediates[4] |
| Melting Point | 144-149 °C (for the related 5-methylisoxazole-4-carboxylic acid) | Thermo Fisher[5] |
| Solubility | Soluble in methanol, DMSO (Slightly) | ChemicalBook[6], Noble Intermediates[4] |
Spectroscopic Signature
For unambiguous identification, the following spectroscopic characteristics are expected:
-
¹H NMR: The spectrum should feature a singlet for the oxazole proton at C5 (typically δ 8.0-8.5 ppm), a singlet for the oxazole proton at C2 (δ ~8.0 ppm), and a singlet for the methyl ester protons (-OCH₃) around δ 3.8-4.0 ppm.
-
¹³C NMR: Key resonances include the carbonyl carbon of the ester (δ ~160-165 ppm), the oxazole ring carbons (C2, C4, C5, typically in the δ 120-160 ppm range), and the methyl ester carbon (δ ~52 ppm).
-
Infrared (IR) Spectroscopy: Expect strong characteristic absorption bands for the C=O stretch of the ester at ~1720 cm⁻¹, along with C=N and C-O-C stretching vibrations from the oxazole ring.[7]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 127, with fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) or the entire ester functionality.
Synthesis Methodologies: A Protocol-Driven Approach
The synthesis of substituted oxazoles is a well-established field, with methods often relying on the condensation and cyclization of precursors containing the requisite C-C-O-C-N backbone. A prevalent and robust method for synthesizing methyl oxazole-4-carboxylates involves the reaction of an isocyanoacetate with an acylating agent.
Synthesis via Isocyanoacetate Acylation
This pathway is highly effective for generating 4-carboxylate oxazoles with various substituents at the C5 position. The following protocol is adapted from a known procedure for a substituted analog, demonstrating the core causality of the experimental choices.[8]
Experimental Protocol: Synthesis of Methyl 5-Methyl-1,3-oxazole-4-carboxylate
-
Rationale: This procedure utilizes the nucleophilic character of the α-carbon of methyl isocyanoacetate, which attacks an acylating agent (acetic anhydride). The subsequent cyclization is promoted by a strong, non-nucleophilic base (DBU) to form the stable oxazole ring.
-
Step 1: Reagent Preparation
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine methyl isocyanoacetate (10.0 g) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 15.1 g).
-
Add anhydrous tetrahydrofuran (THF, 133 mL) to dissolve the reagents.
-
Cool the stirred mixture to 0°C using an ice bath. Causality: Cooling controls the initial exothermic reaction and prevents side product formation.
-
-
Step 2: Acylation Reaction
-
In a separate flask, prepare a solution of acetic anhydride (10.2 g) in anhydrous THF (33 mL).
-
Add this solution dropwise to the cooled isocyanoacetate mixture over a period of 15 minutes. Causality: Dropwise addition maintains temperature control and ensures a homogenous reaction.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature to ensure the reaction proceeds to completion.
-
-
Step 3: Work-up and Isolation
-
Remove the THF solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (250 mL) and wash the organic layer with water to remove DBU salts and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
-
Step 4: Purification
-
Purify the crude residue via column chromatography on silica gel.
-
Elute with a 1:1 (v/v) mixture of ethyl acetate and hexanes. Causality: This solvent system provides optimal separation of the desired product from starting materials and byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the eluent under reduced pressure to yield methyl 5-methyl-4-oxazolecarboxylate as a white solid.[8]
-
Synthesis Workflow Diagram
The diagram below illustrates the general synthetic pathway for producing substituted methyl oxazole-4-carboxylates.
Caption: General synthesis of methyl 5-substituted-oxazole-4-carboxylates.
Chemical Reactivity and Synthetic Utility
This compound is a stable yet reactive molecule, offering two primary sites for chemical modification: the ester group and the oxazole ring itself.
Reactions at the Ester Group
The methyl ester is readily transformed into other functional groups, making it a gateway to a diverse library of derivatives.
-
Hydrolysis (Saponification): Treatment with a strong acid or base cleaves the ester to yield the parent oxazole-4-carboxylic acid . This is a foundational step for many subsequent reactions, such as amide couplings. A typical procedure involves heating the ester with an aqueous acid like sulfuric acid, followed by cooling to crystallize the carboxylic acid product.[6]
-
Amidation: The ester can react with a primary or secondary amine, often with heating or catalytic activation, to form the corresponding amide. This transformation is fundamental in drug development for modifying solubility, cell permeability, and target binding affinity.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (oxazol-4-yl)methanol.
Reactivity of the Oxazole Ring
The oxazole ring is an electron-rich aromatic system, but its reactivity is modulated by the electron-withdrawing carboxylate group. It is generally stable to many reaction conditions but can undergo specific transformations. Ring-opening can occur under harsh hydrolytic conditions (prolonged heating in strong acid or base).[9]
Key Transformations Diagram
Caption: Key chemical transformations of the this compound scaffold.
Applications in Research and Drug Development
The oxazole motif is a "privileged scaffold," meaning it frequently appears in biologically active molecules. Its value lies in its ability to act as a stable, planar bioisostere for ester and amide groups, engage in hydrogen bonding via its nitrogen atom, and correctly orient substituents for optimal target interaction.
While specific drugs containing the exact this compound structure are less common, the derived oxazole-4-carboxamide core is prevalent. For instance, the related isoxazole scaffold is central to the anti-inflammatory drug Leflunomide , highlighting the therapeutic potential of this class of heterocycles.[10][11]
In a research context, this compound serves as an invaluable starting material for:
-
Fragment-Based Drug Discovery: Building libraries of small molecule fragments for screening against biological targets.
-
Peptidomimetics: The derived carboxylic acid can be incorporated into peptide chains as an unnatural amino acid, imparting unique conformational constraints.[10]
-
Agrochemicals: The related isoxazole carboxylates have shown herbicidal activity.[6]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound and its derivatives is paramount. The following guidelines are based on available safety data for structurally related compounds.[12][13]
| Hazard Category | Precautionary Measures |
| Contact Hazard | Causes skin and serious eye irritation.[12][13] |
| Inhalation Hazard | May cause respiratory irritation.[12] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or chemical fume hood.[12] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13] |
| First Aid (Skin) | Wash with plenty of soap and water. If irritation occurs, seek medical advice.[12] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12] |
Conclusion
This compound is a high-value chemical intermediate characterized by its stable heterocyclic core and synthetically versatile ester functionality. Its established synthesis and predictable reactivity make it an essential tool for chemists in both academic research and industrial drug development. By understanding its properties and mastering its transformations, scientists can unlock its full potential to construct novel and complex molecules with significant biological and therapeutic promise.
References
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- ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2011). URL: https://www.researchgate.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 5-Methylisoxazole-4-carboxylic acid. (2024-03-30). URL: https://www.fishersci.com/sdsitems.do?partNumber=L14628&productDescription=5-Methylisoxazole-4-carboxylic+acid%2C+97%25+1GR&vendorId=VN00033897&countryCode=US&language=en
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- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. URL: https://patents.google.
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- Echemi. 4-METHYL-1,3-OXAZOLE-5-CARBOXYLICACID Safety Data Sheets. URL: https://www.echemi.com/sds/4-methyl-1,3-oxazole-5-carboxylicacid-cas-2510-32-9-sds.html
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- PubMed Central (NIH). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149929/
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An In-depth Technical Guide to the Synthesis of Methyl Oxazole-4-carboxylate
Foreword: The Strategic Importance of the Oxazole Core
The oxazole heterocycle is a cornerstone in medicinal chemistry and materials science, conferring unique electronic and conformational properties upon molecules in which it resides. As a bioisostere for amide and ester functionalities, the oxazole ring is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. Methyl oxazole-4-carboxylate, in particular, serves as a versatile building block, offering a synthetically tractable handle for the elaboration of more complex molecular architectures. This guide provides an in-depth exploration of two robust and field-proven pathways for the synthesis of this valuable compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are not merely academic exercises but are chosen for their reliability, scalability, and the clarity of their underlying chemical principles.
I. Strategic Overview of Synthetic Pathways
The synthesis of the oxazole ring system can be approached from various perspectives, each with its own set of advantages and limitations. For the specific case of this compound, where an ester functionality is required at the C4 position and no substitution is desired at C2 and C5, two primary strategies stand out for their efficiency and use of readily accessible starting materials:
-
Direct Cyclization from an Acyclic Precursor: This approach involves the construction of the oxazole ring in a single key step from a linear precursor that already contains the necessary atoms. A prime example is the reaction of methyl isocyanoacetate with a formylating agent.
-
Two-Step Cyclization and Aromatization: This strategy involves the initial formation of a partially saturated heterocyclic intermediate, the oxazoline, which is subsequently oxidized to the aromatic oxazole. A highly effective method in this category begins with the condensation of serine methyl ester with formaldehyde, followed by dehydrogenation.
This guide will delve into the technical details of both pathways, providing not only step-by-step protocols but also a thorough analysis of the mechanistic underpinnings that govern these transformations.
II. Pathway 1: Direct Cyclization via Methyl Isocyanoacetate
This pathway offers an elegant and convergent approach to this compound. The core of this strategy lies in the reaction of methyl isocyanoacetate, a versatile C-N-C building block, with a suitable one-carbon electrophile that will form the C2 position of the oxazole ring.
A. The Underlying Chemistry: A Mechanistic Perspective
The synthesis of a 5-substituted this compound from methyl isocyanoacetate and an acid anhydride provides a clear analogy for the formation of the target molecule.[1] In that case, the enolate of methyl isocyanoacetate, generated by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), acts as a nucleophile, attacking one of the carbonyl groups of the anhydride. The resulting adduct then undergoes an intramolecular cyclization, with the oxygen of the acyl group attacking the isocyano carbon. Subsequent elimination of a carboxylate and a proton leads to the formation of the aromatic oxazole ring.
To achieve an unsubstituted C5 position, a formylating agent is required in place of an acid anhydride. The mechanism is analogous, involving the base-mediated formation of the isocyanoacetate enolate, which then attacks the formylating agent. The resulting intermediate undergoes a similar intramolecular cyclization and subsequent elimination to yield the desired this compound.
Caption: Direct cyclization pathway for this compound.
B. Experimental Protocol: Synthesis from Methyl Isocyanoacetate
This protocol is adapted from the synthesis of related 5-substituted oxazole-4-carboxylates and is optimized for the formation of the C5-unsubstituted target.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl Isocyanoacetate | 99.09 | 10.0 g | 0.101 |
| Methyl Formate | 60.05 | 9.1 g (10.2 mL) | 0.151 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 18.4 g (18.2 mL) | 0.121 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| Saturated Aqueous Sodium Bicarbonate | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
| Silica Gel | - | - | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl isocyanoacetate (10.0 g, 0.101 mol) and anhydrous tetrahydrofuran (200 mL).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (18.4 g, 0.121 mol) dropwise to the solution over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition of DBU is complete, add methyl formate (9.1 g, 0.151 mol) dropwise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approximately 16 hours).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (300 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:4 v/v, polarity can be adjusted based on TLC analysis) to afford pure this compound.
III. Pathway 2: Two-Step Synthesis from Serine Methyl Ester
This pathway provides a reliable and often high-yielding route to this compound through the formation and subsequent dehydrogenation of an oxazoline intermediate. This method is particularly attractive due to the ready availability of serine methyl ester.
A. The Underlying Chemistry: A Mechanistic Perspective
Step 1: Oxazoline Formation
The first step involves the condensation of serine methyl ester with formaldehyde. The reaction proceeds via the initial formation of a Schiff base (imine) between the amino group of serine methyl ester and formaldehyde. This is followed by an intramolecular nucleophilic attack of the hydroxyl group of the serine backbone onto the imine carbon, leading to the formation of the 4,5-dihydrooxazole (oxazoline) ring. This cyclization is often acid-catalyzed to facilitate the dehydration step.
Step 2: Oxidation of the Oxazoline to an Oxazole
The second and crucial step is the aromatization of the oxazoline ring. This is an oxidative dehydrogenation process. While several reagents can effect this transformation, manganese dioxide (MnO₂) is a common and effective choice.[2] The precise mechanism of MnO₂ oxidation is complex and believed to occur via a radical pathway on the surface of the solid oxidant.[3] It is thought to involve the abstraction of a hydrogen atom from the C5 position of the oxazoline, followed by a second hydrogen abstraction or electron transfer process to form the stable aromatic oxazole ring.
Sources
A Technical Guide to 2-Methyl-1,3-oxazole-4-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Abstract: The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth technical overview of a key building block, 2-methyl-1,3-oxazole-4-carboxylic acid. We will dissect its fundamental physicochemical and spectroscopic properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, and explore its applications as a critical reactant in the development of novel therapeutics targeting key physiological pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development pipelines.
Core Molecular Structure and Physicochemical Properties
2-Methyl-1,3-oxazole-4-carboxylic acid is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, further functionalized with a methyl group at the C2 position and a carboxylic acid at the C4 position. This specific arrangement of functional groups imparts distinct reactivity and makes it a valuable synthon for further chemical elaboration.
Chemical Structure
The structural representation of the molecule is provided below. The numbering of the oxazole ring begins with the oxygen atom as position 1.
Caption: 2D Structure of 2-methyl-1,3-oxazole-4-carboxylic acid.
Key Physicochemical Data
The fundamental properties of 2-methyl-1,3-oxazole-4-carboxylic acid are summarized in the table below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 23062-17-1 | [1][2][3][4] |
| Molecular Formula | C₅H₅NO₃ | [1][3] |
| Molecular Weight | 127.10 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Melting Point | 182-189 °C | [1][3][5] |
| SMILES | Cc1nc(co1)C(O)=O | [1][3] |
| InChI Key | IARMCEYEYXXEOS-UHFFFAOYSA-N | [3] |
Predicted Spectroscopic Profile for Structural Verification
Accurate structural confirmation is paramount in chemical synthesis. While experimental spectra should always be acquired for novel batches, the following data, based on established spectroscopic principles for heterocyclic and carboxylic acid-containing molecules, provides a reliable benchmark for characterization.[6][7]
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale & Key Insights |
| ¹H NMR | -OH (Carboxylic Acid) | δ 10.0 - 13.0 ppm (broad s) | The acidic proton is highly deshielded and often presents as a broad singlet, which may exchange with D₂O. |
| C5-H | δ 8.0 - 8.5 ppm (s) | The sole proton on the aromatic oxazole ring is at the C5 position. Its chemical shift is downfield due to the electron-withdrawing nature of the adjacent nitrogen and the C4-carboxylic acid. | |
| -CH₃ (Methyl) | δ 2.5 - 2.8 ppm (s) | The methyl group at the C2 position will appear as a sharp singlet. | |
| ¹³C NMR | -C =O (Carboxylic Acid) | δ 165 - 175 ppm | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[6] |
| C 2 (Ring) | δ 158 - 164 ppm | The C2 carbon, bonded to nitrogen, oxygen, and the methyl group, is significantly deshielded. | |
| C 4 (Ring) | δ 138 - 145 ppm | The C4 carbon, substituted with the carboxylic acid, is also deshielded. | |
| C 5 (Ring) | δ 125 - 135 ppm | The C5 carbon, bearing the only ring proton, appears at a relatively upfield position for an aromatic carbon. | |
| -C H₃ (Methyl) | δ 12 - 18 ppm | The methyl carbon appears in the typical aliphatic region. | |
| FT-IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | This very broad band is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ (strong) | A strong, sharp absorbance typical for a conjugated carboxylic acid carbonyl group.[6] | |
| C=N & C=C Stretches (Ring) | 1500 - 1650 cm⁻¹ (medium) | Aromatic ring stretching vibrations for the oxazole core. |
Synthesis Protocol: The Robinson-Gabriel Approach
The synthesis of substituted oxazoles is a well-established field, with several named reactions providing reliable routes.[8] The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is a classic and robust method for preparing 2,4,5-substituted oxazoles.[2][5][9][10][11] The following protocol details a representative procedure adaptable for the synthesis of 2-methyl-1,3-oxazole-4-carboxylic acid, starting from ethyl 2-acetamido-3-oxobutanoate.
Synthesis Workflow
The overall transformation involves the acid-catalyzed intramolecular cyclization of the acylamino-ketone, followed by dehydration to form the aromatic oxazole ring and subsequent hydrolysis of the ester to yield the target carboxylic acid.
Caption: Workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology
Trustworthiness: This protocol is a self-validating system. Each step has a clear objective and observable outcome (e.g., dissolution, precipitation), and the final product's purity can be rigorously confirmed against the spectroscopic benchmarks provided in Section 2.
Step 1: Cyclodehydration to Form the Oxazole Ester
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place concentrated sulfuric acid (H₂SO₄, 5 equivalents). Cool the flask in an ice-water bath to 0-5 °C.
-
Expertise & Experience: Using a strong dehydrating agent like H₂SO₄ or phosphorus oxychloride (POCl₃) is crucial.[9] H₂SO₄ acts as both the catalyst and the dehydrating agent. The reaction is exothermic, necessitating initial cooling to control the rate and prevent side reactions.
-
-
Substrate Addition: Slowly add ethyl 2-acetamido-3-oxobutanoate (1 equivalent) to the cooled sulfuric acid via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, carefully quenching it in ice water, extracting with ethyl acetate, and spotting on a silica plate.
-
Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker. The product, ethyl 2-methyl-1,3-oxazole-4-carboxylate, may precipitate as a solid or can be extracted.
-
Extraction & Purification: Neutralize the aqueous solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
Step 2: Saponification to the Carboxylic Acid
-
Hydrolysis: Dissolve the crude ethyl 2-methyl-1,3-oxazole-4-carboxylate from the previous step in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH, 2-3 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Expertise & Experience: Saponification is a standard method for converting an ester to a carboxylic acid. The use of a co-solvent like ethanol ensures the homogeneity of the reaction mixture.
-
-
Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
Step 3: Acidification and Final Product Isolation
-
Precipitation: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid (HCl). The target compound, 2-methyl-1,3-oxazole-4-carboxylic acid, will precipitate as a solid.
-
Causality: The sodium salt of the carboxylic acid is water-soluble. Protonation via acidification renders it insoluble, causing it to precipitate out of the aqueous solution, which is a key purification step.
-
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the product under vacuum to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Applications in Drug Discovery and Medicinal Chemistry
2-Methyl-1,3-oxazole-4-carboxylic acid is not merely a laboratory chemical; it is a reactant for synthesizing advanced molecules with significant therapeutic potential. Its utility has been demonstrated in the preparation of inhibitors for crucial biological targets.
Precursor for Protease-Activated Receptor 2 (PAR2) Modulators
This oxazole derivative is a documented reactant for the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides that act as modulators of human Protease-Activated Receptor 2 (PAR2).
-
Biological Context: PAR2 is a G-protein-coupled receptor that is activated by proteolytic cleavage.[1] It is a well-validated target in a range of inflammatory and fibrotic diseases.[12] Over-activation of PAR2 is implicated in conditions like non-alcoholic steatohepatitis (NASH), inflammatory bowel disease, and chronic pain.[4][12]
-
Therapeutic Strategy: Developing small-molecule inhibitors of PAR2 is an attractive therapeutic strategy.[1][12][13][14] These inhibitors can block the downstream signaling cascades that promote inflammation and fibrosis. The use of 2-methyl-1,3-oxazole-4-carboxylic acid allows for the construction of complex peptide-like molecules with the necessary structural features to bind to and inhibit the PAR2 receptor.
Building Block for Integrin Inhibitors
The compound is also utilized in the stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines, which have been identified as inhibitors of the αvβ3 integrin.
-
Biological Context: Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[15] The αvβ3 integrin, in particular, plays a critical role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[6][16] It is also involved in bone resorption and is a target for osteoporosis.
-
Therapeutic Strategy: Inhibiting αvβ3 can disrupt angiogenesis, thereby starving tumors of their blood supply, and can also prevent the migration and invasion of cancer cells.[17] While early αvβ3 inhibitors faced clinical challenges, the design of new generations of integrin inhibitors remains an active area of cancer research.[15][16][18] The oxazole core provides a rigid scaffold that can be used to correctly orient the functional groups required for potent and selective binding to the integrin receptor.
References
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- Cornforth, J. W., & Cornforth, R. H. A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed).
- Zhang, C., et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - NIH.
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- BioWorld. Innovative design of integrin inhibitors stabilizing its closed conformation.
- Versiti. Scientists Design Integrin Inhibitor Principle to Aid the Development of Drugs Targeting Cancer.
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An In-depth Technical Guide to Methyl oxazole-4-carboxylate and its Pivotal Role in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Immunomodulatory Drugs
In the landscape of pharmaceutical intermediates, certain molecules, while not therapeutic agents themselves, are of profound importance, serving as the foundational scaffolds for blockbuster drugs. Methyl 5-methylisoxazole-4-carboxylate, with the CAS Number 100047-54-9 , is one such critical building block.[1] This guide, designed for the discerning researcher and drug development professional, provides an in-depth exploration of this isoxazole derivative. We will delve into its synthesis, physicochemical properties, and its crucial application as a precursor to 5-methylisoxazole-4-carboxylic acid (CAS Number: 42831-50-5), a key intermediate in the manufacture of the immunomodulatory drugs Leflunomide and Teriflunomide.[2]
The isoxazole motif is a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[3] The specific substitution pattern of Methyl 5-methylisoxazole-4-carboxylate makes it an ideal starting material for creating the core of Leflunomide, a drug used in the treatment of rheumatoid and psoriatic arthritis.[4]
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development. The following table summarizes the key properties of 5-Methylisoxazole-4-carboxylic acid, the immediate derivative of the title compound.
| Property | Value | Source |
| CAS Number | 42831-50-5 | [1][2][5] |
| Molecular Formula | C₅H₅NO₃ | [2][5][6] |
| Molecular Weight | 127.10 g/mol | [2][5][6] |
| Appearance | White to off-white crystalline powder/solid | [7] |
| Melting Point | 144-149 °C | [7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | [8] |
| pKa | 2.85±0.25 (Predicted) | [8] |
The Synthesis of the Isoxazole Core: A Step-by-Step Protocol and Mechanistic Insight
The construction of the 5-methylisoxazole-4-carboxylate core is a classic example of heterocyclic chemistry, typically achieved through the condensation of a β-ketoester with hydroxylamine. The following protocol is a representative synthesis adapted from established methodologies for the ethyl ester, which is directly analogous to the synthesis of the methyl ester.[9]
Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
This protocol is divided into two main stages: the formation of an activated enol ether from ethyl acetoacetate, followed by cyclization with hydroxylamine.
Part 1: Synthesis of Ethyl ethoxymethyleneacetoacetic ester
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a distillation apparatus.
-
Charging the Reactor: Charge the flask with ethylacetoacetate, triethylorthoformate, and acetic anhydride.
-
Reaction Execution: Heat the mixture to a temperature of 100-110°C. The reaction progress can be monitored by the distillation of the ethanol byproduct.
-
Work-up: Once the reaction is complete (as indicated by the cessation of ethanol distillation), the crude ethyl ethoxymethyleneacetoacetic ester is typically used in the next step without further purification.
Part 2: Cyclization to form Ethyl 5-methylisoxazole-4-carboxylate
-
Reaction Setup: In a separate reaction vessel equipped with a stirrer and a cooling bath, prepare a solution of hydroxylamine sulfate and sodium acetate in water.
-
Cooling: Cool the hydroxylamine solution to a temperature between -10°C and 0°C. The use of a salt-ice bath is effective here. This low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of byproducts.[9]
-
Addition: Slowly add the crude ethyl ethoxymethyleneacetoacetic ester from Part 1 to the cooled hydroxylamine solution while maintaining the low temperature.
-
Reaction Execution: Stir the reaction mixture at low temperature for a set period. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude ethyl 5-methylisoxazole-4-carboxylate. Further purification can be achieved by crystallization or chromatography.
Causality in Experimental Choices:
-
Activation of Ethyl Acetoacetate: The reaction with triethylorthoformate and acetic anhydride converts the β-ketoester into a more reactive enol ether derivative. This is a key step as it pre-forms the C-O-C linkage that will become part of the isoxazole ring and activates the molecule for the subsequent cyclization.
-
Low-Temperature Control: The reaction with hydroxylamine is exothermic. Maintaining a low temperature is critical for regioselectivity and to prevent the degradation of the reactants and products.[9]
-
Use of a Mild Base: Sodium acetate is used to neutralize the sulfuric acid released from hydroxylamine sulfate, creating the free hydroxylamine base in situ required for the reaction.
Reaction Mechanism: Isoxazole Ring Formation
The formation of the isoxazole ring from a β-ketoester and hydroxylamine proceeds through a well-established mechanism involving nucleophilic attack and subsequent cyclization.
Caption: Generalized mechanism for isoxazole synthesis.
From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Leflunomide
Methyl 5-methylisoxazole-4-carboxylate is not directly used in the final drug formulation but is first hydrolyzed to its corresponding carboxylic acid, 5-methylisoxazole-4-carboxylic acid. This acid is then converted to an acid chloride, which subsequently reacts with 4-trifluoromethylaniline to yield Leflunomide.[4][10]
Experimental Protocol: Synthesis of Leflunomide
Part 1: Hydrolysis of the Ester
-
Reaction Setup: In a round-bottom flask, combine ethyl 5-methylisoxazole-4-carboxylate with an aqueous solution of a strong acid, such as sulfuric acid.[8]
-
Reaction Execution: Heat the mixture to reflux. The progress of the hydrolysis can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture. The 5-methylisoxazole-4-carboxylic acid will precipitate out of the solution and can be collected by filtration.
Part 2: Formation of the Acid Chloride and Amidation
-
Reaction Setup: Suspend the 5-methylisoxazole-4-carboxylic acid in an inert solvent like toluene.
-
Chlorination: Add a chlorinating agent, such as thionyl chloride, to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[4]
-
Reaction Execution: Heat the mixture to facilitate the formation of the acid chloride.
-
Amidation: In a separate vessel, dissolve 4-trifluoromethylaniline in a suitable solvent.
-
Coupling: Slowly add the solution of the in-situ generated 5-methylisoxazole-4-carbonyl chloride to the aniline solution.
-
Work-up and Purification: After the reaction is complete, the crude Leflunomide can be isolated by filtration and purified by recrystallization from a suitable solvent, such as toluene, to yield a high-purity product.[4]
Self-Validating System and Rationale:
-
In-situ Acid Chloride Formation: The conversion of the carboxylic acid to the more reactive acid chloride is a classic strategy to facilitate amide bond formation. Performing this step and the subsequent amidation in a "one-pot" or telescoped fashion without isolating the moisture-sensitive acid chloride intermediate improves efficiency and yield.[10][11]
-
Solvent Choice: Toluene is an excellent choice for the acid chloride formation as it is inert to the reaction conditions and allows for the azeotropic removal of any residual water.
-
Purification by Recrystallization: Recrystallization is a robust and scalable method for purifying the final product, ensuring that it meets the stringent purity requirements for an active pharmaceutical ingredient.
Caption: Synthetic pathway from the methyl ester to Leflunomide.
Safety and Handling: A Scientist's Responsibility
As with any chemical synthesis, a commitment to safety is non-negotiable. 5-Methylisoxazole-4-carboxylic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Conduct all manipulations in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[7]
Conclusion: A Versatile Intermediate with a Bright Future
Methyl 5-methylisoxazole-4-carboxylate and its derivatives are more than just entries in a chemical catalog. They are the linchpins in the synthesis of important drugs that have improved the lives of patients with autoimmune diseases. A deep understanding of their synthesis, reactivity, and handling is essential for any scientist or researcher working in the field of drug discovery and development. The methodologies and insights provided in this guide aim to equip you with the knowledge to confidently and safely utilize this versatile isoxazole intermediate in your research endeavors.
References
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- PrepChem. (n.d.). Synthesis of methyl 5-methyl-4-oxazolecarboxylate.
- Kasthuri, R., et al. (2022).
- Arote, N. D., & Shisodia, S. U. (2013). SODIUM SACCHARIN: AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES. Heteroletters, 3(3), 359-369.
- Gholap, A. R., & Gill, C. H. (2019).
- Stork, G., & Stotter, P. L. (1969). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 49, 90.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 5-Methylisoxazole-4-carboxylic acid.
- Teva Pharmaceutical Industries Ltd. (2004). Method for synthesizing leflunomide. U.S.
- Szymański, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5645.
- Cocivera, M., et al. (1976). Reaction of hydroxylamine with ethyl acetoacetate. Details of the addition and cyclization steps studied by flow nuclear magnetic resonance. Journal of the American Chemical Society, 98(1), 1573-1577.
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- Hoechst Aktiengesellschaft. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Fisher Scientific. (n.d.).
- Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
- Unichem Laboratories Limited. (2007). An improved process for preparation of leflunomide.
- Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3063.
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- National Center for Biotechnology Information. (n.d.).
- WIPO. (2018). Process for the preparation of teriflunomide.
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Topic: Starting Materials and Synthetic Routes for Methyl Oxazole-4-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl Oxazole-4-carboxylate
The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Its unique electronic properties and ability to act as a bioisosteric replacement for ester and amide functionalities make it a privileged scaffold in drug design. This compound, in particular, serves as a versatile and highly valuable building block. It provides a synthetically tractable handle—the methyl ester at the C4 position—for further molecular elaboration, enabling its incorporation into more complex structures such as peptides, macrocycles, and various pharmacologically active agents.[1][2]
This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound. We will dissect the core starting materials, explore the underlying reaction mechanisms, and present detailed, field-proven protocols. The focus is not merely on procedural steps but on the chemical logic and causality behind each experimental choice, empowering researchers to adapt and troubleshoot these methods effectively.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the oxazole core can be approached from several distinct pathways. The optimal choice depends on factors such as the availability of starting materials, desired scale, and tolerance for specific functional groups. We will focus on the most prominent and reliable methods for accessing the target molecule.
The Serine Pathway: Cyclodehydration of an α-Amino Acid Derivative
One of the most direct and elegant approaches utilizes L-serine methyl ester hydrochloride as the primary starting material. This precursor conveniently contains the entire C4-C5-N backbone of the target oxazole. The synthesis is completed through a sequence of N-formylation followed by an oxidative cyclodehydration.
Causality and Mechanistic Insight: The key to this transformation is the conversion of the β-hydroxyl group of the serine derivative into a suitable leaving group and the subsequent intramolecular cyclization driven by the nucleophilic oxygen of the amide. The oxidation step then aromatizes the resulting oxazoline intermediate to the final oxazole. Reagents like Dess-Martin periodinane (DMP) or protocols involving triphenylphosphine and iodine are effective for this cyclodehydration.[3]
Starting Material Profile: L-Serine Methyl Ester Hydrochloride
-
CAS Number: 5874-57-7[4]
-
Role: Provides the N-C5-C4-COOCH₃ fragment.
-
Procurement: Commercially available from major chemical suppliers.[5][6]
-
In-house Preparation: Can be synthesized from L-serine by reaction with thionyl chloride in methanol or by passing HCl gas through a methanolic suspension of L-serine.[4][7][8] This esterification is crucial as it protects the carboxylic acid and increases solubility in organic solvents.[6]
The Hantzsch-Type Synthesis: Condensation of an α-Haloketone
The Hantzsch synthesis is a classic and robust method for heterocycle formation. In the context of oxazoles, it involves the condensation of an α-haloketone with a primary amide. To synthesize this compound, this translates to the reaction between a methyl 2-haloacetoacetate derivative and formamide.
Causality and Mechanistic Insight: The reaction proceeds via an initial SN2 reaction where the amide oxygen or nitrogen attacks the electrophilic carbon bearing the halogen. Following this, an intramolecular cyclization occurs, and a subsequent dehydration step yields the aromatic oxazole ring. The choice of the α-haloketone is critical; chloro- or bromo-derivatives are most common.
Starting Material Profile: Ethyl 2-chloroacetoacetate
-
CAS Number: 609-15-4[]
-
Role: Provides the C4-C5 fragment of the oxazole ring. It is a bifunctional molecule with a reactive α-chloro ketone and an ester group.[10]
-
Procurement: Widely available commercially.
-
In-house Preparation: Typically synthesized by the chlorination of ethyl acetoacetate using sulfuryl chloride (SO₂Cl₂).[11][12][13] This method is preferred over using chlorine gas to avoid the formation of the 4-chloro isomer.[13]
Isocyanide-Based Syntheses (Van Leusen & Schöllkopf Analogues)
Isocyanides are exceptionally versatile reagents in organic synthesis. Methods based on α-metallated isocyanides or their equivalents provide a powerful route to oxazoles. For our target, the reaction of methyl isocyanoacetate with a formylating agent or a suitable electrophile is a key strategy. A highly efficient modern approach involves the direct reaction of a carboxylic acid (formic acid in this case, or an equivalent) with an isocyanoacetate, activated in situ.[14]
Causality and Mechanistic Insight: In a typical pathway, the α-proton of methyl isocyanoacetate is removed by a base to form a nucleophilic species. This anion then attacks an acylating agent (e.g., an acid chloride). The resulting intermediate undergoes a spontaneous intramolecular cyclization, driven by the nucleophilic oxygen attacking the isocyanide carbon, to form the oxazole ring.[15]
Starting Material Profile: Methyl/Ethyl Isocyanoacetate
-
Role: Acts as a "C2N1" synthon.[2] The isocyanoacetate provides the C4-C5-N atoms and the ester group.
-
Procurement: Commercially available, though can be prepared from the corresponding amino acid ester via formylation and subsequent dehydration.
-
Reactivity: The isocyanide carbon can act as both a nucleophile and an electrophile, while the adjacent methylene group is acidic, allowing for easy deprotonation.[15][16]
Data Summary: Comparison of Synthetic Pathways
| Synthetic Route | Core Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages/Limitations | Typical Yields |
| Serine Pathway | L-Serine Methyl Ester | 1. Formylating agent (e.g., Ethyl Formate) 2. Oxidative cyclodehydration (e.g., PPh₃/I₂/Et₃N or DMP) | Atom-economical, stereocenter can be retained in oxazoline intermediate. | Requires an oxidation step which may not be compatible with sensitive functional groups. | Good to Excellent |
| Hantzsch-Type | Methyl/Ethyl 2-chloroacetoacetate, Formamide | Heat, often neat or in a high-boiling solvent. | Robust, reliable, and uses inexpensive, readily available materials.[10][11] | Can require harsh conditions (high temperatures). Limited substitution patterns. | Moderate to Good |
| Isocyanide-Based | Methyl Isocyanoacetate, Formic Acid derivative | Base (e.g., K₂CO₃, DBU), dehydrating/activating agent (e.g., POCl₃, Tf₂O-Pyridine).[14] | Mild conditions, high functional group tolerance, versatile.[14][15] | Isocyanides can be toxic and require careful handling. | Good to Excellent |
| Robinson-Gabriel | α-(Formylamino)-β-ketoester | Cyclodehydrating agent (e.g., H₂SO₄, POCl₃, PPA).[1][17] | Classic and well-established method. | Requires preparation of the specific acylamino ketone precursor; harsh acidic conditions.[1][3] | Variable |
Experimental Protocols & Methodologies
Protocol 1: Synthesis via the Serine Pathway
This protocol details the N-formylation of L-serine methyl ester hydrochloride and subsequent one-pot oxidative cyclodehydration to yield this compound.
Step A: N-Formylation
-
To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.
-
Stir the mixture for 15 minutes, then add ethyl formate (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture containing the N-formyl serine methyl ester is typically used directly in the next step without purification.
Step B: Oxidative Cyclodehydration
-
Cool the crude reaction mixture from Step A to 0 °C.
-
Add triphenylphosphine (1.5 eq), iodine (1.5 eq), and triethylamine (3.0 eq) sequentially.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate and stir until the iodine color disappears.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Hantzsch-Type Synthesis
This protocol describes the direct condensation of ethyl 2-chloroacetoacetate with formamide.
Reagent & Condition Table
| Reagent | M.W. | Amount | Moles (eq) |
| Ethyl 2-chloroacetoacetate | 164.59 | 16.46 g | 0.1 (1.0) |
| Formamide | 45.04 | 22.52 g | 0.5 (5.0) |
Procedure:
-
Combine ethyl 2-chloroacetoacetate (1.0 eq) and formamide (5.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 120-130 °C and maintain for 3-4 hours. The reaction can be monitored by GC-MS or TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash successively with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield the target ester. (Note: The product will be the ethyl ester, which can be transesterified to the methyl ester if required).
Visualizing the Chemistry: Mechanisms and Workflows
A clear understanding of the reaction pathways and experimental processes is crucial for successful synthesis.
Diagram 1: Mechanism of the Serine Pathway
Caption: Reaction sequence for oxazole synthesis from L-serine methyl ester.
Diagram 2: Hantzsch-Type Synthesis Mechanism
Caption: Key mechanistic steps in the Hantzsch-type oxazole synthesis.
Diagram 3: General Laboratory Workflow
Caption: Standard workflow from reaction to purified product.
References
- Ethyl 2-chloroacetoacetate - CAS 609-15-4. BOC Sciences. URL: https://www.bocsci.
- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6100108/
- Robinson–Gabriel synthesis. Wikipedia. URL: https://en.wikipedia.org/wiki/Robinson%E2%80%93Gabriel_synthesis
- D-Serine methyl ester hydrochloride synthesis. ChemicalBook. URL: https://www.chemicalbook.com/productchemicalproperties_5874-57-7.htm
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research. URL: https://innovareacademics.in/journals/index.php/ajpcr/article/view/42600
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. URL: https://www.pharmaguideline.com/2022/05/synthesis-reactions-and-medicinal-uses-of-oxazole.html
- Robinson-Gabriel Synthesis of Oxazole Mechanism. Scribd. URL: https://www.scribd.com/document/621128387/5-Iii-Sem-4
- Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. PubMed, National Institutes of Health. URL: https://pubmed.ncbi.nlm.nih.gov/20608663/
- Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. PubMed Central, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7821817/
- Robinson-Gabriel Synthesis. SynArchive. URL: https://www.synarchive.com/named-reactions/robinson-gabriel-synthesis
- A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate. URL: https://www.researchgate.
- Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. URL: https://www.researchgate.
- The Versatility of Ethyl 2-Chloroacetoacetate in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.
- 2-methyl-1,3-oxazole-4-carboxylic acid. ChemSynthesis. URL: https://www.chemsynthesis.com/base/chemical-structure-23062-17-1.html
- Synthesis of 2,5-Disubstituted Oxazoles. Thieme Chemistry. URL: https://www.thieme-chemistry.com/products/science-of-synthesis/watch/read/201706-synthesis-of-2-5-disubstituted-oxazoles.html
- A Comparative Guide to the Synthetic Applications of Ethyl 2-chloroacetoacetate and Ethyl Acetoacetate. BenchChem. URL: https://www.benchchem.com/pdf/BCHM-Library_ECA-vs-EAA_2024-05-15.pdf
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents. URL: https://patents.google.
- Ethyl 2-chloroacetoacetate | 609-15-4. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8253181.htm
- Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. PubMed, National Institutes of Health. URL: https://pubmed.ncbi.nlm.nih.gov/6671252/
- Manufacturing Methyl 5-methylisoxazole-4-carboxylate: Ensuring Quality and Efficiency. BOC Sciences. URL: https://www.bocsci.com/latest-news/manufacturing-methyl-5-methylisoxazole-4-carboxylate-ensuring-quality-and-efficiency-2549.html
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7175200/
- Application Notes: Synthesis of Oxazoles from Ethyl Isocyanoacetate. BenchChem. URL: https://www.benchchem.
- How to prepare and use Ethyl 2-chloroacetoacetate effectively? Guidechem. URL: https://www.guidechem.
- l-Serine methyl ester hydrochloride. PubMed Central, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2968482/
- Synthetic method of L-serine methyl ester hydrochloride. Google Patents. URL: https://patents.google.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8401300/
- Synthesis of L-serine methyl ester hydrochloride. PrepChem.com. URL: https://www.prepchem.com/synthesis-of-l-serine-methyl-ester-hydrochloride
- Preparation method of diethyl aminomalonate hydrochloride. Patsnap. URL: https://patents.google.
- Process for producing 3-amino-2-hydroxypropionic acid derivatives. Google Patents. URL: https://patents.google.
- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. URL: https://www.beilstein-journals.org/bjoc/articles/14/196
- Oxazole Synthesis from Isocyanides. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Oxazole-Synthesis-from-Isocyanides-Ka%C3%AFm-Grimaud/303530e7058ab352467d3e08502575a611c009b0
- Synthesis of 1,3-oxazoles. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxazoles.shtm
- Oxazole Synthesis by four Name Reactions. YouTube. URL: https://www.youtube.
- Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. CSIR-NIO. URL: http://drs.nio.org/drs/handle/2264/4915
- Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation conditions. ResearchGate. URL: https://www.researchgate.
- Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity. ResearchGate. URL: https://www.researchgate.
- Synthesis of α‐amino and α‐hydroxy esters. ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-a-amino-and-a-hydroxy-esters-12_fig2_229074062
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025732/
- Process for the preparation of aminomalonic acid ester salts. Google Patents. URL: https://patents.google.
- Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters. ResearchGate. URL: https://www.researchgate.net/publication/281140974_Preparation_of_New_a-Hydroxy_Acids_Derived_from_Amino_Acids_and_Their_Corresponding_Polyesters
Sources
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A Technical Guide to the Spectroscopic Characterization of Methyl Oxazole-4-carboxylate
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl oxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The oxazole ring is a key structural motif in numerous biologically active molecules and natural products. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and the structural elucidation of its derivatives. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide will leverage data from closely related analogs, theoretical predictions, and fundamental spectroscopic principles to provide a comprehensive and practical understanding for researchers.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the systematic IUPAC name methyl 1,3-oxazole-4-carboxylate, consists of a five-membered oxazole ring substituted with a methyl ester at the 4-position. The key structural features to be analyzed are the protons and carbons of the oxazole ring and the methyl ester group.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for identifying the hydrogen atoms in a molecule. For this compound, we expect to see distinct signals for the two protons on the oxazole ring and the three protons of the methyl ester.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted chemical shifts (δ) and coupling constants (J) for the protons of this compound. These predictions are based on the analysis of similar oxazole structures and established NMR principles.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~8.3 - 8.5 | Singlet | - |
| H-5 | ~8.0 - 8.2 | Singlet | - |
| -OCH₃ | ~3.8 - 4.0 | Singlet | - |
Expert Interpretation
The two protons on the oxazole ring, H-2 and H-5, are in different electronic environments and are therefore expected to have distinct chemical shifts. Both are expected to appear as sharp singlets as they are not coupled to any neighboring protons. The protons of the methyl ester group (-OCH₃) will also appear as a singlet, typically in the range of 3.8 to 4.0 ppm. The exact chemical shifts can be influenced by the solvent used for the NMR experiment.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.
-
-
Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, we expect to see signals for the three carbons of the oxazole ring and the two carbons of the methyl ester group.
Predicted ¹³C NMR Spectral Data
The following table presents the predicted chemical shifts for the carbon atoms of this compound.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~150 - 155 |
| C-4 | ~135 - 140 |
| C-5 | ~125 - 130 |
| C=O (ester) | ~160 - 165 |
| -OCH₃ | ~50 - 55 |
Expert Interpretation
The carbon atoms of the oxazole ring are deshielded due to the electronegativity of the nitrogen and oxygen atoms and their aromatic character, thus they resonate at lower field. The ester carbonyl carbon (C=O) will be the most downfield signal. The methyl carbon of the ester group (-OCH₃) will be the most upfield signal. Data from related structures, such as methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, show the oxazole ring carbons in the 108-180 ppm range, which is consistent with these predictions[1].
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
-
Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the deuterated solvent signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Expected IR Absorption Bands
The table below lists the characteristic IR absorption bands expected for this compound. This is based on typical values for oxazoles and esters. For the closely related ethyl oxazole-4-carboxylate, characteristic IR absorptions have been reported, which provides a good reference[2].
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (ester) | 1720 - 1740 | Strong |
| C=N (oxazole ring) | 1600 - 1650 | Medium |
| C-O (ester) | 1200 - 1300 | Strong |
| C-H (aromatic) | 3050 - 3150 | Medium-Weak |
| C-H (aliphatic, -CH₃) | 2850 - 3000 | Medium-Weak |
Expert Interpretation
The most prominent peak in the IR spectrum will be the strong absorption from the ester carbonyl (C=O) stretch. The C=N stretching vibration of the oxazole ring will also be a key diagnostic peak. The C-O stretching of the ester and the C-H stretches of the aromatic ring and methyl group will further confirm the structure.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Data
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]⁺ | 127.03 | Molecular Ion |
| [M - OCH₃]⁺ | 96.02 | Loss of the methoxy group |
| [M - COOCH₃]⁺ | 68.02 | Loss of the carbomethoxy group |
Expert Interpretation
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of this compound (127.10 g/mol ). Common fragmentation pathways would involve the loss of the methoxy radical (-OCH₃) or the entire carbomethoxy group (-COOCH₃). The exact fragmentation pattern will depend on the ionization method used.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a gas or liquid chromatograph). Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Analysis: Identify the molecular ion peak and major fragment ions.
Illustrative Workflow and Structural Relationships
The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of this compound.
Synthesis of Oxazole-4-carboxylates
A common method for the synthesis of oxazole-4-carboxylates is through the reaction of an α-bromo-β-ketoester with an amide. For instance, a general protocol for synthesizing 2-substituted ethyl oxazole-4-carboxylates involves the cyclization reaction between ethyl bromopyruvate and a suitable amide.[3]
Illustrative Experimental Protocol for a 2-Substituted Ethyl Oxazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine a substituted benzamide (1.0 equivalent) and ethyl bromopyruvate (1.1 equivalents).[3]
-
Solvent Addition: Add a 1:1 mixture of toluene and dioxane to the flask to serve as the solvent.[3]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product using the spectroscopic techniques detailed above (NMR, IR, MS).
Conclusion
The spectroscopic characterization of this compound is essential for its application in scientific research and development. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with expert interpretation and standardized experimental protocols. By combining predicted data with insights from closely related analogs, researchers can confidently identify and characterize this important heterocyclic compound. The provided workflows and synthetic context further enhance the practical utility of this guide for professionals in the field.
References
- Georganics.
- PubChem.
- PubChem.
- Beilstein Journal of Organic Chemistry. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
Sources
Introduction: The Significance of a Versatile Heterocycle
An In-depth Technical Guide to the Physical Properties of Methyl Oxazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound (CAS No: 170487-38-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical data with practical, field-proven experimental protocols. We delve into the structural, thermal, and solubility characteristics of this key heterocyclic building block, alongside a detailed analysis of its spectroscopic signature. The causality behind experimental choices is explained to ensure both accuracy and reproducibility in the laboratory setting.
This compound is a member of the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1] These scaffolds are of paramount importance in medicinal chemistry and materials science due to their presence in numerous natural products and pharmacologically active molecules. The specific arrangement of the ester functional group on the oxazole ring makes this compound a valuable and versatile building block for synthesizing more complex molecular architectures.[1]
A thorough understanding of its physical properties is not merely academic; it is the foundational requirement for its effective use in synthesis, formulation, and quality control. Properties such as melting point, solubility, and spectroscopic identity directly influence reaction conditions, purification strategies, and the ultimate characterization of final compounds. This guide serves as an authoritative resource for scientists leveraging this compound in their research endeavors.
Core Physicochemical Properties
The physical state and behavior of a compound are dictated by its molecular structure. This compound is a relatively small, polar molecule, and its properties reflect the interplay between the heterocyclic ring and the methyl ester group.
Molecular Structure:
-
IUPAC Name: Methyl 1,3-oxazole-4-carboxylate
-
Synonyms: 4-Oxazolecarboxylic acid methyl ester, Oxazole-4-carboxylic acid methyl ester[1]
-
CAS Number: 170487-38-4
-
Molecular Formula: C₅H₅NO₃
-
Molecular Weight: 127.10 g/mol
Tabulated Physical Data
The following table summarizes the key physical properties of this compound. It is important to note that while some data for related structures is well-documented, specific experimental values for this exact compound are not widely published. Where necessary, data is inferred from the parent acid or related analogues.
| Property | Value | Comments & Authoritative Context |
| Appearance | White to off-white crystalline solid | Based on typical observations for similar small organic molecules and related carboxylic acids.[2][3] |
| Melting Point | Data not available. (Parent Acid: 138-142 °C) | The parent compound, 4-Oxazolecarboxylic acid, has a melting point of 138-142 °C.[4] Esters typically have different, often lower, melting points than their parent carboxylic acids due to the absence of strong hydrogen bonding. |
| Boiling Point | Data not available | High-vacuum distillation would be required to prevent decomposition at atmospheric pressure. |
| Density | Data not available | Expected to be slightly denser than water (~1.2-1.3 g/cm³), similar to related structures like ethyl 5-methylisoxazole-4-carboxylate (1.118 g/mL).[5] |
Solubility Profile
Solubility is a critical parameter for selecting appropriate reaction solvents, purification methods (crystallization, chromatography), and formulation excipients. The profile below was determined through qualitative assessment in standard laboratory solvents at ambient temperature.
| Solvent Class | Solvent Example | Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The polar nature of the oxazole ring and ester group allows for strong dipole-dipole interactions with these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Good solvent for moderately polar organic compounds. |
| Ethers | Diethyl Ether, THF | Moderately Soluble | The compound's polarity limits high solubility in less polar ethers. |
| Esters | Ethyl Acetate | Soluble | "Like dissolves like" principle applies, given the shared ester functionality. |
| Alcohols | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the ring nitrogen and ester oxygens.[6] |
| Hydrocarbons | Hexanes, Toluene | Sparingly Soluble / Insoluble | The compound's polarity is too high for significant dissolution in nonpolar solvents. |
| Aqueous | Water | Sparingly Soluble | While polar, the lack of highly acidic or basic groups limits aqueous solubility. |
Spectroscopic and Analytical Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following data is based on established principles of NMR and IR spectroscopy and is consistent with data from closely related oxazole structures.[7]
-
Mass Spectrometry (MS): For C₅H₅NO₃, the expected exact mass is 127.0269. In an ESI+ experiment, the molecular ion peak would be observed at m/z = 128.0342 [M+H]⁺.
-
¹H NMR Spectroscopy (500 MHz, CDCl₃):
-
δ ~8.5-8.7 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the oxazole ring. Its significant downfield shift is due to the deshielding effects of the adjacent ring oxygen and nitrogen atoms.
-
δ ~8.2-8.4 ppm (s, 1H): This singlet is assigned to the proton at the C5 position. It is also in a deshielded environment, though slightly less so than the C2 proton.
-
δ ~3.9 ppm (s, 3H): This sharp singlet is characteristic of the methyl protons (-OCH₃) of the ester group.
-
-
¹³C NMR Spectroscopy (125 MHz, CDCl₃):
-
δ ~162 ppm: Carbonyl carbon (C=O) of the ester.
-
δ ~150-155 ppm: C2 carbon of the oxazole ring, highly deshielded by both heteroatoms.
-
δ ~140-145 ppm: C5 carbon of the oxazole ring.
-
δ ~130-135 ppm: C4 carbon, the attachment point for the carboxylate group. Chemical shifts for oxazole ring carbons can be found in related structures.[7]
-
δ ~52 ppm: Methyl carbon (-OCH₃) of the ester.
-
-
Infrared (IR) Spectroscopy (ATR):
-
~1720-1740 cm⁻¹ (strong, sharp): This is a highly characteristic C=O stretching vibration from the ester functional group.
-
~1580-1620 cm⁻¹ (medium): Corresponds to the C=N stretching vibration within the oxazole ring.[8]
-
~1100-1300 cm⁻¹ (strong): A series of strong bands corresponding to C-O stretching vibrations, both from the ester and the oxazole ring's C-O-C moiety.
-
~3100-3150 cm⁻¹ (weak): Aromatic C-H stretching from the protons on the oxazole ring.
-
Experimental Protocols for Property Determination
To ensure scientific integrity, all analytical protocols must be self-validating. The following sections describe standard, robust methodologies for determining the key physical properties discussed.
Protocol for Melting Point Determination
Principle: The melting point is a highly sensitive indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically <1 °C). This protocol uses a digital melting point apparatus for precision.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry by placing it under high vacuum for several hours. A dry sample is critical because moisture can depress the melting point.
-
Loading: Crush a small amount of the crystalline solid into a fine powder on a watch glass. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height).
-
Compaction: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom. Proper packing ensures uniform heat transfer.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.
-
Once within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is essential for accurately observing the onset of melting and the point of complete liquefaction.
-
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. Report this range as the melting point.
Workflow for Spectroscopic Analysis
The following workflow ensures that high-quality, reproducible spectroscopic data is obtained. The choice of solvent and preparation technique is paramount for accurate structural elucidation.
Caption: Workflow for obtaining NMR and IR spectroscopic data.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for user safety. The following recommendations are based on safety data for structurally related heterocyclic compounds.[2][9][10]
-
GHS Hazard Statements: While not specifically classified, related compounds may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][9][10]
-
Precautionary Measures:
-
Always handle in a well-ventilated area or a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[2]
-
Avoid breathing dust. Use dry cleanup procedures to prevent dust generation.[9]
-
Wash hands thoroughly after handling.[2]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a foundational building block for advanced chemical synthesis. This guide has detailed its essential physical and spectroscopic properties, providing researchers with the data and methodologies required for its effective and safe implementation in the laboratory. The provided protocols, grounded in established scientific principles, offer a framework for achieving accurate and reproducible characterization, which is the cornerstone of reliable scientific advancement.
References
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The Basic Reactivity of the Oxazole Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole ring, a five-membered aromatic heterocycle featuring an oxygen and a nitrogen atom, stands as a pivotal scaffold in the realms of medicinal chemistry and organic synthesis.[1] Its prevalence in a wide array of pharmaceuticals and biologically active natural products underscores its significance.[2][3] The unique electronic architecture of the oxazole nucleus imparts a versatile yet nuanced reactivity, making a deep understanding of its chemical behavior essential for its effective utilization in the design and synthesis of complex molecules.[4] This guide provides a comprehensive exploration of the fundamental reactivity of the oxazole ring system, delving into the causality behind its behavior in various chemical transformations.
Electronic Structure and Aromaticity
The aromatic character of the oxazole ring is a consequence of the delocalization of six π-electrons: one from each of the three carbon atoms, one from the nitrogen, and a lone pair from the oxygen atom.[1][5] This aromaticity confers thermal stability to the ring.[5] However, the disparate electronegativities of the oxygen and nitrogen atoms result in an uneven distribution of electron density, which is a key determinant of its reactivity.[1] The pyridine-like nitrogen at the 3-position acts as an electron sink, rendering the ring electron-deficient and generally deactivated towards electrophilic attack.[1][4] In contrast, the furan-like oxygen at the 1-position can behave as a diene component in cycloaddition reactions.[1][6]
The acidity of the ring protons follows the order C2 > C5 > C4, with the C2 proton having a pKa of approximately 20, making this position susceptible to deprotonation by strong bases.[1][5]
Caption: Preferred pathway for electrophilic substitution.
Reactivity Towards Nucleophiles
Nucleophilic attack on the oxazole ring is a more common and synthetically useful transformation. The C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack. [6][7]
Nucleophilic Substitution
Direct nucleophilic substitution is rare on an unsubstituted oxazole ring. [5]However, if a good leaving group, such as a halogen, is present at the C2 position, nucleophilic aromatic substitution (SNAr) can readily occur. [6][8]The order of reactivity for substitution of halogens is C2 >> C4 > C5. [5]
Nucleophilic Attack and Ring Opening
Strong nucleophiles can attack the C2 position, leading to ring cleavage. [1][6]This reactivity is a hallmark of the oxazole system. For instance, treatment of an oxazole with ammonia or formamide can result in the formation of an imidazole ring through a ring-opening and recyclization sequence. [1][6]Deprotonation at C2 with strong bases like butyllithium can also be followed by ring opening to yield an isonitrile intermediate. [6][8]
Caption: Competing pathways of nucleophilic attack.
Cycloaddition Reactions (Diels-Alder)
Oxazoles can function as dienes in [4+2] cycloaddition reactions, which is a powerful method for synthesizing pyridine and furan derivatives. [1][7][9]The diene character of the oxazole is enhanced by the presence of electron-donating substituents on the ring. [1][6]Conversely, protonation or alkylation of the ring nitrogen makes the oxazole more electron-deficient, facilitating inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. [1][10][11][12]
Caption: General workflow for an oxazole Diels-Alder reaction.
Metallation
The most acidic proton on the oxazole ring is at the C2 position. [1][5]This allows for regioselective deprotonation using strong bases such as n-butyllithium or lithium amides. [6][7]The resulting 2-lithiooxazoles are valuable intermediates but can be unstable and may exist in equilibrium with ring-opened isocyanide species. [6][7][13]These organometallic intermediates can be trapped with various electrophiles to introduce a wide range of substituents at the C2 position. Selective lithiation of substituents on the oxazole ring, such as a 2-methyl group, can also be achieved under specific conditions. [14][15]
Photochemical Reactions
Oxazole rings can undergo photochemical transformations. [5]For instance, irradiation of certain substituted oxazoles can lead to rearrangements and the formation of isomeric oxazoles or other heterocyclic systems. [5][16][17]Photo-oxidation of oxazoles with singlet oxygen can lead to ring cleavage through a [4+2] cycloaddition mechanism, ultimately forming products like triamides. [18]
Summary of Reactivity
| Reaction Type | Position(s) of Attack/Reaction | Conditions | Typical Outcome |
| Electrophilic Substitution | C5 > C4 >> C2 | Requires activating groups and/or harsh conditions. | Functionalization of the oxazole ring. |
| Nucleophilic Substitution | C2 >> C4 > C5 | Requires a good leaving group at the position of attack. | Substitution of the leaving group. |
| Nucleophilic Ring Opening | C2 | Strong nucleophiles (e.g., NH3, strong bases). | Formation of other heterocycles (e.g., imidazoles) or acyclic products. |
| Diels-Alder Cycloaddition | Acts as a diene (C2, C5 as termini) | Thermal conditions, often with electron-rich or electron-poor dienophiles. | Synthesis of pyridines and furans. |
| Metallation | C2 | Strong bases (e.g., n-BuLi, LDA). | Formation of a 2-lithiooxazole intermediate for further functionalization. |
| Photochemical Reactions | Ring system | UV irradiation, often in the presence of sensitizers or oxygen. | Rearrangements or ring cleavage. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of an Electron-Rich Oxazole
Causality: This protocol is effective for introducing a formyl group onto an oxazole ring that is sufficiently activated by an electron-donating group. The Vilsmeier reagent (generated from DMF and POCl3) is a weak electrophile, hence the need for an activated substrate.
-
Reagent Preparation: In a flame-dried, two-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl3, 1.2 equivalents) in anhydrous dichloromethane (DCM) to 0 °C.
-
Vilsmeier Reagent Formation: Add anhydrous dimethylformamide (DMF, 1.5 equivalents) dropwise to the cooled POCl3 solution with stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Reaction with Oxazole: Dissolve the electron-rich oxazole (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Diels-Alder Reaction of an Oxazole with an Alkyne
Causality: This cycloaddition reaction provides a direct route to furan derivatives. The initial cycloadduct is unstable and readily eliminates a molecule of nitrile to aromatize to the furan ring.
-
Reaction Setup: In a sealed tube, combine the oxazole (1.0 equivalent), the alkyne dienophile (e.g., dimethyl acetylenedicarboxylate, 1.2 equivalents), and a high-boiling solvent such as toluene or xylene.
-
Heating: Heat the sealed tube in an oil bath at 120-150 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Solvent Removal: After the reaction is complete, cool the tube to room temperature and carefully open it. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude furan derivative by column chromatography on silica gel or by distillation under reduced pressure.
Conclusion
The reactivity of the oxazole ring is a rich and multifaceted subject, governed by the interplay of its aromaticity and the electronic effects of the constituent heteroatoms. While generally resistant to electrophilic attack, it is readily functionalized through nucleophilic attack, particularly at the C2 position, and through metallation. Furthermore, its ability to participate as a diene in Diels-Alder reactions provides a powerful synthetic tool for the construction of other important heterocyclic systems. A thorough understanding of these reactivity patterns is crucial for leveraging the oxazole scaffold in the development of novel therapeutics and functional materials.
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- Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles - Canadian Journal of Chemistry. URL: https://cdnsciencepub.com/doi/pdf/10.1139/v70-332
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Methyl oxazole-4-carboxylate molecular weight
An In-Depth Technical Guide to Methyl Oxazole-4-carboxylate: Properties, Synthesis, and Applications
Introduction
Methyl 1,3-oxazole-4-carboxylate is a heterocyclic organic compound that serves as a highly valuable and versatile building block in modern synthetic chemistry. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a sought-after component in drug design. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, established synthesis protocols, key applications in research and drug development, and essential safety and handling procedures. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core scientific principles with practical, field-proven insights.
Chapter 1: Physicochemical and Structural Properties
This compound is a stable, laboratory-grade chemical compound valued for its specific arrangement of functional groups: an aromatic oxazole ring, a reactive ester, and multiple sites for further functionalization.[1] Its fundamental properties are crucial for its application in synthesis, dictating solubility, reactivity, and analytical characterization.
Table 1: Core Properties of Methyl 1,3-Oxazole-4-carboxylate
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO₃ | [1][2] |
| Molecular Weight | 127.10 g/mol | [1] |
| Monoisotopic Mass | 127.02694 Da | [2] |
| CAS Number | 170487-38-4 | [1] |
| IUPAC Name | methyl 1,3-oxazole-4-carboxylate | [2] |
| Synonyms | This compound, 4-Oxazolecarboxylic acid methyl ester | [1] |
| Predicted XlogP | 0.5 | [2] |
The structure features a planar oxazole ring which imparts aromatic stability. The ester group at the 4-position is a key handle for synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel carboxamides.
Chapter 2: Spectroscopic Characterization
Confirming the identity and purity of this compound relies on standard spectroscopic techniques. While a complete, published dataset for this specific molecule is not aggregated in a single public source, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogues, such as 2-methyl-1,3-oxazole-4-carboxylic acid and other substituted oxazole carboxylates.[3][4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct singlets for the two protons on the oxazole ring (at C2 and C5) and the three protons of the methyl ester group. The chemical shifts of the ring protons are typically in the downfield region (δ 7.5-9.0 ppm) due to the aromatic and electron-withdrawing nature of the heterocycle. The methyl ester protons would appear as a sharp singlet around δ 3.8-4.0 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will show five distinct signals. The carbonyl carbon of the ester will be the most downfield signal (typically δ 160-170 ppm). The carbons of the oxazole ring will appear in the aromatic region (δ 120-160 ppm), and the methyl carbon of the ester will be the most upfield signal (around δ 50-55 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the ester. Additional significant peaks will correspond to the C=N and C-O-C stretching vibrations of the oxazole ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) should confirm the exact mass of 127.02694 Da.[2] The predicted collision cross-section data for various adducts are valuable for identification in complex mixtures.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
| [M+H]⁺ | 128.03422 |
| [M+Na]⁺ | 150.01616 |
| [M-H]⁻ | 126.01966 |
| [M+NH₄]⁺ | 145.06076 |
| Source: PubChemLite[2] |
Chapter 3: Synthesis Methodologies
The synthesis of the oxazole-4-carboxylate core can be achieved through several modern organic chemistry methodologies. These routes offer flexibility in substrate scope and scalability.
Method 1: Synthesis from Aldehydes via 3-Oxazoline Intermediates
A highly efficient, two-step approach allows for the facile preparation of oxazole-4-carboxylates from readily available aldehydes.[5] This method avoids harsh conditions and expensive reagents often associated with traditional syntheses.
Experimental Protocol:
-
Step 1: Formation of the 3-Oxazoline-4-carboxylate Intermediate:
-
To a solution of an appropriate aldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add serine methyl ester hydrochloride (1.1 eq) and a mild base like triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours until the condensation is complete, as monitored by Thin Layer Chromatography (TLC).
-
The resulting 3-oxazoline-4-carboxylate can be isolated or, preferably, used directly in the next step.
-
-
Step 2: Oxidation to the Oxazole-4-carboxylate:
-
To the solution containing the 3-oxazoline-4-carboxylate intermediate, add N-Bromosuccinimide (NBS) (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound derivative.
-
Causality and Trustworthiness: This protocol is self-validating because the intermediate oxazoline is a stable, characterizable species before the final, mild oxidation step. The use of NBS/K₂CO₃ is a well-established and reliable method for the dehydrogenation of such heterocyclic systems, ensuring high yields and functional group tolerance.[5]
Caption: Workflow for the synthesis of oxazole-4-carboxylates.
Method 2: Cycloaddition from Carboxylic Acids and Isocyanoacetates
A more recent and highly efficient method involves the direct conversion of carboxylic acids into 4,5-disubstituted oxazoles.[6][7] This transformation proceeds through an in-situ activation of the carboxylic acid, followed by a [3+2] cycloaddition with an isocyanoacetate.
Plausible Reaction Mechanism:
-
The carboxylic acid is activated by a reagent such as a triflylpyridinium salt, forming a highly reactive acylpyridinium intermediate.
-
A base deprotonates the α-carbon of the methyl isocyanoacetate, generating a nucleophilic species.
-
The nucleophile attacks the acylpyridinium salt.
-
The resulting intermediate undergoes intramolecular cyclization, followed by elimination, to form the stable oxazole ring.
This method is notable for its broad substrate scope, excellent functional group tolerance, and scalability.[6][7]
Chapter 4: Applications in Chemical Synthesis and Drug Discovery
The utility of this compound extends far beyond its identity as a stable molecule; it is a strategic intermediate in the synthesis of complex molecular architectures.
-
Versatile Synthetic Intermediate: The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., EDC, HATU).[8] This opens a pathway to a vast library of novel oxazole-based compounds. Furthermore, the oxazole ring itself can be functionalized. For instance, palladium-catalyzed direct C-H arylation reactions can be used to introduce aryl or heteroaryl groups at the C2 or C5 positions, dramatically increasing molecular complexity.[9]
-
Scaffold in Medicinal Chemistry: The oxazole core is a key feature in numerous compounds with demonstrated biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.[10] While this compound itself is a building block, its derivatives are actively explored. For example, related benzo[d]oxazole-4-carboxylates have shown potential as anticancer and antimicrobial agents.[11] The structural motif is also present in marine natural products known for their potent biological effects, such as bengazoles and phorboxazoles.[12]
-
Fragment for Drug Discovery: In fragment-based drug discovery (FBDD), small, low-complexity molecules like this compound are screened for weak binding to biological targets. Its defined vector for growth (via the ester) and hydrogen bond accepting capabilities (the ring nitrogen and oxygen) make it an ideal starting point for elaborating more potent and selective drug candidates.
Caption: Key synthetic transformations of this compound.
Chapter 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for methyl 1,3-oxazole-4-carboxylate is not universally available, a robust safety protocol can be established based on data for structurally similar compounds like 4-methyl-1,3-oxazole-5-carboxylic acid and other heterocyclic esters. Prudent laboratory practice is mandatory.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is required to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, use a full-face respirator with an appropriate organic vapor cartridge.
Handling and Hygiene:
-
Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.
-
Remove and wash contaminated clothing before reuse.
-
Handle in accordance with good industrial hygiene and safety practices.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents, strong acids, and strong bases.
First-Aid Measures:
-
If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Get medical advice if skin irritation occurs.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.
Conclusion
Methyl 1,3-oxazole-4-carboxylate is more than a simple chemical reagent; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its stable yet reactive nature, coupled with well-defined synthetic accessibility, positions it as a cornerstone building block for constructing complex molecules. From natural product synthesis to the development of next-generation therapeutics, the strategic application of this compound provides a reliable and efficient pathway to novel chemical entities. As research continues to uncover the vast potential of heterocyclic scaffolds, the importance of foundational molecules like this compound will undoubtedly continue to grow.
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The Cornerstone of Modern Drug Discovery: A Technical Guide to Methyl Oxazole-4-carboxylate
An In-depth Exploration of Synthesis, Characterization, and Application for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic deployment of heterocyclic scaffolds is paramount to the design of novel therapeutics. Among these, the oxazole ring system stands out as a privileged structure, embedded in a multitude of natural products and clinically approved drugs. This guide provides a comprehensive technical overview of a key building block in this chemical class: methyl oxazole-4-carboxylate. As a Senior Application Scientist, the following discourse is designed to furnish researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile molecule in their synthetic endeavors. We will delve into its precise chemical identity, robust synthetic protocols, thorough characterization, and its pivotal role in the construction of complex, biologically active molecules.
Defining the Scaffold: IUPAC Nomenclature and Structural Integrity
The unambiguous identification of a chemical entity is the bedrock of reproducible science. The compound of interest is correctly named methyl 1,3-oxazole-4-carboxylate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] It is critical to distinguish this from its constitutional isomer, methyl 1,2-oxazole-4-carboxylate, commonly known as methyl isoxazole-4-carboxylate. The numbering of the oxazole ring begins at the oxygen atom and proceeds towards the nitrogen atom, thus defining the 1,3-relationship.
The structural formula is characterized by a five-membered aromatic ring containing an oxygen atom at position 1 and a nitrogen atom at position 3. A methoxycarbonyl group is attached at the C4 position. This arrangement of atoms imparts specific electronic and steric properties that are crucial for its reactivity and utility in synthesis.
The Art of Creation: Synthesis of this compound
The construction of the oxazole ring is a well-established field in organic chemistry, with several named reactions providing reliable access to this scaffold. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. For this compound, several strategic approaches can be envisioned, drawing from classical and contemporary methodologies.
Established Synthetic Routes to the Oxazole Core
Three classical methods form the foundation of oxazole synthesis:
-
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone. While versatile for 2,5-disubstituted oxazoles, its application to 4-carboxy-substituted oxazoles requires appropriately functionalized starting materials.
-
Van Leusen Oxazole Synthesis: A highly efficient one-step reaction, the Van Leusen synthesis utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring.[3] This method is particularly useful for preparing 5-substituted oxazoles.
-
Fischer Oxazole Synthesis: This synthesis proceeds from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. It is a primary method for producing 2,5-disubstituted oxazoles.[3]
While these methods are foundational, more modern and often more efficient protocols have been developed for the synthesis of polysubstituted oxazoles.
A Practical Laboratory-Scale Protocol
A reliable method for the preparation of ethyl oxazole-4-carboxylate, a close analog of the methyl ester, has been reported and can be adapted. The synthesis of the corresponding carboxylic acid is a key step. This can be achieved through the hydrolysis of the ester under acidic or basic conditions. Subsequent esterification with methanol will yield the desired this compound.
Experimental Protocol: Synthesis of Oxazole-4-carboxylic Acid (a precursor)
A representative procedure for obtaining the carboxylic acid precursor is as follows:
-
Hydrolysis of Ethyl Oxazole-4-carboxylate: Ethyl oxazole-4-carboxylate is dissolved in a suitable solvent mixture, such as aqueous potassium hydroxide in ethanol.
-
The reaction mixture is heated at reflux for a specified period to ensure complete hydrolysis of the ester.
-
Upon cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the oxazole-4-carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Experimental Protocol: Esterification to this compound
-
Fischer Esterification: The synthesized oxazole-4-carboxylic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
The mixture is heated at reflux for several hours to drive the equilibrium towards the ester product.
-
After cooling, the excess methanol is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound, which can be further purified by column chromatography or distillation.
Verification and Characterization: A Self-Validating System
The structural integrity of the synthesized this compound must be rigorously confirmed. A combination of spectroscopic techniques provides a self-validating system to ensure the identity and purity of the compound.
Spectroscopic Data
Table 1: Predicted and Representative Spectroscopic Data for this compound and Analogs
| Spectroscopic Technique | Feature | Expected Chemical Shift / Value | Reference / Notes |
| ¹H NMR (CDCl₃) | Oxazole H-2 | δ ~8.3 ppm (s) | Based on ethyl oxazole-4-carboxylate[4] |
| Oxazole H-5 | δ ~7.9 ppm (s) | Based on ethyl oxazole-4-carboxylate[4] | |
| -OCH₃ | δ ~3.9 ppm (s) | Typical for methyl esters | |
| ¹³C NMR (CDCl₃) | C=O (ester) | δ ~162 ppm | [5] |
| Oxazole C-2 | δ ~153 ppm | [5] | |
| Oxazole C-4 | δ ~138 ppm | [5] | |
| Oxazole C-5 | δ ~145 ppm | [5] | |
| -OCH₃ | δ ~52 ppm | [5] | |
| IR Spectroscopy (KBr) | C=O stretch (ester) | ~1720-1740 cm⁻¹ | Strong absorption |
| C=N stretch | ~1600-1650 cm⁻¹ | ||
| C-O stretch | ~1100-1300 cm⁻¹ | ||
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 127.0269 | Calculated for C₅H₅NO₃ |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Reactivity and Synthetic Utility in Drug Development
This compound is a versatile building block due to the presence of two key reactive sites: the ester functionality and the oxazole ring itself. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules.
Reactions at the Ester Group
The methyl ester at the C4 position can undergo standard ester transformations, providing a handle for further molecular elaboration:
-
Hydrolysis: As described in the synthesis section, the ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in drug molecules.
-
Amidation: Direct reaction with amines, often mediated by coupling reagents (e.g., HATU, HBTU) or after conversion to an acid chloride, yields the corresponding amides.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic manipulations.
Reactions Involving the Oxazole Ring
The oxazole ring, while aromatic, exhibits a unique reactivity profile that can be exploited in drug synthesis.
-
Electrophilic Aromatic Substitution: The oxazole ring is generally electron-deficient and thus less reactive towards electrophilic substitution than benzene. However, the presence of activating groups can facilitate such reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: A cornerstone of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds. The oxazole ring can participate in these reactions, typically after conversion to a halo-oxazole or an organometallic derivative. This allows for the introduction of various aryl, heteroaryl, and alkyl groups, significantly increasing molecular complexity.
Authoritative Grounding: Applications in the Synthesis of Bioactive Molecules
The true value of a chemical building block is demonstrated by its successful application in the synthesis of biologically active compounds. Oxazole-4-carboxylates are key intermediates in the synthesis of several complex natural products and pharmaceuticals.
-
Telomestatin: This potent G-quadruplex ligand, a natural product with significant anticancer activity, features a macrocyclic structure containing multiple oxazole rings. Synthetic strategies towards telomestatin and its analogs often rely on the coupling of functionalized oxazole precursors.[6][7][8]
-
Ulapualide A: A complex tris-oxazole macrolide isolated from marine nudibranchs, ulapualide A exhibits potent cytotoxic activity. Its total synthesis is a significant challenge, and strategies have involved the careful construction and coupling of oxazole-containing fragments.[9][10][11]
-
Cabozantinib: While the direct use of this compound in the synthesis of the multi-tyrosine kinase inhibitor Cabozantinib is not explicitly detailed in readily available literature, the synthesis of related heterocyclic structures in drug discovery often employs similar building blocks and synthetic methodologies.[12][13][14][15]
The versatility of the oxazole-4-carboxylate scaffold allows for its incorporation into diverse molecular architectures, making it a valuable tool in the quest for new and effective medicines.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound is more than just a simple heterocyclic compound; it is a versatile and powerful building block for the construction of complex and biologically active molecules. Its well-defined structure, accessible synthetic routes, and diverse reactivity make it an invaluable asset for medicinal chemists and drug development professionals. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of the next generation of therapeutics. As the demand for novel chemical entities continues to grow, the importance of foundational scaffolds like this compound will only increase, solidifying its place as a cornerstone of modern drug discovery.
References
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- Design and Synthesis of Telomestatin Derivatives Containing Methyl Oxazole and Their G-Quadruplex Stabilizing Activities. (2010). Crossref.
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A Technical Guide to Methyl Oxazole-4-Carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the oxazole ring system stands out for its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.[1][2] Methyl oxazole-4-carboxylate, a key derivative of this important heterocycle, has emerged as a versatile and commercially available building block for the synthesis of complex molecules in drug discovery and development.[3][4] Its strategic placement of a reactive ester functional group on the stable aromatic oxazole core makes it an invaluable synthon for constructing diverse molecular architectures.[2]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, detailed synthesis protocols, and its applications as a pivotal intermediate in the creation of novel therapeutics. By synthesizing technical data with practical insights, this guide aims to empower scientists to effectively leverage this valuable chemical entity in their research endeavors.
Commercial Availability and Procurement
Methyl 1,3-oxazole-4-carboxylate is readily available from various chemical suppliers, catering to both research and development needs as well as pilot-scale and production applications.[4] The compound is typically offered in high purity, which is crucial for its use in multi-step pharmaceutical synthesis. When procuring this reagent, it is essential to consider the required purity levels, which can vary depending on the intended application, from initial screening to late-stage drug development.
Below is a summary of representative suppliers and product details for this compound and its closely related derivatives. This table serves as a starting point for sourcing this key intermediate.
| Product Name | CAS Number | Representative Supplier(s) | Notes |
| Methyl 1,3-oxazole-4-carboxylate | 170487-38-4 | Georganics | Offered in various quantities for research and production.[4] |
| Ethyl 4-oxazolecarboxylate | 23012-14-8 | Sigma-Aldrich | An ethyl ester analog, also a useful building block. |
| Oxazole-4-carboxylic acid | 23012-13-7 | Sriramchem | The parent carboxylic acid, allowing for custom ester synthesis.[2] |
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₃ | [4] |
| Molecular Weight | 127.10 g/mol | [4] |
| Appearance | Colorless crystalline solid | [5] |
| Solubility | Soluble in water and some organic solvents | [5] |
| Stability | Stable at room temperature, may decompose upon heating. | [5] |
Spectral Data (Predicted and based on related structures):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.8-4.0 ppm) and the two protons on the oxazole ring (two singlets in the aromatic region, typically between 7.5 and 9.0 ppm).
-
¹³C NMR: The carbon NMR would reveal signals for the methyl ester carbon, the carbonyl carbon, and the three carbons of the oxazole ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl stretch for the ester group (around 1720-1740 cm⁻¹) and characteristic peaks for the C=N and C-O stretching of the oxazole ring.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable insights into its chemistry and potential impurities. A common and efficient method involves the reaction of a suitable carboxylic acid with an isocyanoacetate derivative.[6][7]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example based on modern synthetic methods for oxazole formation.[6]
Materials:
-
A suitable carboxylic acid (e.g., formic acid or a protected derivative)
-
Methyl isocyanoacetate
-
Triflylpyridinium reagent (e.g., DMAP-Tf)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and DMAP (1.5 eq) in anhydrous DCM under an inert atmosphere, add the triflylpyridinium reagent (1.3 eq).
-
Stir the mixture at room temperature for 5-10 minutes until the solids dissolve.
-
Add methyl isocyanoacetate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 40°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality of Experimental Choices:
-
The use of a triflylpyridinium reagent activates the carboxylic acid, making it more susceptible to nucleophilic attack.[6]
-
DMAP acts as a base to facilitate the formation of the active acylpyridinium intermediate.[6]
-
The [3+2] cycloaddition between the activated carboxylic acid and the isocyanoacetate is a highly efficient method for constructing the oxazole ring.[7]
Applications in Drug Discovery and Medicinal Chemistry
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[8] Oxazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][9] this compound serves as a key precursor for the synthesis of more complex, biologically active molecules.
Role as a Versatile Building Block
The ester functionality of this compound can be readily transformed into other functional groups, such as amides, carboxylic acids, or alcohols, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).[3]
Example in Pharmaceutical Synthesis
The oxazole-4-carboxylic acid moiety is a key component of several bioactive molecules. For instance, derivatives of this scaffold have been investigated for their inhibitory activity on blood platelet aggregation.[10] Furthermore, the benzoxazole core, a related structure, is found in compounds with antimicrobial and anti-inflammatory properties.[11]
Illustrative Signaling Pathway
Many oxazole-containing drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[8]
Caption: Inhibition of the COX pathway by an oxazole-containing NSAID.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound may vary between suppliers, general guidelines for related heterocyclic esters should be followed.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a commercially available and highly valuable building block for researchers in drug discovery and medicinal chemistry. Its versatile reactivity, coupled with the inherent biological relevance of the oxazole scaffold, makes it a powerful tool for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its commercial availability, physicochemical properties, synthetic methodologies, and applications, aiming to facilitate its effective utilization in the pursuit of new medicines.
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The Oxazole-4-Carboxylate Scaffold: A Linchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The oxazole-4-carboxylate scaffold is one such "privileged" structure.[1] This five-membered aromatic heterocycle, featuring an oxygen and a nitrogen atom, offers a unique combination of electronic properties, synthetic versatility, and the ability to engage in crucial biological interactions.[2] Its incorporation into drug candidates is often a strategic decision to enhance potency, selectivity, and pharmacokinetic profiles.[3][4] This guide, intended for professionals in drug discovery and development, provides a comprehensive technical overview of the key features of the oxazole-4-carboxylate core, from its synthesis to its strategic application in drug design.
Core Physicochemical and Structural Features
The oxazole ring is a planar, aromatic system. The presence of the electronegative oxygen and nitrogen atoms influences its electronic distribution, making it a relatively electron-deficient heterocycle. This electronic nature is a key determinant of its reactivity and its potential for bioisosteric replacement of other functional groups.[5] The carboxylate group at the 4-position provides a critical handle for derivatization and for modulating the molecule's physicochemical properties.
Table 1: Physicochemical Properties of Oxazole-4-Carboxylic Acid and Related Moieties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | pKa |
| Oxazole-4-carboxylic acid | C₄H₃NO₃ | 113.07 | -0.1 | ~4-5 |
| Oxazole-4-carboxamide | C₄H₄N₂O₂ | 112.09 | -0.5 | N/A |
| Benzoic acid | C₇H₆O₂ | 122.12 | 1.87 | 4.2 |
Note: LogP and pKa values are approximate and can vary based on prediction software and experimental conditions. The pKa of oxazole-4-carboxylic acid is expected to be in a similar range to benzoic acid due to the electron-withdrawing nature of the aromatic ring.[6][7]
The oxazole-4-carboxylate moiety can act as both a hydrogen bond donor (through the carboxylic acid proton or amide N-H) and acceptor (through the ester/acid carbonyl oxygen, the oxazole nitrogen, and oxygen atoms). This dual capacity for hydrogen bonding is crucial for its interaction with biological targets.[2]
Strategic Synthesis of the Oxazole-4-Carboxylate Core
The construction of the oxazole-4-carboxylate scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Robinson-Gabriel Synthesis and Related Cyclizations
One of the most classical and versatile methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[3][8] While traditionally used for 2,5-disubstituted oxazoles, variations of this approach can be adapted for the synthesis of the oxazole-4-carboxylate core.
A common modern approach involves the reaction of an α-halo ketone, such as ethyl bromopyruvate, with an amide.[5] This method provides a direct route to substituted oxazole-4-carboxylates.
Experimental Protocol: Synthesis of 2-Substituted Ethyl Oxazole-4-carboxylates [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the desired substituted amide (1.0 equivalent) and ethyl bromopyruvate (1.1 equivalents).
-
Solvent Addition: Add a 1:1 mixture of toluene and dioxane to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted ethyl oxazole-4-carboxylate.
Synthesis from Carboxylic Acids
More recent methodologies allow for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids, offering a highly efficient and scalable route.[9] This transformation typically involves the in situ activation of the carboxylic acid, followed by a [3+2] cycloaddition with an isocyanide derivative.
Experimental Protocol: Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Carboxylic Acids [9]
-
Reaction Setup: To a screw-capped vial with a stir bar, add the carboxylic acid (1.0 equiv.), 4-(dimethylamino)pyridine (DMAP, 1.5 equiv.), and dichloromethane (DCM) under a dry nitrogen atmosphere.
-
Activation: Add DMAP-Tf (a triflylpyridinium reagent, 1.3 equiv.) and stir the mixture for 5 minutes at room temperature.
-
Cycloaddition: Add the isocyanide (e.g., ethyl isocyanoacetate, 1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.
-
Workup and Purification: Upon completion, the reaction mixture is worked up and purified by standard methods to yield the 4,5-disubstituted oxazole.
Derivatization to Carboxamides
The ethyl oxazole-4-carboxylate is a versatile intermediate that can be readily converted to the corresponding carboxamide, a common functional group in bioactive molecules. This is typically a two-step process involving hydrolysis of the ester followed by amide coupling.
Experimental Protocol: Synthesis of Oxazole-4-carboxamides [10][11]
-
Step 1: Hydrolysis of the Ester
-
Dissolve ethyl oxazole-4-carboxylate (1.0 equiv.) in a mixture of ethanol and water.
-
Add an aqueous solution of a base such as potassium hydroxide (KOH) or lithium hydroxide (LiOH) (1.5 equiv.).[12]
-
Stir the mixture at room temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the oxazole-4-carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the carboxylic acid.
-
-
Step 2: Amide Coupling
-
Dissolve the oxazole-4-carboxylic acid (1.0 equiv.), the desired amine (1.1 equiv.), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv.) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a catalytic amount of an activating agent like 1-hydroxybenzotriazole (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature overnight.
-
Perform an aqueous workup to remove the coupling reagents and byproducts.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired oxazole-4-carboxamide.
-
The Oxazole-4-Carboxylate Scaffold in Anticancer Drug Discovery
A significant body of research has highlighted the potential of oxazole-containing compounds as anticancer agents.[13] These molecules can exert their effects through a variety of mechanisms, often culminating in the induction of apoptosis (programmed cell death) in cancer cells.
Mechanism of Action: Inducing Apoptosis
Oxazole derivatives have been shown to target several key proteins involved in cancer cell proliferation and survival. Inhibition of these targets triggers the apoptotic cascade.
-
Tubulin Polymerization Inhibition: Some oxazole-containing compounds bind to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[13]
-
Kinase Inhibition: Many oxazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling pathways. For example, c-Kit tyrosine kinase has been identified as a potential target.[14]
-
Inhibition of Transcription Factors: Signal transducer and activator of transcription 3 (STAT3) is a key transcription factor that is often overactive in cancer. Oxazole derivatives have been developed that can inhibit STAT3, leading to the downregulation of anti-apoptotic proteins.[13]
-
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for DNA replication. Their inhibition by oxazole-containing molecules leads to DNA damage and triggers apoptosis.[13]
The induction of apoptosis by these mechanisms is often confirmed by observing key cellular events such as the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA laddering.[15]
Structure-Activity Relationship (SAR) and Potency
The anticancer activity of oxazole-4-carboxylate derivatives is highly dependent on the nature and position of substituents on the scaffold.
One notable example is the 2-phenyl-oxazole-4-carboxamide series, which has been identified as potent inducers of apoptosis.[15] SAR studies on this series have revealed that:
-
Substitution on the 2-phenyl ring can significantly modulate potency.
-
The nature of the amide substituent at the 4-position is critical for activity.
Table 2: Anticancer Activity of Selected Oxazole-4-Carboxamide Derivatives
| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Compound 1k | DLD-1 (colorectal) | Apoptosis Induction (EC₅₀) | 0.270 | [15] |
| Compound 1k | DLD-1 (colorectal) | Growth Inhibition (GI₅₀) | 0.229 | [15] |
| 21 (series) | PC3 (prostate) | Cytotoxicity (IC₅₀) | 0.13 | [16] |
| 21 (series) | A549 (lung) | Cytotoxicity (IC₅₀) | 0.10 | [16] |
| 21 (series) | MCF-7 (breast) | Cytotoxicity (IC₅₀) | 0.18 | [16] |
| 2e (isoxazole) | B16F1 (melanoma) | Cytotoxicity (IC₅₀) | 0.079 | [17] |
Note: The data for compound 2e is for an isoxazole-carboxamide, a closely related isomer, demonstrating the high potency achievable with this general scaffold.
The Oxazole-4-Carboxylate as a Bioisostere
One of the most powerful applications of the oxazole-4-carboxylate scaffold in drug design is its use as a bioisostere for carboxylic acids and amides.[3][18] A bioisosteric replacement aims to retain the key biological activity of a parent molecule while improving its physicochemical and pharmacokinetic properties.[15]
Replacing Carboxylic Acids and Amides
Carboxylic acids are common in drug molecules but can suffer from poor membrane permeability and rapid metabolism.[15] Similarly, amide bonds can be susceptible to enzymatic hydrolysis. The oxazole ring can mimic the hydrogen bonding and electronic properties of these groups while offering several advantages:
-
Metabolic Stability: The aromatic oxazole ring is generally more resistant to metabolic degradation than a simple amide bond.[3]
-
Improved Permeability: By replacing a highly ionizable carboxylic acid with a less acidic or neutral oxazole, the overall lipophilicity of the molecule can be increased, potentially leading to better membrane permeability and oral bioavailability.[18][19]
-
Modulation of pKa: The oxazole ring can serve as a less acidic alternative to other carboxylic acid bioisosteres like tetrazoles, which can be advantageous for optimizing absorption.[19]
-
Structural Rigidity: The planar, rigid nature of the oxazole ring can lock the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its target.
Pharmacokinetic Considerations
The ultimate success of a drug candidate depends not only on its potency but also on its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The oxazole scaffold can positively influence these parameters.
-
Absorption and Bioavailability: As discussed in the context of bioisosterism, replacing polar, ionizable groups with an oxazole can enhance lipophilicity and membrane permeability, leading to improved oral bioavailability. Some carboxamide-containing drugs have demonstrated high oral bioavailability.[4]
-
Metabolism: The oxazole ring itself is relatively stable to metabolic enzymes. However, the substituents on the ring can be sites of metabolism. Understanding these metabolic pathways is crucial for optimizing drug design.[19]
-
Distribution: The overall physicochemical properties of the oxazole-containing molecule will dictate its distribution throughout the body, including its ability to cross the blood-brain barrier.
Conclusion and Future Outlook
The oxazole-4-carboxylate scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its synthetic tractability, coupled with its unique electronic and structural features, makes it an invaluable tool for medicinal chemists. Its proven utility as a bioisostere for problematic functional groups and its presence in numerous potent anticancer agents underscore its significance. As our understanding of disease biology deepens, the rational design of new therapeutics will increasingly rely on privileged scaffolds like the oxazole-4-carboxylate to create next-generation medicines with enhanced efficacy and safety profiles. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity and structure-property relationships of its derivatives will undoubtedly lead to the discovery of new and important therapeutic agents.
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Methodological & Application
Synthesis of bioactive molecules using methyl oxazole-4-carboxylate
An Application Guide to the Synthesis of Bioactive Molecules Using Methyl Oxazole-4-Carboxylate
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2] Its unique electronic properties and versatile reactivity make it an attractive heterocycle for drug discovery. This guide focuses on this compound, a readily available and highly adaptable building block for the synthesis of complex bioactive compounds. We provide an in-depth exploration of its key chemical transformations, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate to construct novel molecular architectures with therapeutic potential.
Introduction: The Strategic Value of the Oxazole Core
Heterocyclic compounds are paramount in pharmaceutical development, with a significant percentage of FDA-approved drugs featuring these structures.[1] Among them, the oxazole ring—a five-membered heterocycle with nitrogen and oxygen atoms at positions 1 and 3—is particularly prominent.[3] Its presence in drugs like the anti-inflammatory Oxaprozin and the tyrosine kinase inhibitor Mubritinib underscores its value as a pharmacophore.[4] The oxazole moiety can engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for molecular recognition at biological targets.[2]
This compound emerges as a particularly strategic starting material. The electron-withdrawing nature of the carboxylate group activates the oxazole ring for specific transformations, most notably Diels-Alder reactions, while also providing a convenient handle for derivatization through standard ester and carboxylic acid chemistry.[5] This guide will elucidate the primary synthetic pathways originating from this versatile precursor.
Diagram 1: Key Synthetic Transformations of this compound
Caption: Overview of primary synthetic routes using this compound.
The Cornerstone Application: Diels-Alder Reactions for Pyridine Synthesis
The most powerful and widely recognized application of oxazoles is their participation as an azadiene component in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction.[5][6] This methodology provides a direct and elegant route to construct highly substituted pyridine rings, which are prevalent in natural products and pharmaceuticals.
Mechanistic Rationale
The reaction proceeds via an inverse-electron-demand Diels-Alder mechanism. The electron-deficient oxazole ring reacts with an electron-rich or strained dienophile (e.g., an alkene or alkyne). This cycloaddition forms a bicyclic intermediate containing an oxygen bridge.[6] This intermediate is typically unstable and readily undergoes a retro-Diels-Alder reaction, extruding a small molecule (often water, following dehydration) to aromatize into the final pyridine product. The presence of an electron-withdrawing group, such as the 4-carboxylate on our starting material, enhances the reactivity of the oxazole diene system.[5]
Diagram 2: Mechanism of the Oxazole-Diels-Alder Reaction
Caption: Simplified mechanism for pyridine synthesis via oxazole Diels-Alder.
Application Example: Synthesis of a Vitamin B6 Precursor
A classic application of this chemistry is the synthesis of pyridoxine (Vitamin B6).[7] An alkoxy-substituted oxazole reacts with a suitable dienophile to construct the core pyridine ring of the vitamin. While the industrial synthesis often starts with a different oxazole, the fundamental reaction is identical and can be modeled using this compound.
| Reagent/Parameter | Condition | Rationale |
| Dienophile | Dihydrofuran | Acts as a masked 1,4-butenediol equivalent. |
| Solvent | Toluene or Xylene | High-boiling, inert solvent suitable for thermal reactions. |
| Temperature | 150-200 °C (sealed tube) | Provides the necessary thermal energy to overcome the activation barrier for cycloaddition.[8] |
| Lewis Acid (optional) | Nd(OTf)₃, ZnCl₂ | Can catalyze the reaction, allowing for lower temperatures and improved yields/selectivity.[9] |
| Reaction Time | 12-24 hours | Varies based on substrate reactivity and temperature. |
Building Complexity: Amide Coupling for Kinase Inhibitor Scaffolds
Many modern therapeutics, particularly kinase inhibitors, are constructed using amide bond formation as a key step to link different molecular fragments.[10] The carboxylate group of this compound serves as an ideal handle for this purpose. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with a diverse range of amines to generate libraries of potential bioactive compounds.
This approach is central to fragment-based drug discovery (FBDD) and lead optimization, where the oxazole serves as a stable, planar core scaffold. For example, imidazo[2,1-b]oxazole derivatives have been synthesized and shown to be potent inhibitors of B-RAF kinase.[10]
General Workflow for Amide Library Synthesis
The process involves two main stages: hydrolysis of the ester and subsequent amide coupling. This workflow is highly reliable and amenable to parallel synthesis techniques.
Diagram 3: Workflow for Amide Synthesis from this compound
Caption: Experimental workflow for creating an amide library.
Detailed Application Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of Methyl 2-Methyl-5-phenylpyridine-4-carboxylate via Diels-Alder Reaction
This protocol demonstrates a model Diels-Alder reaction using a simple alkene to form a substituted pyridine.
Materials:
-
Methyl 5-methoxy-2-methyloxazole-4-carboxylate (Can be synthesized or sourced; this is a more reactive analogue of the title compound for demonstration)
-
Styrene (dienophile)
-
Toluene (anhydrous)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
Reaction Setup: To a 25 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-methoxy-2-methyloxazole-4-carboxylate (1.0 mmol, 171 mg).
-
Reagent Addition: Add anhydrous toluene (10 mL) followed by styrene (2.0 mmol, 208 mg, 0.23 mL).
-
Thermal Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 7:3).
-
Characterization: Combine the fractions containing the desired product and remove the solvent in vacuo. Characterize the resulting solid/oil by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of methyl 2-methyl-5-phenylpyridine-4-carboxylate. The expected overall yield is typically in the range of 40-60%.
Protocol 2: Synthesis of N-benzyl-oxazole-4-carboxamide
This protocol details the hydrolysis of the methyl ester followed by a standard amide coupling reaction.
Part A: Hydrolysis to Oxazole-4-carboxylic acid
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 127 mg) in a mixture of tetrahydrofuran (THF, 5 mL) and water (5 mL).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 mmol, 63 mg).
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Acidify the reaction mixture to pH ~2-3 with 1 M HCl (aq). The carboxylic acid product may precipitate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting oxazole-4-carboxylic acid is often used in the next step without further purification.
Part B: Amide Coupling
-
Reaction Setup: To a flask containing the crude oxazole-4-carboxylic acid (approx. 1.0 mmol) from Part A, add anhydrous dichloromethane (DCM, 10 mL).
-
Reagent Addition: Add benzylamine (1.1 mmol, 118 mg, 0.12 mL).
-
Coupling Agents: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 mmol, 456 mg) followed by N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 323 mg, 0.44 mL).
-
Reaction: Stir the mixture at room temperature for 12-18 hours under a nitrogen atmosphere.
-
Work-up: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield pure N-benzyl-oxazole-4-carboxamide.
| Compound | Biological Target/Activity |
| Mubritinib | Tyrosine Kinase Inhibitor[4] |
| Oxaprozin | COX-2 Inhibitor (Anti-inflammatory)[1] |
| Aleglitazar | Antidiabetic[2] |
| Imidazo[2,1-b]oxazoles | B-RAF Kinase Inhibitors[10] |
| Table 1: Examples of Bioactive Molecules Containing the Oxazole Scaffold. |
Conclusion
This compound is a powerful and versatile building block in the synthesis of bioactive molecules. Its ability to readily participate in Diels-Alder reactions provides an efficient pathway to substituted pyridines, while the carboxylate functionality serves as a reliable anchor point for diversification via amide coupling and other transformations. The protocols and strategies outlined in this guide demonstrate the fundamental utility of this reagent, providing researchers with a solid foundation for its application in medicinal chemistry and drug discovery programs.
References
- Harris, E. E., et al. (1960). Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6). Organic Process Research & Development.
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- Brehmer, D., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules.
- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- Kumar, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry.
- Kondrat'eva, G. Y. (1959). Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6). Organic Process Research & Development.
- Wikipedia. Oxazole.
- Abdel-Maksoud, M. S., et al. (2019). Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. ResearchGate.
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Application Notes & Protocols: Methyl Oxazole-4-carboxylate as a Foundational Building Block in Medicinal Chemistry
Introduction: The Privileged Status of the Oxazole Scaffold
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are indispensable tools for the design of novel therapeutics. Among these, the oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—occupies a position of prominence.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a "privileged" structure.[1][4] This allows oxazole-containing molecules to bind effectively to a wide array of biological targets, including enzymes and receptors.[1][2]
Methyl oxazole-4-carboxylate, specifically, has emerged as a particularly versatile and powerful building block. Its structure presents medicinal chemists with two orthogonal chemical handles for molecular elaboration: the reactive ester at the 4-position and the oxazole ring itself, which can undergo further functionalization. This dual reactivity allows for the systematic and efficient construction of complex molecular architectures and diverse compound libraries.
This guide provides an in-depth exploration of this compound as a strategic starting material. We will delve into its core chemical transformations, showcase its application in the synthesis of targeted therapeutics through case studies, and provide detailed, field-proven protocols for its key reactions. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this building block in their discovery programs.
Core Properties and Synthetic Accessibility
A thorough understanding of a building block's physicochemical properties is paramount for its effective use in synthesis and drug design. This compound is an accessible, stable, and reactive scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₅NO₃ |
| Molecular Weight | 127.10 g/mol |
| Appearance | White to off-white solid |
| Key Structural Features | Planar, aromatic oxazole ring; Electron-withdrawing methyl ester; Reactive C-H bonds on the heterocycle |
The synthesis of substituted oxazoles is well-established, with methods like the van Leusen reaction or the isomerization of isoxazoles providing reliable access to the core structure.[5][6] The direct synthesis from carboxylic acids and methyl isocyanoacetate has also been developed, ensuring that this compound and its analogs are readily available for research and development.[7]
Key Chemical Transformations: A Chemist's Gateway to Diversity
The true power of this compound lies in its capacity to be transformed into a variety of key intermediates. The following workflow illustrates the primary synthetic pathways available from this starting material.
Caption: Primary synthetic transformations of this compound.
Manipulating the Carboxylate Functional Group
The methyl ester at the C4 position is the most common site of initial modification, serving as a precursor to the crucial carboxylic acid and amide functionalities that are ubiquitous in drug molecules.
-
Rationale for Hydrolysis: The conversion of the methyl ester to its corresponding carboxylic acid is a foundational first step. The resulting carboxylic acid is a key intermediate for forming stable amide bonds, which are critical for mimicking peptide linkages and forming hydrogen bond interactions with protein backbones in active sites. Furthermore, the acid itself can act as a bioisostere for other functional groups or engage in ionic interactions.
-
Rationale for Amide Coupling: Amide bond formation is arguably the most important reaction in medicinal chemistry. By coupling the oxazole-4-carboxylic acid with a diverse range of amines, chemists can systematically probe the steric and electronic requirements of a target's binding pocket. This strategy is central to structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Functionalization of the Oxazole Ring
While the ester provides a reliable handle, modern synthetic methods have unlocked the potential of the oxazole ring itself for diversification.
-
Rationale for C-H Arylation: Palladium-catalyzed direct C-H arylation has revolutionized library synthesis.[8] This powerful technique allows for the direct coupling of aryl halides to the C5 position of the oxazole ring without the need for pre-functionalization (e.g., halogenation or boronation). This atom-economical approach enables the rapid introduction of diverse aromatic and heteroaromatic substituents, providing a direct route to novel chemical space and facilitating the exploration of crucial hydrophobic or π-stacking interactions with the target protein.
Applications in Medicinal Chemistry: Case Studies
The strategic application of this compound has led to the discovery of potent and selective modulators of various drug targets.
Case Study: Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
GSK-3β is a serine/threonine kinase implicated in numerous pathologies, including Alzheimer's disease, bipolar disorder, and cancer.[9][10][11] Consequently, it has become a high-priority target for drug discovery. A common pharmacophore for GSK-3β inhibitors involves a heterocyclic core that forms key hydrogen bonds with the "hinge" region of the enzyme's ATP-binding site.
Derivatives of this compound are ideally suited for this role. The oxazole nitrogen can act as a hydrogen bond acceptor, while the amide derived from the carboxylate can form additional hydrogen bonds and position various substituents in adjacent pockets.
Caption: Pharmacophore model for an oxazole-based GSK-3β inhibitor.
The synthesis of these inhibitors often begins with the hydrolysis of this compound, followed by amide coupling with a suitable amine, demonstrating a direct and efficient application of the building block.[12][13]
Case Study: The Oxazole Ring as a Bioisostere
Bioisosterism—the replacement of a functional group with another that retains similar physicochemical or biological properties—is a cornerstone of drug design used to overcome issues related to potency, selectivity, or pharmacokinetics.[14][15] The oxazole ring is frequently employed as a bioisostere for labile ester and amide groups.[16]
-
Metabolic Stability: Esters are often rapidly hydrolyzed in vivo by esterase enzymes, leading to poor drug exposure. Replacing an ester with the metabolically robust oxazole ring can significantly enhance a compound's half-life and bioavailability.[16]
-
Improved Physicochemical Properties: The 1,3,4-oxadiazole ring, a regioisomer of the functionality in our building block, has been shown to increase polarity and reduce metabolic degradation compared to its 1,2,4-oxadiazole counterpart.[17] This principle of subtle heterocyclic changes highlights the importance of scaffolds like oxazoles in fine-tuning drug properties.
Caption: Bioisosteric replacement of a labile ester with a stable oxazole ring.
Detailed Experimental Protocols
The following protocols are provided as validated, reproducible methods for the key transformations of this compound.
Protocol 1: Hydrolysis of this compound to Oxazole-4-carboxylic Acid
This protocol describes the conversion of the ester to the corresponding carboxylic acid using basic hydrolysis conditions. The rationale is based on saponification, which is typically clean and high-yielding.
-
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution (1.5 - 2.0 eq)
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the 1 M NaOH solution dropwise to the stirring solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 2-4 hours). The product, being a salt, will have a much lower Rf than the starting ester.
-
Once complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the remaining aqueous residue in water and cool the solution in an ice bath (0 °C).
-
Acidify the solution by slowly adding 1 M HCl until the pH is ~2-3. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield oxazole-4-carboxylic acid as a white solid. The product is typically of high purity and can be used in the next step without further purification.
-
Protocol 2: Amide Coupling to Synthesize N-Benzyl-oxazole-4-carboxamide
This protocol details a standard amide coupling using HATU, a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used).
-
Materials:
-
Oxazole-4-carboxylic acid (1.0 eq, from Protocol 1)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc), Water, Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a stirred solution of oxazole-4-carboxylic acid in anhydrous DMF (approx. 0.2 M) under a nitrogen atmosphere, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add benzylamine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS (typically complete within 2-6 hours).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers and wash successively with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to afford the pure N-benzyl-oxazole-4-carboxamide.
-
Protocol 3: Palladium-Catalyzed C5-Arylation with 4-Bromoanisole
This protocol is adapted from established methods for direct C-H activation on electron-deficient heterocycles.[8] The use of a palladium catalyst and a phosphine ligand is crucial for facilitating the catalytic cycle.
-
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq)
-
Tricyclohexylphosphine [PCy₃] (0.10 eq)
-
Potassium Carbonate [K₂CO₃] (2.0 eq, finely ground)
-
Anhydrous 1,4-Dioxane or N,N-Dimethylacetamide (DMA)
-
Celite®
-
-
Procedure:
-
In an oven-dried Schlenk tube under a nitrogen or argon atmosphere, combine this compound, 4-bromoanisole, Pd(OAc)₂, PCy₃, and K₂CO₃.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous dioxane or DMA via syringe.
-
Seal the tube and place it in a preheated oil bath at 120-140 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by taking a small aliquot, quenching with water, extracting with EtOAc, and analyzing by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with EtOAc and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the pad with additional EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (hexane/EtOAc gradient) to isolate the desired methyl 5-(4-methoxyphenyl)oxazole-4-carboxylate.
-
Table 2: Representative Examples of C5-Arylation [8]
| Aryl Halide | Product Yield (Illustrative) |
| 4-Bromoanisole | High |
| 4-Bromobenzonitrile | Good |
| 3-Bromopyridine | Moderate to Good |
| 1-Bromo-4-(trifluoromethyl)benzene | Good |
Conclusion
This compound is far more than a simple heterocycle; it is a strategic linchpin in the synthetic chemist's toolkit. Its predictable reactivity at both the ester and the ring allows for the methodical construction of diverse and complex molecules. As demonstrated in the design of kinase inhibitors and through its application as a bioisostere, this building block provides elegant solutions to common challenges in medicinal chemistry, from enhancing target engagement to improving metabolic stability. The protocols detailed herein offer robust and scalable methods to unlock the full potential of this valuable scaffold, empowering scientists to accelerate the discovery of next-generation therapeutics.
References
- Verma, R., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. [Link]
- Li, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
- Kaur, R., et al. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]
- Kumar, A., et al. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings. [Link]
- Kharb, R., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- Drug Design Org. (n.d.). Bioisosterism. Drug Design. [Link]
- PrepChem. (n.d.).
- ResearchGate. (n.d.). Synthesis of benzimidazole-linked-1,3,4-oxadiazole carboxamides as GSK-3β inhibitors with in vivo antidepressant activity. Request PDF. [Link]
- RSC Publishing. (2024). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Advances. [Link]
- Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem. [Link]
- IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.
- Sławiński, J., et al. (2024). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- ResearchGate. (n.d.). Selected examples of coupling of ethyl oxazole-4-carboxylate and thiazoles with aryl halides in DEC. [Link]
- PubMed Central. (2024). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. [Link]
- RSC Publishing. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm. [Link]
- ResearchGate. (n.d.). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3β. Request PDF. [Link]
- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry. [Link]
- Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry. [Link]
- Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]
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Application of Methyl Oxazole-4-carboxylate in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals
Introduction: The Oxazole Scaffold as a Privileged Motif in Oncology
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, represents a "privileged" scaffold in medicinal chemistry. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. While the parent compound, methyl oxazole-4-carboxylate, often serves as a crucial synthetic intermediate, its derivatives have demonstrated significant potential in cancer research, exhibiting a range of cytotoxic and cytostatic activities against various cancer cell lines.[1][2]
This technical guide provides a comprehensive overview of the application of this compound and its derivatives in cancer research. We will delve into the established mechanisms of action, present detailed protocols for evaluating their anticancer effects, and provide quantitative data to inform experimental design.
Mechanisms of Action: Targeting Key Oncogenic Pathways
The anticancer activity of oxazole derivatives is often attributed to their ability to interfere with fundamental cellular processes that are dysregulated in cancer. While the precise mechanism can vary depending on the specific substitutions on the oxazole ring, several key signaling pathways have been identified as primary targets.[1][2]
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis.[3][4] In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth and resistance to apoptosis.[5] Certain oxazole-based compounds have been identified as potent inhibitors of STAT3, disrupting its dimerization and subsequent downstream signaling.[6][7] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-xL and ultimately triggers programmed cell death in cancer cells.[6]
Below is a diagram illustrating the canonical STAT3 signaling pathway and the point of intervention for oxazole-based inhibitors.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[1] Microtubule-targeting agents are a well-established class of anticancer drugs.[1] Molecular docking studies have suggested that certain oxazole-4-carboxylate derivatives can bind to the colchicine site of tubulin, thereby inhibiting its polymerization.[8][9] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Inhibition of Protein Kinases and DNA Topoisomerases
Protein kinases are key regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer.[1] Oxazole derivatives have been shown to inhibit various protein kinases, contributing to their anticancer effects.[1] Additionally, some derivatives interfere with the function of DNA topoisomerases, enzymes that are critical for DNA replication and repair.[1][2] Inhibition of these enzymes leads to DNA damage and ultimately, cell death.[1]
In Vitro Evaluation of Anticancer Activity
A critical step in the evaluation of any potential anticancer agent is the assessment of its cytotoxic and cytostatic effects on cancer cell lines. The following protocols are standard methodologies used to characterize the anticancer properties of this compound derivatives.
Data Presentation: Cytotoxicity of a Representative Oxazole-4-Carboxylate Derivative
While data on the unsubstituted this compound is limited in the public domain, its derivatives have shown potent anticancer activity. The following table summarizes the in vitro cytotoxicity of Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate against a panel of human cancer cell lines, as reported by the National Cancer Institute (NCI).[8][9] The values represent the molar concentration required to achieve 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% cell killing (LC50).
| Cancer Type | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| Leukemia | CCRF-CEM | 1.95 | 10.5 | 56.2 |
| K-562 | 4.57 | 18.6 | 75.9 | |
| MOLT-4 | 1.86 | 8.91 | 43.7 | |
| SR | 1.45 | 6.76 | 31.6 | |
| Non-Small Cell Lung | A549/ATCC | 5.01 | 20.4 | 83.2 |
| HOP-92 | 3.16 | 12.9 | 52.5 | |
| NCI-H460 | 4.17 | 17.0 | 69.1 | |
| Colon Cancer | COLO 205 | 3.89 | 15.8 | 64.2 |
| HCT-116 | 5.62 | 22.9 | >100 | |
| HT29 | 6.31 | 25.7 | >100 | |
| CNS Cancer | SF-295 | 7.94 | 32.3 | >100 |
| SNB-75 | 4.47 | 18.2 | 74.0 | |
| Melanoma | MALME-3M | 2.82 | 11.5 | 46.8 |
| SK-MEL-5 | 3.98 | 16.2 | 65.9 | |
| Ovarian Cancer | OVCAR-3 | 4.79 | 19.5 | 79.3 |
| NCI/ADR-RES | 6.92 | 28.2 | >100 | |
| Renal Cancer | 786-0 | 5.25 | 21.4 | 87.0 |
| ACHN | 3.55 | 14.5 | 58.9 | |
| Prostate Cancer | PC-3 | 6.03 | 24.5 | >100 |
| DU-145 | 5.89 | 24.0 | 97.6 | |
| Breast Cancer | MCF7 | 7.08 | 28.8 | >100 |
| MDA-MB-231 | 5.13 | 20.9 | 85.0 |
Data extracted from Pilyo et al. (2020).[8]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to assess the anticancer potential of this compound and its derivatives.
Protocol 1: Cell Viability Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium from the stock solution. It is crucial to include a vehicle control (DMSO at the same concentration as in the highest drug concentration) and a no-treatment control.
-
Aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). The amount of PI fluorescence is directly proportional to the DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of the this compound derivative for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.
-
Generate histograms to visualize the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound as described in the cell cycle analysis protocol.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the anticancer activity of a this compound derivative.
Conclusion and Future Directions
This compound serves as a valuable scaffold in the design and synthesis of novel anticancer agents. Its derivatives have demonstrated potent activity against a wide range of cancer cell lines by targeting key oncogenic pathways, including STAT3 signaling and microtubule dynamics. The protocols detailed in this guide provide a robust framework for researchers to evaluate the anticancer potential of new oxazole-based compounds. Future research should focus on elucidating the precise molecular targets of promising derivatives, optimizing their pharmacological properties to enhance efficacy and reduce toxicity, and evaluating their in vivo therapeutic potential in preclinical cancer models. The continued exploration of the oxazole scaffold holds significant promise for the development of the next generation of targeted cancer therapies.
References
- Song, H., et al. (2007). An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects. ACS Chemical Biology, 2(12), 831-841.
- Huynh, J., et al. (2019). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 17(4), 3375-3382.
- Teng, Y., et al. (2022). The schematic representation of the STAT3 signaling pathway. ResearchGate.
- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882.
- Lin, L., et al. (2007). An Oxazole-Based Small-Molecule Stat3 Inhibitor Modulates Stat3 Stability and Processing and Induces Antitumor Cell Effects. ACS Chemical Biology, 2(12), 831-841.
- PrepChem. (n.d.). Synthesis of methyl 5-methyl-4-oxazolecarboxylate.
- Lin, L., et al. (2007). An Oxazole-Based Small-Molecule Stat3 Inhibitor Modulates Stat3 Stability and Processing and Induces Antitumor Cell Effects. Request PDF.
- Kim, D. Y., et al. (2021). Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy. International Journal of Molecular Sciences, 22(21), 11593.
- Li, W., et al. (2019). The STAT family members and the STAT3 signaling pathway. ResearchGate.
- Pilyo, S. G., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 15(2), 13-21.
- Huynh, J., et al. (2019). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 17(4), 3375-3382.
- Signaling pathway of STAT3. (2018). ResearchGate.
- Pilyo, S. G., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate.
- Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
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Application Notes & Protocols: Methyl Oxazole-4-Carboxylate as a Core Scaffold for Novel Anti-inflammatory Agents
Introduction
Inflammation is a fundamental protective response of the immune system to injury or infection. However, when dysregulated, chronic inflammation becomes a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] While nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is often associated with significant adverse effects, primarily gastrointestinal and cardiovascular complications.[1][2] This necessitates the urgent development of safer and more effective anti-inflammatory therapeutics.
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, has emerged as a "privileged scaffold".[3][4] Its unique electronic properties and structural rigidity allow for specific, high-affinity interactions with various biological targets.[2][5] Within this class, methyl oxazole-4-carboxylate and its derivatives represent a particularly promising starting point for the rational design of novel anti-inflammatory agents. The ester moiety at the 4-position serves as a versatile chemical handle for creating diverse compound libraries, while the core oxazole structure acts as a potent pharmacophore.[6][7]
This technical guide provides an in-depth exploration of the this compound scaffold for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis of its anti-inflammatory action, provide detailed protocols for synthesis and biological evaluation, and offer insights into structure-activity relationships to guide future drug discovery efforts.
Section 1: The this compound Scaffold: A Privileged Structure
The utility of the oxazole nucleus in medicinal chemistry stems from its aromatic nature and the presence of both hydrogen bond donors and acceptors, enabling diverse interactions with enzyme active sites.[5] The this compound scaffold combines this potent core with a strategically placed ester group that is ripe for chemical elaboration, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Caption: Core structure of the this compound scaffold.
Section 2: Mechanism of Anti-inflammatory Action
The primary anti-inflammatory mechanism of many oxazole derivatives is the targeted inhibition of cyclooxygenase (COX) enzymes.[3] The arachidonic acid (AA) cascade is a central pathway in inflammation, where AA is converted into pro-inflammatory prostaglandins by two key isoforms: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal lining integrity and regulate platelet function.
-
COX-2 is an inducible enzyme, rapidly upregulated at sites of inflammation by stimuli like cytokines and lipopolysaccharide (LPS). It is the primary source of prostaglandins that mediate pain and swelling.[2]
The therapeutic goal is to selectively inhibit COX-2 over COX-1, thereby reducing inflammation without the gastric side effects associated with traditional NSAIDs that inhibit both isoforms. The larger, more flexible active site of COX-2 contains a side pocket that can accommodate the bulkier, rigid structures of diaryl heterocycles like oxazole derivatives, which is a key basis for their selectivity.[8][9] Beyond COX inhibition, some oxazole compounds have also been shown to modulate other inflammatory pathways, such as those involving lipoxygenase (LOX) and Nuclear Factor kappa B (NF-κB).[1]
Caption: Inhibition of the COX-2 pathway by oxazole derivatives.
Section 3: Synthetic Strategies & Protocols
A common and effective method for constructing the oxazole ring involves the condensation and cyclization of precursors. The following protocol outlines a representative synthesis of a methyl 2-aryl-oxazole-4-carboxylate derivative, a common motif in anti-inflammatory drug candidates.[6]
Protocol 1: Synthesis of Methyl 2-(4-chlorophenyl)oxazole-4-carboxylate
This two-step protocol provides a reliable pathway to the target compound. The causality for specific reagents and conditions is explained to ensure reproducibility and understanding.
Step A: Synthesis of Methyl 2-(4-chlorobenzamido)-3-oxobutanoate
-
Reagents & Setup: To a solution of methyl 3-amino-3-oxopropanoate (1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (2.5 eq.). Cool the mixture to 0°C in an ice bath.
-
Causality: DCM is used as an inert solvent. Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction forward. Cooling to 0°C controls the exothermicity of the acylation reaction.
-
-
Acylation: Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq.) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethyl acetate/hexane to obtain the intermediate as a white solid.
Step B: Cyclodehydration to form the Oxazole Ring
-
Reagents & Setup: Dissolve the intermediate from Step A (1 eq.) in phosphorus oxychloride (POCl₃) (5-10 eq.) at 0°C.
-
Causality: POCl₃ serves as both the solvent and a powerful dehydrating agent, essential for the intramolecular cyclization to form the oxazole ring. The reaction is highly exothermic and requires careful temperature control.
-
-
Reaction: Slowly warm the mixture to 80-90°C and heat for 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, Methyl 2-(4-chlorophenyl)oxazole-4-carboxylate. Characterize the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis of a target oxazole derivative.
Section 4: In Vitro Evaluation Protocols
Once synthesized, the derivative must be evaluated for its biological activity and safety profile. The following protocols are fundamental for the initial in vitro screening.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol uses a commercially available COX (ovine) inhibitor screening assay kit (e.g., from Cayman Chemical), which measures the peroxidase activity of COX.
-
Reagent Preparation: Prepare all reagents (assay buffer, heme, enzyme, arachidonic acid substrate, colorimetric substrate) as per the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a known COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as positive controls.
-
Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Incubation: Add 10 µL of the diluted test compound or control to the appropriate wells. Incubate for 15 minutes at 25°C.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution, followed immediately by 10 µL of the colorimetric substrate.
-
Measurement: Shake the plate for 10-15 seconds and incubate for 5 minutes at 25°C. Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control (DMSO). Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity). The Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
Protocol 3: Cellular Viability (MTT) Assay
This assay is critical to ensure that the observed inhibitory effects are not a result of general cytotoxicity.[1]
-
Cell Culture: Seed RAW 264.7 macrophage cells (or another suitable cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1 µM to 200 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (SI) | Cytotoxicity (CC₅₀, µM) |
| Test Compound X | 25.5 | 0.48 | 53.1 | > 100 |
| Celecoxib | 15.2 | 0.08 | 190 | > 100 |
| Indomethacin | 0.12 | 0.95 | 0.13 | > 100 |
| Table 1: Example in vitro activity data for a hypothetical this compound derivative. |
Section 5: In Vivo Efficacy Assessment Protocol
Promising candidates from in vitro screening must be evaluated in a living system to confirm their anti-inflammatory efficacy.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for acute inflammation.[10][11]
-
Animal Acclimatization: Use male Wistar rats (150-180 g). Allow them to acclimatize for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group 2: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3: Test Compound (e.g., 20 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) to the respective groups.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Causality: Carrageenan is a non-antigenic phlogistic agent that induces a biphasic inflammatory response, characterized by the release of histamine, serotonin, and subsequently, prostaglandins.[12]
-
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at 0 hr.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Caption: Workflow for the carrageenan-induced paw edema model.
| Treatment Group (Dose) | Paw Volume Increase at 3 hr (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Test Compound X (20 mg/kg) | 0.31 ± 0.05 | 63.5% |
| Table 2: Example in vivo anti-inflammatory activity data at the 3-hour time point. |
Section 6: Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent and selective anti-inflammatory activity.
-
Substituent at C2: This position is critical for activity. Introducing an aryl or heteroaryl ring, particularly one with electron-withdrawing groups (e.g., -Cl, -F), often enhances COX-2 inhibitory potency.[6] This group is believed to project into the selective side pocket of the COX-2 active site.
-
Substituent at C5: While modifications at the C2 position are more common, the C5 position can also be altered to modulate activity and physical properties. Small alkyl groups like methyl are often found in active compounds.[8]
-
The Carboxylate Group: The methyl ester at C4 can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. Carboxylic acid derivatives often mimic the native substrate (arachidonic acid), while amide derivatives can improve metabolic stability and cell permeability.[13]
| Position | Modification | General Effect on COX-2 Inhibition |
| C2 | Phenyl | Baseline Activity |
| 4-Chlorophenyl | Increased Potency | |
| 4-Fluorophenyl | Increased Potency | |
| C4 | Methyl Ester | Good starting point, pro-drug potential |
| Carboxylic Acid | Often increases potency, mimics substrate | |
| Substituted Amide | Can improve PK/PD properties | |
| Table 3: General SAR trends for this compound derivatives. |
Conclusion
The this compound scaffold is a validated and highly versatile platform for the development of next-generation anti-inflammatory agents. Its derivatives have consistently demonstrated potent and selective inhibition of the COX-2 enzyme, translating to significant efficacy in preclinical models of inflammation. The synthetic tractability of this core allows for extensive chemical exploration to optimize potency, selectivity, and drug-like properties. The protocols and insights provided in this guide offer a robust framework for researchers to design, synthesize, and evaluate novel oxazole-based candidates, paving the way for new therapeutics with improved efficacy and safety profiles.
References
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- Request PDF. (n.d.). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies.
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- NIH National Center for Biotechnology Information. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules.
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Application Notes & Protocols: The Synthetic Versatility of Methyl (2-chloromethyl)oxazole-4-carboxylate
Introduction: A Privileged Scaffold in Modern Synthesis
Methyl (2-chloromethyl)oxazole-4-carboxylate is a heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure is deceptively simple, yet it offers a trifecta of reactive sites: a highly activated chloromethyl group at the C2 position, an electron-withdrawing methyl ester at C4, and the oxazole ring itself. This unique combination of functionalities makes it an exceptionally versatile precursor for the synthesis of complex molecules, including pharmaceutical agents and biologically active probes.[1][2][3]
The primary locus of reactivity is the 2-(chloromethyl) group. Its reactivity is analogous to that of a benzylic chloride, rendering the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4] This guide provides an in-depth exploration of the reaction manifolds of this compound, offering both mechanistic insights and field-proven protocols for its application.
Core Reactivity Analysis: A Hierarchy of Functional Groups
The synthetic utility of methyl (2-chloromethyl)oxazole-4-carboxylate stems from the differential reactivity of its functional groups. Understanding this hierarchy is critical for designing selective transformations.
Caption: Reactivity hierarchy of functional groups.
The chloromethyl group is the most reactive site, readily undergoing S_N2-type reactions. The ester group requires harsher conditions for transformation, such as strong acid/base for hydrolysis or potent reducing agents. The oxazole ring itself is the most stable part of the molecule, typically requiring forcing conditions or specific catalytic activation for reactions like cycloadditions or C-H functionalization.
Primary Reaction Manifold: Nucleophilic Substitution
The 2-(chloromethyl) group is an excellent electrophile, readily participating in substitution reactions with a diverse array of nucleophiles. This pathway is the most common and reliable method for elaborating the scaffold.[4]
Caption: Nucleophilic substitution pathways at the C2-chloromethyl position.
2-(Halomethyl)-4,5-diaryloxazoles have been shown to be effective scaffolds for synthetic elaboration at the 2-position through substitution reactions.[4] This reactivity is directly applicable to methyl (2-chloromethyl)oxazole-4-carboxylate.
Key Nucleophilic Transformations:
| Nucleophile Class | Reagent Example | Product Type | Mechanistic Insight |
| Amines | Cyclohexylamine, Morpholine | 2-(Aminomethyl)oxazoles | A mild base (e.g., K₂CO₃, DIPEA) is required to scavenge the HCl byproduct. The reaction proceeds readily in polar aprotic solvents like acetonitrile or DMF.[4] |
| Alcohols/Phenols | Sodium Phenoxide | 2-(Alkoxymethyl)oxazoles | A strong base (e.g., NaH) is typically needed to deprotonate the alcohol, forming the more potent alkoxide nucleophile.[4] |
| Thiols | Thiophenol | 2-(Alkylthiomethyl)oxazoles | Thiolates are excellent nucleophiles. The reaction can often be performed with a mild base like potassium carbonate.[4] |
| Cyanide | Sodium Cyanide (NaCN) | 2-(Cyanomethyl)oxazoles | Provides a one-carbon extension, creating a nitrile that can be further hydrolyzed to a carboxylic acid or reduced to an amine.[4] |
| Phosphines | Triphenylphosphine (PPh₃) | 2-(Oxazolylmethyl)phosphonium salts | These salts are stable intermediates for Wittig reactions, allowing for the formation of C=C bonds and further extension of the molecule.[4] |
| Carbanions | Diethyl Malonate | C-Alkylated Products | A key method for C-C bond formation. Requires a base to generate the stabilized malonate carbanion.[4] |
Protocol 1: Synthesis of Methyl 2-((cyclohexylamino)methyl)oxazole-4-carboxylate
This protocol details a standard S_N2 reaction with an amine nucleophile, a common first step in a drug discovery campaign.
Materials and Reagents:
| Reagent | CAS Number | MW ( g/mol ) | Amount | Molar Eq. |
| Methyl (2-chloromethyl)oxazole-4-carboxylate | 208465-72-9 | 175.57 | 1.0 g | 1.0 |
| Cyclohexylamine | 108-91-8 | 99.17 | 0.62 g (0.71 mL) | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.57 g | 2.0 |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 20 mL | - |
Experimental Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl (2-chloromethyl)oxazole-4-carboxylate (1.0 g, 5.70 mmol).
-
Reagent Addition: Add anhydrous acetonitrile (20 mL), followed by potassium carbonate (1.57 g, 11.4 mmol).
-
Nucleophile Addition: Add cyclohexylamine (0.71 mL, 6.27 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 4-6 hours.
-
Causality: Refluxing in acetonitrile provides sufficient thermal energy to overcome the activation barrier for the S_N2 reaction. K₂CO₃ acts as a heterogeneous base to neutralize the HCl formed, driving the reaction to completion.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system until the starting material spot is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.
Secondary Reaction Manifold: Ester Transformations
The methyl ester at the C4 position is a robust functional group that can be modified under standard conditions. These reactions are typically performed after the desired substitution at the chloromethyl position has been achieved.
Protocol 2: Saponification to 2-(Substituted-methyl)oxazole-4-carboxylic acid
Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation, often used to improve water solubility or to provide a handle for amide coupling.
Materials and Reagents:
| Reagent | CAS Number | MW ( g/mol ) | Amount | Molar Eq. |
| Methyl 2-((cyclohexylamino)methyl)oxazole-4-carboxylate | (Product from Protocol 1) | 238.29 | 1.0 g | 1.0 |
| Lithium Hydroxide (LiOH) | 1310-65-2 | 23.95 | 0.20 g | 2.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL | - |
| Water (H₂O) | 7732-18-5 | 18.02 | 10 mL | - |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
Experimental Procedure:
-
Setup: Dissolve the starting ester (1.0 g, 4.19 mmol) in a mixture of THF (10 mL) and water (10 mL) in a 50 mL round-bottom flask.
-
Base Addition: Add lithium hydroxide (0.20 g, 8.38 mmol) and stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.
-
Workup & Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the dropwise addition of 1M HCl.
-
Isolation: A precipitate of the carboxylic acid product should form upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Tertiary Reactions: The Oxazole Ring
While less common for this specific substrate, the oxazole ring can participate in cycloaddition reactions. Oxazoles can function as dienes in Diels-Alder reactions, typically with electron-deficient dienophiles, to yield pyridine derivatives after the elimination of water from the initial bicyclic adduct.[7][8][9]
-
Considerations: The reactivity of the oxazole in a Diels-Alder reaction is influenced by its substituents. Electron-releasing groups on the oxazole facilitate the reaction.[8] The methyl carboxylate at the C4 position of our title compound is electron-withdrawing, which deactivates the oxazole ring towards this type of cycloaddition. Therefore, this reaction would likely require high temperatures or high pressure to proceed efficiently, if at all.
Conclusion
Methyl (2-chloromethyl)oxazole-4-carboxylate is a powerful and versatile building block. Its synthetic utility is dominated by the high reactivity of the 2-(chloromethyl) group towards a vast range of nucleophiles. By understanding the hierarchy of reactivity and employing standard, robust protocols, researchers can efficiently generate diverse libraries of 2,4-disubstituted oxazoles. These derivatives serve as valuable intermediates in the development of novel therapeutics and complex organic molecules.[10][11] The protocols and insights provided herein offer a solid foundation for leveraging this scaffold in any research program.
References
- Nguyen, T. T., & Wipf, P. (n.d.). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Wikipedia. (n.d.). Oxazole. Wikipedia.
- Chem-Impex. (n.d.). 2-Chloromethyl-oxazole. Chem-Impex.
- Boy, K. M., et al. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
- Santa Cruz Biotechnology. (n.d.). Methyl (2-chloromethyl)
- BenchChem. (2025).
- Hassan, W., et al. (2019).
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- NC State University Libraries. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions.
- Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry.
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Protocol for N-methoxy-N-methyl Amide Reduction: A Controlled Gateway to Aldehyde Intermediates for Oxazole Synthesis
An Application Note for Drug Development Professionals
Abstract: The synthesis of substituted oxazoles is a cornerstone of medicinal chemistry, as this heterocyclic motif is present in a multitude of biologically active compounds. A critical step in many synthetic routes to oxazoles is the formation of an aldehyde intermediate, which serves as a versatile building block. The reduction of N-methoxy-N-methyl amides, commonly known as Weinreb amides, offers a uniquely reliable and high-yield method for producing these aldehydes without the common problem of over-reduction to alcohols. This application note provides a comprehensive guide to the mechanism, practical considerations, and a detailed experimental protocol for the reduction of Weinreb amides using Diisobutylaluminium hydride (DIBAL-H), a preferred reagent for this transformation.
Introduction: The Strategic Importance of Weinreb Amides in Heterocyclic Synthesis
In multistep organic synthesis, achieving high chemoselectivity is paramount. The conversion of a carboxylic acid derivative to an aldehyde is a classic challenge; powerful reducing agents like lithium aluminum hydride (LiAlH4) typically reduce esters and acid chlorides completely to primary alcohols. The resulting aldehyde is more reactive than the starting material, making its isolation difficult.
Weinreb amides provide an elegant solution to this problem.[1] Developed by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide functionality allows for the addition of organometallic reagents or hydrides to form a highly stable tetrahedral intermediate. This stability is the key to preventing a second addition or reduction event, thereby cleanly affording a ketone or aldehyde upon aqueous workup.[2] This control makes the Weinreb amide an invaluable precursor for constructing complex molecules, particularly heterocyclic systems like oxazoles where an aldehyde handle is required for subsequent cyclization reactions, such as the Van Leusen or Robinson-Gabriel syntheses.[3][4][5]
The Mechanism of Controlled Reduction
The success of the Weinreb amide reduction lies in the formation of a stable, five-membered cyclic chelate with the aluminum-based hydride reagent (e.g., DIBAL-H or LiAlH4).
-
Coordination: The Lewis acidic aluminum atom of the hydride reagent coordinates to both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide.
-
Hydride Transfer: An intramolecular hydride transfer to the electrophilic carbonyl carbon occurs, forming a stable tetrahedral intermediate.
-
Stabilization: This intermediate is stabilized by chelation, preventing the elimination of the N-methoxy-N-methylamine group. This chelated adduct is stable at low temperatures (typically -78 °C) and does not collapse to form the highly reactive aldehyde in the presence of excess hydride reagent.[2]
-
Hydrolysis: Upon aqueous workup, the chelate is hydrolyzed, breaking the aluminum-oxygen bonds and collapsing the intermediate to release the final aldehyde product.
This chelation-stabilized intermediate is the fundamental difference between the reduction of a Weinreb amide and that of an ester or a standard tertiary amide, where the intermediate readily collapses and undergoes further reduction.[2]
Caption: Figure 1: Mechanism of Weinreb Amide Reduction
Selecting the Appropriate Hydride Reagent
While several hydride reagents can reduce Weinreb amides, Diisobutylaluminium hydride (DIBAL-H) is most commonly employed due to its desirable balance of reactivity and selectivity.
| Feature | Diisobutylaluminium Hydride (DIBAL-H) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Temperature | -78 °C to 0 °C[6][7] | -40 °C to 0 °C[1][8] |
| Reactivity | Strong, but less reactive than LiAlH₄. Bulky nature enhances selectivity. | Extremely powerful and less selective. Can reduce a wider range of functional groups.[9] |
| Chemoselectivity | High. Tolerates many functional groups (e.g., esters, nitriles) under controlled conditions.[10] | Lower. Can be difficult to prevent reduction of other sensitive groups in the molecule. |
| Handling | Pyrophoric. Typically supplied as a solution in an organic solvent (e.g., Toluene, Hexane, THF).[6] | Highly pyrophoric solid or solution. Reacts violently with water.[9] |
| Workup | Often requires Rochelle's salt or a careful Fieser workup to manage gelatinous aluminum byproducts.[7][11] | Fieser workup is standard for quenching and precipitating aluminum salts.[9] |
| Recommendation | Preferred reagent for its high chemoselectivity and milder reaction conditions, minimizing side reactions.[12] | A viable alternative, but requires more stringent temperature control to avoid over-reduction.[13] |
Application Protocol: DIBAL-H Reduction of a Weinreb Amide
This protocol provides a general procedure for the reduction of a Weinreb amide to an aldehyde using DIBAL-H. Researchers should optimize reaction times and equivalents for their specific substrate.
4.1 Materials and Reagents
-
N-methoxy-N-methyl amide substrate (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene or hexanes (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Methanol (for quenching)
-
Rochelle's salt (Potassium sodium tartrate), saturated aqueous solution
-
Ethyl acetate or Diethyl ether (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
4.2 Equipment
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles/syringes
-
Inert atmosphere line (Nitrogen or Argon)
-
Low-temperature cooling bath (Dry ice/acetone, -78 °C)
-
Separatory funnel
4.3 Step-by-Step Procedure
-
Reaction Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Substrate Dissolution: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF or DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium. Maintaining this low temperature is critical to prevent over-reduction.[6][7]
-
DIBAL-H Addition: Slowly add the DIBAL-H solution (1.1-1.5 eq) dropwise via syringe over 15-30 minutes. Ensure the internal temperature does not rise significantly. A slight exotherm is expected.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching the Reaction:
-
While the flask is still in the -78 °C bath, very slowly and carefully add methanol dropwise to quench any excess DIBAL-H. Vigorous gas evolution (hydrogen) will occur. Continue adding until bubbling subsides.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
-
Workup with Rochelle's Salt:
-
Add a saturated aqueous solution of Rochelle's salt to the reaction mixture (a volume approximately equal to the reaction volume is a good starting point).
-
Stir the resulting biphasic mixture vigorously. The mixture may initially be a thick, gelatinous emulsion. Continue stirring (can take several hours to overnight) until two clear, distinct layers form.[7] The aluminum salts are chelated by the tartrate, resulting in a manageable solution.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate or diethyl ether.
-
Combine all organic layers. Wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Weinreb Amide Reduction
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Incomplete Conversion | Inactive DIBAL-H reagent (decomposed by moisture/air). | Use a fresh bottle of DIBAL-H or titrate the existing solution to determine its molarity.[14] Ensure all glassware and solvents are scrupulously dry. |
| Over-reduction to Alcohol | Reaction temperature was too high. | Maintain the temperature strictly at -78 °C during addition and stirring. Ensure slow, dropwise addition of DIBAL-H. |
| Too much DIBAL-H was added. | Use a more accurate amount of DIBAL-H (1.1-1.2 eq). Consider titration of the reagent for precise stoichiometry. | |
| Low Yield | Inefficient quenching/workup leading to product loss in the aluminum emulsion. | When using Rochelle's salt, ensure vigorous stirring for a sufficient time until layers are fully separated.[11] |
| Product is volatile. | Use care during solvent removal (e.g., lower bath temperature on rotary evaporator). | |
| Impure starting material. | Purify the Weinreb amide starting material before the reduction step. |
References
- Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. Available at: https://pubs.acs.org/doi/10.1021/ol101346w
- Organic Chemistry Portal. (n.d.). A Direct Synthesis of Oxazoles from Aldehydes. Available at: https://www.organic-chemistry.org/abstracts/lit2/068.shtm
- Bailey, C. L., et al. (2015). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. Tetrahedron Letters. Available at: https://www.researchgate.net/publication/271517448_Reduction_of_Weinreb_amides_to_aldehydes_under_ambient_conditions_with_magnesium_borohydride_reagents_Dedicated_to_the_memory_of_Professor_Sheldon_Shore
- Gao, F., & Hoveyda, A. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/ol101346w
- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available at: https://www.mdpi.com/1420-3049/25/7/1649
- Organic Synthesis. (n.d.). DIBAL-H Reduction. Available at: https://www.organic-synthesis.com/dibal-h-reduction.html
- Reissig, H.-U., & Zimmer, R. (2014). Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Organic Reactions. Available at: https://organicreactions.org/index.php/Partial_Reduction_of_Esters,_Amides,_and_Nitriles_with_Metal_Hydride_Reagents
- Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Available at: https://www.organic-chemistry.org/chemicals/reductions/diisobutylaluminium-hydride-dibal.shtm
- Reddy, C. R., et al. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06355a
- ResearchGate. (2018). Work-up for DIBAL-H reduction (ester-alcohol)? Available at: https://www.researchgate.net/post/Work-up_for_DIBAL-H_reduction_ester-alcohol
- Askin, D. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.com/2011/08/26/dibal-for-the-partial-reduction-of-esters-and-nitriles/
- Myers, A. G. (n.d.). Chem 115 Handout: Reducing Agents. Harvard University. Available at: https://myers.chemistry.harvard.
- Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Available at: https://chemistry.stackexchange.com/questions/46889/why-does-the-reduction-of-a-weinreb-amide-give-an-aldehyde-instead-of-an-amine
- Reddit. (2022). Dibal-H reduction: is it the reagent or the reaction? Available at: https://www.reddit.com/r/Chempros/comments/vysq60/dibalh_reduction_is_it_the_reagent_or_the/
- Khdour, O. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at: https://www.orientjchem.
- Joshi, S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: https://www.ijpsonline.
- ResearchGate. (2006). Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. Available at: https://www.researchgate.net/publication/7212001_Design_and_Synthesis_of_a_New_Indazole_Library_Direct_Conversion_of_N-Methoxy-N-methylamides_Weinreb_Amides_to_3-Keto_and_3-Formylindazoles
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: https://www.pharmaguideline.com/2023/04/synthesis-reactions-and-medicinal-uses-of-oxazole.html
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Application Note & Protocol: A Scalable and Controlled Synthesis of 2-Methyloxazole-4-carboxaldehyde via Ester Reduction
Abstract & Introduction
2-Methyloxazole-4-carboxaldehyde is a pivotal building block in contemporary drug discovery and development, serving as a key precursor for a multitude of complex pharmaceutical intermediates. However, its preparation on a large scale is fraught with challenges stemming from its physical properties, including high solubility in both organic and aqueous media, a low melting point, and a propensity for sublimation, which complicates isolation and purification.[1] While various synthetic routes exist, many are not amenable to kilogram-scale production without resorting to cryogenic Swern oxidations or developing routes from less common precursors like Weinreb amides.[1][2][3]
This application note provides a robust, scalable, and validated protocol for the synthesis of 2-methyloxazole-4-carboxaldehyde through the partial reduction of a readily available ester precursor, such as ethyl 2-methyloxazole-4-carboxylate. The cornerstone of this methodology is the use of diisobutylaluminium hydride (DIBAL-H) under stringent, cryogenically controlled conditions. This approach circumvents over-reduction to the corresponding alcohol, a common pitfall with more potent hydride reagents like LiAlH₄.[4][5] We will delve into the mechanistic underpinnings of this selectivity, provide a detailed, step-by-step protocol for large-scale execution, and address critical safety, analytical, and troubleshooting considerations.
Reaction Principle: The Role of the Tetrahedral Intermediate
The success of the partial reduction of an ester to an aldehyde using DIBAL-H is entirely dependent on precise temperature control. The selectivity is not inherent to the reagent alone but is a function of the reaction conditions.[6]
The mechanism involves two key stages:
-
Lewis Acid Coordination & Hydride Transfer : DIBAL-H, being a bulky and electrophilic Lewis acid, first coordinates to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and priming it for nucleophilic attack.[4] An intramolecular hydride transfer from the aluminum center to the activated carbonyl carbon then occurs, forming a stable tetrahedral intermediate.[4][7]
-
Low-Temperature Stabilization : At cryogenic temperatures (≤ -75 °C), this tetrahedral hemiacetal-aluminate complex is stable.[4][6] It does not readily collapse to eliminate the alkoxy group, which would generate the aldehyde in the presence of excess reducing agent. This "frozen" state is the key to preventing the second hydride addition that would lead to the primary alcohol.[5] Upon a carefully controlled aqueous work-up, the intermediate is hydrolyzed to release the desired aldehyde.
Caption: Mechanism of DIBAL-H ester reduction to an aldehyde.
Critical Process Parameters & Scale-Up Considerations
Transitioning this reaction from the bench to a pilot plant or manufacturing setting requires careful attention to several key parameters to ensure reproducibility, safety, and high yield.
| Parameter | Specification | Rationale & Causality |
| Temperature | Maintain internal temp. at or below -75 °C | The stability of the tetrahedral intermediate is paramount. Temperatures above -70 °C can lead to its collapse and subsequent over-reduction to the primary alcohol.[6][8] |
| DIBAL-H Stoichiometry | 1.0 - 1.2 equivalents | A slight excess ensures complete consumption of the starting ester, but a large excess (>1.5 equiv) significantly increases the risk of over-reduction, even at low temperatures.[5] |
| Solvent Choice | Anhydrous Toluene, Hexanes, or DCM | Solvents must be non-protic and rigorously dried. DIBAL-H reacts violently with water.[9] Toluene is often preferred for its wide liquid range and compatibility with large-scale equipment. |
| Reagent Addition | Slow, dropwise addition of DIBAL-H | The reaction is exothermic. Slow addition is critical for maintaining strict temperature control in large reactors which have a lower surface-area-to-volume ratio than lab flasks.[10] |
| Moisture Control | Rigorously anhydrous conditions (inert atmosphere) | Water rapidly and exothermically quenches DIBAL-H, reducing its effective stoichiometry and posing a significant safety hazard.[11] All glassware and solvents must be dry, and the reaction run under N₂ or Argon. |
| Work-up Procedure | Quench at -78 °C; use of Rochelle's salt | Quenching excess DIBAL-H at low temperature with an alcohol (e.g., methanol) is crucial before adding water.[4] Adding aqueous Rochelle's salt (potassium sodium tartrate) during work-up chelates the aluminum salts, breaking up emulsions and simplifying the extractive isolation.[7] |
Detailed Large-Scale Protocol
This protocol is designed for a target scale of ~100g of 2-methyloxazole-4-carboxaldehyde. All equipment must be appropriately sized, oven-dried, and assembled under an inert atmosphere.
4.1. Reagents and Equipment
| Item | Quantity/Specification | Purpose |
| Ethyl 2-methyloxazole-4-carboxylate | 155 g (1.0 mol) | Starting Material |
| DIBAL-H (1.0 M in Toluene) | 1.1 L (1.1 mol, 1.1 eq) | Reducing Agent |
| Anhydrous Toluene | 2.0 L | Reaction Solvent |
| Methanol | 250 mL | Quenching Agent |
| Potassium Sodium Tartrate (Rochelle's Salt) | 1.5 kg | Work-up Chelating Agent |
| Deionized Water | 5.0 L | Work-up |
| Ethyl Acetate | 3 x 1.5 L | Extraction Solvent |
| Saturated NaCl Solution (Brine) | 1.0 L | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~200 g | Drying Agent |
| 5 L Jacketed Glass Reactor | 1 | Reaction Vessel |
| Mechanical Stirrer | 1 | Agitation |
| Thermocouple | 1 | Internal Temperature Monitoring |
| Addition Funnel (Pressure-Equalizing) | 1 (2 L) | DIBAL-H Addition |
| Dry Ice / Acetone Bath | As needed | Cooling |
4.2. Experimental Workflow Diagram
Caption: Large-scale workflow for the synthesis of 2-methyloxazole-4-carboxaldehyde.
4.3. Step-by-Step Methodology
-
Reactor Setup : Assemble the 5 L jacketed reactor with a mechanical stirrer, thermocouple, and addition funnel under a positive pressure of nitrogen. Ensure all glassware is scrupulously dry.
-
Charging Reagents : Charge the reactor with ethyl 2-methyloxazole-4-carboxylate (155 g, 1.0 mol) and anhydrous toluene (2.0 L).
-
Cooling : Begin stirring and cool the reactor contents to an internal temperature of -78 °C using a dry ice/acetone bath in the reactor jacket.
-
DIBAL-H Addition : Slowly add the DIBAL-H solution (1.1 L, 1.1 mol) dropwise via the addition funnel over a period of 2-3 hours. Crucially, ensure the internal temperature does not rise above -75 °C during the addition. [4]
-
Reaction Monitoring : After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.[8] Monitor the reaction's progress by withdrawing a small, quenched aliquot for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting ester.
-
Quenching : While maintaining the temperature at -78 °C, slowly and carefully add methanol (250 mL) dropwise to quench the excess DIBAL-H.[5] Vigorous gas evolution (hydrogen) will be observed. Allow the mixture to stir for 20 minutes after the addition is complete.
-
Work-up : Remove the cooling bath. To the cold reaction mixture, slowly add a pre-prepared, saturated aqueous solution of Rochelle's salt (prepared by dissolving ~1.5 kg of the salt in 5.0 L of water). Add the solution at a rate that keeps the internal temperature below 20 °C.
-
Phase Separation : Stir the resulting biphasic mixture vigorously at room temperature until the gelatinous aluminum salts dissolve and two clear, easily separable layers are formed. This may take several hours or overnight.[7]
-
Extraction : Transfer the mixture to a large separatory funnel. Separate the organic (top) layer. Extract the aqueous layer with ethyl acetate (3 x 1.5 L).[4]
-
Drying and Concentration : Combine all organic layers and wash with brine (1.0 L). Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : The crude aldehyde can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product as a crystalline solid.[1]
Safety Protocols for Handling DIBAL-H
Diisobutylaluminium hydride is a pyrophoric liquid that reacts violently with water and other protic substances.[9] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE) : At a minimum, a flame-retardant lab coat, chemical safety goggles, and a full-face shield must be worn.[11][12] Chemical-resistant nitrile gloves are required, and all skin should be covered.
-
Work Area : All operations must be conducted within a certified chemical fume hood, clear of flammable materials and ignition sources.[12] An appropriate fire extinguisher (Class D, for combustible metals) should be readily accessible.
-
Inert Atmosphere Techniques : DIBAL-H must only be handled under an inert atmosphere (nitrogen or argon) using dried, sealed syringes or cannulas.[12]
-
Spill Management : In the event of a small spill, cover the area with an inert absorbent material such as dry sand or vermiculite. DO NOT USE WATER or paper towels.[11]
-
Disposal : Excess DIBAL-H must be quenched carefully. A recommended method is to add the reagent solution dropwise to a stirring slurry of dry ice in isopropanol.[11] The reaction is complete when gas evolution ceases.
Caption: Safety workflow for handling pyrophoric reagents like DIBAL-H.
Characterization and Troubleshooting
6.1. Analytical Characterization
-
¹H and ¹³C NMR : To confirm the structure of the final product. The aldehyde proton should appear around 9.5-10.0 ppm in the ¹H NMR spectrum.
-
Gas Chromatography (GC) : An ideal technique for monitoring reaction progress and assessing final purity, as it avoids the use of nucleophilic solvents like water that can be problematic for reactive aldehydes.[13]
-
Purity Concerns : The primary impurity is often the corresponding alcohol from over-reduction. The product can also oxidize to 2-methyloxazole-4-carboxylic acid upon prolonged exposure to air.[13]
6.2. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | Insufficient DIBAL-H (due to reagent degradation or moisture). | Titrate the DIBAL-H solution before use to determine its exact molarity. Ensure all glassware and solvents are rigorously dry. |
| Significant Over-reduction to Alcohol | Temperature exceeded -75 °C during addition or reaction. Too much DIBAL-H was used. | Improve cooling efficiency. Slow down the rate of DIBAL-H addition. Use precisely 1.05-1.1 equivalents of the reagent. |
| Difficult Work-up (Persistent Emulsion) | Incomplete chelation of aluminum salts. | Increase the amount of Rochelle's salt solution added. Increase the stirring time and vigor after adding the salt solution. Filtration through a pad of Celite® before extraction can also help.[8] |
| Product is an Oil, Not a Solid | Presence of solvent or impurities (e.g., the alcohol byproduct). | Ensure complete removal of solvent under high vacuum. Re-purify the product via column chromatography or re-crystallization. |
Conclusion
The controlled partial reduction of ethyl 2-methyloxazole-4-carboxylate using DIBAL-H at -78 °C is a highly effective and scalable method for producing 2-methyloxazole-4-carboxaldehyde. The success of this synthesis is critically dependent on maintaining cryogenic temperatures to stabilize the key tetrahedral intermediate, using precise stoichiometry of the reducing agent, and adhering to strict anhydrous conditions. The detailed protocol and safety guidelines presented herein provide a comprehensive framework for researchers and drug development professionals to safely and efficiently produce this valuable building block on a large scale.
References
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- ResearchGate. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. [Link]
- ACS Publications. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Organic Process Research & Development. [Link]
- The Brückner Research Group.
- The Royal Society of Chemistry. Supplementary data: General procedure 2: DIBAL-H reduction to the aldehyde. [Link]
- Dakota Systems. What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? [Link]
- OrgoSolver. Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). [Link]
- ACS Publications. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde (Supporting Info). [Link]
- ResearchGate.
- ACS Publications. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde (Full Text PDF). [Link]
- American Chemical Society. Diisobutylaluminum hydride. [Link]
- ACS Publications. From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. Organic Process Research & Development. [Link]
- American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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The Oxazole-4-Carboxylate Scaffold: A Versatile Platform for Novel Antimicrobial Agents
Application Note & Synthetic Protocols
Introduction: The Privileged Oxazole Core in Antimicrobial Discovery
The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of new classes of antimicrobial agents.[1] Among the heterocyclic scaffolds explored in medicinal chemistry, the oxazole ring system has emerged as a "privileged" structure.[2] This five-membered heterocycle, containing nitrogen and oxygen atoms, is a key feature in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][3] The oxazole moiety's ability to engage in various non-covalent interactions allows it to bind effectively to diverse biological targets like enzymes and receptors, making it a cornerstone for drug design.[3]
Methyl oxazole-4-carboxylate, in particular, serves as a highly versatile and strategic starting material. Its ester functionality at the C4 position provides a convenient chemical handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). The conversion of this ester into a diverse library of amides, hydrazides, and other analogues is a cornerstone strategy for modulating pharmacokinetic properties and enhancing target engagement. This guide provides a detailed overview and validated protocols for leveraging this compound in the synthesis of potential new antimicrobial agents.
Strategic Importance of the 4-Carboxylate Moiety
The methyl ester of an oxazole-4-carboxylate is not merely a synthetic intermediate; its position and reactivity are key to its utility. The primary strategic derivatization is its conversion to a carboxamide. This transformation is fundamental in medicinal chemistry for several reasons:
-
Hydrogen Bonding: The resulting N-H and C=O groups of the amide can act as hydrogen bond donors and acceptors, respectively. These interactions are often critical for anchoring a molecule within the active site of a target enzyme.
-
Modulation of Physicochemical Properties: Converting the ester to an amide allows for the introduction of a wide array of substituents (R-groups). This systematically alters key properties such as lipophilicity (logP), solubility, metabolic stability, and cell permeability, which are crucial for a compound's journey from a test tube to a therapeutic agent.
-
Vectorial Diversity: The amide bond provides a rigid, planar linker that can project appended substituents into specific regions of a binding pocket, enabling chemists to probe for additional favorable interactions and optimize potency.
A common synthetic strategy involves a two-step sequence: saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse panel of amines. This robust approach allows for the generation of large libraries for high-throughput screening.
Key Antimicrobial Targets for Oxazole-Based Agents
Derivatives of the oxazole-4-carboxylate scaffold have shown promise against several validated bacterial targets, highlighting the platform's potential.
-
Bacterial DNA Gyrase and Topoisomerase IV: These essential type II topoisomerase enzymes regulate DNA topology and are the targets for the highly successful fluoroquinolone class of antibiotics.[4] Several oxazole-containing compounds have been identified as potent inhibitors of the ATPase domains of these enzymes (GyrB and ParE), offering a potential mechanism to combat quinolone-resistant strains.[4][5]
-
Filamenting Temperature-Sensitive Protein Z (FtsZ): FtsZ is a crucial bacterial cell division protein that polymerizes to form the Z-ring, initiating cytokinesis.[6] Small molecules that disrupt FtsZ function are a promising area of antibacterial research. Oxazole-benzamide derivatives have been shown to inhibit FtsZ, leading to potent anti-staphylococcal activity.[6]
The following workflow illustrates the general strategy from the core scaffold to biological evaluation.
Caption: General workflow from this compound to SAR analysis.
Protocols: Synthesis of an Oxazole-4-Carboxamide Library
This section details a robust, two-part protocol for converting a generic methyl 2,5-disubstituted-oxazole-4-carboxylate into a library of amide derivatives for antimicrobial screening. The procedure is adapted from established methods for ester hydrolysis followed by standard peptide coupling reactions.[7][8]
Part 1: Saponification of this compound to the Carboxylic Acid
Causality: The ester must first be hydrolyzed to the more reactive carboxylic acid. Lithium hydroxide (LiOH) is a common choice as it effectively cleaves the ester bond under mild conditions, minimizing the risk of degrading the oxazole ring, which can be sensitive to harsh basic conditions.[9] A mixed solvent system like THF/water ensures solubility for both the organic substrate and the inorganic base.
Materials:
-
Methyl 2,5-disubstituted-oxazole-4-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolution: Dissolve the this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio, e.g., 15 mL THF and 5 mL water per 1 gram of ester).
-
Addition of Base: Add LiOH·H₂O (1.5 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a more polar product spot (which may streak due to its acidic nature) indicates completion.
-
Work-up (Quenching): Once the reaction is complete, remove the THF using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid product should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxazole-4-carboxylic acid.
-
Purification: The product is often pure enough for the next step. If necessary, it can be purified by recrystallization or flash column chromatography.
Part 2: Amide Coupling to Generate Oxazole-4-Carboxamides
Causality: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. A coupling agent is required to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that rapidly forms an active ester, minimizing side reactions and racemization (if chiral centers are present). A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to mop up the acid formed during the reaction without interfering with the coupling process.
Materials:
-
Oxazole-4-carboxylic acid (from Part 1, 1.0 eq)
-
A diverse library of primary or secondary amines (1.1 eq each)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard work-up and purification supplies as in Part 1
Procedure (Parallel Synthesis Example):
-
Preparation: In separate reaction vials, add the oxazole-4-carboxylic acid (1.0 eq, e.g., 100 mg) and a magnetic stir bar.
-
Dissolution: Dissolve the acid in anhydrous DMF (e.g., 2 mL).
-
Reagent Addition: To each vial, add the specific amine (1.1 eq), followed by HATU (1.1 eq), and finally DIPEA (2.5 eq). The order of addition can be important; adding the base last is common practice.
-
Reaction: Stir the vials at room temperature for 4-12 hours. Monitor a representative reaction by TLC or LC-MS until the starting acid is consumed.
-
Quenching & Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure oxazole-4-carboxamide derivative.
Sources
- 1. iajps.com [iajps.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Oxazole-4-carboxylic Acid Scaffold
The oxazole ring is a privileged heterocyclic motif in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The oxazole-4-carboxylic acid scaffold, in particular, serves as a versatile building block for the synthesis of novel drug candidates. The carboxylic acid functionality at the 4-position provides a convenient handle for a variety of chemical transformations, allowing for the systematic modification of the molecule's physicochemical properties and the exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the key derivatization techniques for oxazole-4-carboxylic acid, offering detailed protocols and the scientific rationale behind them.
Core Derivatization Strategies: Functionalization of the Carboxylic Acid Group
The primary site for derivatization of oxazole-4-carboxylic acid is the carboxylic acid group itself. The two most common and powerful transformations are esterification and amidation, which allow for the introduction of a vast array of substituents, thereby tuning the molecule's polarity, solubility, and ability to interact with biological targets.
Esterification of Oxazole-4-carboxylic Acid
Esterification is a fundamental reaction that converts the carboxylic acid into an ester. This transformation is often employed to mask the polarity of the carboxylic acid, improve cell permeability, or to introduce a group that can act as a prodrug moiety. The most common method for this is the Fischer esterification.
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4][5][6][7] The acid catalyst serves two main purposes: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Secondly, it facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group than the hydroxide anion.[4][5] To drive the equilibrium towards the formation of the ester, it is common practice to use a large excess of the alcohol or to remove the water as it is formed.[3][6][7]
Reaction Workflow: Fischer Esterification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [moodle.tau.ac.il]
- 6. byjus.com [byjus.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Coupling Reactions with Methyl Oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
The oxazole-4-carboxylate scaffold is a privileged motif in medicinal chemistry and materials science, valued for its electronic properties and ability to serve as a versatile synthetic hub. This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for the functionalization of methyl oxazole-4-carboxylate. Moving beyond a simple recitation of steps, this document elucidates the underlying principles governing regioselectivity and reactivity, offering field-proven insights into experimental design. Detailed, self-validating protocols for the synthesis of key halo-oxazole precursors are presented, followed by robust methodologies for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. Each protocol is designed to provide researchers with the causal understanding necessary to adapt and troubleshoot these powerful synthetic transformations.
Introduction: The Strategic Importance of the Oxazole-4-Carboxylate Core
The 1,3-oxazole ring is a five-membered heterocycle found in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its unique electronic structure allows it to act as a bioisosteric replacement for other functionalities, influencing a molecule's metabolic stability, lipophilicity, and target-binding affinity.[3] The presence of a methyl carboxylate group at the C4 position provides a convenient handle for further synthetic elaboration, such as amide bond formation, while also influencing the reactivity of the oxazole ring itself.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[4] Applying these reactions to the this compound core allows for the modular and convergent assembly of highly functionalized molecules, accelerating drug discovery and materials development programs.
This guide focuses on the practical application of these reactions, emphasizing the critical first step: the regioselective synthesis of activated (typically halogenated) oxazole precursors. Understanding the factors that direct functionalization to the C2 or C5 position is paramount for synthetic success.
Regioselectivity in the Functionalization of Oxazole-4-Carboxylates
The oxazole ring possesses three potentially reactive carbon centers: C2, C4, and C5. The C4 position is occupied by the carboxylate group, leaving C2 and C5 as the primary sites for cross-coupling. The inherent electronic properties of the ring dictate the reactivity of these positions. The C2 position is the most acidic proton on the oxazole ring, making it susceptible to deprotonation and subsequent functionalization. The C5 position is also activated and can participate in direct C-H functionalization reactions.[5][6]
The choice of reaction conditions—including the base, solvent, and palladium ligand—can selectively direct arylation to either the C2 or C5 position, even in direct C-H activation scenarios.[5] However, for broader substrate scope and more reliable outcomes in traditional cross-coupling, pre-functionalization of the oxazole ring with a halide is the most common and robust strategy.
-
C2-Functionalization: This position is often accessed via deprotonation with a strong base followed by quenching with an electrophile (e.g., a bromine source) or through a Sandmeyer-type reaction starting from a C2-amino precursor.[2][7]
-
C5-Functionalization: This position can be directly halogenated using reagents like N-Bromosuccinimide (NBS) under specific conditions that favor electrophilic attack at this site.[7]
The following sections provide detailed protocols for creating these essential halogenated building blocks.
Preparation of Key Halogenated Intermediates
A reliable cross-coupling strategy begins with the high-quality synthesis of the requisite halo-oxazole starting materials. The following protocols provide step-by-step instructions for the regioselective halogenation of ethyl/methyl oxazole-4-carboxylate at the C2 and C5 positions.
Protocol 3.1: Synthesis of Ethyl 2-Chlorooxazole-4-carboxylate via Sandmeyer Reaction
This protocol adapts a Sandmeyer-type reaction to install a chlorine atom at the C2 position, starting from the corresponding 2-aminooxazole.[2] This is a reliable method for functionalizing the most acidic position of the oxazole.
Workflow Diagram
Sources
- 1. N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles [organic-chemistry.org]
- 2. ETHYL 2-CHLOROOXAZOLE-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ethyl 2-bromo-1,3-oxazole-4-carboxylate | 460081-20-3 [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
Application Note & Protocol: The Strategic Incorporation of Methyl Oxazole-4-Carboxylate in Advanced Peptide Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The functional and structural enhancement of peptides is a cornerstone of modern therapeutic development. Moving beyond the canonical 20 amino acids, the incorporation of heterocyclic moieties represents a powerful strategy to imbue peptides with drug-like properties. Oxazole-containing peptides, found in a variety of bioactive natural products, are of particular interest due to the unique conformational and metabolic advantages conferred by the oxazole scaffold.[1][2][3] This document serves as a comprehensive guide to the use of methyl oxazole-4-carboxylate as a versatile building block for the synthesis of oxazole-modified peptides. We will explore the underlying scientific rationale, provide detailed, field-tested protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss methods for the characterization of the final product.
The Rationale: Why Integrate Oxazole Scaffolds into Peptides?
The substitution of a native amide bond or an amino acid side chain with an oxazole ring is not merely an academic exercise; it is a strategic decision rooted in enhancing the therapeutic potential of a peptide. The benefits are multifaceted and address key limitations of natural peptides.[2]
-
Enhanced Metabolic Stability: Standard peptides are often susceptible to rapid degradation by proteases in vivo, limiting their plasma half-life and bioavailability.[2] The oxazole ring, being a bioisostere of the amide bond, is completely resistant to enzymatic cleavage, thus significantly increasing the metabolic stability of the peptide backbone.[4][5]
-
Conformational Rigidity and Pre-organization: The planar, aromatic nature of the oxazole ring introduces a rigid constraint into the otherwise flexible peptide chain.[6][7][8] This conformational locking can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and potentially leading to a dramatic increase in binding affinity and selectivity.[9]
-
Modulation of Physicochemical Properties: The oxazole moiety can act as a hydrogen bond acceptor and influences the electronic distribution within the peptide.[1][4] This modification can enhance properties such as membrane permeability and solubility, which are critical for drug delivery and efficacy.[9]
-
Proven Bioactivity: Nature itself provides a compelling precedent. Numerous marine-derived natural products with potent cytotoxic, antibacterial, and antiviral activities feature oxazole rings as core structural motifs, underscoring their value in molecular recognition and biological function.[1][2]
The Building Block: this compound
To leverage these advantages, a reliable synthetic handle is required. This compound serves as an accessible and versatile precursor for introducing the oxazole-4-carboxylic acid moiety into a peptide sequence.
Chemical Properties
A summary of the key properties of the starting material is provided below.
| Property | Value | Source |
| Chemical Name | Methyl 1,3-oxazole-4-carboxylate | Georganics |
| CAS Number | 170487-38-4 | [10] |
| Molecular Formula | C₅H₅NO₃ | [10] |
| Molecular Weight | 127.10 g/mol | [11] |
| Appearance | White to pale yellow solid/powder | [12][13] |
| Primary Use | Synthetic building block for peptidomimetics and macrocycles | [14][15] |
Synthetic Strategy Overview
The overall strategy involves a two-stage process. First, the methyl ester of this compound is hydrolyzed (saponified) to yield the free carboxylic acid. This activated precursor is then incorporated into the desired position of a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Figure 1: Overall workflow for the synthesis of an oxazole-containing peptide.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Saponification of this compound
Rationale: The methyl ester acts as a protecting group for the carboxylic acid. To enable amide bond formation during SPPS, this group must be removed to reveal the free carboxylate, which can then be activated.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and H₂O.
-
Cool the solution to 0 °C in an ice bath.
-
Add LiOH (1.5 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield oxazole-4-carboxylic acid as a solid. Verify the structure by ¹H NMR and MS before use.
Protocol 2: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)
Rationale: This protocol outlines the coupling of the prepared oxazole-4-carboxylic acid to the N-terminus of a peptide chain growing on a solid support. The procedure uses the widely adopted Fmoc/tBu strategy.[16][17]
Materials:
-
Fmoc-protected peptide-resin (e.g., Rink Amide resin for a C-terminal amide)
-
Oxazole-4-carboxylic acid (from Protocol 1)
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)[18]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% piperidine in DMF (v/v)[19]
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test kit[16]
Procedure (Single Coupling Cycle):
-
Resin Swelling: Place the peptide-resin in a suitable SPPS reaction vessel. Swell the resin in DMF for 30 minutes.[17]
-
Fmoc Deprotection:
-
Drain the DMF. Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.[17]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
Validation: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine.[18]
-
-
Coupling of Oxazole-4-carboxylic Acid:
-
In a separate vial, pre-activate the acid. Dissolve oxazole-4-carboxylic acid (3-5 eq relative to resin loading), HATU (2.9-4.9 eq), in DMF.
-
Add DIPEA (6-10 eq) to the activation mixture. The solution may change color. Allow it to pre-activate for 1-2 minutes.
-
Drain the DMF from the resin and immediately add the activated acid solution.
-
Agitate the reaction at room temperature for 2-4 hours.
-
Validation: Perform a second Kaiser test. A negative result (colorless/yellow beads) indicates successful and complete coupling. If the test is positive, the coupling step can be repeated.
-
-
Washing: After successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times). The resin is now ready for the next amino acid coupling cycle or final cleavage.
Figure 2: Schematic of the oxazole coupling step on the solid support.
Protocol 3: Final Cleavage and Deprotection
Rationale: This step simultaneously cleaves the synthesized peptide from the solid support and removes any acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). Scavengers are critical to prevent side reactions with sensitive residues.[20]
Materials:
-
Dried oxazole-peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers: Deionized water, Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT)
-
Ice-cold diethyl ether
-
Centrifuge tubes, nitrogen or argon stream
Procedure:
-
Place the dried resin in a reaction vessel.
-
Prepare the cleavage cocktail. A standard "Reagent K" cocktail is effective for most peptides: 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS .[20]
-
Causality: TFA is the strong acid for cleavage; water helps with hydrolysis; EDT scavenges reactive species from tryptophan and cysteine; TIS is a potent carbocation scavenger, crucial for protecting multiple residues.[20]
-
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA filtrate into a clean centrifuge tube. Wash the resin twice with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (10-20x) of ice-cold diethyl ether. A white precipitate should form.
-
Incubate at -20 °C for 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3500 rpm for 5 minutes).
-
Carefully decant the ether. Wash the pellet twice with cold ether, repeating the centrifugation and decanting steps.
-
Dry the white peptide pellet under a gentle stream of nitrogen or argon, followed by drying under high vacuum.
-
The resulting solid is the crude peptide, ready for purification and analysis.
Characterization of the Final Product
Validation of the final product is essential to confirm the success of the synthesis.
| Technique | Purpose | Expected Outcome |
| Reverse-Phase HPLC | Assess purity and provide material for characterization. | A major peak corresponding to the desired product. Purity is determined by integrating the peak area. |
| Mass Spectrometry (ESI-MS) | Confirm the molecular weight of the peptide. | The observed mass should match the calculated theoretical mass of the oxazole-containing peptide.[18] |
| Tandem MS (MS/MS) | Sequence verification. | Fragmentation patterns can help confirm the peptide sequence and the location of the oxazole modification. |
| NMR Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR can confirm the presence of the oxazole ring through characteristic aromatic proton and carbon signals.[21][22] |
Conclusion
This compound is a powerful and accessible tool for medicinal chemists and peptide scientists. Its incorporation into peptide backbones via the robust and well-established methods of Fmoc-SPPS allows for the creation of novel peptidomimetics with enhanced stability and potentially superior biological activity.[14][23] The protocols detailed herein provide a validated framework for researchers to confidently explore the vast potential of oxazole-modified peptides in drug discovery and development.
References
- Tsutsumi, H., Kuroda, T., Kimura, H., & Suga, H. (2021). Posttranslational chemical installation of azoles into translated peptides. ResearchGate.
- Siodłak, D., Staś, M., Broda, M. A., Bujak, M., & Lis, T. (2014). Conformational properties of oxazole-amino acids: effect of the intramolecular N-H···N hydrogen bond. PubMed.
- Moody, C. J., & Bagley, M. C. (1998). Synthesis of thiazole, imidazole and oxazole containing amino acids for peptide backbone modification. PubMed.
- MacLellan, S. R. (2018). On-Resin Synthesis and Pharmacokinetic Evaluation of the Oxazole-Containing Peptide: Wewakazole B. DalSpace.
- Mann, E., & Kessler, H. (2003). New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. ACS Publications.
- Siodłak, D., Staś, M., Broda, M. A., Bujak, M., & Lis, T. (2014). Conformational Properties of Oxazole-Amino Acids: Effect of the Intramolecular N–H···N Hydrogen Bond. ACS Publications.
- Mhlongo, J. T., Brasil, E., de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. MDPI.
- Georganics. (n.d.). Methyl 1,3-oxazole-4-carboxylate. Georganics.
- Mhlongo, J. T., Brasil, E., de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. PubMed Central.
- Bruzgulienė, J., Račkauskienė, G., Bieliauskas, A., & Šačkus, A. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.
- Ascentus Organics Pvt. Ltd. (n.d.). 5-Methylisoxazole-4-Carboxylic Acid Manufacturers in Nashik. Ascentus Organics Pvt. Ltd.
- Siodłak, D., Staś, M., Broda, M. A., Bujak, M., & Lis, T. (2014). Conformational Properties of Oxazole-Amino Acids: Effect of the Intramolecular N–H···N Hydrogen Bond. ResearchGate.
- Tsutsumi, H., Kuroda, T., Kimura, H., & Suga, H. (2021). Posttranslational chemical installation of azoles into translated peptides. PubMed Central.
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Application Notes & Protocols for the Synthesis of Oxazole-Containing Natural Products
Introduction: The Oxazole Motif in Nature and Drug Discovery
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3] These aromatic systems are integral components of a vast array of secondary metabolites, particularly those isolated from marine organisms like sponges.[4][5] The presence of the oxazole moiety often confers significant biological activity, including potent anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[6][7][8][9][10] Consequently, oxazole-containing compounds are not only fascinating synthetic targets but also serve as crucial leads in modern drug discovery programs.[1][7]
The structural complexity and potent bioactivity of natural products such as the bengazoles, phorboxazoles, and disorazoles present formidable challenges and opportunities for synthetic chemists.[4][11] The development of robust and efficient methods to construct the oxazole core is paramount for enabling detailed structure-activity relationship (SAR) studies and providing access to these valuable molecules and their analogs. This guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols, and the rationale behind methodological choices for the synthesis of oxazole-containing natural products.
Part 1: Core Synthetic Strategies for Oxazole Ring Construction
The choice of synthetic strategy is dictated by the desired substitution pattern on the oxazole ring and the availability of starting materials. Several classical and modern methods have emerged as the workhorses of oxazole synthesis.
The Robinson-Gabriel Synthesis
One of the most established methods, the Robinson-Gabriel synthesis, involves the cyclodehydration of 2-acylamino ketones.[12][13] This reaction is typically promoted by strong acids or dehydrating agents.
-
Mechanistic Rationale: The reaction proceeds via protonation of the ketone carbonyl, which facilitates intramolecular nucleophilic attack by the amide oxygen. The resulting hemiaminal-like intermediate, an oxazoline, is then dehydrated under the reaction conditions to yield the aromatic oxazole ring. The choice of a powerful dehydrating agent like sulfuric acid, polyphosphoric acid, or phosphorus oxychloride is critical to drive the final elimination step.[14][15]
-
Application & Causality: This method is particularly effective for synthesizing 2,5-disubstituted oxazoles.[14][15] The starting 2-acylamino ketones can be readily prepared from α-amino acids via the Dakin-West reaction, providing a direct link from chiral pool starting materials to functionalized oxazoles.[13] In the total synthesis of complex molecules like the side chain of leucascandrolide A, a modified Robinson-Gabriel approach proved to be a key strategic element.[11][16]
Caption: Robinson-Gabriel Synthesis Workflow.
The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a highly versatile and powerful method for constructing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent.[17][18][19] This reaction is prized for its mild conditions and broad substrate scope.
-
Mechanistic Rationale: The reaction is initiated by the deprotonation of TosMIC by a base (commonly K₂CO₃) to form a nucleophilic anion. This anion attacks the aldehyde carbonyl, followed by a 5-endo-dig cyclization where the alkoxide attacks the isocyanide carbon.[18][20] The resulting intermediate, a 5-alkoxy-2-oxazoline, undergoes base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group. This elimination is the thermodynamic driving force that leads to the formation of the stable aromatic oxazole ring.[20]
-
Application & Causality: This method is the premier choice for synthesizing 5-substituted oxazoles from aldehydes.[21] Its tolerance of various functional groups makes it exceptionally valuable in the late-stage construction of complex natural product fragments. The reaction has been widely used in the synthesis of numerous bioactive molecules and pimprinine analogues.[8][22]
Synthesis from α-Haloketones (Bredereck and Cook-Heilbron Type Reactions)
This class of reactions involves the condensation of an α-haloketone with a primary amide or related nucleophile. The Bredereck reaction is a prominent example for synthesizing 2,4-disubstituted oxazoles.[21]
-
Mechanistic Rationale: The reaction begins with the nucleophilic substitution of the halide by the amide oxygen, forming an imino ether intermediate. Subsequent deprotonation and cyclization, followed by dehydration, yield the oxazole product. The choice of solvent and reaction temperature is crucial to control the rate of the initial substitution versus potential side reactions of the α-haloketone.
-
Application & Causality: This approach provides straightforward access to 2,4- and 2,4,5-substituted oxazoles. While conceptually similar to the Robinson-Gabriel synthesis, it starts from different precursors, offering complementary synthetic flexibility.
Modern Synthetic Approaches
The field continues to evolve with the development of novel, often metal-catalyzed, methodologies.
-
Cycloisomerization of Propargyl Amides: This powerful method uses transition metals (e.g., gold, platinum, copper) to catalyze the intramolecular cyclization of readily available propargyl amides onto the alkyne, leading to highly substituted oxazoles under mild conditions.[21]
-
Reactions of α-Diazoketones: Copper or rhodium-catalyzed reactions of α-diazoketones with nitriles provide a direct route to 2,5-disubstituted oxazoles. A more recent metal-free variant uses trifluoromethanesulfonic acid to catalyze the coupling of α-diazoketones with amides.[23]
-
Direct Arylation: Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for functionalizing pre-formed oxazole rings at the C2 or C5 positions, allowing for rapid library synthesis.[23]
Part 2: Comparative Analysis of Key Synthetic Methods
To facilitate experimental design, the following table summarizes the key features of the primary oxazole synthesis strategies.
| Method | Starting Materials | Key Reagents | Substitution Pattern | Advantages | Disadvantages |
| Robinson-Gabriel | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃ | 2,5-Disubstituted | Classic, reliable, good for specific substitution patterns.[15] | Harsh acidic conditions, limited functional group tolerance.[15] |
| Van Leusen | Aldehydes, TosMIC | K₂CO₃, Base | 5-Substituted | Mild conditions, high functional group tolerance, widely applicable.[19][21] | TosMIC can be malodorous; requires an aldehyde precursor. |
| Bredereck | α-Haloketones, Amides | Heat, sometimes base | 2,4-Disubstituted | Straightforward, uses readily available starting materials.[21] | α-Haloketones can be lachrymatory and reactive. |
| Cycloisomerization | Propargyl amides | Au, Pt, Cu catalysts | Polysubstituted | Very mild conditions, high atom economy, diverse substitution patterns.[21] | Requires synthesis of propargyl amide; catalyst cost. |
Part 3: Detailed Application Protocol
This section provides a trusted, field-proven protocol for the synthesis of a 5-substituted oxazole using the Van Leusen reaction, a cornerstone of modern oxazole synthesis.
Protocol: Synthesis of 5-Phenyl-oxazole via the Van Leusen Reaction
Principle: This protocol describes the one-pot synthesis of 5-phenyl-oxazole from benzaldehyde and tosylmethyl isocyanide (TosMIC) using potassium carbonate as the base in methanol. The reaction proceeds through an intermediate oxazoline which eliminates p-toluenesulfinic acid to afford the aromatic product.[17][20]
Materials and Reagents:
-
Benzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask with stir bar
-
Reflux condenser and heating mantle
-
Standard glassware for workup (separatory funnel, flasks)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Detailed Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.0 eq).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).
-
Begin vigorous stirring to create a fine suspension of the base.
-
-
Addition of Reagents:
-
To the stirred suspension, add benzaldehyde (1.0 eq) via syringe.
-
In a single portion, add TosMIC (1.1 eq). Causality Note: Adding TosMIC to the basic suspension allows for its immediate deprotonation, initiating the reaction sequence. A slight excess ensures complete consumption of the aldehyde.
-
-
Reaction Progression:
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.
-
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers. Trustworthiness Note: Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
-
Purification:
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-phenyl-oxazole.
-
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
TosMIC is an odorous solid; handle with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Part 4: Visualization of Key Mechanisms
Understanding the flow of electrons is critical for troubleshooting and adapting synthetic protocols. The following diagram illustrates the accepted mechanism for the Van Leusen oxazole synthesis.
Caption: Mechanism of the Van Leusen Reaction.
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Introduction: The Oxazole Carboxylic Acid as a Cornerstone for Molecular Innovation
An Application Guide to the Strategic Functionalization of the Carboxylic Acid Group in Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of natural products and synthetic compounds with potent biological activities, including antiviral, anti-inflammatory, and anticancer properties. At the heart of this scaffold's synthetic versatility often lies the carboxylic acid group. This functional group is not merely a terminal point but a reactive hub—a versatile handle that unlocks a vast landscape of molecular diversity. The strategic manipulation of an oxazole carboxylic acid allows for the introduction of complex side chains, modulation of physicochemical properties, and the construction of elaborate molecular architectures.
This guide provides a detailed exploration of the principal synthetic transformations available for the functionalization of the carboxylic acid group on an oxazole core. Moving beyond a simple recitation of procedures, we delve into the causality behind methodological choices, offering field-proven insights to navigate the challenges and opportunities inherent in these transformations. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Amide Bond Formation: Building Bridges to Bioactivity
The conversion of an oxazole carboxylic acid to an amide is arguably the most common and impactful functionalization. This transformation is critical for synthesizing peptide mimics, enhancing drug-target interactions through hydrogen bonding, and fine-tuning properties like solubility and metabolic stability.
Causality in Reagent Selection
While the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, a host of coupling reagents have been developed to facilitate this transformation. The choice of reagent is dictated by the complexity of the substrates, the need to suppress side reactions (especially racemization in chiral substrates), and cost considerations.
-
Carbodiimides (EDC, DCC): These are workhorse reagents that activate the carboxylic acid by forming an O-acylisourea intermediate. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to suppress racemization and improve yields by forming a more reactive activated ester.
-
Onium Salts (HATU, HBTU, PyBOP): Uranyl/phosphonium-based reagents like HATU are highly efficient activators, often providing superior results for sterically hindered amines or acids prone to racemization. They operate under mild conditions and are a go-to choice for complex, late-stage functionalization.[1]
-
Acyl Halide Formation: A classic, robust method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] While effective, this two-step process involves harsh reagents that may not be compatible with sensitive functional groups on the oxazole or amine coupling partner.
Workflow for Amide Coupling
Caption: General workflow for oxazole amide synthesis.
Protocol 1: HATU-Mediated Amidation
This protocol is suitable for a broad range of oxazole carboxylic acids and amines, offering high yields and minimal side products.
-
Preparation: To a solution of the oxazole carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂, 0.1 M) under an inert atmosphere (N₂ or Ar), add the amine (1.1 equiv.).
-
Reagent Addition: Add HATU (1.1 equiv.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv.).
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Coupling Reagent | Base | Solvent | Typical Temp. | Typical Yield | Notes |
| HATU | DIPEA | DMF | Room Temp | 85-98% | Excellent for hindered substrates; low racemization.[1] |
| EDC/HOBt | DIPEA | DCM/DMF | 0 °C to RT | 70-90% | Cost-effective; potential for side products. |
| SOCl₂ then R-NH₂ | Pyridine or Et₃N | Toluene/DCM | 0 °C to Reflux | 60-85% | For robust substrates; acid-sensitive groups may degrade.[3] |
| PyBOP | DIPEA | DMF | Room Temp | 80-95% | Similar to HATU, good for sensitive substrates. |
Esterification: Modulating Polarity and Reactivity
Esterification of the oxazole carboxylic acid is a key strategy for creating prodrugs, increasing lipophilicity, or generating intermediates for further transformations, such as reduction or Grignard additions.
Strategic Considerations
-
Fischer Esterification: This classic acid-catalyzed method is simple but requires a large excess of alcohol and high temperatures, making it unsuitable for complex molecules with acid-sensitive functional groups.[2]
-
Alkylation: Treating the carboxylate salt (formed with a base like K₂CO₃ or Cs₂CO₃) with an alkyl halide is a milder alternative. This method works well for primary and some secondary alkyl halides.
-
Steglich Esterification: Using a carbodiimide (DCC or EDC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a very mild and effective method for a wide range of alcohols, including tertiary alcohols and phenols, which are poor nucleophiles.[2]
Protocol 2: Mild Esterification via Alkylation
This protocol is effective for producing simple alkyl esters (e.g., methyl, ethyl, benzyl) under non-acidic conditions.
-
Salt Formation: Suspend the oxazole carboxylic acid (1.0 equiv.) in a polar aprotic solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Alkylation: Add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.2 equiv.) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) for 4-24 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Filter off the inorganic salts and dilute the filtrate with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Reduction Pathways: Accessing Alcohols and Aldehydes
Reduction of the carboxylic acid group opens the door to two highly valuable functional groups: primary alcohols and aldehydes. These serve as versatile precursors for a wide array of subsequent reactions.
Mechanism and Reagent Choice
-
Reduction to Alcohols: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃·THF) are required for the complete reduction of a carboxylic acid to a primary alcohol. LiAlH₄ is highly reactive and non-selective, while BH₃·THF offers milder conditions and better tolerance for some functional groups like esters.
-
Partial Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is challenging due to the high reactivity of the aldehyde product. A common strategy is to first convert the carboxylic acid into a derivative that is less susceptible to over-reduction.
-
Via Weinreb Amide: The carboxylic acid is first converted to an N-methoxy-N-methylamide (Weinreb amide). This intermediate reacts with hydride reagents (e.g., DIBAL-H, LiAlH₄) to form a stable chelated intermediate that collapses to the aldehyde only upon aqueous workup, preventing over-reduction.
-
Via Activated Esters: Conversion to certain activated esters followed by reduction with DIBAL-H at low temperatures (-78 °C) can also yield the aldehyde.
-
Reduction Workflow
Caption: Reduction pathways for oxazole carboxylic acids.
Protocol 3: Reduction to a Primary Alcohol with BH₃·THF
-
Setup: Dissolve the oxazole carboxylic acid (1.0 equiv.) in anhydrous THF (0.2 M) under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, ~3.0 equiv.) dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Quenching: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Decarboxylative Rearrangements: Installing Nitrogen Functionality
The Curtius, Schmidt, and Lossen rearrangements are powerful transformations that convert a carboxylic acid into a primary amine, carbamate, or urea, with the extrusion of one carbon atom as CO₂.[4] The key intermediate in these reactions is an isocyanate, which can be trapped by various nucleophiles.[5][6][7]
The Curtius Rearrangement: A Versatile C-N Bond Formation
The Curtius rearrangement is often favored due to its mild conditions and broad functional group tolerance.[4] It proceeds via an acyl azide, which is typically generated in situ from the carboxylic acid.
Mechanism of the Curtius Rearrangement
Caption: The Curtius rearrangement and subsequent trapping of the isocyanate intermediate.
Protocol 4: One-Pot Curtius Rearrangement to a Carbamate
This procedure uses diphenylphosphoryl azide (DPPA) as a safe and efficient azide source for the one-pot conversion of a carboxylic acid to a carbamate.[8]
-
Setup: In a flask equipped with a reflux condenser, dissolve the oxazole carboxylic acid (1.0 equiv.) and triethylamine (1.2 equiv.) in a suitable solvent like anhydrous toluene or dioxane (0.2 M).
-
Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.1 equiv.) dropwise at room temperature.
-
Isocyanate Formation: Add the desired alcohol (e.g., tert-butanol or benzyl alcohol, >3.0 equiv.) to the mixture. Heat the reaction to 80-100 °C and stir for 2-6 hours, monitoring for the cessation of nitrogen gas evolution.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify the resulting carbamate by flash chromatography.
| Trapping Nucleophile | Product | Significance |
| Water / H₃O⁺ | Primary Amine | Introduction of a basic nitrogen center. |
| Alcohol (R'-OH) | Carbamate | A stable, protected form of the amine. |
| **Amine (R'-NH₂) ** | Urea | Important pharmacophore for H-bonding. |
Conversion to Ketones: Forging New C-C Bonds
Synthesizing oxazole ketones provides another avenue for molecular elaboration, for instance, through subsequent olefination or reduction reactions. The most reliable method involves reacting an organometallic reagent with an activated carboxylic acid derivative that is resistant to over-addition.
The Weinreb Amide Advantage
As mentioned previously, the Weinreb amide is an ideal intermediate for this purpose. Its reaction with Grignard or organolithium reagents at low temperatures cleanly provides the desired ketone after workup, as the tetrahedral intermediate is stabilized by chelation to the N-methoxy group, preventing the addition of a second equivalent of the organometallic reagent.
Protocol 5: Synthesis of an Oxazole Ketone via a Weinreb Amide
Step A: Weinreb Amide Formation
-
Activate the oxazole carboxylic acid (1.0 equiv.) using standard amidation conditions (Protocol 1), but with N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.) as the amine component and an additional equivalent of base (e.g., DIPEA, 3.0 equiv. total).
-
Workup and purify as for a standard amidation to isolate the Weinreb amide.
Step B: Reaction with an Organometallic Reagent
-
Dissolve the purified Weinreb amide (1.0 equiv.) in anhydrous THF (0.1 M) under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Add the Grignard reagent or organolithium reagent (e.g., PhMgBr or n-BuLi, 1.2 equiv.) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry (Na₂SO₄), concentrate, and purify by column chromatography to yield the oxazole ketone.
Conclusion
The carboxylic acid group on an oxazole ring is a powerful linchpin for synthetic diversification. By understanding the mechanisms and strategic advantages of different functionalization pathways—from amide and ester formation to reduction, rearrangement, and ketone synthesis—researchers can unlock the full potential of this versatile scaffold. The protocols and insights provided herein serve as a robust foundation for the rational design and efficient synthesis of novel oxazole-containing molecules for applications in drug discovery and beyond. The careful selection of reagents and conditions, grounded in the principles discussed, will enable the successful late-stage functionalization of complex molecules and the creation of diverse chemical libraries.
References
- Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
- Phillips, A. J., & Uto, Y. (2002). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Organic Letters, 4(21), 3767–3769. [Link]
- ResearchGate. (n.d.). Controlled reduction of carboxylic acids to aldehydes with hydride sources.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]
- Wikipedia. (n.d.). Lossen rearrangement.
- Murai, K., Takahara, Y., Matsushita, T., Komatsu, H., & Fujioka, H. (2010). Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. Organic Letters, 12(15), 3456–3459. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Kumar, V., & Sharma, A. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 17(20), 4946-4966. [Link]
- Google Patents. (n.d.). WO2000053589A1 - Process for preparing oxazole derivatives.
- Royal Society of Chemistry. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]
- Kaur, N. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Synlett, 31(10), 933-938. [Link]
- Graham, T. H. (2010). A direct synthesis of oxazoles from aldehydes. Organic Letters, 12(16), 3614–3617. [Link]
- Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3020-3032. [Link]
- Wikipedia. (n.d.). Curtius rearrangement.
- Organic Reactions. (n.d.). Acid to Ester - Common Conditions.
- ChemRxiv. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings and beyond. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Reactions Involving Oxazole Derivatives
Introduction: The Strategic Importance of the Oxazole Moiety
The oxazole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including antibiotics like ostreogrycin A and immunosuppressants such as merimepodib.[1][2] Its prevalence stems from its ability to act as a stable peptide bond isostere and engage in crucial hydrogen bonding interactions with biological targets. The challenge for chemists, particularly in drug development, lies in the efficient and precise functionalization of the oxazole core to rapidly generate diverse molecular libraries for structure-activity relationship (SAR) studies.
Palladium-catalyzed cross-coupling reactions have emerged as an indispensable toolkit for this purpose.[3] These methods allow for the late-stage introduction of molecular complexity onto a pre-formed oxazole ring, a strategy that is far more efficient than the de novo synthesis of each analog from acyclic precursors. This guide provides an in-depth analysis and field-proven protocols for three cornerstone palladium-catalyzed transformations of oxazoles: the Suzuki-Miyaura coupling, the Heck reaction, and the highly strategic direct C-H activation.
Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura reaction is a workhorse in modern organic synthesis, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[3][4][5][6] For oxazole functionalization, it provides a reliable pathway to forge carbon-carbon bonds at the C2, C4, and C5 positions.
Core Mechanism: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The fundamental steps are: (1) Oxidative Addition of an organohalide (or triflate) to the Pd(0) catalyst, (2) Transmetalation of the organoboron species to the Pd(II) complex, facilitated by a base, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[7]
Application Note: Regioselective Functionalization and Microwave Acceleration
While C2 and C5 halogenated oxazoles are common substrates, functionalizing the C4 position can be challenging due to the inherent reactivity of the C2 and C5 positions towards electrophilic halogenation.[8] A proven strategy involves the synthesis of 4-hydroxyoxazoles (oxazolones), which can be readily converted to aryl triflates—excellent electrophiles for Suzuki coupling.[3]
Furthermore, the use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, often improving yields and minimizing side-product formation.[3][5] This is particularly advantageous for high-throughput synthesis in a drug discovery setting.
Protocol 1: Microwave-Assisted Suzuki Coupling of a 4-Trifloyl-Oxazole
This protocol describes the rapid and efficient coupling of 2-aryl-4-trifloyloxazoles with various boronic acids.[3][4][5]
Materials:
-
2-Aryl-4-trifloyloxazole (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Tricyclohexylphosphine (PCy₃, 6 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the 2-aryl-4-trifloyloxazole, arylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vial tightly with a septum cap.
-
Place the vial in the microwave reactor and irradiate at 150 °C for 20 minutes with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,4-diaryloxazole.
Expert Insights:
-
Causality of Reagents: The combination of a weak base (like K₃PO₄ or KF) with high temperatures is crucial for the successful coupling of aryl triflates.[3][5] Stronger bases can lead to triflate hydrolysis. The bulky, electron-rich PCy₃ ligand facilitates the oxidative addition step and stabilizes the active Pd(0) species.
-
Self-Validation: A successful reaction is typically indicated by the complete consumption of the starting triflate, which can be monitored by TLC or LC-MS. The expected product will have a significantly different polarity. Full characterization by ¹H NMR, ¹³C NMR, and HRMS will confirm the structure and purity.
| Boronic Acid Partner | Product Yield (%) | Reference |
| 4-Methylphenylboronic acid | 94% | [3][5] |
| 4-Methoxyphenylboronic acid | 91% | [3][5] |
| 3-Thiopheneboronic acid | 85% | [5] |
| 4-Fluorophenylboronic acid | 92% | [5] |
Heck Reaction: Introducing Alkenyl Moieties
The Mizoroki-Heck reaction forges a C-C bond between an unsaturated halide (or triflate) and an alkene, providing a direct route to substituted alkenes.[9][10] In the context of oxazole chemistry, this reaction is invaluable for synthesizing vinyl-oxazoles, which are versatile intermediates for further transformations or can be target molecules themselves.
Core Mechanism: A Pd(0)/Pd(II) Pathway with a Twist
The Heck reaction shares the initial oxidative addition step with the Suzuki coupling. However, it diverges afterward. The key steps are: (1) Oxidative Addition , (2) Alkene Coordination & Migratory Insertion , (3) β-Hydride Elimination to form the alkene product and a palladium-hydride species, and (4) Base-mediated Regeneration of the Pd(0) catalyst.[9][11]
Protocol 2: Asymmetric Intermolecular Heck Reaction using a Phosphite-Oxazole Ligand
Achieving enantioselectivity is a paramount goal in pharmaceutical synthesis. This protocol utilizes a chiral phosphite-oxazole ligand to control the stereochemistry of the newly formed C-C bond.[12]
Materials:
-
2,3-Dihydrofuran (2.0 equiv)
-
Aryl triflate (e.g., Phenyl triflate) (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol% Pd)
-
Chiral Phosphite-Oxazole Ligand (e.g., L1) (4.5 mol%)
-
Proton Sponge (1,8-Bis(dimethylamino)naphthalene) (1.2 equiv)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and the chiral ligand to a Schlenk tube.
-
Add anhydrous toluene and stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.
-
Add the aryl triflate, 2,3-dihydrofuran, and the proton sponge.
-
Seal the tube and heat the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction by GC or TLC for the consumption of the aryl triflate.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., diethyl ether), and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify by flash column chromatography.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Expert Insights:
-
Causality of Reagents: A non-coordinating base like a proton sponge is used to avoid interference with the cationic palladium intermediate, which is critical for high enantioselectivity.[12] The chiral ligand creates a chiral pocket around the metal center, directing the migratory insertion to occur selectively on one face of the alkene.
-
Microwave Variant: This reaction can often be accelerated using microwave heating (e.g., 30 minutes), frequently with retention or even improvement of regio- and enantioselectivity.[12]
Direct C-H Activation/Arylation: The Atom-Economical Frontier
Direct C-H activation is a paradigm-shifting strategy that avoids the need for pre-functionalized substrates (halides, triflates, organometallics), thereby reducing step counts and improving atom economy.[13][14][15] For oxazoles, this approach offers powerful methods for arylation, but its successful implementation hinges on controlling the inherent regioselectivity of the heterocycle.
Mechanism & The Regioselectivity Challenge: C2 vs. C5
The C-H bonds of the oxazole ring exhibit different acidities and steric environments, leading to a competition primarily between C2 and C5 functionalization.[1][16] The regiochemical outcome is exquisitely controlled by the reaction conditions, suggesting two distinct, competing mechanistic pathways.[1][13]
-
C5-Arylation (CMD Pathway): In polar aprotic solvents (like DMA) and in the presence of an additive like pivalic acid, a Concerted Metalation-Deprotonation (CMD) mechanism is proposed.[1][17] The pivalate anion coordinates to the palladium center and acts as a proton shuttle, facilitating the cleavage of the C5-H bond in a six-membered transition state.[1][18]
-
C2-Arylation (Base-Mediated Pathway): In nonpolar solvents (like toluene) and with strong bases, arylation occurs preferentially at the more acidic C2 position. This pathway may involve direct deprotonation by the strong base to form a potassium oxazole species or a ring-opened isocyano enolate tautomer, which then reacts with the Ar-Pd-X complex.[1][13]
Protocol 3A: Highly Regioselective C-5 Arylation of Oxazole
This protocol provides a general method for the selective C-5 arylation of oxazole with a wide range of aryl bromides and chlorides.[1]
Materials:
-
Aryl halide (ArX) (1.0 equiv)
-
Oxazole (2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Ligand 5 (c-Hex₂P(2',6'-(i-Pr)₂-biphenyl)) or 6 (t-Bu₂P(2',6'-(i-Pr)₂-biphenyl)) (10 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Pivalic Acid (PivOH, 0.4 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Sealed reaction tube
Procedure:
-
To a reaction tube, add Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Seal the tube, then evacuate and backfill with Argon three times.
-
Add the aryl halide, oxazole, pivalic acid, and DMA.
-
Seal the tube tightly and place it in a preheated oil bath or heating block at 110 °C for 16 hours with vigorous stirring.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to isolate the 5-aryloxazole.
Protocol 3B: Highly Regioselective C-2 Arylation of Oxazole
By simply changing the solvent and ligand, the selectivity can be switched to the C-2 position.[1]
Materials:
-
Aryl halide (ArX) (1.0 equiv)
-
Oxazole (2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Ligand 3 (RuPhos) (10 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv) or Cesium Carbonate (Cs₂CO₃) for challenging substrates
-
Pivalic Acid (PivOH, 0.4 equiv)
-
Anhydrous Toluene
-
Sealed reaction tube
Procedure:
-
Follow the same setup procedure as in Protocol 3A, substituting the appropriate ligand, base, and solvent.
-
The reaction is run at 110 °C for 16 hours with vigorous stirring.
-
Follow the same workup and purification procedure as in Protocol 3A to isolate the 2-aryloxazole.
| Arylation Position | Typical Conditions | Substrate Example | Yield (%) | Regioselectivity | Reference |
| C-5 | Pd(OAc)₂/Ligand 5, K₂CO₃, PivOH, DMA, 110°C | 4-Bromotoluene | 81% | >100:1 | [1] |
| C-5 | Pd(OAc)₂/Ligand 6, K₂CO₃, PivOH, DMA, 110°C | 4-Chlorotoluene | 75% | >100:1 | [1] |
| C-2 | Pd(OAc)₂/RuPhos, K₂CO₃, PivOH, Toluene, 110°C | 4-Bromotoluene | 80% | >100:1 | [1] |
| C-2 | Pd(OAc)₂/RuPhos, K₂CO₃, PivOH, Toluene, 110°C | 4-Chlorotoluene | 78% | >100:1 | [1] |
Conclusion and Future Outlook
Palladium catalysis has fundamentally transformed the way chemists approach the functionalization of oxazole derivatives. The Suzuki-Miyaura, Heck, and direct C-H arylation reactions provide a powerful and versatile suite of tools for constructing C-C bonds with remarkable control over regiochemistry and, increasingly, stereochemistry. As demonstrated, subtle changes in ligands, solvents, and additives can be leveraged to steer reactions down specific mechanistic pathways, enabling the selective synthesis of previously inaccessible analogs. Advanced applications, such as using the oxazole ring as an internal directing group for late-stage C-H olefination to form complex peptide macrocycles, highlight the ongoing innovation in this field and its profound impact on drug discovery and the synthesis of complex bioactive molecules.[19][20][21]
References
- Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles.Ignited Minds Journals.
- Suzuki Coupling of Oxazoles.Organic Letters. [Link]
- Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions.
- Suzuki coupling of oxazoles.PubMed. [Link]
- Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Trifl
- Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles.Royal Society of Chemistry. [Link]
- Suzuki Coupling of Oxazoles.
- Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series.National Institutes of Health (NIH). [Link]
- Late-Stage Macrocyclization of Bioactive Peptides with Internal Oxazole Motifs via Palladium-Catalyzed C–H Olefin
- Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annul
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.Taylor & Francis Online. [Link]
- Late-Stage Macrocyclization of Bioactive Peptides with Internal Oxazole Motifs via Palladium-Catalyzed C-H Olefin
- Palladium-Catalyzed Synthesis of Oxazoles and Thiazoles.Synfacts. [Link]
- Phosphite-oxazole/imidazole ligands in asymmetric intermolecular Heck reaction.Royal Society of Chemistry. [Link]
- C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles.Organic Chemistry Portal. [Link]
- Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and trifl
- Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles.National Institutes of Health (NIH). [Link]
- Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles.National Institutes of Health (NIH). [Link]
- Palladium-Catalyzed Direct C-H Arylation of Isoxazoles
- Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones.Organic Chemistry Portal. [Link]
- Macrocyclization of Bioactive Peptides with Internal Thiazole Motifs via Palladium-Catalyzed C-H Olefination.
- Suzuki coupling of oxazoles.Semantic Scholar. [Link]
- Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles.
- Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cycliz
- Polymer Support Assisted Selective Functionalization of Azoles Using a Palladium-Catalyzed Coupling Reaction.
- Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates.
- Palladium-Catalyzed Direct Arylation of Azine and Azole N-Oxides: Reaction Development, Scope and Applications in Synthesis.Journal of the American Chemical Society. [Link]
- Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole.National Institutes of Health (NIH). [Link]
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Development and applications of new protocols for the Pd-catalyzed direct arylation of azoles with aryl halides.Università di Pisa. [Link]
- 17.2: Palladium catalyzed couplings.Chemistry LibreTexts. [Link]
- Heck reaction.Wikipedia. [Link]
- Heck Reaction—St
- Heck Reaction.Organic Chemistry Portal. [Link]
- Intramolecular Heck reaction.Wikipedia. [Link]
- Palladium-catalyzed oxidative cross-coupling of azole-4-carboxylates with indoles: an approach to the synthesis of pimprinine.PubMed. [Link]
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Grignard reactions with 3-oxazoline-4-carboxylates to form ketones
Application Note & Protocol
Facile Synthesis of Ketones via Grignard Reaction with 3-Oxazoline-4-Carboxylates: A Robust Alternative to Weinreb Amides
Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of 3-oxazoline-4-carboxylates as effective substrates for the synthesis of ketones using Grignard reagents. This method presents a facile and high-yielding alternative to the traditional Weinreb amide chemistry for the preparation of ketones, including 4-keto-oxazole derivatives.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Strategic Advantage of 3-Oxazoline-4-Carboxylates in Ketone Synthesis
The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. While the Weinreb amide has long been a reliable tool for the controlled addition of organometallic reagents to form ketones, the search for more efficient and versatile methodologies is perpetual.[4][5] The use of 3-oxazoline-4-carboxylates as synthetic intermediates offers a compelling alternative, particularly for the preparation of oxazole-containing compounds, which are prevalent in biologically active natural products.[1]
This application note details a novel approach that leverages the unique reactivity of 3-oxazoline-4-carboxylates with Grignard reagents to selectively target the ester group, affording ketones in high yields.[1] This method simplifies the synthetic pathway, often reducing the number of steps required and improving accessibility from readily available aldehydes.[1]
Mechanistic Rationale: Chelation Control for Selective Ketone Formation
The success of the Grignard reaction with 3-oxazoline-4-carboxylates hinges on the formation of a stable chelated metal complex intermediate. This intermediate is key to preventing the over-addition of the Grignard reagent, which would otherwise lead to the formation of tertiary alcohols, a common side reaction in the addition of organometallics to esters.[2][6]
The proposed mechanism involves the coordination of the magnesium atom of the Grignard reagent to both the nitrogen and the carbonyl oxygen of the ester group within the 3-oxazoline-4-carboxylate. This five-membered chelate stabilizes the tetrahedral intermediate formed after the initial nucleophilic attack, preventing the elimination of the alkoxy group and subsequent second addition of the Grignard reagent.
Figure 1: Proposed mechanism of Grignard reaction.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Oxazoline-4-carboxylate | Synthesis Grade | Various | Ensure dryness before use. |
| Grignard Reagent (e.g., MeMgBr, PhMgCl) | 1.0 - 3.0 M in THF/Et2O | Sigma-Aldrich, Acros | Titrate prior to use for accurate concentration. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | EMD Millipore | Use freshly distilled or from a solvent purification system. |
| Saturated Aqueous NH4Cl | Reagent Grade | Fisher Scientific | For quenching the reaction. |
| Diethyl Ether (Et2O) | Anhydrous | Various | For extraction. |
| Magnesium Sulfate (MgSO4) | Anhydrous | Various | For drying organic layers. |
| Argon or Nitrogen Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
| Round-bottom flasks, magnetic stir bars, syringes, septa | --- | VWR, Chemglass | Oven-dried and cooled under inert gas before use. |
Step-by-Step Synthesis Protocol
This protocol provides a general procedure for the synthesis of a ketone from a 3-oxazoline-4-carboxylate and a Grignard reagent.
Reaction Setup Workflow
Figure 2: Workflow for setting up the Grignard reaction.
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is assembled while hot and allowed to cool under a stream of inert gas.
-
Charging the Flask: The 3-oxazoline-4-carboxylate (1.0 equiv) is dissolved in anhydrous THF (approximately 0.1-0.2 M concentration) and transferred to the reaction flask via cannula or a syringe.
-
Cooling the Reaction Mixture: The flask is immersed in an ice-water bath to cool the solution to 0 °C.
-
Addition of the Grignard Reagent: The Grignard reagent (1.1-1.5 equiv) is added dropwise to the stirred solution via syringe over a period of 15-30 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is crucial to control the exothermicity of the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) by quenching small aliquots with saturated aqueous NH4Cl and extracting with diethyl ether. The disappearance of the starting material typically indicates reaction completion.
-
Quenching the Reaction: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.
-
Workup and Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ketone.
Scope and Limitations
This methodology has been shown to be effective for a range of 3-oxazoline-4-carboxylates and Grignard reagents.[1]
Substrate Scope:
| 3-Oxazoline-4-carboxylate Substituent (R1) | Grignard Reagent (R2MgX) | Typical Yield | Reference |
| Aryl | Alkyl, Aryl | High | [1] |
| Alkyl | Alkyl, Aryl | High | [1] |
| Heteroaryl | Alkyl | Moderate to High | [1] |
Limitations:
-
Steric Hindrance: Highly sterically hindered Grignard reagents or 3-oxazoline-4-carboxylates may lead to lower yields or require elevated reaction temperatures.[7]
-
Acidic Protons: The presence of acidic protons in the substrate or Grignard reagent will quench the organometallic species and should be avoided.[8]
-
Alternative Electrophiles: Other electrophilic functional groups in the substrate may compete with the ester for the Grignard reagent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive Grignard reagent. | Titrate the Grignard reagent before use. Ensure all glassware and solvents are scrupulously dry. |
| Insufficient equivalents of Grignard reagent. | Use a slight excess (1.1-1.5 equiv) of the Grignard reagent. | |
| Formation of tertiary alcohol byproduct | Reaction temperature too high. | Maintain the reaction temperature at 0 °C or lower during the addition of the Grignard reagent. |
| Rapid addition of Grignard reagent. | Add the Grignard reagent slowly and dropwise. | |
| Complex product mixture | Presence of impurities in starting materials. | Purify starting materials before use. |
| Side reactions due to incompatible functional groups. | Protect sensitive functional groups prior to the Grignard reaction. |
Conclusion
The reaction of Grignard reagents with 3-oxazoline-4-carboxylates provides a powerful and efficient method for the synthesis of ketones. This approach offers several advantages over traditional methods, including high yields, operational simplicity, and the ability to access valuable 4-keto-oxazole derivatives.[1][2][3] By understanding the underlying mechanism and adhering to the detailed protocols outlined in this application note, researchers can effectively implement this methodology in their synthetic endeavors.
References
- Murai, K., Takahara, Y., Matsushita, T., Komatsu, H., & Fujioka, H. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters, 12(15), 3456–3459. [Link]
- Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as - American Chemical Society. (2010). [Link]
- Murai, K., Takahara, Y., Matsushita, T., Komatsu, H., & Fujioka, H. (2010).
- Grignard Reaction - Organic Chemistry Portal. (n.d.). [Link]
- Reactions of Grignard Reagents - Master Organic Chemistry. (2015). [Link]
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011). [Link]
- Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. (2020). [Link]
- Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. - The Royal Society of Chemistry. (2020). [Link]
Sources
- 1. Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl Oxazole-4-carboxylate
Welcome to the technical support center for the synthesis of methyl oxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important heterocyclic compound. Here, we address common challenges encountered during synthesis, providing in-depth, evidence-based solutions and detailed experimental protocols. Our approach is grounded in established chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Overview of Synthetic Strategies
The synthesis of the oxazole ring is a cornerstone of heterocyclic chemistry, with applications in natural product synthesis and medicinal chemistry.[1][2] this compound, in particular, is a valuable building block. Several classical and modern methods are employed for its synthesis, each with its own set of advantages and potential pitfalls. The most common routes include modifications of the Robinson-Gabriel synthesis, reactions involving serine derivatives, and other cyclization strategies.[1][3][4] Understanding the mechanisms and critical parameters of these pathways is paramount to achieving high yields and purity.
This guide will focus on troubleshooting the common challenges associated with these synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to address specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
Q1: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I rectify this?
A1: Low or no yield is a frequent issue stemming from several potential factors, ranging from reagent quality to reaction conditions. Let's break down the common culprits and their solutions.
Causality and Experimental Choices:
-
Incomplete Cyclodehydration: The formation of the oxazole ring from an acyclic precursor, such as an α-acylamino ketone in the Robinson-Gabriel synthesis, is a dehydration reaction.[1][5] If the dehydrating agent is weak, inefficient, or used in insufficient amounts, the reaction will stall.
-
Sub-optimal Reaction Temperature: Cyclization reactions are often sensitive to temperature. Too low a temperature may not provide enough energy to overcome the activation barrier, while excessively high temperatures can lead to decomposition of starting materials or products.
-
Poor Quality Starting Materials: The purity of your starting materials is critical. For instance, in syntheses starting from L-serine methyl ester hydrochloride, the presence of impurities can interfere with the reaction.[3]
-
Atmospheric Moisture: Many reagents used in oxazole synthesis are sensitive to moisture. Anhydrous conditions are often necessary to prevent side reactions and deactivation of reagents.[6]
Troubleshooting Steps & Protocol:
-
Verify Reagent Quality and Stoichiometry:
-
Ensure all starting materials are pure and dry. Use freshly distilled solvents and dry reagents where necessary.
-
Carefully check the stoichiometry of your reagents. For cyclodehydration, ensure you are using an adequate amount of a potent dehydrating agent.
-
-
Optimize the Dehydrating Agent:
-
For Robinson-Gabriel type syntheses, strong acids like concentrated sulfuric acid or polyphosphoric acid are commonly used.[7]
-
Modern, milder reagents like Deoxo-Fluor or DAST can also be highly effective for cyclodehydration of β-hydroxy amides to form oxazolines, which can then be oxidized to oxazoles.[8][9] These reagents often provide higher yields and functional group tolerance.[9]
-
-
Systematic Temperature Screening:
-
Perform small-scale trial reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to identify the optimal condition for your specific substrate.
-
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
Experimental Workflow: Optimizing Dehydration Conditions
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Significant Formation of Side Products
Q2: My reaction is producing a complex mixture with significant side products, making purification difficult. What are these side products and how can I minimize their formation?
A2: The formation of side products is often related to the reaction mechanism and the stability of intermediates. Identifying these byproducts can provide clues for optimizing the reaction conditions.
Causality and Experimental Choices:
-
Rearrangement Reactions: In some oxazole syntheses, rearrangements like the Cornforth rearrangement can occur, where a 4-acyloxazole can isomerize.[10] This is particularly relevant if your reaction conditions are harsh.
-
Incomplete Cyclization: If the cyclization is not complete, you may isolate acyclic intermediates.
-
Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water, leading to the corresponding carboxylic acid.[11]
-
Formation of Isomers: Depending on the precursors, the formation of regioisomers is possible. For example, in the reaction of β-enamino ketoesters with hydroxylamine, two different isomeric oxazoles could potentially form.[12][13]
Troubleshooting Steps & Protocol:
-
Characterize the Byproducts:
-
Use techniques like LC-MS and NMR to identify the major side products. This will help you understand the competing reaction pathways.
-
-
Modify Reaction Conditions to Favor the Desired Pathway:
-
Lower the Temperature: Running the reaction at a lower temperature can often increase the selectivity for the desired product by disfavoring higher activation energy side reactions.
-
Reduce Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further conversion of the product into byproducts.
-
-
Protect Sensitive Functional Groups:
-
If hydrolysis of the ester is an issue, consider performing the reaction under strictly anhydrous conditions. If the final product is the carboxylic acid, this may not be a concern.
-
-
Choose a More Selective Reagent:
Data Presentation: Comparison of Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Potential Side Products | Reference |
| Conc. H₂SO₄ | High Temperature | Charring, Rearrangement Products | [7] |
| PPA | High Temperature | Difficult to remove from reaction | [7] |
| Trifluoroacetic Anhydride | Milder, often with a base | Can be expensive | [14] |
| Deoxo-Fluor / DAST | Low Temperature (-78 to 0 °C) | Fewer side products, good for sensitive substrates | [9] |
Problem 3: Difficulty in Product Purification
Q3: I am struggling to purify my crude this compound. What are the best practices for purification?
A3: Purification can be challenging due to the polarity of the oxazole ring and the ester functionality. A systematic approach is key.
Causality and Experimental Choices:
-
Polarity of the Product: The presence of the nitrogen and oxygen heteroatoms and the ester group makes this compound a moderately polar compound. This influences its solubility and behavior on silica gel.
-
Acidic/Basic Impurities: The reaction mixture may contain acidic or basic residues from catalysts or unreacted starting materials.
-
Product Stability: Some oxazole derivatives can be sensitive to the acidic nature of silica gel.[15]
Troubleshooting Steps & Protocol:
-
Aqueous Workup:
-
Begin with a standard aqueous workup to remove water-soluble impurities.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities.
-
Wash with a saturated sodium bicarbonate solution to remove acidic impurities. Note: Be cautious, as this can potentially hydrolyze your ester if left for too long.
-
Wash with brine to remove residual water, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[15][16]
-
-
Silica Gel Column Chromatography:
-
This is the most common method for purifying oxazoles.[15]
-
Solvent System (Eluent): A good starting point is a gradient of ethyl acetate in hexane or petroleum ether. The optimal ratio will depend on the specific substitution pattern of your oxazole.
-
TLC Analysis: Before running the column, determine the appropriate solvent system using thin-layer chromatography (TLC).
-
Minimizing Degradation on Silica: If you suspect your product is degrading on the silica gel, you can neutralize the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1%).
-
-
Recrystallization:
-
If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Common solvent systems for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexane.
-
Purification Workflow Diagram
Caption: General purification strategy for this compound.
Frequently Asked Questions (FAQs)
Q: What is the Robinson-Gabriel synthesis and is it suitable for this compound?
A: The Robinson-Gabriel synthesis is a classic method for forming oxazoles by the dehydration of 2-acylamino ketones.[1][5] While powerful, it often requires harsh acidic conditions which might not be ideal for substrates with sensitive functional groups. Modified versions of this synthesis can be adapted for preparing substituted oxazole-4-carboxylates.[4]
Q: Can I synthesize this compound from serine methyl ester?
A: Yes, L-serine methyl ester is a common and readily available starting material for the synthesis of oxazoline-4-carboxylates, which are direct precursors to oxazole-4-carboxylates.[2][3] The synthesis typically involves condensation with an aldehyde to form the oxazoline, followed by oxidation to the oxazole.[2]
Q: Are there any one-pot methods available to improve efficiency?
A: Yes, several one-pot syntheses have been developed. For example, a one-pot condensation-oxidation of aldehydes with serine methyl ester can yield oxazole-4-carboxylates.[2] Additionally, a one-pot cyclodehydration and dehydrogenation protocol using Deoxo-Fluor followed by an oxidizing agent has been reported for the synthesis of oxazoles from β-hydroxy amides.[9]
Q: How stable is the oxazole ring?
A: The oxazole ring is generally stable to many reaction conditions. However, it can be susceptible to ring-opening under certain hydrolytic conditions, especially if there are activating substituents.[17] It is also known to undergo rearrangements like the Cornforth rearrangement under thermal conditions.[10]
References
- SynArchive. (n.d.). Robinson-Gabriel Synthesis.
- Wikipedia. (2023). Robinson–Gabriel synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- ideXlab. (n.d.). Robinson-Gabriel Synthesis - Explore the Science & Experts.
- Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. (n.d.). PubMed Central.
- D-Scholarship@Pitt. (2011). The Synthesis of Oxazole-containing Natural Products.
- Wikipedia. (2023). Cornforth rearrangement.
- Murai, K., Takahara, Y., Matsushita, T., Komatsu, H., & Fujioka, H. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters, 12(15), 3456–3459.
- A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. (2009). ResearchGate.
- Rosa, J., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 14, 2136–2145.
- Methodology for the Synthesis of Substituted 1,3-Oxazoles. (n.d.). PubMed Central.
- Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central.
- One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. (n.d.). PubMed Central.
- Convenient Preparation of Substituted 5-Amino oxazoles via a Microwave- Assisted Cornforth Rearrangement. (2005). Semantic Scholar.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Taylor & Francis Online.
- Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). National Institutes of Health.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). International Union of Crystallography.
- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2018). Beilstein Journals.
- Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. (2021). ACS Publications.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2016). PubMed Central.
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates [organic-chemistry.org]
- 3. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis of Oxazole-containing Natural Products - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 10. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 11. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 12. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 14. Robinson-Gabriel Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. journals.iucr.org [journals.iucr.org]
- 17. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl Oxazole-4-carboxylate by Chromatography
Welcome to the technical support center for the chromatographic purification of methyl oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and related oxazole compounds. Here, we move beyond simple protocols to explain the why behind the how, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategy and methodology for purifying this compound.
Q1: What is the most common method for purifying this compound?
A1: The most frequently employed method for the purification of this compound and similar derivatives is silica gel flash column chromatography.[1][2][3] This technique is favored for its efficiency in separating the target compound from many common synthetic impurities and unreacted starting materials. The selection of an appropriate solvent system, typically identified through Thin Layer Chromatography (TLC) analysis, is crucial for a successful separation.[4][5]
Q2: My compound seems to be degrading on the silica gel column. Is this a known issue with oxazoles?
A2: Yes, compound instability on silica gel can be a significant issue for certain oxazole derivatives.[6][7] The acidic nature of standard silica gel can lead to the degradation of sensitive compounds. While this compound itself is generally stable, derivatives with sensitive functional groups, such as hydroxyl groups, are particularly prone to hydrolytic ring-opening.[6][8] If you suspect degradation, it is critical to assess the stability of your compound on a TLC plate before committing to a column.[7]
Q3: What are the best alternative stationary phases if silica gel is not suitable?
A3: If your compound is unstable on silica gel, several alternatives can be considered. Neutral alumina is a less acidic option that can prevent degradation of acid-sensitive compounds.[5][6] For more polar compounds or when dealing with impurities that are difficult to separate on normal phase, reversed-phase chromatography (using C18-functionalized silica) is an excellent alternative.[5][6][9]
Q4: How do I choose the right solvent system for my column?
A4: The ideal solvent system (eluent) is best determined by systematic screening using Thin Layer Chromatography (TLC).[4][5] The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound, with good separation from all impurities.[4] A standard starting point for many oxazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2][4]
Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Notes |
|---|---|---|
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A standard, versatile system. Adjust the ratio to achieve the desired Rf.[4] |
| Dichloromethane (DCM) | 100% | Can be effective for some derivatives.[10][11] |
| Petroleum Ether / Diethyl Ether | 80:20 | Another common non-polar/polar combination.[10][11] |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | Offers different selectivity compared to hexane-based systems.[4] |
Q5: Are there more advanced chromatographic techniques for very difficult separations?
A5: For challenging purifications, such as separating closely related regioisomers or enantiomers, more advanced techniques are often necessary.[5] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer significantly higher resolution than flash chromatography.[9][12] For chiral separations, specialized chiral stationary phases (CSPs) are required, often used with HPLC or Supercritical Fluid Chromatography (SFC).[13][14][15][16]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: Low or no recovery of the compound from the column.
-
Potential Cause A: Compound Degradation on the Column
-
Causality: The acidic surface of silica gel can catalyze the decomposition of sensitive molecules.[6][7] The prolonged exposure during a column run exacerbates this issue compared to a quick TLC spot.
-
Troubleshooting Steps:
-
Confirm Instability: Run a 2D TLC. Spot your crude material, run the plate in a suitable eluent, dry it, and then turn it 90 degrees and run it again in the same eluent. If a new spot appears that is not on the diagonal, your compound is degrading.
-
Deactivate Silica: Prepare a slurry of silica gel in your chosen eluent and add 0.5-1% triethylamine (or another volatile base) to neutralize the acidic sites.
-
Switch Stationary Phase: Consider using a more inert stationary phase like neutral alumina or switching to a reversed-phase column.[5][6]
-
-
-
Potential Cause B: Incorrect Solvent System
-
Causality: The eluent may be too non-polar to effectively move your compound down the column, causing it to remain adsorbed at the top.
-
Troubleshooting Steps:
-
Re-evaluate TLC: Ensure your TLC analysis was accurate. The Rf should ideally be between 0.2 and 0.4.[4]
-
Use a Gradient: Start with a less polar solvent system and gradually increase the polarity during the column run (gradient elution). This helps to first elute non-polar impurities and then cleanly elute your compound of interest.[4]
-
-
-
Potential Cause C: Compound is Highly Insoluble
-
Causality: The compound may have precipitated at the top of the column when the loading solvent evaporated, preventing it from moving with the mobile phase.
-
Troubleshooting Steps:
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel (celite can also be used if degradation is a concern). After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column. This technique often improves resolution and prevents precipitation issues.
-
-
Problem 2: The purified fractions are still contaminated with impurities.
-
Potential Cause A: Poor Separation (Co-elution)
-
Causality: The polarity of the impurity is very similar to your product, making separation with the chosen solvent system and stationary phase ineffective.[6]
-
Troubleshooting Steps:
-
Optimize Solvent System: Screen different solvent systems using TLC, focusing on those that offer different selectivity (e.g., substituting ethyl acetate with acetone or using a toluene-based system).[4]
-
Change Stationary Phase: An impurity that co-elutes on silica gel may separate well on alumina or a reversed-phase column due to different interaction mechanisms.[5]
-
Consider HPLC: For very difficult separations, preparative HPLC is the recommended solution due to its superior resolving power.[5]
-
-
-
Potential Cause B: Column Overloading
-
Causality: Too much crude material was loaded onto the column relative to the amount of silica gel. This leads to broad, overlapping bands that cannot be resolved.
-
Troubleshooting Steps:
-
Follow Loading Guidelines: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude material.
-
Repeat with Less Material: Rerun the chromatography on the mixed fractions with a smaller sample load on a new column.
-
-
Problem 3: The final product is a sticky oil or gum instead of a solid.
-
Potential Cause A: Residual Solvent
-
Causality: High-boiling point solvents used during chromatography (e.g., toluene, DMF) or workup can be difficult to remove completely on a rotary evaporator.[6]
-
Troubleshooting Steps:
-
High Vacuum Drying: Place the sample under a high vacuum for several hours, potentially with gentle heating if the compound is thermally stable.
-
Co-evaporation: Dissolve the oily product in a low-boiling point solvent (like dichloromethane or diethyl ether) and re-evaporate. Repeat this process several times to azeotropically remove the high-boiling solvent.[6]
-
-
-
Potential Cause B: Presence of Water
-
Causality: Water from the workup may not have been fully removed by the drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[6] Polar compounds can also be hygroscopic and absorb moisture from the air.
-
Troubleshooting Steps:
-
Ensure Thorough Drying: During the extraction phase, ensure the organic layer is treated with a sufficient amount of drying agent until it no longer clumps.
-
Store Properly: Keep the final product under an inert atmosphere (nitrogen or argon) to prevent moisture absorption.[6]
-
-
Experimental Protocols & Visual Guides
Protocol 1: Standard Silica Gel Flash Chromatography
This protocol outlines a general procedure for the purification of this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate and elute with various solvent systems (e.g., starting with 4:1 Hexane:Ethyl Acetate).
-
Identify a system that gives the target compound an Rf of ~0.3.
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., for 1g of crude material, use ~100g of silica gel).
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4]
-
Prepare a slurry of silica gel in the least polar eluent determined by TLC.[4]
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.
-
Add another thin layer of sand on top of the silica bed.[4]
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the eluent or another volatile solvent (e.g., DCM).
-
Carefully pipette the solution onto the top layer of sand.
-
Drain the solvent until it is just level with the sand, allowing the sample to adsorb onto the silica.[4]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure (using a pump or bulb) to begin elution.
-
Collect fractions in an array of test tubes.
-
Monitor the separation by spotting collected fractions on a TLC plate.[4]
-
-
Product Isolation:
-
Identify the fractions containing the pure product via TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visual Workflow: Troubleshooting Chromatography Issues
The following diagram illustrates a decision-making workflow for common purification challenges.
Caption: A decision tree for troubleshooting common chromatography problems.
References
- Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
- Gala, F., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]
- Li, Y., et al. (2020).
- Gala, F., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. PubMed. [Link]
- SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column.
- SIELC Technologies. (2018). 5-Methylisoxazole-4-carboxylic acid.
- IUCr. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Kumar, S., et al. (2022).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- National Center for Biotechnology Information. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
- National Center for Biotechnology Information. (2015). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Methylisoxazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 13. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Oxazole Synthesis: A Technical Guide to Minimizing Side Products
For Immediate Release to the Scientific Community
Welcome to the technical support center for oxazole synthesis. As a Senior Application Scientist, I've designed this guide to be a dynamic resource for researchers, scientists, and professionals in drug development. Our goal is to move beyond rote protocol recitation and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your oxazole syntheses effectively. This guide is structured as a series of questions and answers, directly addressing the challenges you may encounter in the lab.
Troubleshooting Guide: Common Issues and Solutions in Oxazole Synthesis
This section is dedicated to tackling the specific problems that can arise during the synthesis of oxazoles, leading to low yields and impure products. We will explore the mechanistic origins of these issues and provide actionable, field-proven solutions.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, a classic method for forming oxazoles from 2-acylamino ketones, is powerful but can be plagued by issues related to the harshness of the dehydrating agents.[1][2]
Question: My Robinson-Gabriel synthesis is giving a low yield of the desired oxazole, with a significant amount of starting material remaining. What's going on and how can I fix it?
Answer:
This common issue often points to incomplete cyclodehydration. The choice and handling of your dehydrating agent are critical.
Causality: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) or reagents like phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) are traditionally used.[1] However, their effectiveness can be hampered by several factors:
-
Insufficient Dehydration Power: The chosen reagent may not be strong enough to drive the reaction to completion under your specific conditions.
-
Reagent Decomposition: Some dehydrating agents can degrade upon storage, losing their potency.
-
Side Reactions: Harsh acidic conditions can lead to charring or decomposition of sensitive starting materials or the oxazole product itself.
Solutions:
-
Optimize Your Dehydrating Agent: If you are using traditional agents like H₂SO₄, PCl₅, or POCl₃ and observing low yields, consider switching to polyphosphoric acid (PPA). PPA often provides a more controlled reaction and can significantly improve yields, with reports of increases to 50-60%.[1]
-
Consider Milder, Modern Reagents: For substrates that are sensitive to strong acids, a shift to milder conditions is warranted. The combination of triphenylphosphine (PPh₃) and iodine (I₂) or the use of the Burgess reagent are effective alternatives for the cyclodehydration step.[2]
-
Reaction Conditions:
-
Temperature: Ensure your reaction is heated sufficiently to overcome the activation energy for dehydration. Monitor the reaction by thin-layer chromatography (TLC) to find the optimal temperature that promotes product formation without causing decomposition.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can quench the dehydrating agent.
-
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages | Reported Yields |
| Conc. H₂SO₄ | High temperature | Inexpensive, readily available | Harsh, can cause charring and decomposition | Often low to moderate |
| POCl₃, PCl₅ | Reflux in an inert solvent | Effective for many substrates | Harsh, can lead to chlorinated byproducts | Variable, can be low |
| Polyphosphoric Acid (PPA) | 100-150 °C | Generally higher yields than H₂SO₄ | Viscous, can make workup difficult | 50-60%[1] |
| Triphenylphosphine/Iodine | Room temperature to mild heating | Milder conditions | Stoichiometric phosphine oxide byproduct | Good to excellent |
| Burgess Reagent | Mild heating in an inert solvent | Very mild, good for sensitive substrates | Expensive | Good to excellent |
Fischer Oxazole Synthesis
The Fischer oxazole synthesis, which constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride (HCl), is a powerful tool but is notorious for the formation of specific side products.[3]
Question: I'm performing a Fischer oxazole synthesis and my final product is contaminated with significant amounts of a chlorooxazole and an oxazolidinone. How can I prevent the formation of these byproducts?
Answer:
The formation of chlorooxazoles and oxazolidinones is a known issue in the Fischer synthesis, arising from the reaction conditions and the nature of the intermediates.[3] Understanding their formation mechanism is key to their prevention.
Mechanistic Insight into Side Product Formation:
The Fischer synthesis proceeds through a chloro-oxazoline intermediate. This intermediate is at a critical juncture where it can either eliminate HCl to form the desired oxazole or undergo alternative reactions.
-
Chlorooxazole Formation: If the elimination of HCl is slow or incomplete, the chloro-oxazoline can be aromatized through a different pathway, retaining the chlorine atom on the oxazole ring.
-
Oxazolidinone Formation: The presence of trace amounts of water can lead to the hydrolysis of an intermediate iminochloride or the chloro-oxazoline, resulting in the formation of an oxazolidinone, which is a common byproduct.[3]
Solutions to Minimize Side Products:
-
Strictly Anhydrous Conditions: The most critical factor in preventing oxazolidinone formation is the rigorous exclusion of water.
-
Dry your ether solvent over sodium wire or another suitable drying agent.
-
Use dry, gaseous hydrogen chloride.
-
Ensure all glassware is oven-dried before use.
-
-
Control of HCl Stoichiometry and Addition:
-
Use an equimolar amount of anhydrous HCl relative to the cyanohydrin and aldehyde.
-
Pass the dry HCl gas through the reaction mixture at a controlled rate. Excess HCl can promote side reactions.
-
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to control the reactivity of the intermediates and minimize side reactions.
-
Purification Strategy: If side products do form, they can often be separated from the desired oxazole by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The oxazole is generally less polar than the oxazolidinone.
Experimental Protocol: Fischer Synthesis of 2,5-Diphenyloxazole
This protocol provides a step-by-step method for the synthesis of 2,5-diphenyloxazole, with an emphasis on the measures to minimize side product formation.
Materials:
-
Mandelonitrile (benzaldehyde cyanohydrin)
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve mandelonitrile (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether.
-
HCl Addition: Cool the reaction mixture to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 1-2 hours. The product will precipitate as its hydrochloride salt.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, filter the precipitate and wash it with cold, anhydrous diethyl ether.
-
Neutralization: Suspend the hydrochloride salt in a mixture of diethyl ether and water. Add saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the 2,5-diphenyloxazole from any chlorooxazole and oxazolidinone byproducts.
Van Leusen Oxazole Synthesis
The van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] While generally high-yielding, it can be prone to the formation of nitrile byproducts, especially when ketones are present as impurities.
Question: My van Leusen oxazole synthesis is producing a significant amount of a nitrile byproduct instead of the expected oxazole. What is the cause and how can I avoid it?
Answer:
The formation of a nitrile is the expected outcome of the van Leusen reaction when a ketone is used as the starting material instead of an aldehyde.[4] Therefore, the presence of a nitrile byproduct strongly suggests a ketone impurity in your aldehyde starting material.
Mechanistic Divergence:
-
With Aldehydes: The reaction proceeds through a 5-membered oxazoline intermediate. The presence of a proton on the carbon originating from the aldehyde allows for the base-promoted elimination of the tosyl group, leading to the aromatic oxazole.
-
With Ketones: When a ketone is used, the corresponding intermediate lacks the necessary proton for elimination to form an oxazole. Instead, the reaction pathway involves tautomerization and ring-opening to form an N-formylated alkeneimine, which is then solvolyzed to the nitrile.[4]
Solutions to Prevent Nitrile Formation:
-
Purify the Aldehyde: The most effective way to prevent nitrile formation is to ensure the purity of your aldehyde starting material.
-
Distillation: If your aldehyde is a liquid, distillation is an excellent method for removing less volatile ketone impurities.
-
Column Chromatography: For solid or high-boiling aldehydes, purification by column chromatography on silica gel can be effective.
-
-
Use High-Purity Reagents: Start with the highest purity aldehyde available from commercial suppliers.
Microwave-Assisted Van Leusen Synthesis Protocol:
Microwave-assisted synthesis can significantly reduce reaction times and improve yields in the van Leusen reaction.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Isopropanol (IPA) (10 mL)
-
Microwave reactor vial (10 mL) with a stir bar
-
Monitored microwave reactor
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aromatic aldehyde, TosMIC, and potassium phosphate.
-
Solvent Addition: Add isopropanol to the vial and seal it with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at 65 °C for 8 minutes with stirring.[5]
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: I've seen the Cook-Heilbron synthesis mentioned in the context of azole synthesis. Can it be used for oxazoles?
A1: The Cook-Heilbron synthesis is a classic method for the synthesis of thiazoles , specifically 5-aminothiazoles, from the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids.[6] It is not a standard or efficient method for the synthesis of oxazoles. The analogous reaction with oxygen-containing reagents does not proceed in the same manner to yield oxazoles.
Q2: What is the best way to monitor the progress of my oxazole synthesis?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of most oxazole syntheses. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product and any byproducts.
Q3: My oxazole product is an oil and I'm having trouble purifying it by recrystallization. What are my options?
A3: For oily products, column chromatography is the preferred method of purification. If your oxazole is volatile, distillation or Kugelrohr distillation under reduced pressure can also be an effective purification technique.
Visualizing Reaction Mechanisms
To further aid in understanding the formation of side products, the following diagrams illustrate the key mechanistic pathways.
Mechanism of Oxazolidinone Formation in Fischer Oxazole Synthesis
Caption: Formation of oxazolidinone byproduct.
Mechanism of Nitrile Formation in Van Leusen Reaction with Ketones
Caption: Formation of nitrile byproduct from ketones.
References
- Cook, A. H.; Heilbron, I. M.; Levy, A. L. J. Chem. Soc.1947, 1594-1598. [Link]
- A review on the synthesis and biological activities of thiazole deriv
- Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of c
- Fischer oxazole synthesis. Wikipedia. [Link]
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
- Joshi, S.; Choudhary, A. N. Indian J. Pharm. Sci.2023, 85 (2), 273-293. [Link]
- Robinson–Gabriel synthesis. Wikipedia. [Link]
- Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
- Cook-Heilbron thiazole synthesis.
- Robinson-Gabriel Synthesis. SynArchive. [Link]
- Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. YouTube. [Link]
- Cook–Heilbron Thiazole Synthesis. Named Reactions. [Link]
- Zheng, X.; Liu, W.; Zhang, D. Molecules2020, 25 (7), 1594. [Link]
- Van Leusen reaction. Wikipedia. [Link]
- Cruz, D. Dot Language (graph based diagrams). Medium. [Link]
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
- Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
- Fischer oxazole synthesis. Encyclo. [Link]
- Mukku, N.; Davanagere, P. M.; Chanda, K.; Maiti, B. ACS Omega2020, 5 (43), 28239-28248. [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
- DOT Language. Graphviz. [Link]
- Reddy, B. V. S.; et al. J. Org. Chem.2023, 88 (15), 10598–10607. [Link]
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
- Hassner, A.; Fischer, B. Tetrahedron1993, 49 (8), 1441-1448. [Link]
- Oxazole.pdf. CUTM Courseware. [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
- Drawing dot structures. Khan Academy. [Link]
- Microwave Assisted Organic Synthesis. [Link]
- Wasserman, H. H.; Vinick, F. J. J. Org. Chem.1973, 38 (13), 2407–2408. [Link]
- Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. Semantic Scholar. [Link]
- How do I draw chemical compounds and chemical reaction mechanisms and add it to my questions?. Chemistry Stack Exchange. [Link]
- Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. Royal Society of Chemistry. [Link]
- Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes.
- Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes.
- 2,5-DIARYLOXAZOLES AND 2,5-DIARYL-1,3,4-OXADIAZOLES.
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate. We understand that low yields in this critical synthetic step can be a significant bottleneck. This document provides in-depth, question-and-answer-based troubleshooting, grounded in established chemical principles and field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm experiencing significantly low yields of 5-methylisoxazole-4-carboxylic acid after hydrolysis. What is the most probable cause?
Low yield in this specific hydrolysis is most often attributed to the inherent chemical nature of the isoxazole ring. While generally stable, the isoxazole ring, particularly when substituted, can be sensitive to certain reaction conditions, leading to degradation and the formation of unwanted byproducts.[1] The primary culprit is often the cleavage of the weak N-O bond, a reaction that is highly dependent on pH and temperature.[1]
Under basic conditions (saponification), which are commonly used for ester hydrolysis, the isoxazole ring is particularly labile and can undergo ring-opening.[1][2] This degradation pathway competes with the desired ester hydrolysis, directly reducing the yield of your target carboxylic acid. Elevated temperatures will significantly accelerate this ring-opening process.[2] Therefore, reaction conditions that are too harsh (e.g., high concentration of strong base, high temperatures, prolonged reaction times) are the most likely cause of poor yields.
Q2: You mentioned isoxazole ring instability. What are the specific side reactions I should be aware of?
The principal side reaction is the base-catalyzed hydrolytic cleavage of the isoxazole ring. The N-O bond is the most vulnerable point in the heterocyclic system.[1] Under basic conditions, nucleophilic attack by hydroxide can lead to the opening of the ring to form a cyanoenol intermediate, which will not cyclize back to the desired product.
A secondary, and often overlooked, issue can be the purity of your starting material. The synthesis of ethyl-5-methylisoxazole-4-carboxylate can sometimes produce an isomeric impurity, ethyl-3-methylisoxazole-4-carboxylate.[3][4] This isomer, if present in significant quantities, will be carried through the reaction but will not yield the desired 5-methylisoxazole-4-carboxylic acid, thus contributing to an apparent low yield of the target molecule.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Oxazole Ring Formation
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of oxazole ring formation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.
I. General FAQs for Oxazole Synthesis
This section addresses overarching questions that are common across various synthetic methodologies for oxazole formation.
Q1: My oxazole synthesis is resulting in a low yield. What are the general factors I should investigate?
A1: Low yields in oxazole synthesis can often be attributed to a few key factors regardless of the specific method employed:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, non-optimal temperature, or a suboptimal concentration of reactants. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion.
-
Reagent Purity and Stoichiometry: The purity of starting materials, especially aldehydes and ketones, is paramount. Impurities can lead to unwanted side reactions. Ensure your reagents are of high purity and that the stoichiometry is accurately measured.
-
Atmospheric Moisture: Many reagents used in oxazole synthesis are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) when necessary. The use of anhydrous solvents is also critical.
-
Substrate Decomposition: The starting materials or the oxazole product itself might be unstable under the reaction conditions. This is particularly a concern with harsh dehydrating agents or high temperatures.
-
Suboptimal Work-up and Purification: Significant product loss can occur during the work-up and purification stages. This can be due to the formation of emulsions during extraction or irreversible adsorption of the product onto the stationary phase during chromatography.
Q2: I am observing the formation of an oxazoline intermediate that is difficult to convert to the final oxazole. What can I do?
A2: The formation of a stable oxazoline is a common issue, particularly in reactions that proceed through a cyclodehydration mechanism.[1] To drive the reaction to completion and form the aromatic oxazole, consider the following:
-
Stronger Dehydrating Agent: If you are using a mild dehydrating agent, switching to a more powerful one can facilitate the final elimination step. For example, in a Robinson-Gabriel type synthesis, moving from a milder reagent to polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can be effective.[2]
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the elimination of water or other leaving groups to form the aromatic ring. However, this should be done cautiously while monitoring for product decomposition.
-
Extend Reaction Time: In some cases, the elimination step is simply slow. Extending the reaction time, while monitoring by TLC, may be all that is needed.
-
Change of Solvent: The choice of solvent can influence the stability of the oxazoline intermediate. Experimenting with different solvents might facilitate the desired elimination.
Q3: How do I control regioselectivity when synthesizing unsymmetrical oxazoles?
A3: Achieving high regioselectivity is a significant challenge when using unsymmetrical starting materials. The outcome is governed by a combination of electronic and steric factors, as well as the reaction conditions.[3]
-
Electronic Effects: The electron-donating or withdrawing nature of substituents can direct the cyclization. For instance, in reactions involving enolates, the more electronically stabilized enolate is often favored.[3]
-
Steric Hindrance: Bulky substituents can sterically hinder attack at a particular position, thereby directing the reaction to the less hindered site.[3]
-
Reaction Conditions:
-
Temperature: Lower temperatures can sometimes favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable regioisomer.
-
Catalyst/Reagent Choice: In modern metal-catalyzed syntheses, the choice of ligand and metal can have a profound impact on which regioisomer is formed.[3]
-
A systematic screening of reaction parameters is often necessary to optimize regioselectivity for a specific substrate.
II. Troubleshooting Guide: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and widely used method for preparing oxazoles by the cyclodehydration of 2-acylamino-ketones.[4]
Q1: My Robinson-Gabriel synthesis is giving a low yield with significant charring. What is the cause and how can I fix it?
A1: This is a common problem when using strong, aggressive dehydrating agents like concentrated sulfuric acid (H₂SO₄). While effective at promoting dehydration, H₂SO₄ can also cause decomposition and charring of sensitive organic substrates.[2]
Troubleshooting Workflow:
Caption: Troubleshooting low yields and charring.
Detailed Explanation and Protocols:
-
Switch to Polyphosphoric Acid (PPA): PPA is a viscous liquid that acts as both a dehydrating agent and a solvent. It is generally less harsh than H₂SO₄ and can significantly improve yields, often to the 50-60% range.[2][5]
Protocol 1: General Procedure for Oxazole Synthesis using PPA
-
To the 2-acylamino-ketone (1.0 eq) in a round-bottom flask, add polyphosphoric acid (10-20 times the weight of the substrate).
-
Heat the mixture with stirring to 120-160 °C. The optimal temperature will depend on the substrate.
-
Monitor the reaction progress by TLC (quench a small aliquot in ice-water and extract with ethyl acetate).
-
Upon completion, cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Employ the Burgess Reagent: For highly sensitive substrates, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is an exceptionally mild and selective dehydrating agent.[6][7] It facilitates a syn-elimination of water at relatively low temperatures, often below 100°C.[6]
Protocol 2: Oxazole Synthesis using Burgess Reagent
-
Dissolve the 2-acylamino-ketone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add the Burgess reagent (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (around 65 °C).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.
-
The crude product can often be purified directly by silica gel chromatography.
-
Q2: My Robinson-Gabriel reaction is stalling, with a significant amount of starting material remaining. What should I do?
A2: Incomplete conversion in a Robinson-Gabriel synthesis can be due to several factors:
-
Insufficient Dehydrating Agent: Ensure you are using a sufficient stoichiometric amount of the dehydrating agent. For solid-supported reagents, ensure efficient mixing.
-
Low Reaction Temperature: The activation energy for the cyclodehydration may not be reached. Cautiously increase the reaction temperature in increments of 10-20 °C and monitor the progress.
-
Deactivated Dehydrating Agent: Some dehydrating agents are moisture-sensitive. Ensure they have been stored properly.
III. Troubleshooting Guide: Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted or 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9]
Q1: My Van Leusen reaction has a low yield, and I observe the formation of a nitrile byproduct. Why is this happening?
A1: The formation of a nitrile byproduct in a Van Leusen oxazole synthesis is often due to the presence of ketone impurities in your aldehyde starting material.[10] Ketones react with TosMIC to produce nitriles via the Van Leusen reaction.[11]
Troubleshooting and Prevention:
-
Purify the Aldehyde: Before use, purify your aldehyde by distillation or column chromatography to remove any ketone impurities.
-
Check for Air Oxidation: Some aldehydes are prone to air oxidation to the corresponding carboxylic acid, which will not participate in the reaction. Use freshly distilled or purified aldehydes.
Q2: The purification of my oxazole from the Van Leusen reaction is difficult due to a persistent, polar impurity. What is this impurity and how can I remove it?
A2: A common byproduct in the Van Leusen synthesis is p-toluenesulfinic acid, which is formed during the final elimination step. This acidic byproduct can be challenging to remove by chromatography alone.
Purification Strategy:
-
After the initial work-up, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydrosulfide (NaHS). This will convert the sulfinic acid into its more water-soluble salt, which will be extracted into the aqueous phase.
-
Proceed with the standard washing with brine, drying, and concentration steps before final purification by chromatography.
Q3: What is the optimal choice of base and solvent for the Van Leusen synthesis?
A3: The choice of base and solvent is crucial for the success of the Van Leusen reaction.
-
Base: A non-nucleophilic base is required to deprotonate TosMIC without reacting with the aldehyde. Potassium carbonate (K₂CO₃) is commonly used, especially with methanol as the solvent. For less reactive substrates, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like THF or DME can be more effective.[12]
-
Solvent: Methanol is a common solvent for reactions using K₂CO₃. However, using an excess of a primary alcohol can sometimes lead to the formation of a 4-alkoxy-2-oxazoline byproduct.[10] A mixture of DME and methanol has also been reported to be effective.[8] In recent years, the use of ionic liquids has been explored to facilitate the reaction and allow for solvent recycling.[8]
Caption: Base and solvent selection in Van Leusen synthesis.
IV. Troubleshooting Guide: Fischer Oxazole Synthesis
The Fischer oxazole synthesis produces 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[13]
Q1: My Fischer oxazole synthesis is giving a low yield and a complex mixture of byproducts. What are the potential issues?
A1: The Fischer synthesis is sensitive to reaction conditions and can be prone to side reactions.
-
Anhydrous Conditions are Crucial: The reaction must be carried out under strictly anhydrous conditions. The use of dry ether as a solvent and passing dry HCl gas through the solution is the classical procedure.[13] Any moisture can lead to the hydrolysis of intermediates and the formation of byproducts.
-
Purity of Starting Materials: The cyanohydrin and aldehyde must be pure. The cyanohydrin is often prepared from an aldehyde and can contain residual starting material.
-
Side Reactions:
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents. Prepare and use dry HCl gas.
-
Purify Starting Materials: Purify the cyanohydrin and aldehyde immediately before use.
-
Optimize Reaction Time and Temperature: The reaction is typically run at low temperatures. Monitor the reaction by TLC to avoid prolonged reaction times that can lead to byproduct formation.
-
Alternative Procedures: Recent modifications of the Fischer synthesis use α-hydroxy-amides instead of cyanohydrins, which can sometimes provide cleaner reactions and are not limited to diaryloxazoles.[13]
V. Troubleshooting Guide: Modern Synthetic Methods
Modern methods, often employing transition metal catalysis, offer alternative routes to oxazoles with different functional group tolerance and regioselectivity.
Q1: My palladium-catalyzed cross-coupling reaction to functionalize an oxazole is failing. What are the common pitfalls?
A1: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) are powerful tools for elaborating the oxazole core. However, success depends on careful control of the reaction conditions.[15]
-
Catalyst Inactivation: Palladium catalysts are sensitive to oxygen. It is imperative to perform the reaction under a strict inert atmosphere (argon or nitrogen) and to thoroughly degas all solvents and reagents.[15]
-
Ligand Choice: The choice of ligand is critical for the efficiency of the catalytic cycle. A screening of different phosphine or N-heterocyclic carbene (NHC) ligands may be necessary to find the optimal one for your specific transformation.
-
Base Incompatibility: The base used in the reaction can influence the outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (CsF). The choice of base should be optimized for the specific coupling partners.
-
Solvent Effects: The polarity of the solvent can affect the solubility of the reactants and the efficiency of the catalyst. Common solvents include toluene, dioxane, THF, and DMF. For direct arylation of oxazoles, polar solvents often favor C-5 arylation, while non-polar solvents can favor C-2 arylation when using specific phosphine ligands.[16]
VI. General Purification Strategies
The purification of oxazoles can present unique challenges due to their properties.
| Technique | Description | Best For | Troubleshooting Tips |
| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel, alumina). | Most common method for purifying oxazoles from reaction mixtures. | Streaking/Tailing: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on silica gel. Irreversible Adsorption: For very basic oxazoles, consider using neutral alumina as the stationary phase. |
| Recrystallization | Purification of solid compounds based on differences in solubility. | Obtaining highly pure, crystalline oxazole products. | Oiling Out: If the compound oils out instead of crystallizing, try adding more solvent to the hot solution and allowing it to cool more slowly. Scratching the inside of the flask can induce crystallization. Low Recovery: Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Acid-Base Extraction | Separation based on the basicity of the oxazole nitrogen. | Removing non-basic impurities. | Oxazoles are weakly basic. Extraction with a dilute acid (e.g., 1M HCl) can pull the oxazole into the aqueous layer. The aqueous layer is then neutralized and the product is re-extracted with an organic solvent. This method may not be suitable for acid-sensitive oxazoles. |
| Distillation | Purification of liquids based on differences in boiling points. | Volatile, low-molecular-weight oxazoles. | Perform under reduced pressure (vacuum distillation) for higher boiling point or thermally sensitive oxazoles to prevent decomposition. |
VII. References
-
Burgess, E. M.; et al. Journal of the American Chemical Society. 1968 , 90 (17), 4744–4745. [Link]
-
Khapli, S.; Dey, S.; Mal, D. Journal of the Indian Institute of Science. 2001 , 81, 461–476. [Link]
-
Bloom Tech. What is Burgess reagent used for. 2024 . [Link]
-
Wikipedia. Burgess reagent. [Link]
-
SynArchive. Burgess Dehydration. [Link]
-
Liu, Y.; et al. Molecules. 2020 , 25(7), 1594. [Link]
-
Zhang, J.; et al. Molecules. 2020 , 25(7), 1594. [Link]
-
Joshi, S.; et al. Indian Journal of Pharmaceutical Sciences. 2023 , 85(2), 274-289. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
Wikipedia. Fischer oxazole synthesis. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
Singh, R.; et al. Journal of Pharmaceutical and Biomedical Analysis. 2022 , 219, 114945. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
Pollák, P.; et al. Chemistry – A European Journal. 2023 , 29(30), e202300349. [Link]
-
Organic Chemistry Portal. Van Leusen Reaction. [Link]
-
ResearchGate. Mechanism of van Leusen oxazole synthesis. 2023 . [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
ResearchGate. How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?. 2015 . [Link]
-
Yasmeen, S.; et al. Journal of Molecular Structure. 2023 , 1271, 134015. [Link]
-
Hein, D. W.; et al. Journal of the American Chemical Society. 1957 , 79(2), 427-429. [Link]
-
NROChemistry. Van Leusen Reaction. [Link]
-
Banerjee, D. Canadian Center of Science and Education. 2023 , 15(3), 1-13. [Link]
-
Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. 2018 . [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. [Link]
-
de la Torre, D.; et al. Organic Letters. 2015 , 17(22), 5586-5589. [Link]
-
ResearchGate. Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. 2020 . [Link]
-
ResearchGate. Several conventional methods accessible for the synthesis of oxazole derivatives. 2022 . [Link]
-
ResearchGate. The protocols for substituted oxazoles synthesis. 2023 . [Link]
-
Scribd. 5-Iii) Sem 4. 2023 . [Link]
-
Rzepa, H. S. Chemistry with a twist. 2013 . [Link]
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Li, Y.; et al. Comprehensive Organic Synthesis II. 2014 , 233-283. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. ccsenet.org [ccsenet.org]
- 6. journal.iisc.ac.in [journal.iisc.ac.in]
- 7. Burgess reagent - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. Van Leusen Reaction [organic-chemistry.org]
- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Stability and Handling of Methyl Oxazole-4-carboxylate
Welcome to the technical support center for methyl oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block. Its purpose is to provide expert insights and field-proven solutions to prevent its degradation during chemical synthesis, ensuring the integrity of your experiments and the purity of your products. We will move beyond simple procedural lists to explain the chemical principles governing the stability of this molecule, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when using this compound. What are the most common degradation pathways I should be aware of?
A1: Low yields are frequently traced back to the inherent reactivity and stability profile of the oxazole ring system, especially when substituted with an electron-withdrawing group like a methyl carboxylate at the C4 position. The primary degradation routes are:
-
Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding oxazole-4-carboxylic acid. This acid can be unstable and may undergo further reactions.[1][2]
-
Ring Opening via C2-Deprotonation: The proton at the C2 position of the oxazole ring is the most acidic.[3][4] In the presence of strong bases (e.g., organolithiums, LDA), deprotonation at C2 forms a lithio-oxazole intermediate that is notoriously unstable and can rapidly rearrange into a ring-opened isocyanoenolate.[3][5][6] This is a common and often unexpected cause of decomposition.
-
Nucleophilic Ring Cleavage: While the oxazole ring is generally resistant to nucleophilic substitution, strong nucleophiles can attack the electron-deficient C2 position, leading to irreversible ring cleavage rather than simple substitution.[7][8] The C4-carboxylate group exacerbates this reactivity.[7]
-
Decarboxylation: If the methyl ester is hydrolyzed to the carboxylic acid, the resulting oxazole-4-carboxylic acid can be prone to decarboxylation, especially under thermal stress or specific pH conditions.[9][10]
Q2: I need to perform a base-mediated reaction. What pH range should I avoid, and what types of bases are safest to use?
A2: You must exercise extreme caution with bases. Both strong aqueous bases and organometallic bases pose significant risks.
-
Avoid Strong Aqueous Bases (e.g., NaOH, KOH, LiOH): These will readily saponify the methyl ester to the carboxylate salt.[10] While this may be a desired transformation, it is a degradation pathway if unintended. Prolonged exposure can also promote other decomposition routes.
-
Avoid Strong, Non-nucleophilic Bases (e.g., n-BuLi, s-BuLi, LDA): As detailed in A1, these bases will preferentially deprotonate the C2 position, leading to ring opening.[5][6] This is arguably the most critical incompatibility to be aware of during functionalization attempts.
-
Recommended Bases: For reactions requiring a base, opt for mild, non-nucleophilic organic bases or inorganic carbonates. These are generally not strong enough to deprotonate the C2 position under typical conditions.
| Base Type | Examples | Compatibility with this compound | Primary Risk |
| Strong Aqueous | NaOH, KOH, LiOH | Low | Rapid ester hydrolysis (saponification). |
| Strong Organometallic | n-BuLi, LDA, LHMDS | Very Low | C2-deprotonation leading to ring opening.[3][5] |
| Mild Organic | DBU, DIPEA, Triethylamine | High | Generally safe; use anhydrous conditions. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | High | Generally safe; reaction rates may be slower. |
Q3: Is this compound stable to acidic conditions, for example, during a workup or deprotection step?
A3: The molecule exhibits moderate stability in acidic conditions, but limits apply. The primary concern is the acid-catalyzed hydrolysis of the methyl ester to the carboxylic acid.[1][2] While oxazoles are considered more resistant to acids than furans, strong, hot acidic media can lead to ring cleavage.[4][11] For workups, using dilute aqueous acids (e.g., 1N HCl) at low temperatures is generally acceptable. For deprotection steps (e.g., removing a Boc group), using anhydrous acid like TFA in DCM at 0°C to room temperature is a standard and reliable method that typically preserves the oxazole core and the ester.
Troubleshooting Guide: Specific Scenarios & Protocols
Scenario 1: Decomposition During Attempted Saponification or Use of Strong Base
-
Observation: You are attempting to hydrolyze the methyl ester using LiOH or NaOH, but you observe significant byproduct formation and a dark-colored reaction mixture, with very little of the desired carboxylic acid isolated.
-
Root Cause Analysis: While saponification is occurring, the basic conditions are also promoting competitive degradation pathways. The resulting carboxylate may be unstable to the reaction conditions, or trace amounts of C2-deprotonation could be initiating decomposition cascades.
-
Corrective Protocol: Controlled Saponification
-
Reagent & Solvent: Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Temperature Control: Cool the solution to 0°C in an ice bath. This is critical to minimize side reactions.
-
Reagent Addition: Add a solution of lithium hydroxide (LiOH·H₂O, ~1.1 equiv) in water dropwise over 15-20 minutes.
-
Reaction Monitoring: Stir at 0°C and monitor the reaction closely by TLC or LC-MS. The reaction should be complete within 1-3 hours. Do not allow it to warm or run for an extended period.
-
Workup: Once the starting material is consumed, quench the reaction by adding 1N HCl at 0°C until the pH is ~3-4.
-
Extraction: Extract the product promptly with a suitable organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<40°C).
-
-
Visualizing the Degradation Pathways:
Caption: Key degradation pathways for this compound.
Scenario 2: Failed Functionalization at C5 During Metallation
-
Observation: You are attempting to deprotonate the oxazole ring with n-BuLi at -78°C with the goal of adding an electrophile at the C5 or C4 position, but the reaction fails, yielding a complex mixture of unidentifiable products upon quenching.
-
Root Cause Analysis: You have fallen victim to the classic oxazole reactivity trap. The C2 proton is significantly more acidic than the C4 or C5 protons.[3] Your organolithium reagent is deprotonating C2, forming the unstable 2-lithio-oxazole, which immediately ring-opens.[5][6] The resulting isocyanoenolate reacts non-selectively with your electrophile.[6]
-
Solution: C2-Protection Strategy To achieve regioselective functionalization at C4 or C5, the C2 position must first be protected. The triisopropylsilyl (TIPS) group is an excellent choice as it is robust enough to withstand organolithium reagents but can be removed under mild acidic conditions.[5][6]
-
Visualizing the C2-Protection Workflow:
Caption: Workflow for C5 functionalization using a C2-TIPS protecting group.
-
Protocol 1: C2-Silyl Protection of this compound [5][6]
-
Setup: To a flame-dried, argon-purged flask, add anhydrous THF and cool to -78°C (acetone/dry ice bath).
-
Substrate: Add this compound (1.0 equiv).
-
Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.05 equiv) dropwise. Stir the solution at -78°C for 30 minutes. The solution may change color.
-
Silylation: Add triisopropylsilyl triflate (TIPS-OTf, 1.1 equiv) dropwise.
-
Quench: After stirring for 1 hour at -78°C, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C2-TIPS protected oxazole. Note: The TIPS group is generally stable to silica gel chromatography, whereas smaller silyl groups like TMS may not be.[6]
-
-
Protocol 2: C5-Functionalization and Deprotection [6]
-
Metallation: Dissolve the C2-TIPS protected oxazole (1.0 equiv) in anhydrous THF at -78°C under argon. Add n-BuLi (1.1 equiv) dropwise and stir for 1 hour to form the C5-lithio species.
-
Electrophilic Quench: Add your desired electrophile (e.g., an alkyl halide, aldehyde) and stir at -78°C for 1-2 hours, then allow to warm slowly to room temperature.
-
Workup: Quench with saturated aqueous NH₄Cl and perform a standard aqueous extraction.
-
Deprotection: The crude C5-functionalized, C2-TIPS protected intermediate can be deprotected. A common method is to dissolve it in THF and treat it with tetrabutylammonium fluoride (TBAF, 1.1 equiv) at room temperature until the reaction is complete by TLC. Alternatively, dilute aqueous acid can be used.[6]
-
Purification: After a final aqueous workup, purify the target C5-functionalized this compound by column chromatography.
-
Summary of Best Practices
-
Assume Instability: Always treat this compound as a sensitive reagent.
-
Control Temperature: Perform reactions, especially with strong bases, at low temperatures (-78°C) to minimize side reactions. Avoid heating reactions unless necessary and validated.
-
Choose Bases Wisely: Use mild organic bases (DBU, DIPEA) or inorganic carbonates (K₂CO₃) whenever possible. Avoid organolithium reagents unless the C2 position is protected.
-
Use Anhydrous Conditions: To prevent unintended hydrolysis, always use dry solvents and reagents and perform reactions under an inert atmosphere (N₂ or Ar).
-
Monitor Reactions Closely: Use TLC or LC-MS to track reaction progress and avoid prolonged reaction times that can lead to decomposition.
-
Protect When Necessary: For any planned functionalization of the oxazole ring itself, a C2-protection strategy is not optional—it is mandatory for success.
References
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available online
- Spectroscopy of the breaking bond: the diradical intermediate of the ring opening in oxazole.Physical Chemistry Chemical Physics, RSC Publishing. Available online
- An unusually facile ring opening of 5-alkoxyoxazoles. Application to the synthesis of dimethoxy-.alpha.-methyldopa.
- A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles.
- A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles.The Journal of Organic Chemistry, 2004, 69 (3), pp 707–714. Available online
- Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem. Available online
- Oxazole - Wikipedia. Wikipedia. Available online
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.Beilstein Journal of Organic Chemistry, 2018, 14, 219–225. Available online
- Oxazole.pdf. CUTM Courseware. Available online
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.Taylor & Francis Online. Available online
- Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.Journal of Pharmaceutical Sciences, 1990, 79(8), 754-7. Available online
- Hydrolysis of differently substituted 4‐isoxazolecarboxylates.
- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.Beilstein Journal of Organic Chemistry, 2022, 18, 1166–1175. Available online
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents (WO2003042193A1). Available online
- Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
- A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.The Journal of Organic Chemistry, 2024. Available online
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents (US20030139606A1). Available online
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available online
- Preparation method of 4-methyl-5-ethoxy oxazole.
Sources
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 11. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from methyl oxazole-4-carboxylate
Technical Support Center: Purification of Methyl Oxazole-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the removal of unreacted starting materials from this compound. By explaining the causality behind experimental choices, this document serves as a self-validating system for developing robust purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials in this compound synthesis that I might need to remove?
The synthesis of the oxazole core can be achieved through various routes, with one of the most prevalent being the condensation and cyclization of an α-amino ester with a formylating agent. A common example involves the reaction of methyl serinate (often used as its hydrochloride salt) with an electrophilic C2 source like N,N-dimethylformamide dimethyl acetal (DMF-DMA) .[1] Therefore, the primary impurities to target for removal are unreacted methyl serinate and excess or hydrolyzed DMF-DMA.
Q2: How can I confirm the presence of unreacted starting materials in my crude product?
Before attempting purification, it is crucial to identify the contaminants present. A multi-analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a quick purity assessment. Spot your crude reaction mixture alongside authentic samples of the starting materials and the desired product. A significant presence of spots corresponding to the starting materials confirms contamination.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying and quantifying impurities. Unreacted methyl serinate will show characteristic signals for its α-proton and hydroxyl group, while DMF-DMA or its byproducts will exhibit distinct methyl signals.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can confirm the presence of impurities by matching their molecular weights to the expected starting materials.
Strategic Purification Protocols
The choice of purification strategy is dictated by the physicochemical properties of the product and its contaminants. This compound is a neutral heterocyclic ester, whereas the common starting materials possess distinct properties that can be exploited for separation.
| Compound | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| This compound | ~127.10 | Neutral ester, moderately polar.[3] |
| Methyl Serinate | ~119.12 | Basic (amine group), highly polar, water-soluble.[4] |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | ~119.16 | Electrophilic, moisture-sensitive, reacts with water, soluble in organic solvents.[5][6] |
Q3: My crude product is contaminated with methyl serinate. What is the most efficient removal method?
Unreacted methyl serinate, containing a basic amine group, is best removed using an acid-base extraction . This technique leverages the differential solubility of the neutral product and the basic impurity in acidic aqueous solutions.[7] By washing the organic solution of the crude product with a dilute acid, the basic methyl serinate is protonated, forming a water-soluble ammonium salt that partitions into the aqueous phase.[8]
Protocol 1: Acid-Base Extraction for Removal of Methyl Serinate
Objective: To selectively remove basic amine impurities from the crude product mixture.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). Shake the funnel vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated methyl serinate hydrochloride salt will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using ethyl acetate). Drain the aqueous layer.
-
Repeat: Repeat the acid wash one or two more times with fresh acidic solution to ensure complete removal of the amine.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.[7]
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove bulk water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, now free of the amine impurity.
Q4: How can I remove residual DMF-DMA or its byproducts?
DMF-DMA is highly reactive towards water and will hydrolyze into dimethylformamide (DMF) and methanol.[5] Often, a simple aqueous workup is sufficient to quench and remove the bulk of these highly water-soluble impurities. If significant amounts of DMF remain, it can often be removed under high vacuum due to its relatively high boiling point.
Q5: My product is still impure after extraction. What is the next step?
If TLC or NMR analysis shows that impurities remain after an extractive workup, flash column chromatography is the most robust and versatile method for obtaining highly pure this compound.[9][10] This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel.[11]
Protocol 2: Flash Column Chromatography Purification
Objective: To purify this compound from non-basic or similarly polar impurities.
Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The goal is to find a solvent mixture where the product has an Rf value between 0.15 and 0.40, and is well-separated from all impurity spots.[11] For moderately polar compounds like this compound, a good starting point is a mixture of hexane and ethyl acetate.[12]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product from the previous step in a minimal amount of the eluent or a stronger solvent like DCM. If solubility is low, consider a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel.[11]
-
Elution: Begin elution with the determined solvent system. If separation is difficult, a gradual increase in the polarity of the eluent (gradient elution) can improve resolution.[13]
-
Fraction Collection: Collect fractions systematically and monitor their composition by TLC.
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting and Advanced Strategies
Q6: I've tried extraction and chromatography, but my product is still not pure. What can I do?
If standard methods fail, consider these advanced or alternative strategies:
-
Recrystallization: If the purified product is a solid, recrystallization can be a powerful final purification step to achieve high purity. This method relies on the difference in solubility of the product and impurities in a suitable solvent at different temperatures.[13][14]
-
Alternative Chromatography Phases: If separation on silica gel is poor due to similar polarities, consider using a different stationary phase. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase (e.g., C18) chromatography may provide better results.[9][15][16]
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation (e.g., using a Kugelrohr apparatus) can be effective for separating it from non-volatile or high-boiling impurities.[13]
Workflow Visualization
A logical workflow is critical for efficient purification. The following diagram illustrates a standard decision-making process for purifying this compound.
Caption: A decision workflow for the purification of this compound.
References
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Gunjal Industries. N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA).
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- Wikipedia. Acid–base extraction.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 90387, Methyl D-serinate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 78373, Dimethylformamide dimethyl acetal.
- Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds.
- Georganics. Methyl 1,3-oxazole-4-carboxylate.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Rosa, L. et al. (2014). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.
- Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2723730, L-Serine, methyl ester, hydrochloride (1:1).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid.
- ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?.
- De Gruyter. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- ChemSynthesis. 2-methyl-1,3-oxazole-4-carboxylic acid.
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How to avoid the formation of isomeric impurities in isoxazole synthesis
A Guide to Avoiding and Controlling Isomeric Impurities
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and control the formation of isomeric impurities during the synthesis of isoxazole derivatives. As your Senior Application Scientist, I will walk you through the common challenges and provide scientifically-grounded solutions to enhance the regioselectivity and purity of your products.
Part 1: Understanding the Root Cause of Isomer Formation
Q1: Why am I getting a mixture of isoxazole isomers in my reaction?
The formation of regioisomers is a frequent challenge in isoxazole synthesis and typically arises from a lack of regiochemical control in the key ring-forming step.[1] The specific isomers formed depend on your chosen synthetic route.
-
For 1,3-Dipolar Cycloadditions (Nitrile Oxide + Alkyne): This reaction can yield two different regioisomers (e.g., 3,5-disubstituted and 3,4-disubstituted isoxazoles). The outcome is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[2][3] The regioselectivity is determined by the dominant interaction between the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the two reactants.[4][5]
-
For Condensation Reactions (1,3-Dicarbonyl + Hydroxylamine): When an unsymmetrical 1,3-dicarbonyl compound reacts with hydroxylamine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[6] This leads to two different intermediates, which then cyclize to form a mixture of isoxazole regioisomers.[7]
Part 2: Pre-Reaction & In-Process Troubleshooting
This section focuses on proactive and reactive measures you can take before and during the synthesis to steer the reaction toward your desired isomer.
Q2: How can I control regioselectivity in a 1,3-dipolar cycloaddition reaction?
Controlling the regioselectivity in [3+2] cycloadditions is a matter of manipulating the electronic and steric factors that govern the transition state.[2]
Key Strategies:
-
Catalyst Selection: The choice of catalyst is paramount.
-
Copper(I) Catalysts: For reactions with terminal alkynes, copper(I) catalysts (e.g., CuI, or Cu(OAc)₂ with a reducing agent like sodium ascorbate) strongly favor the formation of 3,5-disubstituted isoxazoles .[8][9] This is a cornerstone of "Click Chemistry" adapted for isoxazole synthesis.[10]
-
Ruthenium(II) Catalysts: In contrast, certain ruthenium catalysts can reverse the selectivity to favor 3,4-disubstituted isomers .[8][11]
-
-
Substituent Effects:
-
Electronic Effects: The reaction is often controlled by the HOMO(dipole)-LUMO(dipolarophile) energy gap. Attaching electron-withdrawing groups to the alkyne (dipolarophile) can lower its LUMO energy, accelerating the reaction and influencing which regioisomeric transition state is lower in energy.[5]
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can sterically disfavor one of the two possible transition states, thereby enhancing the formation of a single isomer.[2]
-
-
Solvent Polarity: The polarity of the solvent can influence the relative energies of the transition states, although this effect is often less pronounced than catalytic or electronic effects. It is an important parameter to screen during optimization.[1]
Q3: My condensation reaction with an unsymmetrical 1,3-dicarbonyl is giving a 1:1 mixture of isomers. How can I improve this?
Achieving regioselectivity in the Claisen isoxazole synthesis is challenging but can be controlled by modifying either the substrate or the reaction conditions.[7]
Key Strategies:
-
Substrate Modification: A highly effective strategy is to use a β-enamino diketone instead of the 1,3-dicarbonyl.[7] The enamine group deactivates the adjacent carbonyl, directing the initial nucleophilic attack by hydroxylamine to the more electrophilic, distant carbonyl group. This provides excellent regiochemical control.[12]
-
pH Control: The pH of the reaction medium is critical. Acidic conditions often favor the formation of one isomer over the other.[9] For instance, in the synthesis of 3-amino-5-alkyl isoxazoles, reaction pH was a key factor in determining the final regioisomer.[13]
-
Use of Lewis Acids: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can be used to activate one carbonyl group preferentially, thereby directing the reaction pathway.[7][12] This approach has been successfully used to achieve high regioselectivity in the synthesis of 3,5-disubstituted 4-formyl-isoxazoles.[12]
| Parameter | Strategy for Regiocontrol | Typical Outcome/Mechanism | Reference |
| Catalyst (Cycloaddition) | Use Copper(I) for terminal alkynes. | Promotes formation of 3,5-disubstituted isoxazoles. | [8],[10] |
| Catalyst (Cycloaddition) | Use Ruthenium(II) for terminal alkynes. | Can favor 3,4-disubstituted isoxazoles. | [8],[11] |
| Substrate (Condensation) | Replace 1,3-dicarbonyl with a β-enamino diketone. | The enamine directs hydroxylamine attack to the distal carbonyl. | [7],[12] |
| Reaction pH (Condensation) | Adjust pH to acidic or basic conditions. | Protonation/deprotonation alters carbonyl reactivity. | [9] |
| Additive (Condensation) | Add a Lewis Acid (e.g., BF₃·OEt₂). | Coordinates to and activates a specific carbonyl group. | [7] |
| Substituent Effects | Introduce bulky or strong electron-withdrawing groups. | Steric hindrance or FMO energy modulation favors one transition state. | [2] |
Q4: I'm generating my nitrile oxide in situ. Could this be causing side reactions or isomeric issues?
Yes. The in situ generation of nitrile oxides is efficient but must be carefully controlled. Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which reduces the yield of the desired isoxazole.[1]
Troubleshooting Protocol for In Situ Generation:
-
Ensure High Dipolarophile Concentration: The alkyne (dipolarophile) should be present in the reaction mixture before the nitrile oxide generation begins. This ensures the nitrile oxide is "trapped" in the desired cycloaddition reaction as soon as it forms.
-
Slow Addition: The precursor to the nitrile oxide (e.g., an aldoxime or hydroximoyl halide) or the reagent that generates it (e.g., a base or oxidant) should be added slowly to the reaction mixture.[1] This keeps the instantaneous concentration of the nitrile oxide low, minimizing the rate of the second-order dimerization side reaction.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible while maintaining a good reaction rate for the cycloaddition. Higher temperatures can accelerate the rate of furoxan formation.
Part 3: Post-Reaction Analysis and Purification
Q5: How can I reliably identify and quantify the different isomers in my crude product?
Unambiguous characterization is crucial. A combination of modern analytical techniques is the most robust approach.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for differentiating isomers.[14]
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the isoxazole ring are highly sensitive to the substitution pattern. For example, the chemical shift of the C4-proton in a 3,5-disubstituted isoxazole is characteristically different from the ring protons in a 3,4-disubstituted isomer.[15]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning the structure. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for establishing long-range correlations between protons and carbons, which can definitively prove the connectivity and thus the isomeric structure.[14]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC: High-Performance Liquid Chromatography (HPLC) is essential for separating the isomers, which often have very similar polarities.[1] Reversed-phase HPLC is a common starting point.[14]
-
MS: Mass spectrometry will confirm that the components have the same molecular weight (as expected for isomers). Tandem MS (MS/MS) can sometimes reveal different fragmentation patterns for different isomers, aiding in their identification.[14][16]
-
Q6: I've confirmed I have a mixture of isomers. What are the best strategies for purification?
Separating regioisomers can be difficult due to their similar physical properties.[1]
-
Column Chromatography: This is the most common method.[1]
-
Solvent Screening: A systematic screening of solvent systems using Thin-Layer Chromatography (TLC) is vital. Sometimes a ternary mixture (three solvents) or the addition of a small amount of acid or base can significantly improve separation.[1]
-
Alternative Stationary Phases: If silica gel provides poor separation, consider using alumina (neutral, acidic, or basic) or reverse-phase silica.[1]
-
-
Preparative HPLC/SFC: For very challenging separations, preparative HPLC or Supercritical Fluid Chromatography (SFC) can be highly effective, especially for obtaining small quantities of highly pure material for analysis or screening.[1][17]
-
Crystallization: If your desired product is a solid, fractional crystallization can be an excellent and scalable purification method. Experiment with a wide range of solvent systems to find conditions where one isomer crystallizes preferentially.[1]
References
- Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes.Vertex AI Search.
- Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers.Benchchem.
- Troubleshooting guide for the synthesis of isoxazole deriv
- Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboron
- Regioselective Synthesis of Isoxazoles
- Isoxazole synthesis.Organic Chemistry Portal.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
- Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid.SciELO.
- Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Technical Support Guide.Benchchem.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.RSC Publishing.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
- 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview.Chemical Science Review and Letters.
- 1,3-dipolar cycloaddition reactions.YouTube.
- The synthetic and therapeutic expedition of isoxazole and its analogs.
- Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes...
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomeriz
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
- A review of isoxazole biological activity and present synthetic techniques.
- Application of isoxazole isomers in the synthesis of natural products and medicinal chemistry.
- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- Construction of Isoxazole ring: An Overview.NanoBioLetters.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Advanced NMR techniques for structural characterization of heterocyclic structures.ESA-IPB.
- synthesis of isoxazoles.YouTube.
- 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
- Enantiomeric Separation of New Chiral Azole Compounds.MDPI.
- Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chrom
- New Approach for the Identification of Isobaric and Isomeric Metabolites.
- Construction of Isoxazole ring: An Overview.
- a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it.WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
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- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Solvent Choice for Methyl Oxazole-4-carboxylate Reactions
Welcome to the technical support center for optimizing reactions with methyl oxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, evidence-based solutions to help you navigate the complexities of solvent selection for this versatile heterocyclic compound. Our approach is rooted in fundamental chemical principles to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or not proceeding to completion. Could the solvent be the issue?
A1: Absolutely. Solvent choice is critical as it influences reactant solubility, reaction rate, and equilibrium position. The polarity of the solvent plays a pivotal role in stabilizing or destabilizing reactants, transition states, and products.
-
Expert Insight: For many reactions involving polar substrates like this compound, a polar aprotic solvent is often a good starting point. Solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can effectively solvate the starting materials and facilitate the reaction.[1][2] However, the optimal solvent will always be reaction-specific. For instance, in palladium-catalyzed C-5 arylations of oxazoles, polar solvents are preferred, whereas C-2 arylations favor nonpolar solvents.[3]
-
Troubleshooting Steps:
-
Assess Reactant Solubility: Ensure your starting materials are fully dissolved in the chosen solvent at the reaction temperature. Poor solubility is a common reason for slow or incomplete reactions.
-
Consider a Solvent Screen: If solubility is not the issue, a small-scale solvent screen is highly recommended. Test a range of solvents with varying polarities and dielectric constants.[4][5][6]
-
Evaluate Solvent-Reactant Interactions: Be mindful of potential side reactions with the solvent. For example, in the presence of a strong base, protic solvents like methanol or ethanol can act as nucleophiles.
-
Q2: I am observing significant byproduct formation in my reaction. How can solvent selection help minimize this?
A2: Solvent can dramatically influence the selectivity of a reaction by differentially stabilizing the transition states leading to the desired product versus the byproducts.
-
Expert Insight: Byproduct formation often arises from side reactions such as hydrolysis of the ester, or reactions involving the oxazole ring itself. For instance, in the synthesis of 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, the choice of an appropriate solvent is crucial to prevent hydrolysis of the acid chloride and amide bond.[7]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting byproduct formation.
-
Practical Example: Hydrolysis
-
Problem: You are attempting a reaction with this compound in the presence of a base and a nucleophile in a protic solvent like methanol, and you observe the formation of oxazole-4-carboxylic acid.
-
Cause: The protic solvent can participate in base-catalyzed hydrolysis of the methyl ester.
-
Solution: Switch to a polar aprotic solvent such as THF, acetonitrile, or DMF to eliminate the source of protons that facilitates hydrolysis.
-
Q3: I am performing a cross-coupling reaction with this compound. What are the key solvent considerations?
A3: For cross-coupling reactions, the solvent must not only dissolve the reactants and catalyst but also play an active role in the catalytic cycle.
-
Expertise & Experience: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are common for functionalizing oxazoles.[8][9] The choice of solvent can influence the stability and activity of the palladium catalyst. A study on the direct arylation of oxazoles found that polar solvents favor C-5 arylation, while nonpolar solvents lead to C-2 arylation.[3]
-
Solvent Recommendations for Cross-Coupling:
-
Suzuki Coupling: A mixture of an organic solvent and an aqueous base is often used. Common organic solvents include toluene, 1,4-dioxane, and DMF. The choice depends on the specific substrates and catalyst system.
-
Heck Coupling: Polar aprotic solvents like DMF, NMP, and DMAc are frequently employed to facilitate the reaction, often at elevated temperatures.
-
Sonogashira Coupling: Solvents such as THF, toluene, and DMF are commonly used, often in the presence of a co-solvent like triethylamine which also acts as a base.
-
-
Trustworthiness through Self-Validation: When developing a cross-coupling protocol, it is crucial to screen a matrix of conditions, including different solvents, ligands, and bases, to identify the optimal combination for your specific substrates.
Troubleshooting Guides
Guide 1: Poor Yield in Nucleophilic Acyl Substitution (e.g., Aminolysis)
-
Symptom: Low conversion of this compound to the corresponding amide when reacting with an amine.
-
Potential Solvent-Related Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Amine Solubility | The amine starting material has low solubility in the chosen solvent, limiting its effective concentration. | Switch to a more polar aprotic solvent like DMF or DMSO. |
| Solvent Interference | A protic solvent (e.g., methanol) competes with the amine as a nucleophile, leading to transesterification. | Use a polar aprotic solvent such as THF, acetonitrile, or ethyl acetate. |
| Reaction Equilibrium | The reaction is reversible, and the equilibrium is unfavorable in the chosen solvent. | Consider using a less polar solvent to potentially precipitate the product and drive the reaction forward (Le Chatelier's principle). |
Guide 2: Inconsistent Results in a Grignard or Organolithium Reaction
-
Symptom: Variable yields or the presence of multiple products when reacting this compound with an organometallic reagent.
-
Potential Solvent-Related Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Solvent Reactivity | Protic or reactive solvents (e.g., esters, ketones) will quench the organometallic reagent. | Strictly use anhydrous aprotic solvents like diethyl ether, THF, or toluene. |
| Poor Solvation of Reagent | The organometallic reagent may aggregate in non-coordinating solvents, reducing its reactivity. | THF is often preferred over diethyl ether due to its superior ability to solvate organometallic species. |
| Low Temperature Instability | The reaction mixture is not maintained at a sufficiently low temperature, leading to side reactions. | Ensure efficient cooling and consider using a solvent with a lower freezing point if necessary. |
Experimental Protocols
Protocol 1: General Procedure for a Solvent Screen in an Aminolysis Reaction
-
Preparation: In separate, dry reaction vials, add this compound (1 equivalent) and a magnetic stir bar.
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., THF, Dichloromethane, Acetonitrile, DMF) to achieve a consistent concentration (e.g., 0.1 M).
-
Reagent Addition: Add the amine (1.2 equivalents) to each vial. If a base is required, add it at this stage (e.g., triethylamine, 1.5 equivalents).
-
Reaction: Seal the vials and stir the reactions at the desired temperature (e.g., room temperature or 50 °C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 24 hours) using TLC or LC-MS.
-
Analysis: Compare the conversion to the desired product across the different solvents to identify the optimal choice.
Caption: A typical workflow for solvent screening.
Solvent Property Data
For your convenience, here is a table summarizing the properties of common solvents relevant to reactions with this compound.
| Solvent | Dielectric Constant (20°C) [5] | Polarity Index (P') [6] | Type | Boiling Point (°C) |
| n-Hexane | 1.88 (25°C) | 0.1 | Nonpolar | 69 |
| Toluene | 2.38 (25°C) | 2.4 | Nonpolar | 111 |
| Diethyl Ether | 4.33 | 2.8 | Polar Aprotic | 35 |
| Tetrahydrofuran (THF) | 7.58 (25°C) | 4.0 | Polar Aprotic | 66 |
| Dichloromethane (DCM) | 8.93 (25°C) | 3.1 | Polar Aprotic | 40 |
| Acetone | 20.7 (25°C) | 5.1 | Polar Aprotic | 56 |
| Acetonitrile (ACN) | 37.5 | 5.8 | Polar Aprotic | 82 |
| N,N-Dimethylformamide (DMF) | 36.71 (25°C) | 6.4 | Polar Aprotic | 153 |
| Dimethyl Sulfoxide (DMSO) | 46.68 | 7.2 | Polar Aprotic | 189 |
| Methanol | 32.70 (25°C) | 5.1 | Polar Protic | 65 |
| Water | 80.1 | 10.2 | Polar Protic | 100 |
References
- Vertex AI Search. Polarity of Solvents.
- PrepChem.com.
- Scribd. Solvent Polarity Table - Miller | PDF.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
- Hoye, T.R. (2022). Properties of Common Organic Solvents.
- Burdick & Jackson. Dielectric Constant.
- Burdick & Jackson. Polarity Index.
- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- ACS Publications. Dielectric Properties of Organic Solvents in an Electric Field | The Journal of Physical Chemistry C.
- LibreTexts Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties.
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
- ResearchGate. Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC.
- ResearchGate. Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines | Request PDF.
- OSTI.GOV. Dielectric Properties of Organic Solvents in an Electrical Field.
- ChemSynthesis. 2-methyl-1,3-oxazole-4-carboxylic acid.
- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant.
- ResearchGate. (PDF) 5-Methylisoxazole-4-carboxylic acid.
- Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry.
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
- ChemicalBook. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5.
- NIH. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
- BOC Sciences.
- NIH. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- NIH.
- Sigma-Aldrich.
- NIH. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central.
- ePrints Soton. Organic & Biomolecular Chemistry.
- IUCr. (IUCr)
- Google Patents. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.
- ACS Publications. Oxazole chemistry. A review of recent advances.
- NIH.
- ACS Publications. Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid | Organic Process Research & Development.
- Georganics.
- Chemical Synthesis Database.
- PubMed.
- PubChem.
- ResearchGate. Cross-Coupling Reaction of Oxazoles.
- Benchchem. Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
- ChemScene. ChemScene: Building blocks | Bioactive small molecules.
- ACS Publications. Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides | Organic Letters.
- Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
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- 6. Polarity Index [macro.lsu.edu]
- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Methyl Oxazole-4-Carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of methyl oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this vital synthesis from the laboratory bench to the pilot plant. As your Senior Application Scientist, I've structured this resource to provide not just protocols, but the underlying scientific principles and field-tested insights to ensure a successful, safe, and scalable process. Our focus is on anticipating challenges, troubleshooting effectively, and building a robust, self-validating system for your scale-up campaign.
Overview of this compound Synthesis
This compound is a key heterocyclic building block in medicinal chemistry. While several synthetic routes exist, this guide will focus on the most common and scalable methods, addressing the unique challenges each presents during scale-up. We will primarily discuss two prominent synthetic strategies:
-
Route A: Van Leusen Oxazole Synthesis: This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). It is a versatile one-pot reaction that can be adapted for various substituted oxazoles.[1]
-
Route B: From Carboxylic Acids and Isocyanoacetates: A highly efficient method that utilizes a carboxylic acid and an isocyanoacetate to form the oxazole ring.[2]
A third, less common but still relevant method, the Diels-Alder reaction of oxazoles, will also be touched upon in the context of potential side reactions and impurity formation.[3]
Troubleshooting Guide: From Lab to Pilot Plant
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Issue 1: Reaction Stalls or Incomplete Conversion
Question: "My lab-scale reaction of this compound synthesis went to completion in 4 hours, but in the pilot plant reactor, I'm seeing only 60% conversion after 8 hours. What could be the issue?"
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. Here’s a systematic approach to troubleshoot:
-
Mixing Efficiency: Inadequate mixing is a primary suspect. In larger reactors, inefficient stirring can lead to poor reactant contact and localized concentration gradients.
-
Causality: The power-to-volume ratio often decreases on scale-up, meaning the mixing intensity may be lower. This can be particularly problematic for heterogeneous reactions or reactions with viscous slurries.
-
Troubleshooting Steps:
-
Agitator Evaluation: Assess if the agitator design (e.g., anchor, pitched-blade turbine) is appropriate for the reaction mixture's viscosity and density.
-
Stirring Speed: Gradually increase the stirring speed while monitoring power consumption and any changes in reaction rate. Be cautious not to introduce excessive shear that could degrade sensitive molecules.
-
Baffling: Ensure the pilot plant reactor has adequate baffling to promote turbulent flow and prevent vortex formation, which can hinder effective mixing.
-
-
-
Temperature Homogeneity: "Hot spots" or "cold spots" can develop in large reactors due to inefficient heat transfer.
-
Causality: The surface area-to-volume ratio decreases as the reactor size increases, making it more challenging to maintain a uniform temperature throughout the reaction mass.[4]
-
Troubleshooting Steps:
-
Temperature Monitoring: Utilize multiple temperature probes at different locations within the reactor to map the temperature profile and identify any inconsistencies.
-
Heating/Cooling Jacket Performance: Verify the performance of the reactor's heating/cooling jacket. Ensure the heat transfer fluid is flowing at the correct rate and temperature.
-
Controlled Reagent Addition: For exothermic reactions, the rate of reagent addition is a critical process parameter. A slower, controlled addition can help manage the exotherm and maintain a more uniform temperature.[5]
-
-
-
Reagent Quality and Water Content:
-
Causality: Larger quantities of starting materials may have different impurity profiles or higher water content than the small batches used in the lab. Water can be particularly detrimental in reactions involving water-sensitive reagents like sodium hydride.
-
Troubleshooting Steps:
-
Re-analyze Starting Materials: Perform quality control checks on the pilot-scale batches of all reagents, paying close attention to purity and water content.
-
Drying Solvents: Ensure that all solvents are rigorously dried before use, especially in moisture-sensitive reactions.
-
-
Issue 2: Increased Impurity Formation
Question: "My HPLC analysis of the pilot plant batch shows several new impurities that were not present or were at negligible levels in the lab-scale synthesis. How do I identify and control them?"
Answer: Impurity profiling is a critical aspect of process scale-up. The appearance of new or increased levels of impurities often points to issues with reaction selectivity, product degradation, or side reactions that are exacerbated at a larger scale.
-
Common Impurities and Their Origins:
-
Isomeric Byproducts: In some oxazole syntheses, the formation of regioisomers is possible. For example, in the synthesis of certain isoxazole carboxylates, an isomeric impurity, ethyl-3-methylisoxazole-4-carboxylate, can be formed.[6]
-
Ring-Opened Products: The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, or in the presence of certain nucleophiles.[3]
-
Unreacted Starting Materials and Intermediates: As discussed in the previous section, incomplete conversion will lead to the presence of starting materials in the final product.
-
Products of Side Reactions: At higher temperatures or with longer reaction times, side reactions such as the Diels-Alder reaction of the oxazole product with a dienophile can occur, leading to complex impurities.[3]
-
-
Troubleshooting and Prevention Strategy:
Caption: Troubleshooting workflow for impurity identification and control.
Issue 3: Difficulties with Product Isolation and Purification
Question: "We are struggling with the crystallization of this compound at the pilot scale. The product is oiling out, and the purity is not meeting our specifications. What can we do?"
Answer: Crystallization is a complex process that is highly sensitive to scale. What works in a 100 mL flask may not be directly transferable to a 100 L reactor.
-
Understanding Crystallization Challenges at Scale:
-
Slower Cooling Rates: Larger volumes of solvent cool much more slowly, which can lead to the formation of smaller, less pure crystals or even oiling out.
-
Supersaturation Control: Achieving and maintaining the optimal level of supersaturation is more challenging in a large vessel.
-
Mixing Effects: The hydrodynamics within the crystallizer can significantly impact crystal size distribution and purity.
-
-
Troubleshooting Crystallization:
| Problem | Potential Cause | Troubleshooting Action |
| Oiling Out | - Cooling too quickly- High impurity levels- Inappropriate solvent system | - Slow down the cooling rate.- Implement a seeding strategy with pure crystals.- Perform solvent screening to find a more suitable crystallization solvent or anti-solvent. |
| Poor Crystal Form/Small Particle Size | - High degree of supersaturation- Inadequate mixing | - Control the rate of anti-solvent addition or cooling to manage supersaturation.- Optimize the agitator speed to keep crystals suspended without causing excessive attrition. |
| Low Purity | - Impurity co-precipitation- Inefficient washing | - Consider a hot filtration step to remove insoluble impurities before crystallization.- Optimize the washing procedure with a pre-chilled, appropriate solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up the synthesis of this compound, especially when using hazardous reagents like sodium hydride?
A1: Safety is paramount during scale-up. For a reagent like sodium hydride (NaH), which is highly reactive with water and can be pyrophoric, the following precautions are essential:
-
Rigorous Moisture Exclusion: All glassware, reactors, and solvents must be scrupulously dried. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[7]
-
Controlled Addition: Sodium hydride should be added in portions or as a slurry in a dry, inert solvent to control the rate of reaction and any associated exotherm.[8]
-
Hydrogen Gas Management: The reaction of sodium hydride with protic species generates hydrogen gas, which is flammable. The reactor must be equipped with a proper venting system that directs the hydrogen to a safe location, away from ignition sources.[8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, is mandatory.[9]
-
Quenching: Any unreacted sodium hydride must be carefully quenched at the end of the reaction. This is typically done by the slow, controlled addition of a protic solvent like isopropanol or ethanol, often at a low temperature.[8]
Q2: How do I choose the right equipment for my pilot plant synthesis?
A2: The choice of equipment depends on the specific synthetic route and the scale of operation.
-
Reactors: Glass-lined or stainless steel reactors are common choices. The material of construction should be compatible with all reagents and solvents. The reactor should have a robust heating/cooling system, a variable-speed agitator, and multiple ports for reagent addition, temperature probes, and inert gas blanketing.[10]
-
Filtration and Drying: For isolating the solid product, equipment like a Nutsche filter-dryer can be highly efficient at the pilot scale, as it allows for filtration, washing, and drying in a single, contained unit.
-
Distillation: If purification by distillation is required, a fractional distillation unit with appropriate packing material will be necessary.
Q3: What analytical methods are recommended for in-process control and final product analysis?
A3: A robust set of analytical methods is crucial for process understanding and quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress, identifying and quantifying impurities, and determining the final product assay. A validated reverse-phase HPLC method is essential.[11]
-
Gas Chromatography (GC): Useful for analyzing residual solvents in the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying unknown impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is a powerful tool for the rapid identification of impurities.[11]
Q4: Can you provide a general protocol for the synthesis of this compound via the Van Leusen reaction at a pilot scale?
A4: The following is a generalized protocol and should be optimized for your specific equipment and safety procedures.
Experimental Protocol: Pilot-Scale Van Leusen Synthesis of this compound
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Start the reactor's cooling system and bring the jacket temperature to the desired initial temperature (e.g., 0-5 °C).
-
-
Reagent Charging:
-
Charge the reactor with the appropriate aldehyde and a suitable solvent (e.g., THF, DME).
-
Begin agitation to ensure a homogeneous mixture.
-
-
Base Addition:
-
Slowly add a solution or slurry of the base (e.g., potassium carbonate) to the reactor, maintaining the internal temperature within the specified range.
-
-
TosMIC Addition:
-
Prepare a solution of Tosylmethyl isocyanide (TosMIC) in the reaction solvent.
-
Add the TosMIC solution to the reactor at a controlled rate, carefully monitoring the internal temperature for any exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at the optimized temperature.
-
Take periodic samples for in-process analysis (e.g., HPLC) to monitor the consumption of starting materials and the formation of the product.
-
-
Workup:
-
Once the reaction is complete, quench the reaction mixture by adding it to a pre-chilled aqueous solution.
-
Perform the necessary extractions with a suitable organic solvent.
-
Wash the combined organic layers to remove any residual reagents or byproducts.
-
-
Product Isolation:
-
Concentrate the organic layer under reduced pressure.
-
Induce crystallization of the crude product from an appropriate solvent system.
-
Isolate the solid product by filtration.
-
-
Drying:
-
Wash the filter cake with a cold solvent.
-
Dry the product under vacuum at a suitable temperature to a constant weight.
-
Visualizing the Scale-Up Workflow
Caption: A simplified workflow for scaling up chemical synthesis.
References
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- The Safe Use of Sodium Hydride On Scale. Scribd. (n.d.). [Link]
- Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. (2023). [Link]
- SOP: ORDERING & STORAGE OF HYDRIDES. (n.d.).
- Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles.
- Sodium Hydride - Standard Oper
- Heat Management in Microreactors for Fast Exothermic Organic Syntheses – First Design Principles.
- MSDS for SODIUM HYDRIDE. Alkali Metals Limited. (n.d.).
- Common Name: SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov. (n.d.). [Link]
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. (n.d.). [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Diels-Alder Reaction. Utah Tech University. (n.d.).
- Introduction to Diels Alder Reactions. Chad's Prep®. (n.d.). [Link]
- Pilot Plant Testing for Mass Transfer Processes & Full-Scale Separation Equipment. Koch Modular. (n.d.). [Link]
- Ensuring Process Stability with Reactor Temperature Control Systems. New Drug Approvals. (2014). [Link]
- Method Development and Validation of Test Method. The Pharmaceutical and Chemical Journal. (2025).
- GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALID
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- The Diels-Alder Reaction. Master Organic Chemistry. (2017). [Link]
- Advanced Control of Batch Reactor Temper
- Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
- Improve Batch Reactor temper
- Methyl 1,3-oxazole-4-carboxyl
- Methyl oxazole-4-carboxyl
- Temperature Controlled Dosing for Chemical Reactors. YouTube. (2017). [Link]
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. (2022). [Link]
- A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. (2025). [Link]
- The Diels-Alder Reaction (Worksheet Solutions Walkthrough). YouTube. (2021). [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Diels Alder Reaction in Organic Synthesis Practice Problems. Chemistry Steps. (n.d.). [Link]
- Process for reactive esterification distillation.
- The Diels Alder Reaction (Worksheet Solutions Walkthrough). YouTube. (2021). [Link]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. (2020). [Link]
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). [Link]
- RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preserv
- Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI. (2025). [Link]
- Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. (n.d.). [Link]
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Technical Support Center: Catalyst Deactivation in Reactions Involving Methyl Oxazole-4-Carboxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting catalyst deactivation in chemical reactions involving methyl oxazole-4-carboxylate. As a versatile building block in medicinal chemistry, understanding and mitigating catalyst deactivation is crucial for efficient and robust synthetic processes. This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex issues.
Introduction: The Challenge of Catalyst Stability
Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis. However, the efficiency of these reactions can be significantly hampered by catalyst deactivation. When working with substrates like this compound, the presence of a nitrogen-containing heterocycle and a carboxylate functional group introduces specific challenges that can lead to premature catalyst death. This guide will explore the common deactivation pathways and provide actionable strategies to maintain catalyst activity and achieve high reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my reaction with this compound?
A1: The most common indicators of catalyst deactivation include:
-
Stalled or incomplete reactions: The reaction fails to reach full conversion despite extended reaction times.
-
Formation of palladium black: A black precipitate indicates the aggregation of the active Pd(0) species into inactive palladium nanoparticles.[1][2]
-
Low or inconsistent yields: Reproducibility issues between batches can often be traced back to catalyst instability.
-
Increased side product formation: Deactivated or altered catalysts can lose their selectivity, leading to the formation of undesired byproducts.
Q2: Can the this compound substrate itself poison the catalyst?
A2: Yes, the substrate can contribute to catalyst deactivation. The lone pair of electrons on the nitrogen atom of the oxazole ring can coordinate strongly to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes. This is a known issue with many N-heterocyclic compounds in cross-coupling reactions.
Q3: How does the choice of ligand affect catalyst stability in these reactions?
A3: The ligand plays a critical role in stabilizing the active palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often employed to:
-
Prevent catalyst aggregation: The steric bulk of the ligand physically hinders the palladium atoms from clustering together to form palladium black.[2]
-
Promote reductive elimination: Electron-rich ligands can accelerate the final step of the catalytic cycle, releasing the product and regenerating the active Pd(0) catalyst.
-
Modulate catalyst reactivity: The electronic properties of the ligand can be tuned to optimize the rate of oxidative addition and other key steps in the catalytic cycle.
Q4: What is the impact of the base on catalyst lifetime?
A4: The choice and quality of the base are critical. While necessary for the catalytic cycle, strong bases can also promote side reactions that lead to catalyst deactivation. For instance, certain bases can react with the solvent or starting materials at elevated temperatures, generating species that can act as catalyst poisons. The base can also influence the aggregation of palladium species. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred in delicate reactions to minimize these side reactions.[3]
Q5: Is it possible to regenerate a deactivated palladium catalyst?
A5: In some cases, yes. For heterogeneous catalysts like palladium on carbon (Pd/C), regeneration is often possible. Common methods include washing with solvents to remove adsorbed impurities or thermal treatments to burn off carbonaceous deposits (coking).[4][5][6] For homogeneous catalysts, regeneration is more challenging and typically involves recovering the palladium and reprocessing it.
Troubleshooting Guide: A Deeper Dive into Catalyst Deactivation
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.
Problem 1: My reaction mixture turns black and the reaction stalls.
Question: I am performing a Suzuki coupling with this compound and an aryl bromide. After a short period of heating, the solution turns black, and I observe no further product formation. What is happening and how can I fix it?
Answer: The formation of a black precipitate is the classic sign of palladium black, which is catalytically inactive.[1][2] This indicates that the active Pd(0) species is aggregating.
dot
Caption: Formation of Palladium Black.
Probable Causes & Solutions:
| Probable Cause | Detailed Explanation | Troubleshooting Steps |
| Insufficient Ligand Stabilization | The phosphine ligand may be dissociating from the palladium center, leaving the metal atoms exposed and prone to aggregation. This can be due to high temperatures or a ligand that is not sterically bulky or electron-rich enough. | 1. Increase Ligand-to-Palladium Ratio: A slight excess of the ligand can help maintain a saturated coordination sphere around the palladium.[1] 2. Switch to a More Effective Ligand: Employ bulkier, electron-donating ligands like SPhos, XPhos, or RuPhos, which are known to stabilize palladium catalysts effectively.[2] |
| High Reaction Temperature | Elevated temperatures can accelerate both ligand dissociation and the rate of palladium nanoparticle agglomeration.[2] | Lower the Reaction Temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider screening temperatures in increments of 10°C. |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands to phosphine oxides, which are poor stabilizers.[2] | Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents before use. This can be done by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the reaction. |
Problem 2: The reaction is sluggish and gives low yields, even with no visible palladium black formation.
Question: My Heck reaction between this compound and an alkene is very slow and gives a poor yield, but I don't see any black precipitate. What could be the issue?
Answer: A sluggish reaction without the formation of palladium black often points to catalyst inhibition or poisoning, where the active sites of the catalyst are blocked.
dot
Caption: Catalyst Poisoning by Substrate or Impurities.
Probable Causes & Solutions:
| Probable Cause | Detailed Explanation | Troubleshooting Steps |
| Substrate Inhibition | The nitrogen atom of the oxazole ring in this compound can coordinate to the palladium center, creating a stable, off-cycle complex that is catalytically inactive. | 1. Use a Higher Catalyst Loading: While not ideal from an economic standpoint, increasing the catalyst concentration can sometimes overcome partial inhibition.[2] 2. Screen Different Ligands: Some ligands are better at preventing substrate coordination or promoting the desired catalytic turnover. Experiment with a variety of phosphine ligands or N-heterocyclic carbenes (NHCs). |
| Impure Reagents or Solvents | Trace impurities in the starting materials, solvents, or base can act as potent catalyst poisons. Common culprits include sulfur compounds, water, and other coordinating species. | Purify All Reagents: Ensure all starting materials are of high purity. Distill solvents over an appropriate drying agent. Use a freshly opened bottle of high-purity base. |
| Chelation by the Substrate | It is possible that the oxazole nitrogen and the carbonyl oxygen of the ester group could act as a bidentate ligand, chelating to the palladium and forming a highly stable, inactive complex. | Modify the Substrate: If possible, protect one of the coordinating groups or use a derivative to prevent chelation. This is more of a long-term strategy for process development. |
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling with this compound
This protocol is designed to minimize catalyst deactivation.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the aryl boronic acid or ester (1.2 equiv.), and a powdered, anhydrous base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen three times.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add a degassed solvent (e.g., toluene or 1,4-dioxane).
-
In a separate glovebox or under a stream of inert gas, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%).
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 2: Regeneration of Palladium on Carbon (Pd/C)
This protocol is for the regeneration of a deactivated heterogeneous Pd/C catalyst.
-
Catalyst Recovery:
-
Filter the reaction mixture to recover the spent Pd/C catalyst.
-
-
Washing:
-
Wash the catalyst extensively with deionized water to remove any inorganic salts.
-
Subsequently, wash with a series of organic solvents (e.g., methanol, acetone, toluene) to remove adsorbed organic species.[4]
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
-
Thermal Treatment (Optional):
-
For more severe deactivation due to coking, a calcination step can be performed. Place the dried catalyst in a tube furnace and heat under a slow stream of air or an inert gas at a controlled temperature (typically 300-500 °C). Caution: This should be done with care to avoid sintering of the palladium particles.
-
-
Reactivation:
-
Before reuse, the catalyst may need to be reactivated, for example, by reduction with hydrogen gas.
-
References
- Google Patents. (2016).
- Ma, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8429. [Link]
- Xiong, Y. (2024).
- Google Patents. (2013).
- Lewis, K. D., et al. (2014). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of chemical research, 47(4), 1041–1053. [Link]
- O'Keefe, B. M., et al. (1999). Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions. Tetrahedron Letters, 40(48), 8435-8438. [Link]
- Ingenta Connect. (2013).
- ResearchGate. (2018).
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 315-321. [Link]
- AIP Publishing. (2019). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. [Link]
- MDPI. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]
- Glorius, F., et al. (2017). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. Chemical Reviews, 117(13), 8543–8593. [Link]
- The Journal of the American Chemical Society. (2019).
- ResearchGate. (2019). Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite. [Link]
- ResearchGate. (2020).
- ResearchGate. (2017). Effect of bases and solvents on the Heck coupling a. [Link]
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. [Link]
- MDPI. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
- MDPI. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. [Link]
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- SciSpace. (2021).
- Royal Society of Chemistry. (2025).
- ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
- ResearchGate. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. [Link]
- ResearchGate. (2014).
- Royal Society of Chemistry. (2001). Palladium-catalysed oxidation of alcohols to carbonyl compounds with 1,2-dichloroethane as the primary oxidant: a theoretical study. [Link]
- ResearchGate. (2018).
- Wikipedia. (n.d.). Rosenmund reduction. [Link]
- PubMed. (2016). New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (2022). Ruthenium Olefin Metathesis Catalysts Bearing Macrocyclic N‐Heterocyclic Carbene Ligand: Improved Stability and Activity. [Link]
- The University of Manchester. (2006). Suzuki coupling of oxazoles. [Link]
- National Institutes of Health. (2004). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. [Link]
- D-Scholarship@Pitt. (2021). Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. [Link]
- PubMed. (2010).
- Organic Chemistry Portal. (2014).
- ResearchGate. (2014). Palladium-catalysed coupling of ethyl oxazole-4-carboxylate derivatives with aryl halides (Scheme 4). [Link]
- PubMed. (2008). Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate: an efficient access to (hetero)aryloxazoles. [Link]
- YouTube. (2017).
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Workup procedures for reactions containing methyl oxazole-4-carboxylate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methyl oxazole-4-carboxylate. This document provides in-depth, field-proven insights into the common challenges encountered during the workup and purification of reactions involving this versatile heterocyclic compound. Our goal is to move beyond simple procedural lists and explain the chemical principles that govern successful outcomes.
Core Compound Characteristics
Understanding the inherent properties of this compound is the foundation for troubleshooting. The molecule's reactivity is dictated by the interplay between the weakly basic oxazole ring and the hydrolytically sensitive methyl ester.
-
Oxazole Ring: The oxazole ring is aromatic but less so than analogues like thiazole.[1] The nitrogen atom at position 3 is weakly basic (pKa of the conjugate acid is ~0.8), meaning it will protonate under strongly acidic conditions.[1] This can alter the compound's solubility and stability. The ring can be susceptible to cleavage under harsh acidic or basic conditions or by certain nucleophiles.[2][3]
-
Methyl Ester Group: The ester at the C4 position is the primary site for hydrolytic instability. It can be cleaved to the corresponding carboxylic acid under both acidic and basic conditions, particularly with heat.[4][5]
Table 1: Stability Profile of this compound
| Condition | Stability | Primary Risk | Rationale |
| Strong Acid (e.g., >1M HCl) | Low | Ester Hydrolysis, Ring Protonation | The ester is susceptible to acid-catalyzed hydrolysis. The pyridine-type nitrogen can be protonated, increasing aqueous solubility.[2][5] |
| Weak Acid (e.g., sat. NH₄Cl) | Moderate | Minimal | Generally stable during brief aqueous washes. Prolonged exposure should be avoided. |
| Strong Base (e.g., >1M NaOH) | Very Low | Saponification (Ester Hydrolysis) | Rapid and often irreversible hydrolysis of the methyl ester to the carboxylate salt occurs.[6][7] |
| Weak Base (e.g., sat. NaHCO₃) | Moderate | Potential Hydrolysis | Stable for short durations at room temperature, making it suitable for neutralizing acidic reaction mixtures. However, prolonged contact or heating can cause hydrolysis. |
| Aqueous (Neutral) | Moderate | Minimal at RT | Generally stable in neutral water for the duration of a standard workup. |
| Elevated Temperatures | Low to Moderate | Decarboxylation (if hydrolyzed) | If the ester is hydrolyzed to the carboxylic acid, there is a risk of decarboxylation at high temperatures.[3] |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, providing both the "how" and the "why" for each recommended procedure.
Q1: My reaction is complete, what is a general, robust workup procedure for isolating my product?
Answer: A standard workup for a reaction involving this compound aims to remove reagents, catalysts, and byproducts while minimizing hydrolysis of the ester. The following workflow is a reliable starting point.
Caption: A standard liquid-liquid extraction workflow.
-
Quenching: Cool the reaction mixture to room temperature. Quench the reaction by adding deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over water alone as it is mildly acidic and helps prevent emulsions.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[8] The volume should be sufficient to fully dissolve your product.
-
Neutralization Wash: If the reaction was run under acidic conditions, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this step carefully to vent the CO₂ produced. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). Do not over-wash or let the layers sit for extended periods to minimize base-catalyzed hydrolysis.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic layer, improving the efficiency of the drying agent.[9]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Q2: I suspect my product is hydrolyzing to the carboxylic acid during workup. How can I confirm this and prevent it?
Answer: Hydrolysis is the most common side reaction during the workup of this compound. The resulting carboxylic acid is significantly more polar than the starting ester, which complicates purification.
-
TLC Analysis: Spot your crude product on a TLC plate against a reference standard of the starting material. The hydrolyzed carboxylic acid will appear as a new, more polar spot (lower Rf value). It will often streak if a non-polar eluent system is used.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the methyl ester singlet (typically around 3.9-4.1 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm) is a clear indicator of hydrolysis.
-
LC-MS Analysis: Mass spectrometry can confirm the presence of the carboxylic acid by its molecular weight (M-14 compared to the methyl ester).
-
Avoid Strong Bases: Never use strong bases like NaOH or KOH for neutralization. Stick to milder bases like saturated NaHCO₃ or a carefully controlled addition of dilute (5%) Na₂CO₃ solution.[10]
-
Minimize Contact Time: Perform aqueous washes efficiently. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.
-
Temperature Control: If possible, conduct the entire workup at a reduced temperature (e.g., using an ice bath) to slow the rate of hydrolysis.
-
Use of Weaker Acids: When neutralizing a basic reaction, use a weak acid like saturated NH₄Cl or dilute (e.g., 1M) citric acid instead of strong acids like HCl, which can catalyze hydrolysis.[11]
If your reaction conditions are basic, it may be advantageous to acidify the reaction mixture carefully with a weak acid before extraction. This ensures that any basic catalysts are neutralized immediately, minimizing their contact time with the ester during the subsequent aqueous workup.
Q3: My crude product is an oil/gum and won't crystallize. Purification by column chromatography is giving poor separation. What should I do?
Answer: This issue often stems from the presence of polar impurities, particularly the hydrolyzed carboxylic acid byproduct, which can interfere with both crystallization and chromatography.
Caption: Decision tree for purifying difficult crude products.
This protocol is designed to remove the carboxylic acid impurity from your desired methyl ester product before attempting chromatography or crystallization.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or DCM.
-
Basification & Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat this extraction 2-3 times. The carboxylic acid will be deprotonated to its sodium salt and partition into the aqueous layer, while the neutral methyl ester remains in the organic layer.[3]
-
Combine & Wash: Combine the organic layers from all extractions. Wash once with water and once with brine to remove any residual bicarbonate.
-
Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be significantly cleaner and more amenable to further purification.
If column chromatography is still necessary, consider adding a small amount (0.1-0.5%) of a neutral or mildly acidic modifier like acetic acid to the eluent. This can improve peak shape by suppressing the ionization of any residual acidic impurities on the silica gel. However, be mindful that this can also promote on-column hydrolysis if the product is left on the column for too long.
References
- BenchChem Technical Support Team. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Benchchem.
- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- CUTM Courseware. (n.d.). Oxazole.pdf.
- Wikipedia. (n.d.). Oxazole.
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- ChemEazy. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare.
- Scribd. (n.d.). Oxazole Chemistry Overview.
- IUCr Journals. (2023).
- Google Patents. (n.d.). CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.
- Pindi, S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- Wawrzynczak, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry.
- Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- ResearchGate. (2004). 5-Methylisoxazole-4-carboxylic acid.
- Georganics. (n.d.).
- Infortech Open. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- BenchChem Technical Support Team. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. Benchchem.
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Methyl Oxazole-4-carboxylate
An Objective Comparison with Ethyl Oxazole-4-carboxylate and Methodological Best Practices
Introduction: Decoding Molecular Architecture with NMR
In the landscape of analytical chemistry, particularly within pharmaceutical and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it indispensable. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of methyl oxazole-4-carboxylate, a key heterocyclic scaffold.
Our objective is to move beyond a mere recitation of spectral data. As senior application scientists, we understand that true insight comes from causality—understanding why a spectrum appears as it does. We will dissect the spectral features of this compound, grounded in fundamental principles and comparative data. To this end, we will contrast its spectral properties with those of its close analog, ethyl oxazole-4-carboxylate, to highlight the subtle yet definitive fingerprints of molecular structure. This guide culminates in a validated, step-by-step protocol for acquiring high-fidelity NMR data for small organic molecules, ensuring that the principles discussed can be reliably applied in your own research endeavors.
Part 1: Structural Analysis of this compound
This compound is a heterocyclic compound featuring a five-membered oxazole ring substituted with a methyl ester group at the C4 position. The structural arrangement and the influence of the nitrogen and oxygen heteroatoms create a unique electronic environment that is directly reflected in its NMR spectra.
Visualizing the Analyte
To facilitate our spectral assignment, the following diagram illustrates the structure of this compound with standardized atom numbering.
Caption: Structure of this compound with Atom Numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by its simplicity, showing three distinct singlet signals.
-
H2 Proton (δ ≈ 8.6-8.8 ppm): The proton at the C2 position is the most deshielded proton on the oxazole ring. Its significant downfield shift is attributed to the inductive electron-withdrawing effect of the adjacent nitrogen (N1) and oxygen (O3) atoms. It appears as a sharp singlet as there are no vicinal protons to couple with.
-
H5 Proton (δ ≈ 8.2-8.4 ppm): The proton at the C5 position is also in the deshielded aromatic region but appears slightly upfield compared to H2. It is primarily influenced by the adjacent ring nitrogen. Like H2, it presents as a singlet.
-
Methyl Protons (-OCH₃, δ ≈ 3.9 ppm): The three equivalent protons of the methyl ester group give rise to a single, sharp singlet. Their chemical shift is characteristic of methyl esters, influenced by the adjacent electron-withdrawing carbonyl group.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides five signals corresponding to the five unique carbon environments in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached heteroatoms and the overall aromaticity of the oxazole ring.[2][3]
-
Ester Carbonyl (C=O, δ ≈ 162 ppm): This quaternary carbon exhibits a characteristic downfield shift due to being double-bonded to one oxygen and single-bonded to another, making it highly electron-deficient.
-
C2 Carbon (δ ≈ 151 ppm): Positioned between two heteroatoms (N1 and O3), the C2 carbon is significantly deshielded and appears far downfield.
-
C5 Carbon (δ ≈ 143 ppm): The C5 carbon, adjacent to the nitrogen atom, is also deshielded, though less so than C2.
-
C4 Carbon (δ ≈ 135 ppm): The C4 carbon, to which the ester is attached, is the most shielded of the ring carbons. Its chemical shift is influenced by both the ring structure and the substituent.
-
Methyl Carbon (-OCH₃, δ ≈ 52 ppm): This carbon appears in the typical region for a methyl ester, deshielded by the attached oxygen atom.
Data Summary: this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H2 | ~ 8.7 | Singlet | 151 |
| H5 | ~ 8.3 | Singlet | 143 |
| -COOCH₃ | ~ 3.9 | Singlet | 52 |
| C4 | - | - | 135 |
| C=O | - | - | 162 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Part 2: Comparative Analysis with Ethyl Oxazole-4-carboxylate
To truly appreciate the diagnostic power of NMR, a comparison with a closely related structure is invaluable. Ethyl oxazole-4-carboxylate differs only by the substitution of a methyl group with an ethyl group on the ester functionality.[4][5] This seemingly minor change produces distinct and predictable differences in the NMR spectra.
¹H NMR Comparison
The signals for the oxazole ring protons (H2 and H5) remain virtually unchanged between the two compounds, as the structural modification is electronically distant. The key difference lies in the signals for the ester alkyl chain.
-
Methyl Ester: A single singlet at ~3.9 ppm for the -OCH₃ group.
-
Ethyl Ester: The ethyl group introduces spin-spin coupling.
-
A quartet at ~4.4 ppm for the methylene protons (-OCH₂CH₃). These two protons are split by the three adjacent methyl protons (n+1 = 4).
-
A triplet at ~1.4 ppm for the methyl protons (-OCH₂CH₃). These three protons are split by the two adjacent methylene protons (n+1 = 3).
-
¹³C NMR Comparison
The ¹³C chemical shifts for the oxazole ring and the carbonyl carbon are nearly identical in both molecules. The divergence is seen in the ester side chain.
-
Methyl Ester: One signal at ~52 ppm (-OCH₃).
-
Ethyl Ester: Two distinct signals.
-
A methylene carbon signal (-OCH₂) at ~61 ppm .
-
A methyl carbon signal (-CH₃) at ~14 ppm .
-
Side-by-Side Data Comparison
| Assignment | This compound | Ethyl Oxazole-4-carboxylate |
| ¹H NMR | ||
| H2 | ~8.7 ppm (s) | ~8.7 ppm (s) |
| H5 | ~8.3 ppm (s) | ~8.3 ppm (s) |
| Ester Alkyl | ~3.9 ppm (s, 3H) | ~4.4 ppm (q, 2H), ~1.4 ppm (t, 3H) |
| ¹³C NMR | ||
| C2 | ~151 ppm | ~151 ppm |
| C5 | ~143 ppm | ~143 ppm |
| C4 | ~135 ppm | ~135 ppm |
| C=O | ~162 ppm | ~162 ppm |
| Ester Alkyl | ~52 ppm (-CH₃) | ~61 ppm (-CH₂), ~14 ppm (-CH₃) |
This direct comparison demonstrates how NMR spectroscopy can precisely identify subtle structural variations, a critical capability in drug development and quality control.
Part 3: A Validated Protocol for NMR Analysis of Small Molecules
Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines the essential steps and explains the rationale behind each choice, creating a self-validating system for analysis.
Workflow for NMR Structural Elucidation
Caption: Standardized Workflow for Small Molecule NMR Analysis.
Step-by-Step Experimental Methodology
1. Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 15-25 mg for ¹³C NMR into a clean, dry vial. Higher concentrations are needed for the less sensitive ¹³C nucleus.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Rationale (Causality): Deuterated solvents (e.g., Chloroform-d, CDCl₃) are essential because they replace ¹H atoms with deuterium (²H).[6] Since deuterium resonates at a completely different frequency, the large solvent signal is eliminated from the ¹H spectrum, preventing it from obscuring the analyte signals.[7]
-
Common Choice: CDCl₃ is an excellent first choice for many non-polar to moderately polar organic compounds due to its good dissolving power and the presence of a sharp residual peak (CHCl₃ at 7.26 ppm) that can be used for reference.[7][8]
-
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS, Si(CH₃)₄).
-
Rationale (Causality): TMS is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[9][10][11] All 12 of its protons and 4 carbons are chemically equivalent, producing a single, sharp peak.[10][12] This peak is defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[11][13] TMS is also chemically inert and highly volatile, allowing for easy removal after analysis.[10][11]
-
-
Dissolution and Transfer: Vortex the vial until the sample is fully dissolved. Using a pipette, transfer the solution into a 5 mm NMR tube.
2. Data Acquisition
-
Instrument Insertion and Locking: Carefully insert the NMR tube into the spectrometer's spinner and lower it into the magnet. The "lock" system uses the deuterium signal from the solvent to stabilize the magnetic field against drifts, ensuring high resolution.
-
Shimming: Perform an automated or manual shimming procedure. This process adjusts currents in the shim coils to optimize the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Acquire 8 to 16 scans with a relaxation delay of 1-2 seconds. This is usually sufficient for a concentrated sample.
-
-
¹³C NMR Acquisition:
-
Use a standard pulse program with proton decoupling (e.g., zgpg30). Broadband proton decoupling collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon and providing a Nuclear Overhauser Effect (NOE) enhancement to improve signal-to-noise.[14]
-
Set the spectral width to cover the full range of organic carbons (e.g., 0-220 ppm).
-
Acquire a larger number of scans (e.g., 128 to 1024 or more) with a relaxation delay of 2 seconds, as the ¹³C nucleus is inherently less sensitive than ¹H.
-
3. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain via a Fourier Transform to generate the familiar NMR spectrum.
-
Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely absorptive and positive. Correct the baseline to ensure it is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to exactly 0.0 ppm. If TMS is not used, the residual solvent peak can be used (e.g., CDCl₃ at 77.16 ppm in the ¹³C spectrum).[15]
-
Integration and Assignment: For the ¹H spectrum, integrate the area under each peak. The relative integral values correspond to the ratio of protons giving rise to each signal. Finally, assign each peak to its corresponding atom(s) in the molecule based on chemical shift, multiplicity, and integration. For complex molecules, 2D NMR experiments like COSY and HSQC may be necessary to confirm assignments.[14][16]
References
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. allanchem.com.
- Labinsights. (2025, February 19).
- Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
- BenchChem. (2025). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy. Benchchem.
- Alfa Chemistry. Common Deuterated Solvents and Their Characteristics. Isotope Science / Alfa Chemistry.
- Scribd.
- Wikipedia. (n.d.). Tetramethylsilane.
- Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note.
- Chemistry Explained. (2025, November 19). Why TMS Is the Standard in NMR Spectroscopy. YouTube.
- American Chemical Society. (2021, March 29). Tetramethylsilane.
- Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57, 3168.
- The Royal Society of Chemistry.
- PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- Beilstein Journals. (2022, January 12). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- Springer Nature Experiments. (2024, November 15). NMR spectroscopy of small molecules in solution.
- Royal Society of Chemistry. (2023, September 1).
- Springer Nature Experiments. NMR Protocols and Methods.
- ResearchGate. Correlation of ¹H and ¹³C NMR value (s) of different oxazole frameworks.
- University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- ResearchGate. (2025, August 6).
- ResearchGate. (2020, June 6).
- ChemicalBook. ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER(80370-40-7) 1H NMR.
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- YouTube. (2020, December 3).
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- BenchChem.
- ChemicalBook. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR.
- PubChem - NIH. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- ChemicalBook.
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A Senior Scientist's Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Oxazole Derivatives
This guide offers a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) platforms and methodologies for the characterization of oxazole derivatives. Oxazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Their analysis demands the highest level of analytical precision for structural confirmation, impurity profiling, and metabolite identification.[3][4] This document moves beyond instrument manuals to provide field-proven insights, explaining the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The HRMS Imperative: Why High Resolution is Non-Negotiable for Oxazoles
In drug discovery, ambiguity is the enemy of progress. Low-resolution mass spectrometry provides a nominal mass, which is often insufficient to distinguish between compounds with the same integer mass but different elemental compositions (isobars).[5] HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) systems, provide high mass accuracy (typically < 5 ppm) and high resolving power.[6] This allows for the confident determination of a molecule's elemental formula from its exact mass, a critical first step in structural elucidation.[5][6] For heterocyclic compounds like oxazoles, this capability is essential for differentiating isomers and identifying metabolic modifications, which often involve subtle mass shifts.[7]
Ionization Strategies: The Gateway to Mass Analysis
The journey of an oxazole derivative from a liquid sample to a mass spectrum begins at the ion source. The choice of ionization technique is a critical decision that dictates the nature of the data obtained. The primary choice is between "soft" and "hard" ionization techniques, with Electrospray Ionization (ESI) and Electron Ionization (EI) being the most relevant for oxazole analysis.
Electrospray Ionization (ESI): Preserving the Parent
ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[8][9] This is the cornerstone of modern LC-MS and is invaluable for obtaining the accurate mass of the intact molecule, typically as a protonated species [M+H]⁺. For novel oxazole derivatives, ESI is the method of choice for unambiguously determining the elemental composition.[10][11]
Electron Ionization (EI): The Fingerprint Generator
EI is a hard ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[12] While this process often obliterates the molecular ion, the resulting fragmentation pattern serves as a structural "fingerprint."[13] These patterns are highly reproducible and can be compared against spectral libraries for known compound identification. Studies on oxazole derivatives under EI conditions have established characteristic fragmentation pathways, providing deep structural insights.[12][14]
The choice between ESI and EI is therefore dictated by the analytical goal.
A Comparative Analysis of HRMS Platforms
While several types of HRMS instruments exist, the Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and FT-ICR are the most prominent in pharmaceutical analysis. Each presents a unique balance of performance characteristics.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap™ | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |
| Principle | Measures ion flight time over a fixed distance.[15] | Measures ion oscillation frequency in an electrostatic field.[16] | Measures ion cyclotron frequency in a strong magnetic field.[17] |
| Resolving Power | Good to Excellent (up to 60,000)[18] | Excellent to Ultra-High (up to 500,000+)[16] | Unparalleled (>1,000,000)[19] |
| Mass Accuracy | Excellent (< 2 ppm)[20] | Excellent (< 1 ppm)[16] | Unparalleled (< 1 ppm, often ppb)[19] |
| Scan Speed | Very Fast[21] | Slower, inversely related to resolution[22] | Slowest, requires long detection times[23] |
| Dynamic Range | Excellent[24] | Good, can be limited at high resolution[24] | Excellent |
| Best Use Case for Oxazoles | High-throughput screening, LC-MS quantification, routine accurate mass measurement.[25] | Complex mixture analysis, structural elucidation of isomers, metabolite ID.[26] | Deep structural analysis of highly complex samples, isotopic fine structure analysis.[27] |
Expert Insight: For most drug development applications involving oxazoles, such as reaction monitoring or purity checks, a Q-TOF provides an optimal balance of speed and performance.[25] When facing the challenge of differentiating constitutional isomers or identifying unknown metabolites in a complex biological matrix, the superior resolving power of an Orbitrap becomes indispensable.[26][28] FT-ICR is typically reserved for specialized research where the utmost resolution is required to, for example, resolve the isotopic fine structure of a molecule.[3][19]
Deciphering the Spectra: Fragmentation of the Oxazole Core
High-resolution MS/MS (or tandem MS) experiments are crucial for structural elucidation. An ion of interest (e.g., the [M+H]⁺) is isolated and fragmented, and the resulting product ions are mass-analyzed with high accuracy. The fragmentation of the oxazole ring is well-documented and typically involves characteristic losses.[14]
Common fragmentation pathways for substituted oxazoles include:
-
Ring Cleavage: The oxazole ring can undergo cleavage, often initiated by the loss of carbon monoxide (CO).[14]
-
Loss of Nitrile: Depending on the substituents, the loss of a nitrile species (R-CN) is a common pathway.[14]
-
Side-Chain Fragmentation: Substituents on the oxazole ring will produce their own characteristic fragment ions.
Accurate mass measurement of these fragments allows for the determination of their elemental compositions, providing crucial pieces to the structural puzzle.
Experimental Protocols
Protocol 1: Accurate Mass Confirmation of a Novel Oxazole Derivative by ESI-HRMS
This protocol describes a self-validating system for confirming the elemental composition of a newly synthesized oxazole derivative using a Q-TOF or Orbitrap instrument.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the purified oxazole derivative.
-
Dissolve in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid is crucial as it provides a source of protons to facilitate the formation of [M+H]⁺ ions.[7]
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer immediately before analysis according to the manufacturer's specifications. Use a well-characterized, multi-point calibration standard that covers the mass range of interest. This step is critical for achieving sub-5 ppm mass accuracy.
-
-
Infusion Analysis:
-
Infuse the working solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. Direct infusion provides a stable signal for signal averaging.
-
Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 100-1000) for at least 1-2 minutes.
-
Ensure the resolving power is set to an appropriate level (e.g., >20,000 for Q-TOF, >70,000 for Orbitrap) to resolve potential interferences.[5][16]
-
-
Data Processing & Validation:
-
Average the spectra across the infusion peak.
-
Identify the monoisotopic peak for the [M+H]⁺ ion.
-
Calculate the elemental composition using the instrument's software. The software will generate theoretical exact masses for possible formulas and compare them to the measured mass.
-
Trustworthiness Check: A valid formula assignment must have a mass error of < 5 ppm (ideally < 2 ppm) and a plausible isotopic pattern that matches the theoretical pattern for the proposed formula.
-
Protocol 2: LC-HRMS/MS Workflow for Oxazole Metabolite Identification
This workflow is designed to identify potential metabolites of an oxazole-based drug candidate in a biological matrix (e.g., liver microsomes).
-
Sample Preparation: Incubate the oxazole drug with liver microsomes and necessary cofactors. Stop the reaction by adding cold acetonitrile ("quenching"). Centrifuge to precipitate proteins and collect the supernatant.[29]
-
LC Separation: Inject the supernatant onto a UHPLC system with a C18 column. Use a water/acetonitrile gradient (both with 0.1% formic acid) to separate the parent drug from its more polar metabolites.
-
HRMS Analysis (Data-Dependent Acquisition):
-
The mass spectrometer continuously cycles between a high-resolution MS1 scan and several MS/MS scans.
-
MS1 Scan: A full scan survey is performed to detect all ions eluting from the column at that time.
-
Data-Dependent MS/MS: The instrument's software intelligently selects the most intense ions from the MS1 scan (e.g., the top 5) and sequentially isolates and fragments each one to acquire their high-resolution MS/MS spectra. This is done "on-the-fly" as the analysis proceeds.
-
-
Data Analysis:
-
Process the data using metabolite identification software. Look for expected mass shifts corresponding to common metabolic transformations (e.g., +15.9949 Da for hydroxylation, +14.0157 for methylation).
-
Compare the fragmentation pattern of a suspected metabolite to that of the parent drug. Conserved fragments confirm the core structure is intact, while shifts in fragment masses can pinpoint the site of modification. The high mass accuracy of the fragments is critical to confirming the elemental composition of the modification.[29]
-
Conclusion
The selection of an HRMS platform and methodology for the analysis of oxazole derivatives is a strategic decision guided by the specific research question. For routine confirmation and screening, the speed and robustness of Q-TOF systems are ideal. For the intricate challenges of isomer differentiation and metabolite elucidation in complex matrices, the superior resolving power of Orbitrap analyzers provides the necessary clarity. Finally, for the most demanding applications requiring the highest fidelity, FT-ICR remains the ultimate tool. By understanding the causality behind ionization techniques, the comparative strengths of each platform, and the characteristic fragmentation of the oxazole core, researchers can harness the full power of HRMS to accelerate drug discovery and development.
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A Senior Application Scientist's Guide to the Efficacy of Methyl Oxazole-4-Carboxylate Derivatives Against Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, oxazole-containing compounds have emerged as a promising class of molecules demonstrating significant anticancer potential.[1] This guide provides a comprehensive comparison of methyl oxazole-4-carboxylate derivatives, delving into their cytotoxic and antiproliferative activities against various cancer cell lines, elucidating their mechanisms of action, and providing detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation cancer therapeutics.
The Oxazole Scaffold: A Privileged Motif in Cancer Drug Discovery
The five-membered oxazole ring is a versatile heterocyclic structure that has garnered considerable attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive pharmacophore for designing molecules that can effectively bind to biological targets. In the context of oncology, oxazole derivatives have been shown to exhibit a broad spectrum of anticancer activities, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell cycle progression.[3]
Comparative Efficacy of this compound Derivatives
The substitution pattern on the oxazole ring plays a pivotal role in modulating the anticancer potency of these derivatives. The this compound core, in particular, has served as a foundational structure for the development of numerous potent cytotoxic agents. The following table summarizes the in vitro efficacy of selected this compound derivatives and their close analogs against a panel of human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | Potency (IC₅₀/GI₅₀, µM) | Reference |
| 1 | Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | Leukemia (CCRF-CEM) | 5.37 (GI₅₀) | [4][5] |
| Non-Small Cell Lung (NCI-H522) | Sensitive | [5] | ||
| Colon (COLO 205) | Sensitive | [5] | ||
| Melanoma (MALME-3M) | Sensitive | [5] | ||
| 2 | 2-Methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole | Jurkat (Leukemia) | 0.0046 | [6] |
| HT-29 (Colon) | 0.00035 | [6] | ||
| HeLa (Cervical) | 0.0008 | [6] | ||
| 3 | 2-Methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole | Jurkat (Leukemia) | 0.002 | [6] |
| HT-29 (Colon) | 0.0005 | [6] | ||
| HeLa (Cervical) | 0.0012 | [6] | ||
| 4 | N-(3,4-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B (Liver) | ~23 | [7] |
| HeLa (Cervical) | 15.48 | [7] | ||
| 5 | N-(2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B (Liver) | ~23 | [7] |
Note: Compounds 4 and 5 are isoxazole-4-carboxamide derivatives, which are structurally related to the core topic and provide valuable insights into the anticancer potential of this general scaffold.
The data clearly indicates that this compound derivatives exhibit a wide range of cytotoxic potencies, with some compounds demonstrating activity in the nanomolar to low micromolar range. Notably, the substitution at the 2- and 5-positions of the oxazole ring significantly influences their anticancer efficacy, a crucial aspect for guiding future drug design and optimization efforts.
Mechanism of Action: Targeting the Cellular Machinery of Cancer
A significant body of evidence points towards the disruption of microtubule dynamics as a primary mechanism of action for many potent oxazole-based anticancer agents.[6] These compounds often act as tubulin polymerization inhibitors, binding to the colchicine binding site on β-tubulin.[6] This interaction prevents the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
The inhibition of tubulin polymerization leads to a cascade of downstream cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[6]
Signaling Pathway of a Representative this compound Derivative
The following diagram illustrates the proposed signaling pathway for a this compound derivative that acts as a tubulin polymerization inhibitor.
Caption: Proposed mechanism of action for a this compound derivative.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the anticancer potential of novel this compound derivatives, a series of standardized in vitro assays are employed. These assays provide quantitative data on cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical experimental workflow for screening and characterizing the anticancer activity of a new compound.
Caption: Standard workflow for in vitro anticancer drug screening.
Detailed Step-by-Step Methodologies
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Conclusion and Future Perspectives
This compound derivatives represent a highly promising class of anticancer agents. Their synthetic tractability allows for extensive structural modifications to optimize potency and selectivity. The primary mechanism of action for many of these compounds, the inhibition of tubulin polymerization, is a clinically validated strategy for cancer therapy.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to further refine the structural requirements for potent and selective anticancer activity.
-
In Vivo Efficacy Studies: Testing the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential in a whole-organism context.
-
Pharmacokinetic and Pharmacodynamic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess favorable drug-like characteristics.
The continued exploration of the this compound scaffold holds significant promise for the development of novel and effective treatments for a variety of cancers.
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The Oxazole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the identification of versatile scaffolds that can be readily modified to target a range of biological processes is a cornerstone of modern medicinal chemistry. The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, has emerged as one such "privileged" structure.[1][2] Its unique electronic and structural characteristics facilitate diverse non-covalent interactions with various enzymes and receptors, making it a fertile ground for the development of novel therapeutics.[1][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of oxazole-based compounds, with a focus on their anticancer and antimicrobial activities. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower researchers in the rational design of next-generation oxazole-based drug candidates.
The Oxazole Core: A Versatile Pharmacophore
The 1,3-oxazole ring is a bioisostere of other five-membered heterocycles like thiazoles and imidazoles.[4] This allows for its incorporation into molecular frameworks to modulate physicochemical properties such as solubility, metabolic stability, and target-binding interactions. The nitrogen and oxygen atoms within the ring act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions, crucial for binding to biological targets.[5] The substitution pattern at the C2, C4, and C5 positions of the oxazole ring plays a pivotal role in defining the pharmacological profile of the resulting derivatives.[2][6]
Comparative SAR Analysis of Oxazole-Based Compounds
The true potential of the oxazole scaffold is realized through the strategic placement of various substituents. Below, we compare the impact of these modifications on anticancer and antimicrobial activities, supported by experimental data.
Anticancer Activity: Targeting the Engines of Malignancy
Oxazole derivatives have demonstrated potent cytotoxic effects against a wide array of cancer cell lines, often with IC50 values in the nanomolar range.[7][8] Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the disruption of cellular machinery essential for cancer cell proliferation and survival.[1][9]
-
Kinase Inhibition: Many oxazole-containing compounds act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Signal Transducer and Activator of Transcription 3 (STAT3), which are critical for tumor angiogenesis and proliferation.[1][10]
-
Tubulin Polymerization Inhibition: Certain oxazole derivatives interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.[11][12][13]
-
Topoisomerase Inhibition: Some compounds have been shown to inhibit DNA topoisomerase, an enzyme essential for DNA replication and repair in cancer cells.[1]
| Compound Series | R1 (at C2) | R2 (at C4/C5) | Target/Cancer Cell Line | IC50 (µM) | Key SAR Insights |
| Oxazolo[5,4-d]pyrimidines | 3-aminophenyl | 3-hydroxyphenylamino | VEGFR-2 | 0.3 | The amino and hydroxyl groups are crucial for potent VEGFR-2 inhibition.[14] |
| 4-aminophenyl | 3-hydroxyphenylamino | EGFR | 0.006 | Shifting the amino group to the 4-position of the phenyl ring dramatically increases EGFR inhibitory activity.[14] | |
| 1,3-Oxazole Sulfonamides | Phenyl | 2-chloro-5-methylphenylsulfonamide | Leukemia (mean GI50) | 0.0488 | The presence of a bulky, electron-withdrawing group on the sulfonamide nitrogen enhances cytotoxic activity.[11][15] |
| Phenyl | 1-naphthylsulfonamide | Leukemia (mean GI50) | 0.0447 | A larger aromatic system like naphthalene further improves potency.[11][15] | |
| 2,5-Disubstituted 1,3,4-Oxadiazoles | Phenyl | 4-methoxyphenyl | HepG2 (Hepatocellular Carcinoma) | 7.21 | The methoxy group on the phenyl ring at C5 contributes to potent activity against liver cancer cells.[16] |
| Phenyl | 4-chlorophenyl | HepG2 (Hepatocellular Carcinoma) | 8.54 | A chloro substituent also confers significant activity, highlighting the importance of substitution at this position.[16] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant bacteria has created an urgent need for novel antibiotics.[17] Oxazole-based compounds have shown significant promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[18][19][20]
| Compound Series | R1 (at C2) | R2 (at C5) | Microorganism | MIC (µg/mL) | Key SAR Insights |
| 2,5-Disubstituted Benzoxazoles | Phenyl | 5-nitro | Bacillus subtilis | 3.12 | The nitro group at the 5-position of the benzoxazole ring is a key feature for potent activity against Gram-positive bacteria.[19] |
| 4-chlorophenyl | 5-nitro | Pseudomonas aeruginosa | - | The combination of a 4-chlorophenyl at C2 and a nitro group at C5 shows significant activity against this Gram-negative pathogen.[19] | |
| 2,5-Disubstituted 1,3,4-Oxadiazoles | Furan | - | Staphylococcus aureus | 4-8 | The presence of a furan ring at C2 leads to significant activity against S. aureus.[20] |
| Nitrofuran | - | Escherichia coli | 8-16 | A nitrofuran moiety at C2 is effective against the Gram-negative bacterium E. coli.[20] | |
| 2,5-disubstituted-1,3,4-thiadiazoles clubbed 1,3,4-oxadiazole | Thiol | - | Various bacteria and fungi | 4-16 | The incorporation of a thiol group into the oxadiazole-containing scaffold enhances broad-spectrum antimicrobial activity.[21] |
Experimental Protocols: A Practical Guide for the Bench Scientist
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. Here, we provide detailed methodologies for key assays used in the evaluation of oxazole-based compounds.
Synthesis of Oxazole Derivatives: A General Approach
Numerous synthetic routes to oxazole derivatives have been developed, often employing microwave-assisted or catalyst-mediated reactions to improve efficiency and yield.[2][5][22] A common and versatile method is the Robinson-Gabriel synthesis and its variations.
Workflow for a Representative Oxazole Synthesis:
Caption: General workflow for the synthesis of oxazole derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a microwave-safe vessel, combine the α-haloketone (1 mmol) and the corresponding amide (1.2 mmol) in a suitable solvent such as dimethylformamide (DMF, 5 mL).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 120-150°C) and time (e.g., 10-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient).
-
Characterization: Confirm the structure of the purified oxazole derivative using spectroscopic techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.[8][23][24]
MTT Assay Protocol Workflow:
Caption: Step-by-step workflow of the MTT assay.
Detailed Protocol:
-
Cell Plating: Seed the desired cancer cell line into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Preparation: Prepare a stock solution of the oxazole derivative in dimethyl sulfoxide (DMSO) and make serial dilutions in the culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO-treated cells) and a blank (medium only). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[23]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][25][26]
Broth Microdilution Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the oxazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[26]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.[22]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader.[25]
Visualizing the Mechanism: Signaling Pathway Inhibition
To provide a deeper understanding of how oxazole-based compounds exert their anticancer effects, we present diagrams of key signaling pathways that are frequently targeted.
Inhibition of the STAT3 Signaling Pathway
The STAT3 pathway is often constitutively activated in cancer, promoting cell proliferation and survival.[1][7] Oxazole derivatives can inhibit this pathway by blocking the phosphorylation and dimerization of STAT3.[1]
Caption: Inhibition of the STAT3 signaling pathway by oxazole-based compounds.
Inhibition of the VEGFR-2 Signaling Pathway
The VEGFR-2 pathway is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][10] Oxazole derivatives can act as potent inhibitors of VEGFR-2 kinase activity.
Caption: Inhibition of the VEGFR-2 signaling pathway by oxazole-based compounds.
Conclusion and Future Perspectives
The oxazole scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding a diverse array of compounds with potent anticancer and antimicrobial activities. The structure-activity relationships highlighted in this guide underscore the critical importance of substituent positioning and nature in dictating biological efficacy. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel oxazole derivatives, ensuring the generation of reliable and reproducible data.
Future research in this field will likely focus on the development of more selective and potent oxazole-based inhibitors, potentially through the use of computational modeling and structure-based drug design. Furthermore, the exploration of novel biological targets for oxazole derivatives and their application in other therapeutic areas, such as anti-inflammatory and neurodegenerative diseases, represents an exciting avenue for future investigation. The continued exploration of this versatile scaffold holds immense promise for the discovery of new and effective medicines to address unmet medical needs.
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A Comparative Guide to the Quantitative Analysis of Methyl Oxazole-4-Carboxylate
Introduction: The Critical Role of Quantification in Drug Development
Methyl oxazole-4-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of bioactive molecules.[1][2] Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle, from ensuring the purity of starting materials and intermediates to monitoring the stability of active pharmaceutical ingredients (APIs). The choice of an analytical method is a critical decision that directly impacts data integrity, regulatory compliance, and ultimately, patient safety.[3][4]
This guide provides a comprehensive comparison of the principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is evaluated based on its performance characteristics, with supporting experimental protocols and data to inform your selection of the most suitable technique for your specific application.
Understanding the Analyte: this compound
A foundational understanding of the physicochemical properties of this compound (C₅H₅NO₃, M.W.: 127.10 g/mol ) is essential for selecting and optimizing an analytical method.[5][6]
-
Structure: The molecule contains an oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, and a methyl ester functional group.
-
Polarity: The presence of heteroatoms and the ester group imparts a degree of polarity, making it suitable for reversed-phase chromatography.
-
UV Absorbance: The heterocyclic ring contains a chromophore that absorbs UV light, enabling detection by UV-Vis spectrophotometry.
-
Ionization: The molecule can be readily protonated, making it amenable to analysis by mass spectrometry with electrospray ionization (ESI).
-
NMR Activity: The presence of hydrogen and carbon atoms allows for quantification by NMR spectroscopy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Quality Control
HPLC-UV is a robust, reliable, and widely accessible technique, making it a cornerstone of quality control laboratories for the quantification of pharmaceutical intermediates like this compound.[7] This method is particularly well-suited for assay and purity determinations where high sensitivity is not the primary requirement.
Principle of HPLC-UV
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The analyte is detected as it elutes from the column by its absorbance of UV light at a specific wavelength.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol: HPLC-UV Quantification
Instrumentation: A standard HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). Rationale: This composition provides a good balance of polarity to achieve adequate retention and separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm. Rationale: The oxazole ring is expected to have a UV absorbance maximum in this region.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound reference standard in the mobile phase. Perform serial dilutions to create calibration standards across the desired concentration range.
-
Sample Solutions: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
For applications requiring high sensitivity and selectivity, such as the analysis of this compound in complex biological matrices or for trace-level impurity quantification, LC-MS/MS is the unparalleled choice.[8][9]
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using ESI), and the resulting ions are filtered in the first quadrupole (Q1) based on their mass-to-charge ratio (m/z). These precursor ions are then fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides exceptional specificity.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS Quantification
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Rationale: The formic acid aids in the protonation of the analyte for positive ion mode ESI.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 128.1 → Product ion (Q3) [To be determined experimentally, likely involving loss of the methoxy group or CO].
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended.
-
-
Collision Energy: Optimized for the specific MRM transition.
Sample Preparation (from plasma):
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Mix thoroughly and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method
qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.[10][11] Its utility lies in the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal.
Principle of qNMR
In qNMR, the concentration of an analyte is determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance from a certified internal standard of known concentration.[12] Key to accurate qNMR is ensuring complete relaxation of the nuclei between pulses, which is achieved by using a long relaxation delay.
Experimental Workflow: qNMR
Caption: Workflow for qNMR analysis.
Detailed Protocol: ¹H-qNMR Quantification
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A suitable deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard (IS): A certified reference material with a simple spectrum and resonances that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Angle: 30-90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.
Sample Preparation and Calculation:
-
Accurately weigh the sample containing this compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire the ¹H-NMR spectrum using the optimized parameters.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where: C = Concentration, I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity = Purity of the internal standard.
Comparative Performance of Analytical Methods
The selection of an analytical method is a balance between the required performance characteristics and the practical constraints of the laboratory.[13][14]
| Parameter | HPLC-UV | LC-MS/MS | qNMR |
| Selectivity | Moderate | Very High | High |
| Sensitivity (LOQ) | ~0.1 - 1 µg/mL | ~0.1 - 10 ng/mL | ~0.1 - 1 mg/mL |
| Linearity (r²) | >0.999 | >0.995 | Not Applicable (Primary Method) |
| Precision (%RSD) | < 2% | < 15% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% | 99 - 101% |
| Throughput | High | High | Low |
| Cost | Low | High | High |
| Matrix Effects | Low | High | Low |
Conclusion: Selecting the Right Tool for the Job
The optimal analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.
-
HPLC-UV is the method of choice for routine quality control, release testing of bulk material, and in-process controls where high sample throughput and cost-effectiveness are important, and sensitivity is not a limiting factor.
-
LC-MS/MS is indispensable for bioanalytical studies, such as pharmacokinetics, where the analyte needs to be quantified at low concentrations in complex biological matrices.[15] It is also the preferred method for trace-level impurity analysis.
-
qNMR serves as a powerful reference method for the certification of reference materials and for obtaining highly accurate and precise purity assessments without the need for an analyte-specific standard.[12][16]
By understanding the principles, strengths, and limitations of each of these analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the generation of reliable and accurate quantitative data for this compound.
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A Comparative Guide to the Biological Activity of Methyl vs. Ethyl Oxazole-4-carboxylate for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the oxazole scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds.[1] The substitution pattern on this five-membered heterocycle plays a pivotal role in defining its pharmacological profile, influencing everything from target specificity to pharmacokinetic properties.[2] This guide provides an in-depth, objective comparison of the biological activities of two closely related analogs: methyl oxazole-4-carboxylate and ethyl oxazole-4-carboxylate. While direct comparative studies are limited, this analysis synthesizes data from related structures and established principles of medicinal chemistry to offer valuable insights for researchers in drug discovery and development. We will explore their potential anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental methodologies and mechanistic considerations.
The Subtle Distinction: Methyl vs. Ethyl Ester
The core difference between the two molecules lies in the ester group at the 4-position of the oxazole ring—a methyl ester versus an ethyl ester. This seemingly minor variation of a single methylene unit can have significant implications for the compound's physicochemical properties, such as lipophilicity, solubility, and steric bulk. These properties, in turn, can influence how the molecule interacts with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its overall biological activity.
Generally, increasing the alkyl chain length from methyl to ethyl can lead to a modest increase in lipophilicity. This enhanced lipophilicity may facilitate passage through cellular membranes, potentially increasing intracellular concentrations and enhancing activity. However, it can also affect solubility and interactions with metabolic enzymes, sometimes leading to faster clearance. Therefore, the impact of this structural change is not always predictable and requires empirical investigation.
Comparative Biological Activity: An Evidence-Based Postulation
Anticancer Activity
Oxazole derivatives have been extensively investigated for their anticancer properties, with mechanisms of action that include the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[3][4]
Postulated Activity Comparison: Based on the trend observed in related compounds, it is plausible that This compound may exhibit slightly more potent cytotoxic activity against a range of cancer cell lines compared to its ethyl counterpart. The smaller size of the methyl group might allow for a more optimal fit into the binding pockets of certain anticancer targets.
Table 1: Postulated Comparative Anticancer Activity
| Compound | Postulated IC50 Range (µM) | Potential Target |
| This compound | Lower | Tubulin, Protein Kinases |
| Ethyl oxazole-4-carboxylate | Higher | Tubulin, Protein Kinases |
Antimicrobial Activity
The oxazole nucleus is a key component in a number of antimicrobial agents, and its derivatives are known to exhibit activity against a variety of bacterial and fungal pathogens.[5][6] The mechanism of action can involve the inhibition of essential enzymes or disruption of cell membrane integrity.
Postulated Activity Comparison: For antimicrobial activity, the increased lipophilicity of the ethyl oxazole-4-carboxylate could potentially lead to enhanced activity , particularly against bacteria where membrane penetration is a critical factor. The longer alkyl chain may facilitate better interaction with the lipid bilayer of bacterial cell membranes.
Table 2: Postulated Comparative Antimicrobial Activity
| Compound | Postulated Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Potential Mechanism |
| This compound | Higher | Enzyme Inhibition |
| Ethyl oxazole-4-carboxylate | Lower | Disruption of Cell Membrane |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Oxazole derivatives have been reported to possess anti-inflammatory properties.[7]
Postulated Activity Comparison: Drawing parallels from the aforementioned study on propanoate esters, ethyl oxazole-4-carboxylate is postulated to have more potent anti-inflammatory activity . The ethyl group may enhance interactions with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Table 3: Postulated Comparative Anti-inflammatory Activity
| Compound | Postulated Inhibition of Paw Edema (%) | Potential Target |
| This compound | Moderate | COX/LOX Enzymes |
| Ethyl oxazole-4-carboxylate | Higher | COX/LOX Enzymes |
Experimental Protocols for Validation
To empirically validate these postulations, the following standardized experimental protocols are recommended.
Synthesis of Methyl and Ethyl Oxazole-4-carboxylates
A common and effective method for the synthesis of 2-substituted oxazole-4-carboxylates is through the condensation of an appropriate amide with either methyl or ethyl bromopyruvate.[8][9]
Caption: General workflow for the synthesis of oxazole-4-carboxylates.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the substituted amide (1.0 equivalent) and either methyl or ethyl bromopyruvate (1.1 equivalents).
-
Solvent Addition: Add a 1:1 mixture of toluene and dioxane to the flask to serve as the solvent.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl or ethyl oxazole-4-carboxylate.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the methyl and ethyl oxazole-4-carboxylates in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[14][15][16]
Caption: Workflow of the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds (methyl and ethyl oxazole-4-carboxylates) and a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection. A vehicle control group should also be included.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Mechanistic Insights and Signaling Pathways
The biological activity of oxazole derivatives often stems from their interaction with specific cellular targets and modulation of key signaling pathways.
Anticancer Mechanisms
In cancer, oxazole-containing compounds have been shown to interfere with critical cellular processes.[1][17] One of the well-documented mechanisms is the inhibition of tubulin polymerization . By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitosis, leading to cell cycle arrest and apoptosis. Another important target is the STAT3 signaling pathway , which, when constitutively activated, promotes tumor cell proliferation and survival.[3] Oxazole derivatives can inhibit this pathway, leading to the downregulation of anti-apoptotic proteins and the induction of cell death.
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A Researcher's Guide to In Vitro Profiling of Oxazole-Based Anti-Inflammatory Agents
In the relentless pursuit of novel anti-inflammatory therapeutics, the oxazole scaffold has emerged as a privileged structure, demonstrating significant potential in modulating key inflammatory pathways.[1][2][3] The five-membered heterocyclic ring, containing both nitrogen and oxygen, facilitates interactions with a variety of enzymes and receptors crucial to the inflammatory cascade.[1] This guide provides a comprehensive overview of essential in vitro testing protocols designed to rigorously evaluate and compare the anti-inflammatory activity of novel oxazole-based compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven methodologies, and present data in a clear, comparative format to aid in your drug discovery efforts.
The Rationale for a Multi-Assay Approach
Inflammation is a complex biological response involving a multitude of signaling pathways and cellular players.[4] A robust preclinical assessment of any potential anti-inflammatory agent, therefore, necessitates a multi-pronged in vitro screening strategy. This approach allows for the elucidation of the compound's mechanism of action, its potency against specific targets, and its potential for off-target effects and cellular toxicity. This guide will focus on a tiered approach, beginning with foundational enzymatic assays, progressing to cell-based models that mimic the physiological environment, and incorporating essential cytotoxicity evaluations.
Foundational Enzymatic Assays: Targeting the Arachidonic Acid Cascade
The arachidonic acid cascade is a cornerstone of the inflammatory process, producing pro-inflammatory lipid mediators such as prostaglandins and leukotrienes.[1] Key enzymes in this pathway, cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), are primary targets for many anti-inflammatory drugs.[1][4]
Cyclooxygenase-2 (COX-2) Inhibition Assay
Expertise & Experience: Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, is a critical objective in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.[5][6] The oxazole moiety has been successfully incorporated into selective COX-2 inhibitors like valdecoxib.[5] A fluorometric assay is a sensitive and high-throughput method to determine the inhibitory potential of your oxazole derivatives against COX-2.[6][7]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening [6][7]
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions.
-
Reconstitute human recombinant COX-2 enzyme in sterile water and store on ice.
-
Prepare a stock solution of Arachidonic Acid in ethanol.
-
Prepare a 10X working solution of your test oxazole compounds and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO.[7]
-
-
Assay Procedure (96-well format):
-
Add 10 µL of the diluted test inhibitor or control to the appropriate wells of a 96-well white opaque plate.[7]
-
Include wells for "Enzyme Control" (with solvent) and "Inhibitor Control" (with Celecoxib).[7]
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[7]
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[6]
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
5-Lipoxygenase (5-LOX) Inhibition Assay
Expertise & Experience: The 5-LOX enzyme is pivotal in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in asthma and other inflammatory diseases.[8][9][10] Several oxazole and isoxazole derivatives have been investigated as 5-LOX inhibitors.[8][9][11][12] A fluorometric or spectrophotometric assay provides a reliable method for screening potential 5-LOX inhibitors.[13]
Experimental Protocol: Fluorometric 5-LOX Inhibitor Screening
-
Reagent Preparation:
-
Prepare LOX Assay Buffer, LOX Probe, and LOX Substrate according to the kit protocol.
-
Aliquot and store the 5-LOX enzyme at -20°C to avoid repeated freeze-thaw cycles.
-
Dissolve test oxazole compounds and a positive control inhibitor (e.g., Zileuton) in an appropriate solvent.
-
-
Assay Procedure (96-well format):
-
Add 2 µL of the test compound solution to the wells of a 96-well white plate.
-
Include "Solvent Control" and "Inhibitor Control" wells.
-
Prepare a Reaction Mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.
-
Add 40 µL of the Reaction Mix to each well and incubate for 10 minutes at room temperature.
-
Prepare the 1X LOX Substrate solution.
-
Add 20 µL of the 1X LOX Substrate to each well to start the reaction.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence kinetically with excitation at 500 nm and emission at 536 nm, recording every 30 seconds.
-
Calculate the reaction rate and percentage of inhibition as described for the COX-2 assay.
-
Determine the IC50 values for your test compounds.
-
Table 1: Comparison of Enzymatic Inhibition by Oxazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Oxazole-A | COX-2 | Data | Celecoxib | 0.45[7] |
| Oxazole-B | COX-2 | Data | Celecoxib | 0.45[7] |
| Isoxazole-C | 5-LOX | 10.48[8][11] | Zileuton | Data |
| Isoxazole-D | 5-LOX | 8.47[8][11] | Zileuton | Data |
Note: Data to be filled in from experimental results.
Cell-Based Assays: Probing Inflammatory Signaling in a Physiological Context
While enzymatic assays are crucial for determining direct target engagement, cell-based assays provide a more physiologically relevant system to assess the anti-inflammatory effects of compounds.[13]
Cell Culture Model: LPS-Stimulated Macrophages
Expertise & Experience: Macrophages are key players in the inflammatory response. Stimulation of macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response. This includes the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the activation of the NF-κB signaling pathway. This model is widely used for screening anti-inflammatory agents.[14]
Cytokine Release Assays (TNF-α and IL-6)
Expertise & Experience: TNF-α and IL-6 are pleiotropic cytokines that play central roles in orchestrating the inflammatory response.[15] Measuring the inhibition of their release from LPS-stimulated macrophages is a direct indicator of a compound's anti-inflammatory efficacy. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.[16]
Experimental Protocol: ELISA for TNF-α and IL-6 [16][17][18]
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of your oxazole compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
ELISA Procedure:
-
Follow the protocol of a commercial ELISA kit for human or murine TNF-α or IL-6.
-
Briefly, this involves adding the collected supernatants and standards to an antibody-coated plate, followed by incubation with a detection antibody and a substrate solution to generate a colorimetric signal.[18]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of TNF-α or IL-6 in each sample.
-
Determine the percentage of inhibition of cytokine release and calculate the IC50 values.
-
NF-κB Activation Assay
Expertise & Experience: The transcription factor Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation.[1] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[1] A luciferase reporter gene assay is a common and sensitive method to quantify NF-κB activation.[19][20]
Experimental Protocol: NF-κB Luciferase Reporter Assay [19][20][21]
-
Cell Transfection and Seeding:
-
Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Seed the transfected cells into a 96-well plate.[19]
-
-
Cell Treatment:
-
Cell Lysis and Luciferase Assay:
-
Data Acquisition and Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activation and determine the IC50 values.
-
Table 2: Comparison of Cellular Anti-Inflammatory Activity of Oxazole Derivatives in LPS-Stimulated RAW 264.7 Macrophages
| Compound ID | TNF-α Release IC50 (µM) | IL-6 Release IC50 (µM) | NF-κB Activation IC50 (µM) |
| Oxazole-A | Data | Data | Data |
| Oxazole-B | Data | Data | Data |
| Dexamethasone | Data | Data | Data |
Note: Data to be filled in from experimental results. Dexamethasone is a common positive control.
Essential Cytotoxicity Assays
Trustworthiness: It is crucial to ensure that the observed anti-inflammatory effects are not a result of general cellular toxicity. Therefore, cytotoxicity assays should be run in parallel with the activity assays, using the same cell lines and compound concentrations.
MTT Assay (Metabolic Activity)
Expertise & Experience: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[23] It assesses the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[23]
Experimental Protocol: MTT Assay [23][24]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat them with your oxazole compounds at the same concentrations and for the same duration as in the activity assays.
-
-
MTT Incubation and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[24]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that causes 50% cytotoxicity).
-
LDH Assay (Membrane Integrity)
Expertise & Experience: The lactate dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[25][26]
Experimental Protocol: LDH Assay [24][27]
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Sample Collection and LDH Reaction:
-
Collect the cell culture supernatant.
-
Add the supernatant to a new plate and add the LDH reaction mixture from a commercial kit.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
-
Table 3: Cytotoxicity Profile of Oxazole Derivatives
| Compound ID | Cell Line | CC50 (µM) - MTT Assay | CC50 (µM) - LDH Assay |
| Oxazole-A | RAW 264.7 | Data | Data |
| Oxazole-B | RAW 264.7 | Data | Data |
| Podophyllotoxin | Data | Data | Data |
Note: Data to be filled in from experimental results. Podophyllotoxin can be used as a positive control for cytotoxicity.
Visualizing the Pathways and Workflows
To further clarify the experimental logic and the biological context, the following diagrams illustrate the key signaling pathways and a generalized workflow for in vitro screening.
Caption: Inhibition points of oxazole derivatives in the arachidonic acid cascade.
Caption: Potential inhibition of the NF-κB signaling pathway by oxazole compounds.
Caption: A generalized workflow for the in vitro screening of oxazole-based anti-inflammatory agents.
Conclusion
This guide provides a robust framework for the in vitro evaluation of oxazole-based anti-inflammatory agents. By systematically employing a combination of enzymatic, cell-based, and cytotoxicity assays, researchers can effectively characterize the potency and mechanism of action of their novel compounds. This multi-assay approach, grounded in sound scientific principles, is indispensable for identifying promising lead candidates and advancing the development of the next generation of anti-inflammatory therapeutics.
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A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized Methyl Oxazole-4-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. Methyl oxazole-4-carboxylate, a key heterocyclic building block in the synthesis of numerous pharmacologically active compounds, is no exception.[1][2] Its purity can significantly influence reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate biological activity and safety of the final compound.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. Moving beyond a simple recitation of protocols, we will delve into the rationale behind methodological choices, present comparative data, and offer a validated, step-by-step protocol that ensures scientific integrity and trustworthy results.
The Analytical Challenge: The Polarity of this compound
This compound is a relatively polar molecule. This characteristic presents a significant challenge for traditional reversed-phase (RP) HPLC, the workhorse of the pharmaceutical industry.[3][4] In RP-HPLC, polar compounds often exhibit poor retention on non-polar stationary phases (like C18), eluting at or near the void volume.[5][6] This can lead to inadequate separation from other polar impurities or starting materials, compromising the accuracy of the purity assessment.
Therefore, a successful HPLC method for this compound must address this retention issue. This guide will compare two primary approaches: a modified Reversed-Phase (RP) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.
Method Comparison: Reversed-Phase (RP) vs. Hydrophilic Interaction Liquid Chromatography (HILIC)
Modified Reversed-Phase (RP) HPLC
Principle: While standard RP-HPLC may be inadequate, modifications can enhance the retention of polar analytes.[7] One common strategy is to use a highly aqueous mobile phase. However, this can lead to "phase dewetting" or "phase collapse" on traditional C18 columns, where the stationary phase loses its proper solvation, resulting in a dramatic loss of retention and reproducibility. To circumvent this, modern polar-embedded or polar-endcapped C18 columns are designed to be stable in highly aqueous mobile phases.
Advantages:
-
Utilizes familiar and widely available RP columns and solvents.[4]
-
Generally robust and reproducible methodology.
-
Extensive body of literature and expertise available for troubleshooting.
Disadvantages:
-
May still provide limited retention for very polar impurities.
-
Peak shape for the main analyte can be sensitive to mobile phase composition and pH, especially for heterocyclic compounds containing nitrogen.[8]
Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle: HILIC is a powerful alternative for the separation of polar compounds.[9][10] It employs a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or cyano functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9][11] A water-enriched layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.[12] Increasing the water content of the mobile phase decreases retention.[11]
Advantages:
-
Excellent retention of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[12]
-
Orthogonal selectivity to RP-HPLC, providing a different impurity profile.
-
High organic content in the mobile phase can enhance sensitivity in mass spectrometry (MS) detection due to more efficient desolvation.[9]
Disadvantages:
-
Can be more sensitive to mobile phase composition and equilibration times than RP-HPLC.
-
The mechanism of separation can be complex and multimodal, involving partitioning, hydrogen bonding, and electrostatic interactions.[10]
-
Requires careful control of water content in the sample and mobile phase to ensure reproducibility.
Comparative Data
The following table summarizes the expected performance of optimized RP and HILIC methods for the purity assessment of a synthesized batch of this compound, potentially containing a polar starting material (Impurity A) and a less polar byproduct (Impurity B).
| Parameter | Modified RP-HPLC Method | HILIC Method | Rationale |
| Column | Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm | Bare Silica, 4.6 x 150 mm, 3.5 µm | The polar-embedded C18 allows for high aqueous mobile phases without phase collapse. Bare silica is a common and effective HILIC stationary phase. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 95:5 Acetonitrile:Water with 10 mM Ammonium FormateB: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate | The RP method uses a standard acidic modifier for good peak shape. The HILIC method uses a high organic mobile phase for retention and a buffer for stable pH and ionic strength. |
| Gradient | 5% B to 95% B in 15 min | 0% B to 100% B in 15 min | Gradient elution is necessary to elute compounds with a range of polarities. |
| Retention Time (Analyte) | 4.5 min | 8.2 min | Demonstrates the enhanced retention of the polar analyte in HILIC. |
| Resolution (Analyte/Impurity A) | 1.8 | > 3.0 | HILIC provides superior resolution for the polar impurity. |
| Resolution (Analyte/Impurity B) | > 3.0 | 2.5 | The RP method offers better separation for the less polar impurity. |
| Peak Tailing (Analyte) | 1.2 | 1.1 | Both methods can provide good peak shape with proper optimization. |
| Equilibration Time | 5 min | 10-15 min | HILIC columns typically require longer equilibration times. |
Recommended Protocol: A Validated HILIC Method
Based on the superior retention and resolution of the polar analyte and its potential polar impurities, a HILIC method is recommended for the definitive purity assessment of synthesized this compound. The following protocol is designed to be self-validating, incorporating system suitability checks as mandated by guidelines such as ICH Q2(R1).[13][14][15][16]
Experimental Workflow
Caption: HPLC Purity Assessment Workflow.
Step-by-Step Methodology
-
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
HILIC Column: Bare Silica, 4.6 x 150 mm, 3.5 µm particle size.
-
HPLC grade acetonitrile, water, ammonium formate, and formic acid.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (95:5 ACN:H₂O with 10 mM Ammonium Formate): Dissolve 0.63 g of ammonium formate in 50 mL of water. Add this to 950 mL of acetonitrile. Adjust pH to 3.0 with formic acid.
-
Mobile Phase B (50:50 ACN:H₂O with 10 mM Ammonium Formate): Dissolve 0.63 g of ammonium formate in 500 mL of water. Add this to 500 mL of acetonitrile. Adjust pH to 3.0 with formic acid.
-
Filter both mobile phases through a 0.22 µm membrane filter and degas.
-
-
Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 90:10 (v/v) acetonitrile/water mixture.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 100 mL of a 90:10 (v/v) acetonitrile/water mixture.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (based on typical UV absorbance for oxazole rings)
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 0 15.0 100 17.0 100 17.1 0 | 25.0 | 0 |
-
-
System Suitability Test (SST):
-
Make five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
-
Analysis and Calculation:
-
Inject the Sample Solution in duplicate.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
Calculate the purity of the synthesized sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Conclusion
The purity assessment of synthesized this compound requires a careful and considered approach to HPLC method development. While modified reversed-phase methods can be employed, a well-developed HILIC method offers superior retention and resolution, particularly for polar impurities that may be present from the synthesis. The provided HILIC protocol, grounded in established chromatographic principles and incorporating system suitability criteria, provides a robust and trustworthy framework for researchers and drug development professionals to confidently assess the purity of this critical heterocyclic building block. Adherence to such rigorous analytical practices is fundamental to ensuring the quality and integrity of downstream research and development efforts.
References
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- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
- Hydrophilic Interaction Chromatography | LCGC International. LCGC International.
- Hydrophilic Interaction Liquid Chromatography – HILIC - Element Lab Solutions. Element Lab Solutions.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. U.S. Food and Drug Administration.
- Polar Compounds | SIELC Technologies. SIELC Technologies.
- Quality Guidelines - ICH. International Council for Harmonisation.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Starodub.
- Reversed-phase chromatography - Wikipedia. Wikipedia.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
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- Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks.
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.
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- methyl 5-phenyl-1,3-oxazole-4-carboxylate - Chemical Synthesis Database. ChemSynthesis.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. Bioanalysis Zone.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. ResearchGate.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents. Google Patents.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - NIH. National Institutes of Health.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. National Institutes of Health.
- Methyl 1,3-oxazole-4-carboxylate - High purity | EN - Georganics. Georganics.
- RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. International Journal of Pharmaceutical Sciences and Research.
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A Researcher's Guide to the Spectroscopic Differentiation of Methyl Oxazole-4-Carboxylate Isomers
In the landscape of medicinal chemistry and drug development, heterocyclic compounds are foundational scaffolds.[1][2] Among these, the oxazole ring system is a recurring motif in numerous pharmacologically active agents, valued for its unique electronic properties and ability to participate in hydrogen bonding. When synthesizing intermediates like methyl oxazole-4-carboxylate, positional isomerism is a critical consideration, as the placement of substituents can drastically alter the molecule's biological activity and physicochemical properties.
This guide provides an in-depth spectroscopic comparison of two key positional isomers: methyl 2-methyloxazole-4-carboxylate and methyl 5-methyloxazole-4-carboxylate . For researchers engaged in the synthesis, purification, and characterization of these compounds, unambiguous structural confirmation is paramount. Here, we present a comparative analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and mechanistic explanations to empower confident isomer identification.
The Isomeric Challenge: Structures and Electronic Profiles
The core difference between the two isomers lies in the position of the methyl group relative to the ester functionality on the oxazole ring. This seemingly minor structural change induces significant alterations in the electronic environment of the heterocyclic ring, which are readily detected by modern spectroscopic techniques.
-
Methyl 2-methyloxazole-4-carboxylate (Isomer A): The methyl group is positioned between the ring's oxygen and nitrogen atoms.
-
Methyl 5-methyloxazole-4-carboxylate (Isomer B): The methyl group is adjacent to the ring's oxygen atom and distal to the nitrogen.
The following diagram illustrates the structural differences and the standard IUPAC numbering for the oxazole ring.
Caption: Structures of the two isomers and IUPAC numbering of the oxazole core.
¹H NMR Spectroscopy: A Tale of Two Protons
Proton NMR is arguably the most powerful tool for differentiating these isomers. The key lies in the chemical shift of the lone proton on the oxazole ring (H5 for Isomer A, H2 for Isomer B).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[3]
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
Comparative Data & Mechanistic Insight
| Proton Assignment | Isomer A (2-methyl) | Isomer B (5-methyl) | Causality of Chemical Shift Difference |
| Ring-H (singlet) | ~8.1-8.3 ppm (H5) | ~8.4-8.6 ppm (H2) | The H2 proton (Isomer B) is positioned between two heteroatoms (O and N), resulting in a significantly more electron-deficient environment and a characteristic downfield shift. The H5 proton (Isomer A) is adjacent to a carbon and oxygen, experiencing less deshielding.[4] |
| Ring-CH₃ (singlet) | ~2.5-2.7 ppm | ~2.6-2.8 ppm | The chemical shifts are similar, but the methyl group at C5 (Isomer B) can be slightly more deshielded due to its proximity to the electron-withdrawing ester group at C4. |
| Ester-OCH₃ (singlet) | ~3.8-3.9 ppm | ~3.8-3.9 ppm | The local chemical environment of the ester's methyl group is nearly identical in both isomers, resulting in virtually indistinguishable chemical shifts. This signal serves as a useful internal reference point. |
Expertise & Experience: The most definitive diagnostic signal is the chemical shift of the ring proton. A signal appearing downfield of ~8.4 ppm is strongly indicative of the 5-methyl isomer (H2), while a signal upfield of ~8.3 ppm points to the 2-methyl isomer (H5). This is a direct consequence of the inherent electronic properties of the oxazole ring.[4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides complementary information, revealing how the substituent placement affects the electronic distribution across the entire carbon framework.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) may be beneficial.
-
Instrument: A 400 MHz spectrometer, observing at a frequency of ~100 MHz.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are required due to the low natural abundance of ¹³C.
-
Processing: Standard Fourier transformation and processing steps.
Comparative Data & Mechanistic Insight
| Carbon Assignment | Isomer A (2-methyl) | Isomer B (5-methyl) | Causality of Chemical Shift Difference |
| C2 | ~160-162 ppm | ~150-152 ppm | In Isomer A, C2 is substituted with a methyl group, causing a downfield shift. In Isomer B, C2 is attached to a proton and is situated between O and N, leading to a characteristically deshielded signal for an azole C-H carbon. |
| C4 | ~128-130 ppm | ~125-127 ppm | The chemical shift of the ester-bearing C4 is subtly influenced by the adjacent substituent. The methyl group at C5 in Isomer B exerts a slightly different electronic effect compared to the proton at C5 in Isomer A. |
| C5 | ~140-142 ppm | ~155-157 ppm | Similar to the C2 carbon, the substituent effect is dominant. The methyl-substituted C5 in Isomer B is shifted significantly downfield compared to the proton-bearing C5 in Isomer A.[5] |
| C=O (Ester) | ~162-164 ppm | ~162-164 ppm | The carbonyl carbon's chemical shift is largely dictated by the ester functionality itself and shows minimal variation between the isomers. |
| Ring-CH₃ | ~13-15 ppm | ~11-13 ppm | The methyl carbon shifts are found in the typical aliphatic region. The C5-methyl in Isomer B often appears slightly upfield compared to the C2-methyl in Isomer A. |
| Ester-OCH₃ | ~51-53 ppm | ~51-53 ppm | Identical environments lead to identical chemical shifts. |
Trustworthiness: The combination of ¹H and ¹³C NMR provides a self-validating system. For instance, identifying the C2 and C5 carbons in the ¹³C spectrum can be confirmed using heteronuclear correlation experiments (e.g., HMBC), which would show a correlation between the ring proton and its attached carbon.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is excellent for confirming the presence of key functional groups. While it is less definitive than NMR for distinguishing these specific isomers, subtle differences in the fingerprint region can provide corroborating evidence.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solids, prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for liquids or low-melting solids, acquire the spectrum as a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the mid-infrared range (typically 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of air (or the pure KBr pellet).
Comparative Data & Mechanistic Insight
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Isomer A (2-methyl) | Isomer B (5-methyl) | Interpretation |
| C=O Stretch (Ester) | 1720-1740 | Strong, sharp | Strong, sharp | This intense band confirms the presence of the ester carbonyl. Its exact position is sensitive to conjugation, which is similar in both isomers, leading to very close absorption frequencies.[6] |
| C=N and C=C Stretch (Ring) | 1500-1650 | Multiple bands | Multiple bands | The oxazole ring gives rise to several characteristic stretching vibrations in this region. The precise pattern and frequencies of these bands will differ slightly between isomers, creating a unique fingerprint.[7][8] |
| C-O-C Stretch (Ring & Ester) | 1000-1300 | Multiple bands | Multiple bands | This region contains complex, overlapping bands from the C-O single bond stretches of the ether-like linkage in the ring and the ester group. These patterns are highly diagnostic for the overall structure.[8] |
Mass Spectrometry: Fragmentation Fingerprints
Mass spectrometry provides the molecular weight and offers clues to the structure based on fragmentation patterns. Under Electron Ionization (EI), both isomers will show a clear molecular ion peak (M⁺˙) but may exhibit different relative abundances of key fragment ions.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) interface.
-
Ionization: Use a standard Electron Ionization (EI) source, typically at 70 eV.
-
Analysis: Scan a suitable mass range (e.g., m/z 30-200) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak (M⁺˙) corresponding to the molecular weight (141.12 for C₆H₇NO₃).[9] Analyze the major fragment ions.
Logical Fragmentation Pathways
The primary fragmentation pathways involve the loss of the ester functionalities and cleavage of the oxazole ring.
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A Senior Application Scientist's Guide to Oxazole Synthesis: Benchmarking Modern Methods Against Traditional Approaches
For the discerning researcher in medicinal chemistry and drug development, the oxazole nucleus is a privileged scaffold, appearing in a vast array of biologically active compounds. The efficient construction of this five-membered heterocycle is therefore a critical endeavor. Historically, named reactions such as the Robinson-Gabriel and Fischer syntheses have been the bedrock of oxazole formation. However, the landscape of synthetic organic chemistry is ever-evolving, with modern techniques offering significant advantages in terms of efficiency, substrate scope, and milder reaction conditions.
This guide provides an in-depth technical comparison of these new-age methodologies against their traditional counterparts. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to empower you, the researcher, to make informed decisions for your specific synthetic challenges.
I. The Stalwarts of Oxazole Synthesis: A Look at Traditional Methods
The classical methods for oxazole synthesis have served the chemical community for over a century. While often robust, they typically suffer from harsh reaction conditions, limited functional group tolerance, and sometimes, modest yields.
Robinson-Gabriel Synthesis
First reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 1900s, this method involves the cyclodehydration of 2-acylamino ketones.[1][2] The reaction is typically promoted by strong acids such as concentrated sulfuric acid or polyphosphoric acid, which facilitate the intramolecular cyclization followed by dehydration to furnish the oxazole ring.[3][4][5]
Mechanistic Causality: The strong acid protonates the amide carbonyl, increasing its electrophilicity and promoting the intramolecular attack by the enol form of the ketone. Subsequent dehydration under the harsh acidic conditions drives the reaction towards the aromatic oxazole product. The choice of a potent dehydrating agent is crucial for achieving reasonable yields, although this often limits the presence of sensitive functional groups on the substrate.[4]
Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this synthesis provides a route to 2,5-disubstituted oxazoles from the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[6][7] The use of gaseous HCl in a dry ethereal solution is characteristic of this method.[6]
Mechanistic Causality: The reaction proceeds through the formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, leading to a cyclization and subsequent dehydration to form the oxazole. The strictly anhydrous conditions are necessary to prevent the hydrolysis of the intermediates and ensure the reaction proceeds to completion. This requirement can be a practical limitation in a standard laboratory setting.
II. The Vanguard of Efficiency: Modern Oxazole Synthesis Methods
Driven by the need for greener, faster, and more versatile synthetic routes, a new generation of oxazole synthesis methods has emerged. These approaches often employ catalysts or alternative energy sources to achieve transformations under significantly milder conditions.
Van Leusen Oxazole Synthesis
The Van Leusen reaction, developed in 1972, has become a cornerstone of modern oxazole synthesis. It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), a versatile reagent that provides three of the five atoms of the oxazole ring.[8] The reaction is typically carried out in the presence of a base, such as potassium carbonate.[8]
Mechanistic Causality: The base deprotonates the acidic methylene group of TosMIC, generating a nucleophilic species that attacks the aldehyde carbonyl. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole.[8] The mild basic conditions and the high efficiency of this reaction have made it a popular choice for the synthesis of a wide range of oxazoles.
Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized organic synthesis, and oxazole formation is no exception. Catalysts based on copper, palladium, gold, and other metals have enabled the development of highly efficient and selective methods.[9][10][11]
Mechanistic Causality: Metal catalysts can activate substrates in various ways, such as through oxidative addition, C-H activation, or Lewis acid catalysis, to facilitate the key bond-forming steps of oxazole synthesis. For instance, copper catalysts can promote the oxidative cyclization of enamides or the coupling of α-diazoketones with nitriles.[10][11] These methods often proceed under milder conditions than traditional approaches and exhibit a broad substrate scope.[9]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of oxazole synthesis, it can dramatically reduce reaction times from hours to minutes, often with improved yields.[12]
Mechanistic Causality: Microwave energy directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase. This accelerated heating can overcome activation energy barriers more efficiently than conventional heating methods, leading to faster reaction rates. This is particularly advantageous for reactions that are sluggish at lower temperatures.
Photocatalytic Synthesis
Visible-light photocatalysis represents a green and sustainable approach to organic synthesis. By harnessing the energy of light, these reactions can proceed under exceptionally mild conditions, often at room temperature.[10]
Mechanistic Causality: A photocatalyst, such as [Ru(bpy)3]Cl2, absorbs visible light and enters an excited state. In this state, it can engage in single-electron transfer processes with the substrates, generating radical intermediates that can then participate in the cyclization and aromatization steps to form the oxazole ring. This approach avoids the need for harsh reagents and high temperatures.
Flow Chemistry Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility.[13][14] In flow synthesis, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.[15][16]
Mechanistic Causality: The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, leading to faster and more selective reactions.[16] The ability to safely operate at elevated temperatures and pressures can further accelerate reactions.[16] This technology is particularly well-suited for the optimization and scale-up of oxazole syntheses.[13][14]
III. Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed experimental protocols for a representative traditional and a modern oxazole synthesis are provided below.
Protocol 1: Traditional Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
This protocol is a classical example of the Robinson-Gabriel synthesis, employing a strong acid for cyclodehydration.
Materials:
-
2-(Benzoylamino)acetophenone (1.0 mmol, 239.3 mg)
-
Concentrated Sulfuric Acid (H₂SO₄, 2 mL)
-
Crushed Ice
-
Water
-
Ethanol
Procedure:
-
Carefully add 2-(benzoylamino)acetophenone to a clean, dry round-bottom flask.
-
In a fume hood, slowly and cautiously add concentrated sulfuric acid to the flask with stirring.
-
Heat the reaction mixture to 90-100°C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto a beaker filled with crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyloxazole.
Diagram of Robinson-Gabriel Synthesis Workflow:
Caption: Robinson-Gabriel Synthesis Workflow.
Protocol 2: Modern Microwave-Assisted Van Leusen Synthesis of 5-Substituted Oxazoles
This protocol exemplifies a modern, rapid, and efficient approach to oxazole synthesis.[12]
Materials:
-
Substituted Aryl Aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 214.7 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.4 mg)
-
Isopropyl Alcohol (IPA) (10 mL)
-
Microwave Reactor
Procedure:
-
To a 50 mL round-bottom flask suitable for microwave synthesis, add the substituted aryl aldehyde, TosMIC, and potassium phosphate.
-
Add isopropyl alcohol to the flask.
-
Place the flask in the microwave reactor and irradiate at 65°C and 350 W for 8 minutes with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can often be purified by simple filtration and washing, or by column chromatography if necessary.
Diagram of Microwave-Assisted Van Leusen Synthesis Workflow:
Caption: Microwave-Assisted Van Leusen Workflow.
IV. Performance Benchmarking: A Comparative Analysis
To provide a clear and objective comparison, the following table summarizes key performance indicators for the discussed oxazole synthesis methods. The data is compiled from various literature sources and represents typical outcomes.
| Method | Typical Yield (%) | Reaction Time | Temperature (°C) | Catalyst/Reagent | Advantages | Disadvantages |
| Robinson-Gabriel | 50-70[4] | Several hours | High (90-150) | Strong acids (H₂SO₄, PPA) | Readily available starting materials. | Harsh conditions, limited functional group tolerance. |
| Fischer | 40-60 | Several hours | Room Temp to Reflux | Anhydrous HCl | Access to 2,5-disubstituted oxazoles. | Requires strictly anhydrous conditions, limited substrate scope. |
| Van Leusen | 70-95[8] | 1-12 hours | Room Temp to Reflux | TosMIC, Base (K₂CO₃) | Mild conditions, good functional group tolerance, high yields. | Stoichiometric use of TosMIC. |
| Metal-Catalyzed | 60-95[9][10] | 1-24 hours | Room Temp to 120 | Cu, Pd, Au catalysts | High efficiency, broad substrate scope, mild conditions. | Catalyst cost and potential for metal contamination. |
| Microwave-Assisted | 80-98[12] | 5-30 minutes | 60-150 | Varies (often base or metal catalyst) | Drastically reduced reaction times, often higher yields. | Requires specialized equipment. |
| Photocatalytic | 60-90[10] | 12-24 hours | Room Temperature | Photocatalyst (e.g., [Ru(bpy)₃]Cl₂) | Very mild conditions, green approach. | Can require long reaction times, catalyst cost. |
| Flow Chemistry | 80-95[13][15] | Minutes to < 1 hour | 100-150[15][16] | Varies (often base or metal catalyst) | Scalable, safe, reproducible, rapid optimization. | Requires specialized equipment and setup. |
V. Conclusion and Future Outlook
The synthesis of oxazoles has undergone a remarkable transformation. While traditional methods like the Robinson-Gabriel and Fischer syntheses remain valuable for specific applications, modern approaches offer unparalleled advantages in terms of efficiency, mildness, and versatility.
For rapid synthesis and high yields, microwave-assisted methods are an excellent choice. For reactions requiring exceptionally mild conditions and a green footprint, photocatalysis presents a compelling option. For scalability and process optimization, flow chemistry is undoubtedly the future. Metal-catalyzed reactions offer a broad substrate scope and high efficiency, making them a powerful tool in the synthetic chemist's arsenal. The Van Leusen synthesis remains a highly reliable and versatile method for the preparation of 5-substituted oxazoles.
The choice of synthetic method will ultimately depend on the specific requirements of the target molecule, the available resources, and the desired scale of the reaction. By understanding the principles and practicalities of each approach, researchers can navigate the diverse landscape of oxazole synthesis and select the optimal path to their desired compounds.
VI. References
-
Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
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Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
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Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.
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Wiley, R. H. (1945). The Chemistry of the Oxazoles. Chemical Reviews, 37(3), 401-442.
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van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
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Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
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Cheung, C. W., & Buchwald, S. L. (2012). Copper-Catalyzed Oxidative Cyclization of Enamides to Oxazoles. The Journal of Organic Chemistry, 77(17), 7526-7537.
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Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232-239. [Link]
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Joshi, S. D., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 273-284. [Link]
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Scribd. (n.d.). 5-Iii) Sem 4 | PDF. Retrieved from [Link]
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Wikipedia contributors. (2023, December 12). Fischer oxazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]
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Mukku, N., Davanagere, P. M., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28266-28278. [Link]
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Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry, 81(15), 6995-7000. [Link]
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Ley, S. V., & Baxendale, I. R. (2002). New tools for molecular synthesis: the use of flow reactors and solid-supported reagents. Chimia, 56(12), 659-663.
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Pan, J., et al. (2018). Copper-Catalyzed Oxygenation Approach to Oxazoles from Amines, Alkynes, and Molecular Oxygen. Organic Letters, 20(9), 2773-2776. [Link]
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SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
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NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-284*.
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Fortunato, M. E., et al. (2024). Flow synthesis of an oxazole synthetic intermediate of O‐methyl siphonazole. ResearchGate.
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Ley, S. V., et al. (2006). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters, 8(2), 185-188. [Link]
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Request PDF. (n.d.). Transition Metal-Mediated Synthesis of Oxazoles. Retrieved from [Link]
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Zhang, M., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906-5909. [Link]
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ResearchGate. (n.d.). Scheme 3. Substrate scope of oxazole synthesis. Yields are isolated.... Retrieved from [Link]
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ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]
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Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(22), 3329-3367*.
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ResearchGate. (n.d.). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Retrieved from [Link]
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Li, Y., & Li, H. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594*. [Link]
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A Senior Application Scientist's Guide to Molecular Docking Studies of Methyl Oxazole-4-Carboxylate Derivatives: A Comparative Analysis
Introduction: The Significance of the Oxazole Scaffold in Drug Discovery
The 1,3-oxazole motif, a five-membered heterocyclic ring containing both oxygen and nitrogen, is a cornerstone in medicinal chemistry. This structural unit is prevalent in a wide array of natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The rigid, planar structure of the oxazole ring, combined with the presence of heteroatoms available for hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in modern drug design. Specifically, methyl oxazole-4-carboxylate derivatives are a class of compounds that have garnered significant interest for their therapeutic potential.
Molecular docking, a powerful computational technique, is indispensable for accelerating the discovery and optimization of new drugs based on this scaffold. It predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into the molecular interactions that drive biological activity. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth, comparative analysis of molecular docking strategies for this compound derivatives. We will explore the nuances of selecting the appropriate software, validating the computational protocol, and interpreting the results in the context of experimental data, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices.
Conceptual Framework: The "Lock and Key" in the Digital Age
At its core, molecular docking simulates the "lock and key" mechanism of ligand-receptor binding. The software explores numerous possible conformations of the ligand within the active site of a protein (the "lock") and assigns a score to each pose based on a scoring function, which estimates the binding affinity. A more negative binding energy score typically indicates a more stable and favorable interaction.
However, the accuracy of these predictions is highly dependent on the software's search algorithm and the sophistication of its scoring function. Therefore, a critical evaluation of different docking programs is essential for obtaining meaningful and reproducible results.
Comparative Analysis of Molecular Docking Software
The choice of docking software is a critical decision that influences the accuracy and efficiency of a study. While numerous programs are available, we will focus on a comparative overview of some of the most widely used platforms in both academic and industrial research: AutoDock, Glide, and GOLD.
| Software | Search Algorithm | Scoring Function Principles | Key Strengths | Considerations |
| AutoDock/Vina | Lamarckian Genetic Algorithm, Monte Carlo Simulated Annealing | Empirical free energy force field (e.g., AMBER-based) | Open-source and widely used; robust for a variety of systems. | Can be computationally intensive; may require more user expertise for setup. |
| Glide (Schrödinger) | Hierarchical search protocol; exhaustive sampling | Semi-empirical, physics-based (e.g., ChemScore, GlideScore) | High accuracy in pose prediction and scoring; user-friendly interface. | Commercial software with significant licensing costs. |
| GOLD | Genetic Algorithm | Empirical (e.g., GoldScore, ChemScore, ASP, PLP) | High accuracy and flexibility in handling ligand and protein flexibility. | Can have a steeper learning curve; commercial software. |
Field-Proven Insights:
While direct comparative studies on this compound derivatives are not abundant in the literature, broader comparisons of these software packages on diverse datasets provide valuable insights. For instance, studies have shown that Glide, GOLD, and Surflex often exhibit high accuracy in reproducing crystallographic poses, with success rates of 80-90% for placing ligands within a 2.0 Å root-mean-square deviation (RMSD) of the experimental pose. In a comparative study, Glide, GOLD, and QXP demonstrated a 61-63% success rate at a stricter 1 Å RMSD cutoff.
AutoDock, while sometimes showing slightly lower accuracy in broad benchmarks compared to leading commercial software, remains a powerful and reliable tool, especially its faster version, AutoDock Vina. Its open-source nature makes it highly accessible to the academic community. The choice often comes down to a balance between desired accuracy, computational resources, and budget. For high-throughput virtual screening where speed is critical, Glide and GOLD are often favored in industrial settings. For foundational research and methods development, AutoDock provides an excellent, cost-effective option.
Experimental Protocol: A Self-Validating System
A robust molecular docking workflow is a self-validating system. Each step is designed to ensure the integrity of the final results. Here, we present a detailed, step-by-step methodology for a typical docking study of this compound derivatives against a protein target, such as a kinase or cyclooxygenase (COX) enzyme.
Step 1: Target Protein Preparation
-
Causality: The quality of the protein structure is paramount for a reliable docking study. The initial structure must be as close to the biologically relevant state as possible.
-
Protocol:
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For example, the structure of human COX-2 can be retrieved with PDB ID: 5KIR.
-
Using software such as Schrödinger's Protein Preparation Wizard or AutoDock Tools, preprocess the protein. This involves removing water molecules that are not critical for ligand binding, adding hydrogen atoms, assigning correct bond orders, and repairing any missing side chains or loops.
-
Assign partial charges to the protein atoms. The choice of force field (e.g., OPLS, AMBER) will determine these charges.
-
Step 2: Ligand Preparation
-
Causality: The ligand's 3D conformation and charge state must be accurately represented to ensure a realistic simulation of its binding.
-
Protocol:
-
Draw the 2D structure of the this compound derivatives using a chemical drawing tool.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the 3D structure using a suitable force field, such as MMFF94 or OPLS2005. This step ensures that the ligand starts in a low-energy, stable conformation.
-
Assign partial charges and define rotatable bonds.
-
Step 3: Grid Generation
-
Causality: The grid defines the search space for the docking algorithm, focusing the computational effort on the region of interest and preventing unproductive sampling of the entire protein surface.
-
Protocol:
-
Identify the active site of the protein. This is often determined from the position of a co-crystallized ligand in the PDB structure.
-
Define a grid box that encompasses the entire active site, typically with a buffer of several angstroms around the known binding pocket.
-
Step 4: Molecular Docking
-
Causality: This is the core of the experiment, where the software's search algorithm and scoring function work together to predict the most likely binding poses and their corresponding affinities.
-
Protocol:
-
Execute the docking simulation using the prepared protein and ligands with the chosen software (e.g., AutoDock Vina, Glide).
-
The software will generate a set of possible binding poses for each ligand, ranked by their docking scores.
-
Step 5: Docking Protocol Validation
-
Trustworthiness: This step is crucial for establishing the credibility of your docking protocol. It demonstrates that the chosen parameters can accurately reproduce a known binding mode.
-
Protocol:
-
If the protein structure contains a co-crystallized ligand, extract it from the active site.
-
Re-dock the co-crystallized ligand into the protein using the same protocol as for the test compounds.
-
Calculate the root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the protocol is reliable.
-
Data Presentation and Interpretation: Bridging a Simulation with Reality
The ultimate test of a molecular docking study is its ability to correlate with experimental biological data. A strong correlation between docking scores and experimentally determined inhibitory concentrations (e.g., IC50 values) lends significant weight to the computational model.
Case Study: Isoxazole-Carboxamide Derivatives as COX Inhibitors
A study on isoxazole-carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes provides an excellent example of integrating computational and experimental data. The researchers synthesized a series of compounds and evaluated their inhibitory activity against COX-1 and COX-2. Molecular docking was then performed to understand the structural basis for their activity and selectivity.
| Compound ID | Substitution Pattern | Docking Score (kcal/mol) vs. COX-2 | Experimental IC50 vs. COX-2 (nM) |
| A13 | 3,4-dimethoxy on phenyl A, Cl on phenyl B | Not explicitly stated, but noted to have ideal interactions | 13 |
| B2 | (Details not specified) | Not explicitly stated | (Selectivity ratio of 20.7 noted) |
| Celecoxib | (Reference Drug) | Not explicitly stated | (Used as control) |
| Ketoprofen | (Reference Drug) | Not explicitly stated | (Used as control) |
Data synthesized from a study on isoxazole-carboxamide derivatives.
In this study, compound A13 emerged as the most potent inhibitor of both COX-1 and COX-2, with an IC50 of 13 nM against COX-2. The docking results rationalized this potency, showing that the 3,4-dimethoxy and chloro substitutions positioned the 5-methyl-isoxazole ring optimally within the secondary binding pocket of the COX-2 active site, allowing for ideal binding interactions. This synergy between the computational predictions and the experimental results provides a powerful model for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.
Conclusion and Future Perspectives
Molecular docking is a fundamentally important tool in the study of this compound derivatives and drug discovery in general. It provides an atomic-level understanding of ligand-protein interactions that is often unattainable through experimental methods alone. However, it is not a "magic bullet." The reliability of docking results is contingent upon a carefully designed and validated protocol, a thoughtful choice of software, and a critical interpretation of the data in the context of experimental evidence.
This guide has provided a comparative framework for approaching these studies, emphasizing the causality behind methodological choices to ensure scientific integrity. By integrating the principles of computational chemistry with the rigor of experimental validation, researchers can effectively leverage molecular docking to accelerate the journey from a promising oxazole scaffold to a clinically effective therapeutic agent.
References
- Khedkar, P., et al. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. ResearchGate.
- International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.). A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development.
- Kellenberger, E., et al. (2004). Comparative evaluation of eight docking tools for docking and virtual screening accuracy. Proteins: Structure, Function, and Bioinformatics.
- Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 342.
- Pádua, R. A. P., et al. (2017). Software for molecular docking: a review. Biophysical Reviews, 9(2), 91-102.
- Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PubMed.
- Rashid, M., et al. (n.d.). In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. Research and Reviews: A Journal of Drug Design and Discovery.
- Reddy, K. K., et al. (2020). Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. Current Drug Discovery Technologies, 17(4), 522-536.
- Reddy, K. K., et al. (2020). Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. SciSpace.
- Ghaffari, T., et al. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. DARU Journal of Pharmaceutical Sciences, 26(2), 99-108.
- Semenyuta, I. V., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 8-15.
- Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. OpenMETU.
- Al-Ostath, A., et al. (2023). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. PLOS ONE, 18(1), e0279811.
- ResearchGate. (n.d.). Validation of the docking protocol. Alignment of co-crystallized (pink....
- Ali, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 42(9), 4909-4935.
- Singh, V., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed.
- Kotte, R., & Vedula, G. S. (2025). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. Journal of Applied Pharmaceutical Science, 15(08), 156-164.
- Khan, S., et al. (2024). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry.
- Al-Hussain, S. A., et al. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Molecules, 27(19), 6617.
- Journal of Medicinal and Pharmaceutical Chemistry Research. (2024). Design, synthesis, insilco docking and biological evaluation of new 5-oxo-imidazoline derivatives as potent polo– like kinase 1 inhibitors.
- Hooda, J., et al. (2021). Synthesis, in-silico Designing, SAR and Microbiological Evaluation of Novel Amide Derivatives of 1-(4-Nitrophenyl)-2-(3-methylbenzo[b] thiophen-6-yl)-1H-benzo[d]imidazole-5-carboxylic Acid. ResearchGate.
- Drug Designing for Biologically Important Organic Compound against COX-2 Enzyme: A Computational Approach. (2015). Semantic Scholar.
- Rajak, H., et al. (2018). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. PubMed Central.
- S. L., S., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. PubMed.
- S. L., S., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. MDPI.
- Jabeen, I., et al. (2022). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. MDPI.
- Jabeen, I., et al. (2022). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. ResearchGate.
- ACS Publications. (n.d.). Evaluation of Docking Performance: Comparative Data on Docking Algorithms. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Validation of the molecular docking protocol using co‐crystallized ligands. Retrieved from [Link]Guide to Molecular Docking Studies of this compound Derivatives: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Oxazole Scaffold as a Pillar in Medicinal Chemistry
The 1,3-oxazole ring system, a five-membered heterocycle containing one nitrogen and one oxygen atom, represents a "privileged scaffold" in medicinal chemistry. This structural motif is integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The rigid, planar geometry of the oxazole core, coupled with its capacity for hydrogen bonding and other non-covalent interactions, makes it an attractive starting point for drug design. Within this class, this compound derivatives have emerged as a focal point of research due to their significant therapeutic potential.
To expedite the drug discovery process for these derivatives, molecular docking has become an indispensable computational tool. By predicting the binding orientation and affinity of a ligand to its protein target, docking provides crucial insights that guide the rational design and optimization of new drug candidates. This guide offers a comprehensive, in-depth comparison of molecular docking methodologies tailored for this compound derivatives, designed for researchers, scientists, and drug development professionals. Our focus extends beyond procedural steps to elucidate the underlying rationale for key experimental choices, ensuring a foundation of scientific integrity and trustworthiness.
Conceptual Framework: The Digital "Lock and Key"
Molecular docking is a computational simulation of the "lock and key" principle of molecular recognition. The software program explores the vast conformational space of a flexible ligand (the "key") within the binding site of a target protein (the "lock"). Each potential binding pose is evaluated by a scoring function, which calculates a score analogous to binding affinity. A lower, more negative binding energy score typically signifies a more stable and potent ligand-protein interaction.
The predictive power of a docking simulation is fundamentally dependent on two components: the search algorithm's ability to explore relevant ligand conformations and the scoring function's accuracy in ranking them. Consequently, a critical evaluation of different docking software is a prerequisite for generating scientifically sound and reproducible results.
Comparative Analysis of Molecular Docking Software: Choosing the Right Tool
The selection of docking software is a pivotal decision that profoundly impacts the outcome of any in silico study. Here, we present a comparative analysis of three widely-used platforms—AutoDock, Glide, and GOLD—to guide this choice.
| Software | Core Algorithm | Scoring Function Basis | Key Strengths | Primary Considerations |
| AutoDock/Vina | Lamarckian Genetic Algorithm & Monte Carlo Methods | Empirical Free Energy Force Field (AMBER-based) | Open-source, highly accessible, and extensively validated in academic literature. | Can be computationally demanding and may require greater user expertise for optimal setup. |
| Glide (Schrödinger) | Hierarchical Search, Exhaustive Sampling | Semi-empirical, Physics-based (GlideScore, ChemScore) | Renowned for high accuracy in pose prediction and scoring; streamlined workflow. | Commercial software requiring a substantial financial investment. |
| GOLD | Genetic Algorithm | Empirical and knowledge-based (GoldScore, ChemScore, ASP) | Excellent for handling ligand and protein flexibility; high accuracy. | Commercial software with a potentially steep learning curve for advanced features. |
Expert Insights from the Field:
While direct, head-to-head comparisons of these programs on a single, unified set of this compound derivatives are scarce, extensive benchmark studies on diverse protein-ligand complexes offer valuable guidance. Commercial software like Glide and GOLD frequently demonstrate superior performance in accurately reproducing crystallographic binding poses, with success rates often reaching 80-90% for predictions within a 2.0 Å root-mean-square deviation (RMSD) of the experimental structure. At a more stringent 1 Å RMSD cutoff, these programs have shown success in 61–63% of cases.
AutoDock and its faster variant, AutoDock Vina, remain powerful and widely respected tools. Their open-source nature makes them a cornerstone of academic research. The ultimate decision often balances the need for the highest possible accuracy against available computational resources and budget constraints. For high-throughput virtual screening in an industrial setting, the speed and accuracy of Glide and GOLD are often preferred. For foundational academic research, AutoDock provides a robust and cost-effective solution.
A Self-Validating Experimental Protocol
A rigorous molecular docking workflow is designed to be a self-validating system, where each step reinforces the integrity of the final output. The following detailed methodology provides a trusted pathway for studying this compound derivatives against a given protein target, such as cyclooxygenase-2 (COX-2).
Caption: A generalized workflow for molecular docking studies.
Step 1: Target Protein Preparation
-
Causality: The accuracy of the docking simulation is critically dependent on the quality of the initial protein structure. It must be meticulously prepared to represent its biologically active state.
-
Protocol:
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For a study on COX-2 inhibitors, PDB ID 5KIR is a suitable starting point.
-
Utilize a protein preparation utility, such as the Protein Preparation Wizard in the Schrödinger Suite or AutoDock Tools, for preprocessing. This essential step involves removing non-essential water molecules, adding hydrogen atoms, assigning correct bond orders, and rectifying any structural inconsistencies like missing side chains.
-
Assign partial atomic charges based on a chosen force field (e.g., OPLS, AMBER).
-
Step 2: Ligand Preparation
-
Causality: To ensure a physically realistic simulation, the ligand's three-dimensional structure, ionization state, and charge distribution must be accurately defined.
-
Protocol:
-
Construct the 2D structures of the this compound derivatives.
-
Convert these 2D representations into 3D structures.
-
Perform a thorough energy minimization of the 3D ligand structures using a suitable molecular mechanics force field, such as MMFF94 or OPLS2005, to obtain a low-energy, stable conformation.
-
Assign partial charges and identify all rotatable bonds.
-
Step 3: Grid Generation (Defining the Search Space)
-
Causality: The grid confines the docking calculation to the protein's active site. This focuses the computational effort on the region of interest, dramatically increasing efficiency and preventing the algorithm from sampling irrelevant areas of the protein surface.
-
Protocol:
-
Identify the protein's active site, typically by referencing the location of a co-crystallized ligand found in the PDB file.
-
Define a three-dimensional grid box that fully encloses the active site, providing a sufficient buffer zone around the binding pocket.
-
Step 4: Molecular Docking Execution
-
Causality: This is the computational core of the study. The software's search algorithm systematically samples ligand poses, while the scoring function evaluates and ranks them to predict the most favorable binding mode.
-
Protocol:
-
Run the docking simulation using the prepared protein, the library of prepared ligands, and the defined grid.
-
The program will output a series of predicted binding poses for each ligand, ranked according to their calculated docking scores.
-
Step 5: Docking Protocol Validation (Ensuring Trustworthiness)
-
Trustworthiness: This is the most critical step for establishing the credibility of your computational model. It provides evidence that your chosen parameters can accurately reproduce a known, experimentally determined binding mode.
-
Protocol:
-
If a co-crystallized ligand is present in your PDB structure, extract it from the active site.
-
Re-dock this native ligand back into the protein using the identical protocol applied to your test compounds.
-
Calculate the root-mean-square deviation (RMSD) between the top-scoring re-docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is the widely accepted standard for a successful validation.
-
Caption: The validation workflow for a molecular docking protocol via re-docking of a co-crystallized ligand.
Data Interpretation: Connecting Computational Predictions with Experimental Reality
The ultimate validation of any docking study lies in its ability to correlate with and explain experimental biological data. A strong relationship between the predicted binding affinities (docking scores) and experimentally measured activities (e.g., IC50 values) provides compelling evidence for the validity of the computational model and its utility in predicting the activity of new compounds.
Case Study: Isoxazole-Carboxamide Derivatives as Potent COX Inhibitors
A compelling example of this synergy is found in a study of isoxazole-carboxamide derivatives as inhibitors of COX enzymes. In this work, a series of compounds was synthesized and their inhibitory potency against both COX-1 and COX-2 was determined experimentally. Molecular docking was then employed to elucidate the structural basis for their observed activity and selectivity.
| Compound ID | Key Substitutions | Docking Score (vs. COX-2) | Experimental IC50 (vs. COX-2) |
| A13 | 3,4-dimethoxyphenyl & chlorophenyl | Favorable interactions noted | 13 nM |
| B2 | (Not specified) | Not specified | (Noted for high selectivity) |
| Celecoxib | Reference Drug | - | Control |
| Ketoprofen | Reference Drug | - | Control |
Data synthesized from a study on isoxazole-carboxamide derivatives.
The study identified compound A13 as a highly potent inhibitor, with an IC50 value of 13 nM against COX-2. The docking simulations provided a clear rationale for this high potency. The analysis revealed that the 3,4-dimethoxy and chloro substituents on the phenyl rings of A13 oriented the 5-methyl-isoxazole core perfectly within a secondary binding pocket of the COX-2 active site, facilitating optimal binding interactions. This powerful correlation between computational prediction and experimental outcome is invaluable for understanding structure-activity relationships (SAR) and for the prospective design of next-generation inhibitors with improved potency and selectivity.
Conclusion and Future Outlook
Molecular docking is an essential and powerful technique in the modern drug discoverer's toolkit, particularly for exploring promising scaffolds like this compound. It offers an unparalleled atomic-level view of the complex interplay between a ligand and its biological target. However, it is crucial to recognize that docking is a simulation, and its predictive power is directly tied to the rigor of the methodology.
This guide has outlined a comparative framework for conducting these studies, emphasizing a self-validating protocol and the critical importance of correlating computational data with experimental results. By adhering to these principles of scientific integrity, researchers can confidently employ molecular docking to navigate the complex path from a promising chemical entity to a life-changing therapeutic.
References
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Khedkar, P., et al. (2025). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. ResearchGate. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.). A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. Retrieved from [Link]
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Kellenberger, E., et al. (2004). Comparative evaluation of eight docking tools for docking and virtual screening accuracy. Proteins: Structure, Function, and Bioinformatics. Retrieved from [Link]
-
Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]
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Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 342. Retrieved from [Link]
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Pádua, R. A. P., et al. (2017). Software for molecular docking: a review. Biophysical Reviews, 9(2), 91-102. Retrieved from [Link]
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Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PubMed. Retrieved from [Link]
-
Rashid, M., et al. (n.d.). In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. Research and Reviews: A Journal of Drug Design and Discovery. Retrieved from [Link]
-
Reddy, K. K., et al. (2020). Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. Current Drug Discovery Technologies, 17(4), 522-536. Retrieved from [Link]
-
Reddy, K. K., et al. (2020). Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. SciSpace. Retrieved from [Link]
A Head-to-Head Comparison of Methyl Oxazole-4-carboxylate with Other Key Heterocyclic Building Blocks in Drug Discovery
A Senior Application Scientist's Guide to Scaffold Selection and Performance
In the intricate chess game of drug discovery, the choice of a heterocyclic building block can dictate the success or failure of a campaign. These cyclic scaffolds form the core of a vast number of pharmaceuticals, influencing everything from target binding and selectivity to the all-important ADME (Absorption, Distribution, Metabolism, and Excretion) properties that determine a drug's fate in the body. Among the plethora of options, methyl oxazole-4-carboxylate has emerged as a versatile and valuable building block.
This guide provides an in-depth, data-driven comparison of this compound with other commonly employed heterocyclic building blocks: thiophene, furan, pyrrole, imidazole, and pyridine. We will delve into their comparative physicochemical properties, metabolic liabilities, and impact on biological activity, supported by experimental insights and detailed protocols to empower researchers, scientists, and drug development professionals in making informed scaffold selections.
The Central Player: this compound
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This arrangement imparts a unique set of electronic and physicochemical properties. The ester functionality at the 4-position provides a convenient handle for further chemical modification, typically through amide bond formation, allowing for the exploration of structure-activity relationships (SAR).
The oxazole scaffold is considered a bioisostere of other functionalities, including amides and other heterocyclic rings.[1] Its nitrogen atom acts as a hydrogen bond acceptor, while the overall ring system can engage in π-π stacking and other non-covalent interactions within a target protein's binding site.[2]
A Comparative Analysis of Key Heterocyclic Building Blocks
The decision to employ this compound over another heterocyclic scaffold is a nuanced one, driven by the specific requirements of the therapeutic target and the desired pharmacokinetic profile. Below is a comparative overview of its key competitors.
Physicochemical Properties
The subtle differences in the electronic nature and hydrogen bonding capacity of these heterocycles can lead to significant variations in their physicochemical properties, which in turn affect their drug-like characteristics.
| Heterocyclic Ester | Structure | Approx. pKa (of ring N) | Approx. logP | Key Features |
| This compound | ![]() | 0.8[3] | ~0.5 | Weakly basic nitrogen, good hydrogen bond acceptor. |
| Methyl thiophene-2-carboxylate | ![]() | N/A | ~1.8 | More lipophilic than oxazole, metabolically susceptible to S-oxidation.[4] |
| Methyl furan-2-carboxylate | ![]() | N/A | ~1.3 | Electron-rich, can be metabolically unstable.[5] |
| Methyl pyrrole-2-carboxylate | ![]() | ~0.4 (acidic N-H) | ~1.4 | N-H can act as a hydrogen bond donor. |
| Methyl imidazole-4-carboxylate | ![]() | ~7.0[6] | ~0.2 | Amphoteric nature, can act as both H-bond donor and acceptor. |
| Methyl nicotinate (Pyridine-3-carboxylate) | ![]() | ~3.4 | ~1.2 | More basic than oxazole, often improves solubility.[7] |
Note: pKa and logP values are approximate and can vary based on the specific compound and measurement conditions.
Metabolic Stability: A Critical Performance Indicator
A drug's metabolic fate is a primary determinant of its efficacy and safety. Heterocyclic rings are often sites of metabolic transformation by cytochrome P450 enzymes. The nature and arrangement of heteroatoms significantly influence metabolic stability.
In general, electron-deficient rings tend to be more metabolically stable.[8] The inclusion of nitrogen atoms in a heterocyclic ring generally increases its resistance to CYP-mediated oxidation.[9]
-
Oxazoles and Imidazoles : These azoles can undergo both oxidative and reductive metabolism. A common metabolic pathway is CYP-mediated epoxidation, which can lead to ring-opening.[10]
-
Thiophenes and Furans : These electron-rich heterocycles are often susceptible to oxidation. Thiophenes can be oxidized at the sulfur atom to form reactive thiophene-S-oxides.[4]
-
Pyrroles : The carbons adjacent to the nitrogen are common sites of oxidation, proceeding through an epoxide intermediate.[10]
-
Pyrimidines : Replacing a phenyl ring with a pyridyl group can significantly enhance metabolic stability due to the electron-withdrawing nature of the nitrogen atom.[8]
The choice of heterocycle can therefore be a strategic decision to mitigate metabolic liabilities. For instance, if a lead compound with a phenyl ring shows poor metabolic stability, replacing it with a pyridine or an oxazole ring could be a viable strategy to enhance its pharmacokinetic profile.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent elaboration via amide coupling, a cornerstone reaction in drug discovery.
Synthesis of this compound from Serine Methyl Ester
This protocol describes a common method for constructing the oxazole ring from a readily available amino acid precursor.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
L-Serine methyl ester hydrochloride
-
1-Adamantanecarbonyl chloride (or other acylating agent)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Dehydrating agent (e.g., Burgess reagent)
-
Oxidizing agent (e.g., Manganese dioxide, MnO₂)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Acylation: To a stirred suspension of L-serine methyl ester hydrochloride (1.0 equiv) and potassium carbonate (1.5 equiv) in anhydrous acetonitrile at 0 °C, add 1-adamantanecarbonyl chloride (1.0 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 14 hours.[11]
-
Work-up and Extraction: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[11]
-
Cyclodehydration: Dissolve the crude acylated serine methyl ester in a suitable solvent (e.g., THF) and treat with a dehydrating agent such as the Burgess reagent to effect cyclization to the corresponding oxazoline.
-
Oxidation: The crude oxazoline is then oxidized to the oxazole using an oxidizing agent like manganese dioxide in a solvent such as dichloromethane.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel.
HATU-Mediated Amide Coupling of this compound
This protocol details a highly efficient method for forming an amide bond between the heterocyclic ester and a primary or secondary amine.
Workflow Diagram:
Caption: General workflow for HATU-mediated amide coupling.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Ester Hydrolysis: To a solution of this compound (1.0 equiv) in a mixture of THF and water, add LiOH (1.5 equiv) and stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Acidify the reaction mixture with 1N HCl and extract the carboxylic acid with ethyl acetate. Dry the organic layer and concentrate in vacuo.
-
Amide Coupling: Under an inert atmosphere, dissolve the resulting oxazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv) and cool the mixture to 0 °C.[12]
-
Amine Addition: Add the amine (1.1 equiv) to the reaction mixture and allow it to warm to room temperature. Stir for 1-18 hours until the reaction is complete.[12]
-
Work-up and Purification: Dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by flash column chromatography.[12]
Conclusion: Making the Right Choice
The selection of a heterocyclic building block is a multi-faceted decision with profound implications for the ultimate success of a drug discovery project. This compound offers a compelling profile with its versatile chemistry and its ability to act as a bioisostere, often conferring favorable metabolic stability.[1][2]
However, a head-to-head comparison reveals that other heterocycles like pyridine may offer advantages in terms of aqueous solubility, while more lipophilic scaffolds like thiophene could be beneficial for targets requiring greater membrane permeability.[4][7] The ultimate choice must be guided by a thorough analysis of the target, the desired ADME properties, and empirical data from early-stage screening and SAR studies. This guide provides a foundational framework and the necessary experimental tools to navigate these critical decisions, ultimately accelerating the journey from a promising building block to a life-changing therapeutic.
References
Please note that the following list is a consolidation of sources and may not be exhaustive. For full context, please refer to the in-text citations.
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- Common Organic Chemistry. (n.d.).
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- Georganics. (n.d.).
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- Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
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- Cik, G., et al. (2014). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein journal of organic chemistry, 10, 1868-1875. [Link]
- Cik, G., et al. (2014). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein journal of organic chemistry, 10, 1868-1875. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl Oxazole-4-Carboxylate
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is paramount in the safe management and disposal of laboratory chemicals. This guide provides essential, step-by-step procedures for the proper disposal of methyl oxazole-4-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our goal is to provide value beyond the product, fostering a culture of safety and building trust through scientifically-grounded guidance.
Understanding the Compound: Hazard Profile and Characteristics
This compound is a heterocyclic ester compound utilized in various research applications. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, we can infer its primary hazards from close structural analogs like methyl 5-methyl-4-oxazolecarboxylate. The expected hazards include:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Combustion of similar oxazole compounds can produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[3] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a well-ventilated area, such as a chemical fume hood.
| Property / Hazard | Information (based on structural analogs) | Source |
| Physical State | Solid / Crystalline Powder | [4] |
| Primary Hazards | Harmful if swallowed/inhaled, Skin/Eye Irritant, Respiratory Irritant | [1] |
| Hazardous Combustion Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx) | [3] |
| Personal Protective Equipment | Safety goggles/eyeshields, Chemical-resistant gloves, Lab coat, Respirator (if dust is generated) | [2][3] |
The Core Directive: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5]
While this compound is not typically found on the F, K, P, or U lists of hazardous wastes, it must be evaluated for its characteristics.[5][6] Based on the hazard profile, it should be treated as a toxic hazardous waste . The specific EPA waste code should be determined by your institution's Environmental Health & Safety (EHS) department, but it would likely fall under a state-specific code or be managed based on its toxic properties.
Crucially, do not dispose of this compound down the sink or in the regular trash. [3] It must be segregated into a dedicated hazardous waste stream for organic solids or liquids, depending on its use.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for collecting and disposing of this compound waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]
-
Body Protection: A standard laboratory coat is required. For larger quantities or potential for spills, consider an impervious apron.[2]
-
Respiratory Protection: Handle in a well-ventilated area. If dusts are generated, use a NIOSH-approved respirator.[3]
Step 2: Waste Collection and Containerization
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container that is compatible with organic chemicals. Avoid using metal containers for any chemical waste unless specifically approved.[7] The container must be in good condition, free from leaks, rust, or damage.[7][8]
-
Segregate Waste: Collect waste this compound and materials contaminated with it (e.g., weighing paper, contaminated paper towels, disposable labware) separately from other waste streams.
-
Keep Container Closed: The waste container must be securely sealed at all times, except when adding waste.[7] This prevents the release of vapors and potential spills.
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a critical regulatory requirement. Your hazardous waste container must be clearly marked with:
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.
-
An indication of the hazards (e.g., "Toxic," "Irritant").[8]
-
The date when waste was first added to the container (the accumulation start date).[7]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[8]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Storage: Store the labeled waste container in the designated SAA. Ensure it is stored away from incompatible materials.
-
Volume Limits: A lab may accumulate up to 55 gallons of non-acute hazardous waste in an SAA.[8]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (typically 180 days for Small Quantity Generators), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[7][9]
-
Professional Disposal: Do not attempt to treat the chemical waste yourself. This compound should be offered to a licensed professional waste disposal company.[3] The preferred method of disposal for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[3] This ensures the complete destruction of the compound and minimizes environmental impact.
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3] For liquid spills, absorb the material with an inert absorbent like vermiculite or sand.
-
Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, contaminated gloves, etc.) must be placed in the hazardous waste container for this compound.[3]
-
Report the Incident: Report the spill to your EHS department according to your institution's policies.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost responsibility and scientific integrity. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- U.S. Environmental Protection Agency. (n.d.). Fact Sheet on Requirements for Very Small Quantity Generators of Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, October 9). Categories of Hazardous Waste Generators.
- Chemtalk. (n.d.). Ester Disposal.
- Capot Chemical. (2025, December 20). MSDS of 4-Methyl-oxazole-5-carboxylic acid.
- Clean Earth. (2021, August 17). Small Quantity Generators Must Re-Notify EPA of Status by September 1.
- FedCenter. (2017, July 27). Small Quantity Generators.
- Lunn, G., & Sansone, E. B. (n.d.). Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
- Georganics. (n.d.). Methyl 1,3-oxazole-4-carboxylate - High purity | EN.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- e-CFR. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
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Personal protective equipment for handling Methyl oxazole-4-carboxylate
Essential Safety and Handling Guide for Methyl Oxazole-4-Carboxylate
A Senior Application Scientist's Guide to Safe Laboratory Practices
Disclaimer: The following guidelines are based on the safety profiles of structurally related compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS 170487-38-4)[1]. It is imperative to treat this compound with the caution required for new chemical entities and to supplement these recommendations with your institution's specific safety protocols.
Immediate Hazard Assessment and First Aid
Based on analogous compounds, this compound should be presumed to be a hazardous substance. The primary anticipated hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]
In the event of an exposure, immediate and appropriate first aid is crucial:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The required level of protection will vary based on the experimental procedure and the potential for exposure.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields, laboratory coat, nitrile gloves, and closed-toe shoes. | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), and chemical-resistant boot covers. | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots. | For responding to spills or uncontrolled releases of the compound. |
Always inspect your PPE before use and follow proper donning and doffing procedures to avoid cross-contamination.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure a controlled laboratory environment. All work with this compound should be conducted within a certified chemical fume hood.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Don the appropriate level of PPE as determined by your risk assessment.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware and equipment, checking for any defects.
-
-
Handling:
-
Perform all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.
-
Use spark-proof tools and equipment where appropriate, as heterocyclic compounds can be flammable.
-
-
Reaction and Work-up:
-
Set up all reaction apparatus within the fume hood.
-
Continuously monitor the reaction for any signs of exothermic events or pressure buildup.
-
Upon completion, quench the reaction carefully, being mindful of any potential for gas evolution or splashing.
-
-
Cleanup:
-
Decontaminate all glassware and equipment with an appropriate solvent.
-
Segregate all waste streams as outlined in the disposal plan below.
-
Carefully doff and dispose of contaminated PPE in the designated waste stream.
-
Thoroughly wash hands and forearms with soap and water.[2]
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. All waste is considered hazardous.
Waste Segregation and Disposal Workflow:
Caption: Waste disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Collect all contaminated solid waste, such as gloves, paper towels, and disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all unused this compound and contaminated solvents in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Sharps Waste:
-
Dispose of any contaminated needles, syringes, or other sharps in a designated, puncture-proof sharps container.
-
-
Storage and Disposal:
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound and other novel chemical entities, fostering a culture of safety and scientific excellence in the laboratory.
References
- Georganics.
- Capot Chemical. MSDS of 4-Methyl-oxazole-5-carboxylic acid. (2025-12-20). [Link]
- Pharmaffiliates.
- SIELC Technologies. 5-Methylisoxazole-4-carboxylic acid. (2018-05-16). [Link]
- PubChem. 5-Methylisoxazole-4-carboxylic acid. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






